Product packaging for 2-Bromo-6-fluorobenzoic acid(Cat. No.:CAS No. 2252-37-1)

2-Bromo-6-fluorobenzoic acid

Cat. No.: B1267246
CAS No.: 2252-37-1
M. Wt: 219.01 g/mol
InChI Key: MDAZJVAIZVUWDE-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H4BrFO2 and its molecular weight is 219.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190302. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFO2 B1267246 2-Bromo-6-fluorobenzoic acid CAS No. 2252-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZJVAIZVUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307156
Record name 2-BROMO-6-FLUOROBENZOIC ACID
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Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252-37-1
Record name 2252-37-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BROMO-6-FLUOROBENZOIC ACID
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Record name 2-Bromo-6-fluorobenzoic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Technical-Guide-to-2-Bromo-6-fluorobenzoic-Acid-Properties-Synthesis-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both bromine and fluorine substituents, imparts unique reactivity, making it a valuable building block for creating complex, biologically active molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, validated synthesis and analysis protocols, key applications in drug discovery, and essential safety and handling information. The central focus is to equip researchers and drug development professionals with the technical knowledge to effectively utilize this versatile compound.

Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's fundamental properties are the bedrock of successful research. The molecular weight, derived from its chemical formula, is a primary identifier, crucial for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

The key identifying characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [1][2]
CAS Number 2252-37-1[1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 154 - 158 °C[1]
SMILES String OC(=O)c1c(F)cccc1Br
InChI Key MDAZJVAIZVUWDE-UHFFFAOYSA-N

Synthesis Strategy and Mechanistic Considerations

The preparation of this compound can be achieved through various synthetic routes. One documented method involves a multi-step process starting from o-fluorobenzonitrile, proceeding through nitration, nitroreduction, bromization, diazo-deamination, and finally, hydrolysis to yield the target compound.[2][3][4][5] Another approach utilizes a Grignard reaction, starting from 1,2-dibromo-3-fluorobenzene.[4]

The choice of synthetic pathway is often dictated by factors such as starting material availability, scalability, overall yield, and purity requirements. The nitrile hydrolysis route is a common and reliable method.

Field-Proven Synthesis Protocol: Hydrolysis of 2-Bromo-6-fluorobenzonitrile

This protocol outlines a common laboratory-scale synthesis via the hydrolysis of the corresponding benzonitrile precursor. The causality for this choice rests on the high conversion rates and the relative simplicity of the final hydrolysis step.

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-fluorobenzonitrile (1 equivalent).

  • Reagent Addition: Add a solution of aqueous potassium hydroxide (e.g., 1M KOH, 25 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux. The reaction is typically stirred vigorously for 24-48 hours to ensure complete hydrolysis of the nitrile group to the carboxylate salt.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with a concentrated acid, such as HCl, to a pH of 2-3. This protonates the carboxylate, causing the desired carboxylic acid to precipitate.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Step: The resulting solid can be further purified by recrystallization to achieve high purity (>98%).

A 95% yield has been reported for this transformation.[2]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting material to a fully characterized final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Validation start 2-Bromo-6-fluorobenzonitrile reflux Reflux with KOH (aq) start->reflux Hydrolysis acidify Acidify with HCl reflux->acidify Protonation extract Extract with Ethyl Acetate acidify->extract Isolation end_synth Crude Product extract->end_synth recrystal Recrystallization end_synth->recrystal Purification analysis Analytical QC (NMR, MS) recrystal->analysis Characterization final Pure this compound analysis->final Release

Caption: Workflow for Synthesis and Validation.

Analytical Characterization

To ensure the identity, purity, and integrity of the synthesized compound, a series of analytical techniques are employed. This self-validating system confirms that the material meets the required specifications before use in downstream applications.

  • Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. Using electrospray ionization (ESI) in negative mode, the compound will show a peak corresponding to the [M-H]⁻ ion at approximately m/z 218, confirming the mass of the parent molecule.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the aromatic protons, confirming their chemical environment and splitting patterns. For this compound, the spectrum would show signals in the aromatic region (typically 7.1-7.5 ppm) corresponding to the three protons on the benzene ring.[2] ¹⁹F and ¹³C NMR would further corroborate the structure.

  • Melting Point Analysis: A sharp melting point range (e.g., 154-158 °C) is a strong indicator of high purity.[1]

Analytical Validation Workflow

The following diagram outlines the logical process for confirming the quality of a synthesized batch.

G cluster_tests Analytical Tests cluster_results Validation Checks Sample Synthesized Sample MS Mass Spectrometry Sample->MS NMR NMR (1H, 19F) Sample->NMR MP Melting Point Sample->MP MW_Check Molecular Weight = 219.01? MS->MW_Check Struct_Check Correct Spectral Data? NMR->Struct_Check Purity_Check Sharp Melting Range? MP->Purity_Check Result Validated Compound MW_Check->Result Struct_Check->Result Purity_Check->Result

Caption: Quality Control and Validation Workflow.

Applications in Drug Development and Medicinal Chemistry

Halogenated benzoic acids are critical building blocks in medicinal chemistry.[6] The inclusion of fluorine, in particular, can enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[6][7] this compound is valued for its role as a versatile intermediate in synthesizing more complex molecules.[1]

The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds.[8] The carboxylic acid group can be readily converted into esters, amides, or other functional groups.[8] This dual reactivity makes it an essential scaffold for building libraries of compounds for drug discovery screening. Its derivatives are utilized in the development of anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides.[1][7]

Role as a Synthetic Scaffold

This diagram illustrates how this compound serves as a starting point for creating more complex drug-like molecules.

G cluster_reactions Chemical Transformations A This compound B Cross-Coupling (e.g., Suzuki Reaction) A->B -Br site C Amide Bond Formation A->C -COOH site D New C-C Bond Formed (Biaryl Structure) B->D E Amide Derivative C->E F Complex Drug Candidate D->F Further Synthesis E->F Further Synthesis

Caption: Synthetic utility as a molecular scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed and causes serious eye irritation.[9]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger[9]
Hazard Statements H301: Toxic if swallowedH319: Causes serious eye irritation[9]
Precautionary Statements P264: Wash hands thoroughly after handlingP280: Wear protective gloves/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store locked up in a well-ventilated place. Keep container tightly closed.[9][10]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

References

  • This compound | 2252-37-1. ChemicalBook. Accessed January 10, 2026.
  • This compound synthesis. ChemicalBook. Accessed January 10, 2026.
  • This compound. Chem-Impex. Accessed January 10, 2026.
  • This compound 97 | 2252-37-1. Sigma-Aldrich. Accessed January 10, 2026.
  • CN102795993B - Preparation method of this compound.
  • This compound | CAS 2252-37-1. Santa Cruz Biotechnology. Accessed January 10, 2026.
  • CN102795993A - Preparation method of this compound.
  • 2252-37-1 | MFCD01569539 | this compound. Aaronchem. Accessed January 10, 2026.
  • Custom Synthesis of this compound and Derivatives. Chemical-Book Blog. Accessed January 10, 2026.
  • SAFETY DATA SHEET - this compound. Fisher Scientific. Accessed January 10, 2026.
  • 2-Bromo-6-fluorobenzoicacid SDS, 2252-37-1 Safety Data Sheets. ECHEMI. Accessed January 10, 2026.
  • SAFETY DATA SHEET - 2-Bromo-3-fluorobenzoic acid. Fisher Scientific. Accessed January 10, 2026.
  • SAFETY DATA SHEET - 2-Bromobenzoic acid. Sigma-Aldrich. Accessed January 10, 2026.
  • This compound | CAS#:2252-37-1. Chemsrc. Accessed January 10, 2026.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.
  • Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2. PubChem. Accessed January 10, 2026.
  • This compound, 97% 1 g. Thermo Fisher Scientific. Accessed January 10, 2026.
  • The Crucial Role of 2-Amino-6-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.
  • The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.

Sources

An In-depth Technical Guide to 2-Bromo-6-fluorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Chemical Synthesis

2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern organic synthesis. Its strategic importance lies in the unique interplay of its three functional groups: the carboxylic acid, the bromine atom, and the fluorine atom, all positioned in a sterically demanding ortho-ortho arrangement. This distinct substitution pattern imparts specific reactivity and conformational rigidity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2]

The presence of both bromine and fluorine atoms offers medicinal chemists a powerful toolkit. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final drug compound, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. The compound is a white to light-yellow crystalline powder under standard conditions.[1]

Core Chemical and Physical Data

A summary of the key physicochemical properties is presented below for quick reference. Data has been consolidated from leading chemical suppliers and databases to ensure accuracy.[1][3]

PropertyValueSource(s)
CAS Number 2252-37-1[3]
Molecular Formula C₇H₄BrFO₂[3]
Molecular Weight 219.01 g/mol [3]
Appearance White to light yellow powder/crystal[1]
Melting Point 154-158 °C[3]
Purity ≥97%[3]
SMILES OC(=O)c1c(F)cccc1Br[3]
InChI Key MDAZJVAIZVUWDE-UHFFFAOYSA-N[3]
Spectroscopic Signature for Structural Validation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The proton at the 4-position would likely appear as a triplet due to coupling with the adjacent protons at the 3 and 5 positions. The protons at the 3 and 5 positions would present as more complex multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display seven signals: one for the carboxylic carbon (δ ~165-170 ppm) and six for the aromatic carbons. The carbons directly attached to the electronegative fluorine and bromine atoms (C2 and C6) will be significantly shifted and will exhibit C-F and C-Br coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. The most prominent peaks will be a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C-F and C-Br stretching vibrations in the fingerprint region.

Synthesis and Manufacturing Pathways

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. One of the most common industrial methods starts from o-fluorobenzonitrile, leveraging a sequence of aromatic substitutions and functional group transformations.[5]

The causality behind this pathway is logical: starting with a simple, commercially available material, functional groups are introduced and manipulated sequentially. The nitration and subsequent reduction install an amino group, which then acts as a directing group for bromination and is later removed via a diazo-deamination reaction. The final hydrolysis of the nitrile affords the desired carboxylic acid.

Synthesis_Workflow cluster_0 Synthesis of this compound A o-Fluorobenzonitrile B Nitration (H₂SO₄, HNO₃) A->B Step 1 C Nitro Reduction (e.g., Fe/NH₄Cl) B->C Step 2 D Bromination C->D Step 3 E Diazo-deamination & Hydrolysis D->E Step 4 F This compound E->F Final Product

Caption: A common industrial synthesis route for this compound.

An alternative laboratory-scale synthesis involves the directed ortho-metalation of 1-bromo-3-fluorobenzene followed by carboxylation with dry ice (solid CO₂).[5] This method is elegant but may be less scalable due to the requirement of cryogenic temperatures and highly reactive organolithium reagents.

Chemical Reactivity and Applications

The utility of this compound stems from its predictable reactivity at three key sites: the carboxylic acid group, the C-Br bond, and the aromatic ring itself.

Key Reaction Types
  • Amide Bond Formation: The carboxylic acid group readily participates in coupling reactions with amines to form amides. This is arguably its most common application in drug discovery. Modern coupling reagents like HATU or EDC are typically employed to facilitate this transformation under mild conditions, which is crucial for complex substrates.[6]

  • Suzuki-Miyaura Cross-Coupling: The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl or heteroaryl groups, creating biaryl structures that are prevalent in many biologically active molecules.[7][8]

  • Other Palladium-Catalyzed Reactions: Beyond Suzuki coupling, the C-Br bond can be used in other transformations like Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, further expanding its synthetic utility.

Application in Drug Discovery: A PI3K Inhibitor Precursor

A significant application of this compound is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway.[4][5] The PI3K/Akt/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development.[9][10] The 2-bromo-6-fluorophenyl moiety often serves as a core scaffold that can be elaborated into a potent and selective inhibitor.

Application_Workflow cluster_1 Role as a Pharmaceutical Building Block Start This compound Step1 Amide Coupling (with a key amine fragment) Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Suzuki Coupling (at the bromine position) Intermediate->Step2 Final Complex Heterocyclic PI3K Inhibitor Step2->Final

Caption: Use of this compound in a typical drug synthesis workflow.

Application in Agrochemicals

The structural motifs derived from this compound are also valuable in the agrochemical industry. The incorporation of the bromo-fluoro-phenyl group can lead to novel herbicides and pesticides with enhanced efficacy, selectivity, and favorable environmental degradation profiles.[1][2]

Experimental Protocol: Amide Coupling

The following protocol is a representative example of an amide coupling reaction using this compound. This method is based on well-established procedures using HATU, a common and efficient coupling reagent.[6][11]

Objective: To synthesize N-benzyl-2-bromo-6-fluorobenzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

    • Causality Note: The non-nucleophilic base DIPEA is used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile. Cooling is necessary to control the initial exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality Note: The acid wash removes unreacted amine and DIPEA. The base wash removes unreacted carboxylic acid and the acidic byproducts of the HATU reagent.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization to afford the pure N-benzyl-2-bromo-6-fluorobenzamide.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

All work should be conducted in a well-ventilated fume hood. Store the compound in a tightly closed container in a dry, cool place, away from incompatible materials like strong oxidizing agents.

References

  • Enhancing Agrochemical Formulations with this compound. (2026). APIChem. [Link]
  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie. [Link]
  • Enhance Crop Protection: 2-Bromo-5-fluorobenzoic Acid for Agrochemicals. APIChemistry. [Link]
  • Electronic Supplementary Information for Aerobic Oxidation of Aryl Acetonitriles. The Royal Society of Chemistry. [Link]
  • Hayakawa, M., et al. (2012).
  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Wiley. [Link]
  • Preparation method of this compound. (2012).
  • Gelpke, D. R., et al. (2009). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central. [Link]
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2012).
  • A novel and efficient catalyst for Suzuki–Miyaura coupling reaction. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
  • Patel, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • Li, Y., et al. (2024). Rational Design of a Novel 6 H-Benzo[ c]chromen Series as Selective PI3Kα Inhibitors. Journal of Medicinal Chemistry. [Link]
  • LoRusso, P. M. (2008). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. PMC. [Link]
  • Millis, S. Z., et al. (2021). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Addressed to researchers, analytical scientists, and professionals in drug development, this document moves beyond standard procedures to detail the causality behind experimental choices in a multi-technique analytical approach. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section presents not only the protocol but also the theoretical grounding and expected data, ensuring a self-validating system for unambiguous structure confirmation.

Introduction: The Significance of a Halogenated Benzoid

This compound is a substituted aromatic carboxylic acid whose unique reactivity, imparted by its ortho-bromo and fluoro substituents, makes it a valuable building block in organic synthesis.[2] These halogen atoms significantly influence the molecule's electronic properties, solubility, and bioactivity, rendering it essential for developing novel anti-inflammatory agents, herbicides, and even fluorescent probes.[2] Given its role as a critical starting material, rigorous and unambiguous confirmation of its structure is paramount to ensure the integrity of downstream synthesis and the efficacy of the final active pharmaceutical ingredient (API) or specialty chemical. This guide establishes a robust, multi-faceted analytical workflow to achieve this confirmation.

Foundational Physicochemical Properties

A prerequisite to any analytical workflow is understanding the fundamental properties of the analyte. These characteristics inform decisions regarding solvent selection, sample preparation, and the choice of analytical techniques.

PropertyValueSource
CAS Number 2252-37-1[1]
Molecular Formula C₇H₄BrFO₂[3]
Molecular Weight 219.01 g/mol [3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 154-158 °C[2]
Purity (Typical) ≥ 97-98%[2]

The Analytical Blueprint: A Multi-Technique Strategy

No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of data from multiple orthogonal methods. This guide's strategy is to first determine the molecular formula and fragmentation pattern (MS), then map the covalent bonding framework and stereochemistry (NMR), identify functional groups (FTIR), and finally, determine the exact three-dimensional arrangement in the solid state (X-ray Crystallography).

G cluster_start Initial Analysis cluster_confirmation Definitive Structure Sample Pristine Sample of This compound MS Mass Spectrometry (HRMS) Sample->MS Molecular Formula & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Connectivity & Spatial Arrangement FTIR FTIR Spectroscopy Sample->FTIR Functional Groups XRD Single-Crystal X-ray Crystallography MS->XRD Orthogonal Confirmation NMR->XRD Orthogonal Confirmation FTIR->XRD Orthogonal Confirmation Final Elucidated Structure XRD->Final

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: The First Step

Expertise & Experience: We begin with Mass Spectrometry to rapidly confirm the molecular weight and elemental composition. For a halogenated compound like this, the isotopic pattern is a critical and highly informative piece of data. We opt for High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and cleanly observe the molecular ion.

Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Given the acidic proton of the carboxylic acid, negative ion mode (ESI-) is the logical choice, as it will readily form the [M-H]⁻ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Expected Data & Interpretation

The primary observation will be the deprotonated molecular ion [M-H]⁻.[3] Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), we expect to see two major peaks separated by approximately 2 Da, with a nearly 1:1 intensity ratio.

IonCalculated m/z (C₇H₃⁷⁹BrFO₂)⁻Calculated m/z (C₇H₃⁸¹BrFO₂)⁻Observed m/z
[M-H]⁻ 216.9353218.9333~217 and ~219

The observation of this isotopic doublet at high mass accuracy provides powerful evidence for the presence of a single bromine atom and confirms the elemental formula.

G Prep Prepare 1-10 µg/mL Solution in MeOH Inject Infuse into ESI Source (Negative Ion Mode) Prep->Inject Acquire Acquire Data on HRMS Instrument (TOF/Orbitrap) Inject->Acquire Analyze Analyze Spectrum for: 1. [M-H]⁻ Ion 2. Br Isotopic Pattern (1:1) 3. Mass Accuracy (<5 ppm) Acquire->Analyze

Caption: Experimental workflow for Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, a suite of 1D NMR experiments is required: ¹H NMR to map the proton environment, ¹³C NMR for the carbon backbone, and ¹⁹F NMR to confirm the fluorine environment and its coupling to neighboring nuclei.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR)
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice.[3]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be needed.

  • ¹⁹F NMR Acquisition: Acquire a standard 1D fluorine spectrum. This is a high-sensitivity nucleus, so fewer scans are typically required.

Expected Data & Interpretation

¹H NMR Spectrum: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring.

  • H4 (para to COOH): This proton is coupled to H3 and H5. The coupling to H3 will be a standard ortho coupling (~8-9 Hz), while the coupling to H5 will be a smaller meta coupling (~2-3 Hz). The fluorine at position 6 will also impart a small long-range coupling. The result is often a triplet or triplet of doublets. A reported spectrum shows this as a triplet at ~7.14 ppm with J=8.4Hz.[3]

  • H3 (meta to COOH): This proton is coupled ortho to H4 and meta to the fluorine at position 6. This will likely appear as a complex multiplet, reported around 7.29-7.35 ppm.[3]

  • H5 (meta to COOH): This proton is coupled ortho to the fluorine at position 6 (large coupling, ~8-10 Hz) and meta to H4. This should appear as a doublet of doublets or a simple doublet, reported at ~7.45 ppm.[3]

  • Carboxylic Acid Proton: This proton is acidic and its signal is often broad. It may exchange with trace water in the solvent, leading to a variable chemical shift or disappearance upon a D₂O shake.

ProtonPredicted δ (ppm)Splitting PatternCoupling Constant (J, Hz)
H4 ~7.14Triplet (t)J(H4-H3) ≈ 8.4
H3 ~7.32Multiplet (m)-
H5 ~7.45Doublet (d)J(H5-H4) ≈ ortho
COOH 10-13 (variable)Broad Singlet (br s)-

¹³C NMR Spectrum: Seven distinct carbon signals are expected. The chemical shifts are influenced by the electronegative F and Br atoms and the carboxyl group.

  • Carbons bonded to halogens (C2, C6): These will be significantly affected. C2 (bonded to Br) will be downfield, while C6 (bonded to F) will be further downfield and show a large one-bond C-F coupling (¹JCF ≈ 240-260 Hz).

  • Carboxylic Carbon (C7): This will be the most downfield signal, typically around 165-170 ppm.

  • Other Aromatic Carbons (C1, C3, C4, C5): These will appear in the typical aromatic region (110-140 ppm), with their shifts influenced by the substituent pattern. C-F couplings of smaller magnitudes will also be observable on C1, C5 (²JCF) and C4 (³JCF).

¹⁹F NMR Spectrum: A single signal is expected for the one fluorine atom. This signal will be split by coupling to the adjacent ortho proton (H5) and the meta proton (H3), likely appearing as a doublet of doublets.

Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Trustworthiness: FTIR is a rapid and reliable method for confirming the presence of key functional groups. For this molecule, the most diagnostic absorptions are those from the carboxylic acid moiety. It serves as an excellent self-validating check on the structural features deduced from NMR and MS.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Expected Data & Interpretation

The spectrum will be dominated by features characteristic of an aromatic carboxylic acid.

Wavenumber (cm⁻¹)VibrationSignificance
~2500-3300 O-H stretchVery broad due to hydrogen bonding in the carboxylic acid dimer.[4]
~1700 C=O stretchStrong, sharp absorption, characteristic of a carbonyl in a carboxylic acid.[4]
~1600, ~1475 C=C stretchAromatic ring vibrations.
~1300 C-O stretchCoupled with O-H in-plane bend.
~1100-1250 C-F stretchStrong absorption, indicative of the aryl-fluoride bond.
~550-650 C-Br stretchWeaker absorption in the fingerprint region.

Single-Crystal X-ray Crystallography: The Definitive Proof

Authoritative Grounding: While the combination of MS, NMR, and FTIR provides overwhelming evidence for the structure, only X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[5] It provides precise bond lengths, bond angles, and details of intermolecular interactions, such as the hydrogen-bonded dimers characteristic of carboxylic acids.[6]

Experimental Protocol
  • Crystal Growth: Grow single crystals suitable for diffraction. A common method is the slow evaporation of a saturated solution. For 2-bromobenzoic acid, a mixture of ethanol and water was successful.[6]

  • Crystal Mounting & Data Collection: Mount a high-quality crystal on a goniometer and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 120 K) to reduce thermal motion.[6]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, followed by refinement of atomic positions and thermal parameters.

G Grow Grow Single Crystals via Slow Evaporation Mount Mount Crystal on Diffractometer Grow->Mount Collect Collect Diffraction Data (Low Temperature) Mount->Collect Solve Solve and Refine Structure Collect->Solve Result Obtain Final Structure: - Bond Lengths & Angles - Crystal Packing - Intermolecular Interactions Solve->Result

Caption: Workflow for Single-Crystal X-ray Crystallography.

Expected Data & Interpretation

The crystal structure of the non-fluorinated analog, 2-bromobenzoic acid, has been determined.[6] We can confidently predict that this compound will exhibit similar key features:

  • Dimerization: Molecules will be linked into centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming the classic R₂²(8) ring motif.[6]

  • Molecular Geometry: The analysis will yield precise bond lengths for C-Br, C-F, C=O, and C-O bonds, confirming the connectivity. The dihedral angle between the plane of the benzene ring and the carboxylic acid group will also be determined.

  • Intermolecular Interactions: Beyond hydrogen bonding, the analysis will reveal other interactions, such as potential π–π stacking or halogen bonding, that dictate the crystal packing.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[7]

  • Pictograms: GHS06 (Toxic)

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[7]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid creating dust.[8] Store locked up in a dry, cool place.[7][8]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical application of multiple, complementary analytical techniques. By integrating data from Mass Spectrometry, multi-nuclear NMR, FTIR spectroscopy, and Single-Crystal X-ray Crystallography, a complete and unambiguous structural assignment can be achieved with the highest degree of scientific confidence. This guide provides the foundational protocols and interpretive framework necessary for any researcher or scientist tasked with verifying the identity and purity of this critical chemical intermediate.

References

  • Custom Synthesis of this compound and Deriv
  • CN102795993A - Preparation method of this compound.
  • CN102795993B - Preparation method of this compound.
  • 2252-37-1 this compound. Win-Win Chemical. [Link]
  • Supporting Information. The Royal Society of Chemistry. [Link]
  • Methyl 2-bromo-6-fluorobenzo
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • 2-Bromobenzoic acid. PubChem. [Link]
  • Benzoic acid, 2-bromo-. NIST WebBook. [Link]
  • Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. National Institutes of Health (NIH). [Link]
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • 2-Bromo-benzoic acid - Optional[13C NMR]. SpectraBase. [Link]
  • X-ray crystallography. Carnegie Mellon University. [Link]
  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]
  • Benzoic acid, 4-bromo-. NIST WebBook. [Link]
  • FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. PubMed. [Link]
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • The crystal structure of Benzoic Acid.
  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
  • 2-Bromo-benzoic acid - Optional[MS (GC)]. SpectraBase. [Link]
  • 2-Bromo-benzoic acid - Optional[MS (GC)]. SpectraBase. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-6-fluorobenzoic Acid: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1), a pivotal building block for professionals in pharmaceutical, agrochemical, and materials science research. Moving beyond a simple datasheet, this document offers insights into the causality behind its physicochemical properties and provides actionable protocols for its analysis, empowering researchers to leverage this versatile molecule with confidence and scientific rigor.

Core Molecular and Physicochemical Properties

This compound is a disubstituted aromatic carboxylic acid. The strategic placement of a bromine and a fluorine atom ortho to the carboxylic acid group creates a unique electronic and steric environment, profoundly influencing its reactivity and physical characteristics.

Molecular Structure and Identity

The foundational identity of this compound is established by its unique molecular structure and associated identifiers.

Diagram 1: Molecular Structure of this compound

A summary of its key physical and chemical identifiers is presented in Table 1.

PropertyValueSource(s)
CAS Number 2252-37-1[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[1]
Purity (Typical) ≥ 97% - 98% (by GC)[1]
InChI Key MDAZJVAIZVUWDE-UHFFFAOYSA-N
SMILES String OC(=O)c1c(F)cccc1Br
Thermal and Physical Properties

The thermal stability and physical state are critical parameters for handling, storage, and reaction setup. While the melting point is well-defined experimentally, properties such as boiling point and density are often provided as computationally predicted values for specialized reagents like this.

PropertyValueNotesSource(s)
Melting Point 154 - 158 °CExperimentally determined range[1]
Boiling Point 286.1 ± 25.0 °C at 760 mmHgPredicted Value[2]
Density 1.789 ± 0.06 g/cm³Predicted Value[3]
Storage Temperature Room Temperature; Sealed in dry conditionsCritical for preventing hydration[3]

Acidity and the Ortho Effect: An Electronic Perspective

The acidity of a carboxylic acid, quantified by its pKa, is a direct measure of the stability of its conjugate base (the carboxylate anion). For substituted benzoic acids, this stability is governed by the electronic effects (inductive and resonance) of the ring substituents.

Predicted pKa: 1.92 ± 0.10 [3]

This predicted pKa value, which is significantly lower than that of benzoic acid (pKa ≈ 4.2), indicates that this compound is a considerably stronger acid. This pronounced increase in acidity is a classic example of the "ortho effect" .

The causality is twofold:

  • Inductive Effect: Both fluorine and bromine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density from the aromatic ring and, by extension, from the carboxylate group. This delocalizes and stabilizes the negative charge on the conjugate base, facilitating the release of the proton.

  • Steric Inhibition of Resonance: The bulky bromine atom and the fluorine atom in the ortho positions sterically hinder the carboxyl group, forcing it out of the plane of the benzene ring. This twisting disrupts the resonance stabilization between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid is an acid-weakening effect. By inhibiting this resonance, the ortho substituents further enhance the acidity.

Spectroscopic and Chromatographic Profile

For any researcher, verifying the identity and purity of a starting material is non-negotiable. This section outlines the expected analytical profile of this compound. Note: As publicly available, validated spectra for this specific compound are scarce, the following descriptions are based on established principles of spectroscopy and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) arising from coupling to each other and to the ¹⁹F nucleus. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is often solvent-dependent.

  • ¹³C NMR: The spectrum should display seven signals: one for the carbonyl carbon (typically 165-175 ppm) and six for the aromatic carbons. The carbons directly bonded to the electronegative F and Br atoms (C2 and C6) will be significantly influenced, as will the carbon bearing the carboxyl group (C1).

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment.[4][5] A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and can be a sensitive probe for monitoring chemical transformations.[6]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum provides crucial information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺˙): A prominent cluster of peaks is expected around m/z 218 and 220. This characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This isotopic signature is a definitive marker for a monobrominated compound.

  • Key Fragmentation Pathways: Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17), a formyl radical (-CHO, M-29), and a carboxyl group (-COOH, M-45).[7] For this molecule, the primary fragmentation is likely the loss of the carboxyl group to yield a C₆H₃BrF⁺ fragment at m/z 173/175, which would be a highly stable aromatic cation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A robust reversed-phase HPLC (RP-HPLC) method is the logical choice for this non-polar aromatic acid. The following protocol is a self-validating system designed for high resolution and reproducibility.

Diagram 2: HPLC Purity Analysis Workflow

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Detector) prep->hplc Load Solutions inject Inject Sample (e.g., 10 µL) hplc->inject separate Chromatographic Separation (Isocratic or Gradient Elution) inject->separate detect UV Detection (e.g., 254 nm) separate->detect data Data Acquisition & Integration detect->data analyze Purity Calculation (% Area Normalization) data->analyze

Sources

An In-depth Technical Guide to the Melting Point of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a cornerstone of robust scientific advancement. The melting point is a fundamental thermodynamic property that serves as a critical indicator of a substance's identity and purity. This guide provides an in-depth technical examination of the melting point of 2-Bromo-6-fluorobenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Beyond simply stating the value, we will explore the causality behind its determination, the rigorous methodologies required for accurate measurement, and the interpretation of this data in a research and quality control context.

Physicochemical Profile of this compound

Understanding the melting point begins with an appreciation of the molecule's inherent properties. This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on a benzene ring, dictates the intermolecular forces that govern its transition from a solid to a liquid state.

The presence of the carboxylic acid group allows for strong hydrogen bonding between molecules, while the halogen atoms contribute to dipole-dipole interactions and van der Waals forces. These combined forces create a stable crystalline lattice that requires a significant amount of thermal energy to disrupt, resulting in a relatively high melting point for a molecule of its size.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2252-37-1[1][2]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point Range 153 - 158 °C[1][2][3]
Boiling Point (Predicted) 286.1 ± 25.0 °C[3][4]
Density (Predicted) ~1.789 g/cm³[3][5]

The Significance of the Melting Point Range

It is crucial to note that the melting point is typically reported as a range rather than a single temperature. For a pure, crystalline compound, this range should be narrow, often less than 1-2°C. A broad melting range is a classic indicator of the presence of impurities.

The Principle of Melting Point Depression

Foreign substances disrupt the uniform crystalline lattice structure of the compound.[3][6] This disruption weakens the intermolecular forces holding the solid together, meaning less energy is required to break the lattice and transition to a liquid phase.[6][7] Consequently, two primary effects are observed:

  • Depression of the Melting Point: The temperature at which melting begins is lower than that of the pure substance.

  • Broadening of the Melting Range: The melting process occurs over a wider temperature range as different regions of the solid, with varying concentrations of impurities, melt at different temperatures.[7]

This principle is a foundational technique for assessing the purity of a synthesized or isolated compound in a laboratory setting.[8]

G Logical Flow: Purity and Melting Point Pure Pure Crystalline Solid Forces Strong, Uniform Intermolecular Forces Pure->Forces Impure Impure Solid DisruptedForces Disrupted, Weaker Intermolecular Forces Impure->DisruptedForces Energy High Thermal Energy Required to Melt Forces->Energy LessEnergy Lower Thermal Energy Required to Melt DisruptedForces->LessEnergy ResultPure Sharp, Narrow Melting Point Range Energy->ResultPure ResultImpure Depressed, Broad Melting Point Range LessEnergy->ResultImpure

Caption: Relationship between purity and melting point characteristics.

Authoritative Methodologies for Melting Point Determination

To ensure accuracy and reproducibility, melting point determination must follow standardized protocols. The two most widely accepted methods in the pharmaceutical and chemical industries are the Capillary Method, as outlined by major pharmacopeias, and Differential Scanning Calorimetry (DSC).

Capillary Method (USP <741>)

The United States Pharmacopeia (USP) General Chapter <741> provides a detailed procedure for determining the melting range.[1][2][9] This method is the most common for routine analysis and quality control.

Experimental Protocol: Capillary Melting Point Determination (Class Ia)

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dry.

    • If necessary, gently pulverize the crystalline powder to a fine consistency to ensure uniform packing.

    • Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the sample.[1]

    • Tap the tube on a hard surface to pack the sample into the sealed end, aiming for a column height of 2.5-3.5 mm.[9]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable transparent fluid bath (e.g., light paraffin or silicone oil) or a metal block heater.[1]

    • Ensure the thermometer or temperature sensor is accurately calibrated against USP Melting Point Reference Standards.[1]

  • Measurement Procedure:

    • Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point of this compound (~140°C).

    • Insert the capillary tube into the apparatus.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating medium.[8][9] A slow ramp rate is critical for accuracy.[10]

    • Record the Onset Temperature (T₁): The temperature at which the first droplet of liquid is observed.

    • Record the Clear Point Temperature (T₂): The temperature at which the last solid particle melts and the substance is completely liquid.

    • The melting range is reported as T₁ to T₂.

G Workflow: Capillary Melting Point Determination (USP <741>) cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Pulverize Pulverize Crystals Dry->Pulverize Pack Pack Capillary Tube (2.5-3.5 mm height) Pulverize->Pack Preheat Rapidly heat to ~140°C Pack->Preheat Insert Insert Capillary Preheat->Insert SlowHeat Heat at 1-2°C / min Insert->SlowHeat Observe Observe & Record T₁ (First liquid droplet) SlowHeat->Observe Observe2 Observe & Record T₂ (All liquid) Observe->Observe2 Result Report Melting Range (T₁ - T₂) Observe2->Result

Caption: Standard workflow for capillary melting point determination.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that provides highly precise and quantitative data on melting processes.[11][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13]

When the sample of this compound melts, it absorbs energy (an endothermic process) as the heat of fusion.[14] This absorption is detected by the DSC instrument and plotted as a peak on a thermogram.

Key Information Obtained from a DSC Thermogram:

  • Onset Temperature: The extrapolated beginning of the melting peak, often considered the start of melting.

  • Peak Temperature: The temperature at which the heat flow is at its maximum, corresponding to the melting point (Tₘ).[15]

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is the energy required to melt the sample. This can be used in more advanced purity calculations.

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any sublimation or decomposition during heating.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

    • Purge the sample chamber with an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.

  • Measurement Procedure:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature well below the melting point (e.g., 25°C).

    • Heat the sample at a controlled, linear rate (e.g., 10°C/min) through its melting transition to a temperature well above the clear point (e.g., 180°C).

    • The instrument records the differential heat flow versus temperature.

    • Analyze the resulting thermogram using the instrument's software to determine the onset temperature, peak temperature, and enthalpy of fusion.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize that procedural accuracy must be matched by a commitment to safety. According to safety data sheets, this compound is classified as toxic if swallowed and causes serious eye irritation.[2][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Conclusion

The melting point of this compound, consistently reported between 153-158°C , is more than a mere physical constant. It is a critical parameter that provides profound insights into the compound's identity and purity. For professionals in drug discovery and chemical research, a mastery of the authoritative techniques for its determination—namely the pharmacopeial capillary method and Differential Scanning Calorimetry—is essential. By understanding the principles of melting point depression and adhering to rigorous, validated protocols, scientists can ensure the quality of their materials, the integrity of their research, and the safety of their work. This comprehensive approach transforms a simple measurement into a powerful tool for scientific validation.

References

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
  • CureFFI.org. (2016). Differential scanning calorimetry.
  • Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points.
  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).
  • Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube.
  • USP. (n.d.). <741> Melting Range or Temperature.
  • Chemistry Stack Exchange. (2016). Effect of impurities on melting point.
  • TutorChase. (n.d.). How do impurities affect the melting point of a substance?.
  • ResearchGate. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • MIT Digital Lab Techniques Manual. (2010). Melting Point. YouTube.
  • University of Calgary. (n.d.). Melting point determination.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound. Retrieved from the product page on their official website.
  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).

Sources

Navigating the Solubility Landscape of 2-Bromo-6-fluorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluorobenzoic acid is a key building block in the synthesis of novel therapeutics and agrochemicals. Its solubility profile is a critical parameter that dictates its utility in various stages of development, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility of this compound, addressing the current landscape of available data. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide offers a robust framework for understanding and determining its solubility. We delve into the foundational physicochemical properties that govern solubility, present qualitative solubility information, and provide a detailed, field-proven experimental protocol for its precise measurement. Furthermore, this guide explores the solubility of structurally analogous compounds to provide a predictive context and discusses the thermodynamic principles that form the basis of experimental design and data interpretation.

Introduction: The Critical Role of Solubility in Chemical Development

The journey of a chemical entity from discovery to a viable product is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a cornerstone parameter, profoundly influencing a compound's behavior and applicability. For this compound, a halogenated aromatic carboxylic acid, understanding its solubility in various organic solvents is paramount for several key reasons:

  • Synthetic Chemistry: Solubility dictates the choice of reaction solvents, influencing reaction rates, yields, and impurity profiles.

  • Purification and Crystallization: Efficient purification, often achieved through crystallization, is fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation Development: For pharmaceutical applications, solubility is a direct determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in developing effective oral dosage forms.

  • Analytical Chemistry: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the analyte to be soluble in the mobile phase.

The unique combination of a bromine atom and a fluorine atom on the benzoic acid core of this compound can influence its solubility in complex ways, making a thorough understanding of this property essential for its effective utilization.[1][2]

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties provides the basis for predicting its solubility behavior. The principle of "like dissolves like" is a guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2252-37-1[3][4]
Molecular Formula C₇H₄BrFO₂[3][4]
Molecular Weight 219.01 g/mol [3]
Melting Point 154-158 °C[3]
Appearance White to light yellow solid[4]
pKa (Predicted) ~1.92[5]

The presence of the carboxylic acid group, a polar and hydrogen-bonding moiety, suggests potential solubility in polar solvents. Conversely, the halogenated benzene ring contributes to the molecule's lipophilicity, indicating a likelihood of solubility in non-polar organic solvents. The low predicted pKa suggests that it is a relatively strong acid.

Solubility Profile: A Landscape of Qualitative and Comparative Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unpublished. This data gap is not uncommon for specialized chemical intermediates. However, by examining qualitative information and the quantitative solubility of structurally similar compounds, we can construct a predictive framework.

Qualitative Solubility Insights

General observations suggest that halogenated benzoic acids exhibit solubility in a range of organic solvents. The interplay between the polar carboxylic acid group and the lipophilic halogenated aromatic ring allows for interactions with both polar and non-polar solvents.

Comparative Quantitative Solubility Data of Structurally Analogous Compounds

To provide a more concrete, albeit predictive, understanding, it is instructive to examine the solubility of closely related benzoic acid derivatives. 2-Bromobenzoic acid and 2-fluorobenzoic acid serve as excellent comparators, isolating the effect of each halogen. Furthermore, data for 4-fluorobenzoic acid can provide insights into the influence of substituent position.

Disclaimer: The following data is for structurally similar compounds and should be used as a guide for estimating the solubility of this compound. Experimental determination is essential for precise values.

Table 2: Solubility of 2-Bromobenzoic Acid in Various Solvents

SolventSolubility DescriptionSource(s)
WaterModerately soluble; solubility increases with pH[6]
EthanolSoluble (100 mg/mL in 95% ethanol)[7]
MethanolSoluble (50 mg/mL)[7]
AcetoneSoluble[6]
ChloroformSoluble[6]
Diethyl EtherVery soluble[8]

Table 3: Solubility of 2-Fluorobenzoic Acid in Various Solvents

SolventSolubility Value/DescriptionSource(s)
Water7.2 g/L[9]
BenzeneSoluble[9]
TolueneSoluble[9]
KetonesSoluble[9]
EthersSoluble[9]

Table 4: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Select Organic Solvents at Different Temperatures

Temperature (K)MethanolEthanol1-PropanolAcetoneEthyl AcetateAcetonitrile
283.15 0.29850.26410.23350.21180.17890.1097
293.15 0.35520.31580.28010.25870.21980.1384
303.15 0.41980.37510.33420.31290.26750.1725
313.15 0.49210.44180.39560.37410.32160.2128
323.15 0.57150.51560.46410.44190.38170.2599

Data for 4-Fluorobenzoic Acid is derived from the Journal of Chemical & Engineering Data.[10]

From this comparative data, it can be inferred that this compound is likely to exhibit good solubility in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents such as acetone and ethyl acetate, with lower solubility in non-polar solvents.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[11] This method, when coupled with a precise analytical technique like HPLC, provides reliable and reproducible data.

The Causality Behind the Shake-Flask Method

The shake-flask method is designed to achieve a state of thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in the solvent. Agitation ensures that the maximum surface area of the solid is exposed to the solvent, accelerating the dissolution process. Maintaining a constant temperature is crucial, as solubility is temperature-dependent.[12][13] The extended equilibration time (typically 24-72 hours) allows the system to reach a true equilibrium, where the rate of dissolution equals the rate of precipitation.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess of solid must be visible to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent undissolved microcrystals from entering the analytical sample.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the detector response.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis & Calculation prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 sep1 Sedimentation equil1->sep1 sep2 Centrifugation sep1->sep2 sep3 Filtration of supernatant sep2->sep3 anal2 Dilute filtered sample sep3->anal2 anal1 Prepare calibration standards anal3 Analyze by HPLC anal1->anal3 anal2->anal3 anal4 Calculate solubility from calibration curve anal3->anal4 caption Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Thermodynamic Principles and Factors Influencing Solubility

The solubility of a crystalline solid in a liquid is governed by fundamental thermodynamic principles. The process of dissolution can be conceptually broken down into two steps: the energy required to break the crystal lattice of the solute and the energy released upon the solvation of the solute molecules by the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of the lattice enthalpy (endothermic) and the solvation enthalpy (exothermic).

  • If ΔHsol is endothermic (positive) , increasing the temperature will increase the solubility, as predicted by Le Châtelier's principle. This is the most common scenario for the dissolution of solids in liquids.[13][14]

  • If ΔHsol is exothermic (negative) , increasing the temperature will decrease the solubility.

The change in Gibbs free energy (ΔGsol) for the dissolution process determines its spontaneity. A negative ΔGsol indicates a spontaneous dissolution process. The relationship is given by:

ΔGsol = ΔHsol - TΔSsol

where T is the absolute temperature and ΔSsol is the change in entropy upon dissolution. An increase in disorder (positive ΔSsol) favors dissolution.

Several factors influence the solubility of this compound:

  • Solvent Polarity: As previously discussed, a solvent with a polarity similar to the solute will generally be a better solvent.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating the molecule.

  • Temperature: As discussed, the effect of temperature depends on the enthalpy of solution. For most solids, solubility increases with temperature.

  • pH (for aqueous solutions): As a carboxylic acid, this compound will be more soluble in basic aqueous solutions due to the formation of the more polar carboxylate anion.

Logical Relationships in Solubility Studies

G cluster_factors Influencing Factors cluster_impact Impact on R&D Stages solubility Solubility of this compound synthesis Reaction Kinetics & Yield solubility->synthesis purification Crystallization & Purification solubility->purification formulation Bioavailability & Formulation solubility->formulation analysis Analytical Method Development solubility->analysis temp Temperature temp->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility ph pH (Aqueous) ph->solubility caption Key Factors and Impacts of Solubility

Caption: Logical relationships between solubility, influencing factors, and R&D stages.

Conclusion

While direct quantitative solubility data for this compound is not extensively available in the public domain, a comprehensive understanding of its solubility profile can be achieved through a combination of physicochemical property analysis, comparison with structural analogs, and robust experimental determination. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a validated experimental framework to confidently navigate the solubility landscape of this important chemical intermediate. The application of the principles and protocols outlined herein will facilitate more efficient process development, from synthesis to formulation, ultimately accelerating the journey of new chemical entities to their final applications.

References

  • Solubility of Things. 2-Bromobenzoic acid. [Link]
  • ResearchGate.
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
  • Wikipedia. Solubility. [Link]
  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]
  • Chem-Supply.
  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • StatPearls - NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]
  • Purdue University. Solubility. [Link]
  • Chromatography Forum. how can i test the solubility in hplc please ?. [Link]
  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Wikipedia. Benzoic acid. [Link]
  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]
  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
  • Chemistry LibreTexts. Thermodynamics of Solution-Phase Brønsted Acidity and Basicity. [Link]
  • Journal of Chemical & Engineering Data. Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Bromo-6-fluorobenzoic acid is a disubstituted aromatic carboxylic acid of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique trifunctional structure—featuring a carboxylic acid, a bromine atom, and a fluorine atom in an ortho-arrangement—makes it a versatile and highly reactive synthetic building block.[2][3] The precise positioning of these groups allows for a multitude of chemical transformations, including cross-coupling, amidation, and esterification, enabling the construction of complex molecular architectures for novel bioactive compounds and advanced materials.[1][2]

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative is designed to move beyond simple data reporting, offering insights into the causal relationships between the molecular structure and the resulting spectral features, thereby providing a robust framework for its identification and use in demanding research and development environments.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the first step in its effective application.

PropertyValueSource(s)
CAS Number 2252-37-1[4]
Molecular Formula C₇H₄BrFO₂[4]
Molecular Weight 219.01 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 153.4 - 154.3 °C[6]
Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the proton and carbon environments and confirms the fluorine substitution.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the solid this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using an appropriate reference standard if necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, plus a characteristic broad signal for the carboxylic acid proton.

Signal AssignmentChemical Shift (δ, ppm) (DMSO-d₆)MultiplicityCoupling Constant(s) (J, Hz)Integration
H-5~7.54d (doublet)J = 7.8 Hz1H
H-4~7.44m (multiplet)-1H
H-3~7.37t (triplet)J ≈ 8.0 Hz1H
-COOH>12.0br s (broad singlet)-1H
Data is representative and synthesized from literature sources for similar structures.[6][7]

Interpretation:

  • Aromatic Protons (H-3, H-4, H-5): These protons resonate in the downfield region (7.3-7.6 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the halogen and carboxyl substituents further shifts these signals downfield.

  • Splitting Patterns: The observed multiplicities are a direct consequence of spin-spin coupling with neighboring protons. H-5 is a doublet due to coupling with H-4. H-3 appears as a triplet due to coupling with H-4 and the fluorine atom (⁴JHF). H-4 is the most complex, appearing as a multiplet (or a triplet of doublets) due to coupling with both H-3 and H-5.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet at a very low field (>12 ppm), which is characteristic of carboxylic acids.[8][9] Its broadness is a result of hydrogen bonding and chemical exchange with trace water in the solvent.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven unique signals, corresponding to the seven carbon atoms in the molecule, as there is no plane of symmetry.

Signal AssignmentChemical Shift (δ, ppm)Key Feature(s)
C=O~165Carbonyl carbon, least shielded.
C-F~160 (d)Directly attached to fluorine; exhibits a large ¹JCF coupling.
C-Br~115Directly attached to bromine.
C-COOH~130Quaternary carbon attached to the carboxyl group.
C-3, C-4, C-5125-135Aromatic CH carbons, may show smaller C-F couplings.
Chemical shift ranges are based on established data for substituted benzoic acids.[8][10][11]

Interpretation:

  • C=O Carbon: The carboxylic acid carbonyl carbon is the most downfield signal (~165 ppm) due to the strong deshielding effect of the two oxygen atoms.[8]

  • C-F Carbon: The carbon atom directly bonded to the highly electronegative fluorine atom (C-2) is significantly deshielded and will appear as a doublet due to strong one-bond coupling (¹JCF), which is a definitive indicator of its position.

  • C-Br Carbon: The carbon bonded to bromine (C-6) will also have a characteristic chemical shift, typically found further upfield than the other substituted carbons.

  • Aromatic CH Carbons: The remaining carbons will resonate in the typical aromatic region (125-135 ppm). Their precise shifts are influenced by the combined electronic effects of all three substituents.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides a clear window into the fluorine environment. For this molecule, a single signal is expected.

Signal AssignmentChemical Shift (δ, ppm) (vs. CFCl₃)Multiplicity
Ar-F ~ -110 to -120m (multiplet)
Chemical shift range is typical for aryl fluorides.

Interpretation:

  • The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The observed shift is characteristic of a fluorine atom attached to an aromatic ring.

  • The signal will likely appear as a multiplet due to coupling with the ortho-proton (H-3, ³JHF) and the meta-proton (H-4, ⁴JHF). This coupling provides further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and simple method for analyzing solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

FTIR Spectral Interpretation

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and a substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2500-3300Strong, Very BroadO-H stretch (from carboxylic acid dimer)
~3080Medium-Weak, SharpAromatic C-H stretch
~1710Strong, SharpC=O stretch (from carboxylic acid dimer)
~1600, ~1470Medium-StrongAromatic C=C ring stretch
~1300StrongC-O stretch coupled with O-H bend
~1250StrongC-F stretch
< 700MediumC-Br stretch
Data is representative of aromatic carboxylic acids.[8][12][13][14]

Interpretation:

  • O-H Stretch: The most prominent feature is the extremely broad absorption from 2500-3300 cm⁻¹, which is definitive for the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[8][12] This broadness often obscures the sharper aromatic C-H stretches which appear just above 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption around 1710 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid.[8] Its position indicates that the acid exists as a hydrogen-bonded dimer in the solid state.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information, including the C=C stretches of the aromatic ring, the C-O stretch of the acid, and the strong C-F bond vibration. The C-Br stretch appears at a much lower frequency.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization Mode: Set the mass spectrometer to operate in negative ion mode. This is highly effective for carboxylic acids, which readily lose a proton to form a stable carboxylate anion, [M-H]⁻.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range (e.g., m/z 50-500).

Mass Spectrum Interpretation

The mass spectrum of this compound will be defined by its molecular weight and the characteristic isotopic signature of bromine.

m/z (Negative Mode)Proposed FragmentKey Feature
218 / 220[M-H]⁻Molecular ion peak. The 1:1 intensity ratio of the two peaks confirms the presence of one bromine atom.
174 / 176[M-H-CO₂]⁻Loss of carbon dioxide from the molecular ion.
139[M-H-Br]⁻Loss of a bromine radical from the molecular ion (less common in negative mode).
Fragmentation pathways are predicted based on general principles.[15][16]

Interpretation:

  • Isotopic Pattern of Bromine: The most telling feature of the mass spectrum is the presence of two peaks of nearly equal intensity separated by 2 m/z units for every fragment containing a bromine atom.[17][18][19] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. The observation of peaks at m/z 218 (for C₇H₃⁷⁹BrFO₂⁻) and m/z 220 (for C₇H₃⁸¹BrFO₂⁻) is unambiguous proof of the molecular formula.

  • Fragmentation: In negative ion mode, a common and often dominant fragmentation pathway for carboxylates is the loss of CO₂ (44 Da).[16] Therefore, the presence of a strong signal at m/z 174/176 would strongly support the proposed structure.

Fragmentation Workflow

G A [C₇H₄BrFO₂]⁻ m/z 218/220 B Loss of CO₂ A->B C [C₆H₄BrF]⁻ m/z 174/176 B->C

Caption: Primary fragmentation pathway in ESI(-) mass spectrometry.

Safety and Handling

Professional laboratory practice dictates careful handling of all chemical reagents.

  • Hazards: this compound is classified as toxic if swallowed and causes serious eye irritation.

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The structural identity of this compound is unequivocally established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework, while ¹⁹F NMR confirms the presence and environment of the fluorine substituent. FTIR spectroscopy provides rapid verification of the essential carboxylic acid and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine. This comprehensive spectral guide serves as an authoritative resource for researchers, enabling confident identification and utilization of this important synthetic intermediate in the advancement of chemical and pharmaceutical research.

References

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.
  • Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
  • El-Nahhal, I. M., & El-Ashgar, N. M. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Abdulla, H. A., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications.
  • Mountain Scholar. (n.d.). Dissertation: Synthesis of Nitrogen-Containing Heterocycles.
  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). This compound.
  • Ansorg, K., et al. (2018). Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo. Journal of Medicinal Chemistry.
  • RSC Medicinal Chemistry. (2025). Research Article.
  • University of Turin. (2024). Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3).
  • University of Turin. (n.d.). Project LefuFuOH.
  • The Royal Society of Chemistry. (n.d.). Light and oxygen-enabled sodium trifluoromethanesulfinate-mediated selective oxidation of C-H bonds.
  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • University of Bradford. (n.d.). BradScholars Repository.
  • Morgan, T. E. F. (2019). Molecular probes for understanding disease using PET and fluorescence imaging. PhD thesis, Imperial College London.
  • RSC Medicinal Chemistry. (2025). Research Article.
  • Wiley-VCH GmbH. (n.d.). SpectraBase: 1-BROMO-3-FLUORO-2-BENZOIC-ACID.
  • The Journal of Organic Chemistry. (1963). Volume 28, Issue 7.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Latent Risks of a Versatile Building Block

2-Bromo-6-fluorobenzoic acid is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aromatic ring, imparts valuable reactivity and physicochemical properties that are highly sought after in medicinal chemistry and materials science.[1] This compound serves as a critical starting material for the development of novel anti-inflammatory agents, herbicides, and even fluorescent probes for biological imaging.[1] However, the very characteristics that make this compound a valuable synthetic tool also necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary precautions for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Chapter 1: Hazard Identification and Toxicological Profile

A comprehensive understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. This compound is classified as acutely toxic if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[3][4][5]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the key GHS classifications are summarized in the table below.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDangerSkull and Crossbones
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarningExclamation Mark
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningExclamation Mark
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritationWarningExclamation Mark

Data compiled from multiple Safety Data Sheets.[3][4][5][6]

Toxicological Insights: Understanding the "Why"

While specific mechanistic toxicity data for this compound is not extensively published, the toxicology of halogenated benzoic acids provides valuable insights. The toxicity of these compounds is often related to their hydrophobicity.[6] Halogenation can also impact metabolic pathways, potentially leading to the formation of reactive metabolites.[7][8] For instance, the metabolism of halogenated benzenes can produce epoxides, phenols, and benzoquinones, which can contribute to hepatotoxicity and nephrotoxicity.[8] Although benzoic acid itself is not considered hepatotoxic, halogenation can alter this profile.[7]

The acidic nature of the carboxylic acid group can also contribute to its irritant effects on the skin, eyes, and respiratory tract.[9] Direct contact can lead to local inflammation and tissue damage. Ingestion of a toxic dose can lead to systemic effects, the specifics of which are not well-documented for this particular compound but warrant immediate medical attention.[3][5]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The cornerstone of safe handling for any hazardous chemical is a robust system of engineering controls and appropriate personal protective equipment. This dual approach minimizes the potential for exposure through inhalation, dermal contact, and accidental ingestion.

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense as they are designed to isolate the hazard from the worker. For this compound, the following are mandatory:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.[10] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[4]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[10] In the event of accidental eye or skin contact, immediate and prolonged flushing is crucial.[4][11]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, PPE provides a crucial barrier in the event of an unexpected exposure. The selection of PPE must be deliberate and based on a thorough risk assessment.

Body PartPPE TypeSpecifications and Rationale
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must be worn to protect against dust particles and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[12] For prolonged handling or in situations with a higher risk of direct contact, butyl or neoprene gloves are recommended due to their resistance to a broader range of organic compounds and acids.[10][13][14][15] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[16]
Body Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[16]
Respiratory NIOSH/MSHA Approved RespiratorA respirator (e.g., N95 dust mask) is necessary if there is a potential for generating dust and the work cannot be conducted in a fume hood.[17]

Chapter 3: Standard Operating Procedures (SOPs) - A Framework for Safety

Adherence to well-defined Standard Operating Procedures is critical for minimizing the risks associated with this compound. The following protocols are designed to be self-validating systems, with built-in checks and rationales for each step.

SOP for Weighing and Handling Solid this compound

This protocol is designed to prevent the generation and inhalation of dust and to avoid dermal contact.

Workflow for Weighing and Handling Solid Compound

cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer cluster_cleanup Cleanup cluster_doc Documentation prep Preparation weigh Weighing prep->weigh Proceed to Fume Hood transfer Transfer weigh->transfer Aliquot Weighed cleanup Cleanup transfer->cleanup Compound Transferred doc Documentation cleanup->doc Area Decontaminated prep_1 Don appropriate PPE: - Safety goggles and face shield - Chemical-resistant gloves - Lab coat prep_2 Ensure fume hood is operational and sash is at the appropriate height. prep_1->prep_2 weigh_1 Place a tared weigh boat on the analytical balance inside the fume hood. weigh_2 Carefully add the solid compound to the weigh boat, avoiding dust generation. weigh_1->weigh_2 transfer_1 Carefully transfer the weighed solid to the reaction vessel or container. transfer_2 Use a spatula and tap gently to ensure complete transfer. transfer_1->transfer_2 cleanup_1 Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) in the fume hood. cleanup_2 Wipe down the balance and surrounding area with a damp paper towel. cleanup_1->cleanup_2 cleanup_3 Dispose of all contaminated materials in the designated halogenated solid waste container. cleanup_2->cleanup_3 doc_1 Record the weighed amount in the laboratory notebook.

Caption: Workflow for weighing and handling solid this compound.

SOP for Spill Response

Prompt and correct response to a spill is crucial to prevent exposure and contamination.

Spill Response Protocol for Solid this compound

cluster_assess Assessment cluster_cleanup Cleanup (Minor Spill) cluster_dispose Disposal and Decontamination spill Spill Occurs assess Assess spill->assess Immediate Action cleanup Cleanup assess->cleanup Minor Spill evacuate Evacuate and Call for Help assess->evacuate Major Spill dispose Dispose cleanup->dispose Spill Contained report Report dispose->report Waste Secured assess_1 Alert others in the immediate area. assess_2 If the spill is large or you are unsure how to proceed, evacuate the area and call for emergency assistance. assess_1->assess_2 cleanup_1 Don appropriate PPE, including a respirator if necessary. cleanup_2 Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). cleanup_1->cleanup_2 cleanup_3 Do NOT dry sweep, as this can create airborne dust. cleanup_2->cleanup_3 cleanup_4 Carefully sweep the mixture into a designated hazardous waste container. cleanup_3->cleanup_4 dispose_1 Seal the waste container and label it clearly as 'Hazardous Waste: this compound'. dispose_2 Decontaminate the spill area with a damp cloth, then soap and water. dispose_1->dispose_2 dispose_3 Place all contaminated cleaning materials in the waste container. dispose_2->dispose_3

Caption: Spill response protocol for solid this compound.

Chapter 4: Chemical Reactivity, Storage, and Waste Disposal

Proper storage and an understanding of chemical incompatibilities are essential for preventing hazardous reactions. Responsible waste disposal is also a critical component of laboratory safety and environmental stewardship.

Chemical Reactivity and Incompatibilities

This compound is incompatible with:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

  • Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide) in a neutralization reaction.

  • Strong Acids: While it is an acid, mixing with other strong acids could lead to unforeseen reactions, especially at elevated temperatures.

Storage Requirements

To ensure the stability and safety of this compound, the following storage conditions must be met:

  • Container: Store in a tightly sealed, properly labeled container.[18]

  • Location: Keep in a cool, dry, and well-ventilated area.[18]

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[9][19]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Stream: This compound is a halogenated organic acid. It should be disposed of in a designated container for halogenated solid waste.[20][21]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.[22]

  • Procedure: Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[16]

Chapter 5: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid can significantly mitigate the adverse effects.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
Skin Contact Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][11]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Conclusion: A Culture of Safety

This compound is an invaluable tool in the arsenal of the modern chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. A proactive and informed approach to safety is not merely a matter of compliance but a fundamental prerequisite for scientific excellence.

References

  • Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed. (2009, June 15).
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY.
  • Chemical Spill Response Guide - Campus Safety - University of Arkansas.
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC - PubMed Central. (2025, July 17).
  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29).
  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Biotransformation and toxicity of halogenated benzenes - PubMed.
  • Material Guide For Chemical and Liquid Resistant Gloves - Enviro Safety Products.
  • Benzoic acid MSDS# 02720 Section 1 - Chemical Product and Company Identification - Harper College.
  • Ten Tips for Handling Hazardous Chemicals in a Lab - Lab Manager Magazine. (2022, November 23).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Halogenated Solvents in Laboratories - Campus Operations.
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
  • hazardous waste segregation.
  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse.
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
  • School Chemistry Laboratory Safety Guide.
  • Effect of halogens in benzoic acid - thetestmag.com.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).
  • Cas 2252-37-1,this compound - LookChem.
  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005, March 29).

Sources

An In-depth Technical Guide to the Toxicological Profile of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Data Landscape for a Key Synthetic Intermediate

2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) is a halogenated aromatic carboxylic acid increasingly utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern imparts specific reactivity and physicochemical properties that are advantageous in the development of complex, biologically active molecules. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's toxicological profile is a non-negotiable prerequisite for safe handling, risk assessment, and regulatory submission.

This technical guide provides a comprehensive overview of the current toxicological data for this compound. It moves beyond a simple recitation of known facts to address the significant data gaps in its profile. Recognizing that an absence of data is not an absence of risk, this document details the standard, state-of-the-art methodologies required to fully characterize the compound's safety. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as both a summary of existing knowledge and a roadmap for future toxicological investigation.

Chemical Identity and Known Hazard Classification

A substance's toxicological assessment begins with its unambiguous identification and a review of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

PropertyIdentifier
Chemical Name This compound
Synonyms 6-Bromo-2-fluorobenzoic acid
CAS Number 2252-37-1
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Physical Form Solid
Melting Point 154-158 °C

The GHS classification, derived from available data, provides the primary, legally recognized hazard warnings for this compound.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDangerSkull and crossbones
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationDangerExclamation mark

Source: Sigma-Aldrich, Echemi Safety Data Sheets.[1]

This classification indicates that the most immediate and well-documented risks associated with this compound are acute toxicity upon ingestion and the potential for serious eye irritation upon contact.

Acute Toxicity (Oral): The Acute Toxic Class Method (OECD 423)

The classification of "Acute Toxicity, Oral, Category 3" signifies a high degree of hazard and necessitates careful handling.[1] This classification is determined using a standardized animal study that estimates the dose at which mortality is likely to occur. The preferred modern method for this is the Acute Toxic Class Method, outlined in OECD Test Guideline 423.[1][2][3][4][5] This method is chosen for its scientific rigor and its adherence to the principles of animal welfare by minimizing the number of animals required.[2]

Causality and Experimental Logic of OECD 423

The goal of TG 423 is not to calculate a precise LD₅₀ (the dose that is lethal to 50% of the test population), but rather to assign the chemical to a GHS category based on observed mortality in a stepwise procedure.[2][3] The study begins with a small group of animals (typically three female rats) at a starting dose level selected from a series of fixed doses (5, 50, 300, and 2000 mg/kg body weight). The outcome of this first step (i.e., the number of animal deaths) dictates whether the study is stopped or continued at a higher or lower dose level with another small group of animals. This stepwise progression ensures that a classification can be made with the minimum possible number of animals.

Experimental Protocol: OECD 423 Workflow
  • Animal Selection & Acclimatization: Healthy, young adult, nulliparous, and non-pregnant female rats are used, as they are often slightly more sensitive.[3] Animals are acclimatized to laboratory conditions for at least five days.

  • Dose Formulation & Administration: The test substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil). The dose is administered as a single gavage to animals fasted overnight.

  • Stepwise Dosing Procedure:

    • Step 1: Dose three animals at a selected starting dose (e.g., 300 mg/kg).

    • Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.[2] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, salivation, diarrhea, lethargy).[2]

    • Decision Point: The number of mortalities determines the next step, as illustrated in the workflow diagram below.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs.

Visualization: OECD 423 Testing Workflow

OECD423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals (Females) start->dose_3_animals observe Observe for 14 Days (Mortality & Clinical Signs) dose_3_animals->observe decision Mortality Outcome? observe->decision stop_cat3 STOP Classify as GHS Category 3 decision->stop_cat3 2 or 3 animals die dose_lower Dose 3 more animals at lower level (50 mg/kg) decision->dose_lower 1 animal dies dose_higher Dose 3 more animals at higher level (2000 mg/kg) decision->dose_higher 0 animals die stop_cat4 STOP Classify as GHS Category 4 or higher (less toxic) dose_lower->observe dose_higher->observe

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

A critical data gap exists for this compound in the area of genotoxicity. Safety data sheets uniformly report "no data available" for germ cell mutagenicity.[6] Genotoxicity testing is fundamental as it identifies compounds that can cause genetic damage (mutations), which can lead to cancer or heritable diseases. A standard, tiered approach is used, starting with in vitro assays.

Tier 1.1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The first and most crucial screen for mutagenicity is the Ames test. Its purpose is to detect point mutations (substitutions, additions, or deletions of DNA base pairs). The assay's logic rests on using specially engineered strains of bacteria (e.g., Salmonella typhimurium, E. coli) that cannot synthesize an essential amino acid (like histidine or tryptophan) due to a mutation. The test exposes these bacteria to the chemical and determines if it can cause a "reverse mutation," restoring the gene's function and allowing the bacteria to grow on a medium lacking that amino acid.[7]

  • Strain Selection: A panel of at least five strains is required, including those that detect both base-pair substitutions and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[8]

  • Metabolic Activation: The test is performed both with and without an external metabolic activation system (typically a rat liver homogenate called S9 fraction). This is a critical step because many chemicals only become mutagenic after being metabolized by liver enzymes.

  • Exposure: In the plate incorporation method, the bacterial culture, test compound, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring & Interpretation: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is reproducible and statistically significant compared to the negative control.

Tier 1.2: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

While the Ames test detects gene-level mutations, it does not detect larger-scale damage to chromosomes (clastogenicity). The chromosomal aberration test fills this gap by evaluating if a compound can cause structural changes, such as breaks or exchanges, in the chromosomes of cultured mammalian cells.[9][10][11][12] Such damage is strongly associated with carcinogenicity.[9][13]

  • Cell Culture: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[9][12]

  • Exposure: The cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[13]

  • Metaphase Arrest: After exposure, the cells are treated with a substance (e.g., colcemid) that arrests them in the metaphase stage of cell division, which is when chromosomes are condensed and visible.

  • Harvesting & Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed microscopically to identify and quantify structural chromosomal aberrations (e.g., chromatid breaks, chromosome exchanges).

  • Interpretation: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[10]

Visualization: Genotoxicity Testing Strategy

Genotoxicity_Workflow start Genotoxicity Assessment of this compound ames Tier 1: In Vitro Gene Mutation OECD 471 (Ames Test) start->ames chromo Tier 1: In Vitro Clastogenicity OECD 473 (Chromosomal Aberration) start->chromo ames_res Ames Result? ames->ames_res chromo_res Aberration Result? chromo->chromo_res invivo_followup Tier 2: In Vivo Follow-up (e.g., Micronucleus Test) ames_res->invivo_followup Positive negative Conclusion: Not Genotoxic In Vitro ames_res->negative Negative chromo_res->invivo_followup Positive chromo_res->negative Negative

Caption: Standard tiered approach for in vitro genotoxicity testing.

Carcinogenicity and Reproductive Toxicity: Major Data Gaps

There is no publicly available data on the carcinogenic or reproductive toxicity potential of this compound.[1][6] These are complex, long-term endpoints that require extensive animal studies.

Carcinogenicity

Carcinogenicity is typically assessed in a 2-year rodent bioassay. However, a decision to conduct such a study is heavily informed by the results of genotoxicity testing and repeated-dose toxicity studies. If a compound is positive in multiple genotoxicity assays, it is often presumed to be a potential carcinogen, and further long-term testing is warranted.

Reproductive and Developmental Toxicity (OECD 414)

To assess the potential for a substance to interfere with embryonic and fetal development, a Prenatal Developmental Toxicity Study (OECD TG 414) is the standard design.[14][15][16] The objective is to evaluate effects on the pregnant female and the developing organism, including fetal death, structural abnormalities, and altered growth.[14][15]

The test substance is administered to pregnant female animals (typically rats or rabbits) during the critical period of organogenesis.[14] A range of doses is used, with the highest dose intended to induce some evidence of maternal toxicity (e.g., slight weight loss) but not death or severe suffering.[17] This ensures that potential developmental effects can be distinguished from those that are secondary to severe maternal distress. Just before normal delivery, the females are euthanized, and the uterine contents are examined for the number of implantations, resorptions, and live/dead fetuses. The fetuses are then weighed and examined for external, visceral, and skeletal abnormalities.

Context from Structurally Related Compounds

In the absence of direct data, examining structurally similar compounds can provide some context, though it is not a substitute for direct testing.

Table 2: Toxicological Profile of Related Benzoic Acids

CompoundCAS No.GHS Classification Summary
2-Bromobenzoic acid 88-65-3Harmful if swallowed (Acute Tox. 4, H302); Causes skin irritation (Skin Irrit. 2, H315); Causes serious eye irritation (Eye Irrit. 2, H319); May cause respiratory irritation (STOT SE 3, H335).[18][19][20][21]
2,6-Difluorobenzoic acid 385-00-2Causes skin irritation (Skin Irrit. 2, H315); Causes serious eye irritation (Eye Irrit. 2, H319).[22][23]
2-Fluorobenzoic acid 445-29-4Causes skin irritation (Skin Irrit. 2, H315); Causes serious eye irritation (Eye Irrit. 2, H319); May cause respiratory irritation (STOT SE 3, H335).[24]

The profiles of these analogs suggest that skin and respiratory irritation are common hazards for this class of compounds, in addition to the eye irritation noted for the title compound. The acute oral toxicity of 2-Bromobenzoic acid is categorized as less severe (Category 4) than that of this compound (Category 3).

Conclusion and Recommendations

The current toxicological profile of this compound is incomplete but definitive in two key areas: it is acutely toxic if swallowed (GHS Category 3) and causes serious eye irritation (GHS Category 2). These classifications mandate stringent safety precautions, including the use of personal protective equipment (gloves, safety goggles, lab coat) and engineering controls to prevent ingestion and eye contact.

For any application involving significant human exposure or environmental release, particularly in pharmaceutical or agrochemical development, the existing data is insufficient for a comprehensive risk assessment. The significant data gaps for genotoxicity, carcinogenicity, and reproductive toxicity must be addressed. It is strongly recommended that a standard battery of in vitro genotoxicity tests, including a bacterial reverse mutation (Ames) test (OECD 471) and an in vitro chromosomal aberration test (OECD 473), be conducted as a first step. The results of these studies will be critical in determining the need for further, more extensive testing, such as repeated-dose, reproductive, and carcinogenicity studies.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]
  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [https://www.slideshare.net/NaveenK L/oecd-guideline-for-acute-oral-toxicity-tg-423]([Link] L/oecd-guideline-for-acute-oral-toxicity-tg-423)
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [Link]
  • 2-BROMO BENZOIC ACID Safety Data Sheet.
  • OECD 473: In Vitro Mammalian Chromosomal Aberr
  • Oced 473 chromosomal aberr
  • 2-Bromobenzoic acid.
  • Test No.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Chromosome Aberr
  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]
  • OECD Test Guideline 414: Prenatal Developmental Toxicity Study. OECD. [Link]
  • Genetic toxicity: Bacterial reverse mut
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD iLibrary. [Link]
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. [Link]
  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirm
  • In Vitro Mammalian Chromosomal Aberration Test OECD 473.
  • OECD 471 Ames Test. Gentronix. [Link]
  • Monograph No.
  • Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH. Flashpoint srl. [Link]
  • Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD iLibrary. [Link]
  • Test No. 414: Prenatal Developmental Toxicity Study. OECD iLibrary. [Link]
  • 2,6-Difluorobenzoic acid.
  • Safety Data Sheet: 2,6-Difluorobenzoic Acid. Scribd. [Link]
  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA (Zurich Open Repository and Archive). [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-6-fluorobenzoic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-Bromo-6-fluorobenzoic acid, a versatile building block in modern organic synthesis. From its fundamental properties and nomenclature to its synthesis, reactivity, and critical applications in the pharmaceutical and agrochemical industries, this document serves as a technical resource for researchers and professionals in the chemical sciences.

Nomenclature and Identification: More Than Just a Name

This compound is a disubstituted benzoic acid derivative with the chemical formula C₇H₄BrFO₂.[1] Understanding its various synonyms and identifiers is crucial for effective literature searches and chemical sourcing.

Synonyms and IUPAC Name

The systematic IUPAC name for this compound is This compound . However, it is also commonly known by other names, including:

  • 6-Bromo-2-fluorobenzoic acid

  • Benzoic acid, 2-bromo-6-fluoro-

It is important to note that while the numbering of the substituents may be inverted in some contexts, the chemical structure remains the same.

Chemical Identifiers

For unambiguous identification, the following identifiers are used:

IdentifierValue
CAS Registry Number 2252-37-1[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol
InChI 1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
InChIKey MDAZJVAIZVUWDE-UHFFFAOYSA-N
SMILES O=C(O)c1c(F)cccc1Br

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[2] Its key physical properties are summarized below:

PropertyValue
Melting Point 154-158 °C
Appearance White to light yellow powder or crystals
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts would be in the aromatic region, typically between 7.0 and 8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the carboxyl group will be the most downfield, while the carbons attached to the bromine and fluorine atoms will also show characteristic chemical shifts. For example, in the similar compound 4-fluorobenzoic acid, the carbon attached to fluorine shows a large coupling constant with the fluorine atom.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region. The IR spectrum of the closely related 2-bromobenzoic acid shows a prominent C=O stretch.[4][5]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern would involve the loss of the carboxyl group and other fragments. The mass spectrum of 2-bromobenzoic acid shows a clear molecular ion peak.[6][7][8][9]

Synthesis of this compound: A Multi-step Approach

A common and well-documented synthetic route to this compound starts from o-fluorobenzonitrile.[2][10] This multi-step synthesis involves nitration, nitro group reduction, bromination, deamination, and finally, hydrolysis of the nitrile group.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

G start o-Fluorobenzonitrile step1 Nitration start->step1 HNO₃, H₂SO₄ intermediate1 2-Fluoro-3-nitrobenzonitrile step1->intermediate1 step2 Nitro Reduction intermediate1->step2 e.g., Fe/HCl or H₂/Pd-C intermediate2 3-Amino-2-fluorobenzonitrile step2->intermediate2 step3 Bromination intermediate2->step3 Br₂ intermediate3 3-Amino-2-bromo-6-fluorobenzonitrile step3->intermediate3 step4 Deamination intermediate3->step4 NaNO₂, H₃PO₂ intermediate4 2-Bromo-6-fluorobenzonitrile step4->intermediate4 step5 Hydrolysis intermediate4->step5 H₃O⁺, Δ end This compound step5->end

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol and Mechanistic Insights

The following is a representative experimental protocol based on documented procedures, with explanations for the choice of reagents and conditions.

Step 1: Nitration of o-Fluorobenzonitrile

  • Protocol: o-Fluorobenzonitrile is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C). The reaction mixture is stirred until the reaction is complete, then poured onto ice to precipitate the product, 2-fluoro-3-nitrobenzonitrile.

  • Causality: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[11][12] The strong electron-withdrawing nature of both the fluorine and cyano groups deactivates the aromatic ring towards electrophilic substitution. However, the fluorine atom is an ortho-, para-director. The nitration occurs primarily at the position meta to the cyano group and ortho to the fluorine, a position that is least deactivated. The low temperature is crucial to control the exothermic reaction and prevent side reactions.

Step 2: Reduction of the Nitro Group

  • Protocol: The 2-fluoro-3-nitrobenzonitrile is reduced to 3-amino-2-fluorobenzonitrile. Common methods include using iron powder in the presence of an acid like hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[13]

  • Causality: The choice of reducing agent depends on the desired selectivity and reaction conditions. Metal-acid reductions are cost-effective and robust. Catalytic hydrogenation is often cleaner but may not be suitable if other reducible functional groups are present. The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[14][15]

Step 3: Bromination

  • Protocol: The 3-amino-2-fluorobenzonitrile is treated with bromine in a suitable solvent. The strongly activating amino group directs the electrophilic bromine to the ortho and para positions.

  • Causality: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic bromination. The bromine atom is introduced at the position para to the amino group.

Step 4: Deamination (Sandmeyer-type Reaction)

  • Protocol: The amino group of 3-amino-2-bromo-6-fluorobenzonitrile is removed via a deamination reaction. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid to form a diazonium salt, which is then reduced, for example, with hypophosphorous acid (H₃PO₂).

  • Causality: The Sandmeyer reaction and related deaminations are powerful tools for introducing a wide range of substituents in place of an amino group or for removing it entirely. The formation of the diazonium salt is a key step, and its subsequent reaction with a reducing agent replaces it with a hydrogen atom.

Step 5: Hydrolysis of the Nitrile

  • Protocol: The resulting 2-bromo-6-fluorobenzonitrile is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the nitrile with a strong acid or base, such as aqueous sulfuric acid or sodium hydroxide, followed by acidification.

  • Causality: The nitrile group is susceptible to nucleophilic attack by water under acidic or basic conditions. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid.

Reactivity and Synthetic Applications

The unique substitution pattern of this compound, with a bromine atom ortho to a fluorine atom and a carboxylic acid group, makes it a highly valuable and versatile building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atom can influence the electronic properties and biological activity of the resulting molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

  • Description: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds.

  • Causality: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product.

  • Workflow:

G start This compound + Arylboronic acid reaction Suzuki-Miyaura Coupling start->reaction catalyst Pd Catalyst + Base catalyst->reaction product 2-Aryl-6-fluorobenzoic acid reaction->product

Caption: Suzuki-Miyaura coupling of this compound.

  • Description: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene.[16][17]

  • Causality: The reaction is catalyzed by a palladium complex and requires a base. The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and β-hydride elimination.[18]

  • Application: This reaction is widely used to introduce vinyl groups onto aromatic rings.

  • Description: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond.[19][20][21][22][23]

  • Causality: This reaction has become a go-to method for the synthesis of anilines and other N-aryl compounds, which are common motifs in pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of the reaction.

Other Important Reactions

The carboxylic acid group of this compound can undergo standard transformations, such as esterification and amidation, to further elaborate the molecular structure.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[24] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. For instance, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[25]

Agrochemical Applications

In the agrochemical industry, this compound is used in the formulation of herbicides and pesticides.[24][26] The bromo-fluoro-substituted aromatic ring is a common feature in many modern crop protection agents. The unique electronic properties imparted by the halogen substituents can lead to enhanced efficacy and selectivity of the final product.

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, while multi-stepped, is well-established, and its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working in these fields.

References

  • Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205.
  • Enhancing Agrochemical Formulations with this compound. (2026, January 5).
  • Wikipedia. (2023, December 12). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301–1313. [Link]
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (2023, October 28). Heck reaction.
  • Asif, M. (2014). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. International Journal of Pharmaceutical Sciences and Research, 5(10), 4306-4312.
  • PubChem. (n.d.). 2-Bromobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-bromo-.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2023, November 28). Reduction of nitro compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Shmonina, V. P., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Enhance Crop Protection: 2-Bromo-5-fluorobenzoic Acid for Agrochemicals. (n.d.).
  • Ashraf, Z., et al. (2021). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Future Medicinal Chemistry, 13(1), 41-60.
  • NIST. (n.d.). Benzoic acid, 2-bromo-.
  • The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. [Link]
  • Google Patents. (n.d.). CN102795993A - Preparation method of this compound.
  • Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 79(14), 4487-4494.
  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.
  • Wang, X., et al. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 24(12), 2285.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Ukolov, A. I., et al. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(21), 5030.
  • What are the nitration reactions of Fluorobenzohydroxy Acid? (2025, July 31).
  • The Organic Chemistry Tutor. (2019, January 3).
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
  • Arjunan, V., et al. (2014). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 561-572.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
  • Wikipedia. (2023, December 1). Nitration.
  • Scott, J. P., & Singleton, D. A. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry–A European Journal, 24(5), 1183-1194.
  • Thomas, A. A., et al. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum.
  • SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum.

Sources

The Strategic Synthesis and Application of 2-Bromo-6-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Modern Chemistry

In the landscape of contemporary chemical synthesis, certain molecules, while not always in the spotlight, serve as indispensable architects in the construction of complex and high-value compounds. 2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) is a paramount example of such a foundational building block. Its unique trifecta of a carboxylic acid group, a bromine atom, and a fluorine atom, all strategically positioned on a benzene ring, bestows upon it a versatile reactivity profile that is highly sought after by researchers, scientists, and professionals in drug development and materials science. This guide provides an in-depth exploration of the discovery, synthesis, properties, and diverse applications of this pivotal chemical intermediate, offering both theoretical understanding and practical insights for its effective utilization.

Historical Context and Key Physicochemical Properties

While a singular, celebrated moment of "discovery" for this compound is not prominent in the annals of chemical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The increasing recognition of the profound impact of fluorine in modulating the biological and material properties of organic molecules spurred the development of synthetic methodologies for a wide array of fluorinated aromatics. The strategic placement of both bromine and fluorine ortho to a carboxylic acid function provides a powerful synthetic handle for a variety of chemical transformations.

Below is a summary of the key physicochemical properties of this compound:

PropertyValue
CAS Number 2252-37-1[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 154-158 °C
Purity Typically ≥97%

Strategic Synthesis: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. Two prevalent synthetic routes are detailed below.

Multi-step Synthesis from o-Fluorobenzonitrile

A common and scalable method involves a multi-step sequence starting from the readily available o-fluorobenzonitrile. This pathway leverages classical aromatic substitution and functional group transformations.[2][3]

Experimental Protocol:

Step 1: Nitration of o-Fluorobenzonitrile

  • To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C.

  • Slowly add o-fluorobenzonitrile, maintaining the temperature below 10 °C.

  • Add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral and dry to obtain 2-fluoro-5-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group

  • Suspend the 2-fluoro-5-nitrobenzonitrile in a mixture of water and ethanol.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the hot reaction mixture through a bed of celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure to obtain 5-amino-2-fluorobenzonitrile.

Step 3: Bromination

  • Dissolve the 5-amino-2-fluorobenzonitrile in a suitable solvent such as acetic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Pour the mixture into water and neutralize with a solution of sodium bisulfite to quench excess bromine.

  • Filter the precipitate, wash with water, and dry to yield 5-amino-2-bromo-6-fluorobenzonitrile.

Step 4: Diazotization and Deamination

  • Suspend the 5-amino-2-bromo-6-fluorobenzonitrile in an aqueous solution of sulfuric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Slowly add this solution to a pre-heated solution of hypophosphorous acid.

  • Control the effervescence and stir until the nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

Step 5: Hydrolysis of the Nitrile

  • Dissolve the crude 2-bromo-6-fluorobenzonitrile in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Grignard-based Synthesis from 1,2-Dibromo-3-fluorobenzene

An alternative approach utilizes a Grignard reaction, offering a more direct route, although it may require more stringent anhydrous conditions. This method involves the regioselective formation of a Grignard reagent followed by carboxylation.

Experimental Protocol:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 1,2-dibromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the halide solution to the magnesium and initiate the reaction (gentle heating may be required).

  • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly bubble in dry carbon dioxide gas or add crushed dry ice in small portions.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Multi-step Synthesis cluster_route2 Grignard-based Synthesis A1 o-Fluorobenzonitrile B1 Nitration A1->B1 C1 2-Fluoro-5-nitrobenzonitrile B1->C1 D1 Reduction C1->D1 E1 5-Amino-2-fluorobenzonitrile D1->E1 F1 Bromination E1->F1 G1 5-Amino-2-bromo-6-fluorobenzonitrile F1->G1 H1 Diazotization & Deamination G1->H1 I1 2-Bromo-6-fluorobenzonitrile H1->I1 J1 Hydrolysis I1->J1 Final_Product This compound J1->Final_Product A2 1,2-Dibromo-3-fluorobenzene B2 Grignard Formation A2->B2 C2 Grignard Reagent B2->C2 D2 Carboxylation C2->D2 D2->Final_Product Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science Compound This compound A Anti-inflammatory Drugs Compound->A B Analgesics Compound->B C Other Therapeutics Compound->C D Herbicides Compound->D E Pesticides Compound->E F Specialty Polymers Compound->F G Advanced Coatings Compound->G

Caption: Key application areas of this compound.

Materials Science

The unique electronic properties imparted by the halogen substituents make this compound a valuable precursor in materials science. It can be incorporated into the synthesis of specialty polymers and advanced coatings where its presence can influence properties such as thermal stability, flame retardancy, and refractive index. Custom synthesis of derivatives of this acid allows for the fine-tuning of molecular properties for specific applications, such as in the development of novel OLED materials. [4]

Conclusion: A Cornerstone of Modern Synthesis

This compound stands as a testament to the power of strategic molecular design. While its history may be woven into the broader fabric of organofluorine chemistry rather than a single breakthrough moment, its importance in contemporary research and development is undeniable. For scientists and professionals in the pharmaceutical, agrochemical, and materials science fields, a thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the creation of innovative and impactful new molecules.

References

  • CN102795993A - Preparation method of this compound.
  • Custom Synthesis of this compound and Deriv

Sources

Introduction: The Strategic Importance of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a bromine atom, and a fluorine atom. This unique arrangement allows for a series of selective transformations, making it a preferred intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two different halogen atoms, each with a distinct reactivity profile in key transformations like cross-coupling and nucleophilic substitution, provides chemists with a powerful tool for molecular construction.[1][2] This guide offers an in-depth exploration of its reactivity, providing both mechanistic insights and practical, field-proven protocols for its application.

Physicochemical Properties & Spectroscopic Data

A summary of the key properties of this compound is provided for quick reference.

PropertyValueReference
CAS Number 2252-37-1[3]
Molecular Formula C₇H₄BrFO₂[3][4]
Molecular Weight 219.01 g/mol [3][4]
Appearance White to off-white powder[5][6]
Melting Point 148-152 °C-
¹H-NMR (CDCl₃, 400MHz) δ 7.14 (t, 1H), 7.29-7.35 (m, 1H), 7.45 (d, 1H)[4]
MS-ESI [M-H]⁻ = 218 m/z[4]

Synthesis of this compound

A common and scalable synthesis route starts from o-fluorobenzonitrile and involves a multi-step sequence.[5][6][7] This pathway highlights the deliberate and controlled introduction of each functional group to achieve the final architecture.

The general synthetic strategy involves:

  • Nitration: Introduction of a nitro group onto the o-fluorobenzonitrile ring.

  • Nitroreduction: Reduction of the nitro group to an amine.

  • Bromination: Introduction of the bromine atom.

  • Diazo-deamination: Removal of the amino group via a diazonium salt intermediate.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.[5][6][7]

This route, while lengthy, allows for the precise placement of substituents required for the molecule's distinct reactivity. A Chinese patent describes achieving a purity of 98.8% with a total process yield of 16.9% using this method.[6][7]

Core Reactivity Profile: A Multi-Functional Hub

The synthetic utility of this compound stems from the ability to selectively address its three functional sites. The electronic nature of the substituents—the electron-withdrawing carboxylic acid and fluorine, and the inductively withdrawing but resonance-donating bromine—creates a nuanced reactivity map.

G cluster_0 This compound cluster_1 Reaction Sites & Transformations mol Structure mol_img COOH Carboxylic Acid (-COOH) ester Esterification / Amidation COOH->ester Site 1 Br Bromine (-Br) coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Br->coupling Site 2 (Primary) F Fluorine (-F) snar Nucleophilic Aromatic Substitution (SNAr) F->snar Site 6 (Activated) C3 Aromatic C-H (Position 3) dom Directed ortho-Metalation (DoM) C3->dom Site 3

Caption: Key reactivity sites on this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations such as esterification and amide bond formation. These reactions are fundamental for modifying solubility, creating prodrugs, or incorporating the scaffold into larger molecules.

  • Esterification: Can be achieved using classic Fischer esterification conditions (acid catalyst, excess alcohol) or milder, modern methods. N-bromosuccinimide (NBS) has been reported as an efficient metal-free catalyst for the esterification of various benzoic acids.[8] Heterogeneous catalysts have also been employed for the esterification of fluorinated aromatic carboxylic acids.[9] The methyl ester of this compound (CAS 820236-81-5) is a common derivative.[10]

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr).[11] This is because the adjacent electron-withdrawing carboxylic acid and bromine groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[11][12]

In SNAr reactions, fluorine is often a superior leaving group compared to other halogens. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[13] This allows for the selective displacement of fluoride by various nucleophiles (e.g., alkoxides, amines, thiols) while leaving the C-Br bond intact for subsequent reactions.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Stabilized by -COOH & -Br) start->intermediate Attack at C-F bond (Slow Step) product Substituted Product intermediate->product Loss of F⁻ (Fast Step)

Caption: SNAr mechanism at the activated C-F position.

Directed ortho-Metalation (DoM)

The carboxylic acid group, after deprotonation to a carboxylate, acts as a powerful directed metalation group (DMG). In the presence of a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the lithium cation coordinates to the carboxylate. This brings the base into proximity with the C3 proton, facilitating regioselective deprotonation (lithiation) at this position.[14][15] The resulting aryllithium species is a potent nucleophile that can be quenched with a wide range of electrophiles (E+), allowing for the precise installation of a new substituent ortho to the carboxylate group. This reaction must be performed at low temperatures (e.g., -78 °C) to prevent side reactions.[16]

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the much stronger C-F bond. This differential reactivity is a cornerstone of this scaffold's utility, enabling the selective formation of C-C, C-N, and C-S bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[17][18][19] It is widely used to synthesize biaryl structures, which are common in medicinal chemistry.[20][21] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[17]

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylalkyne.[22][23] It employs a palladium catalyst and typically a copper(I) co-catalyst.[22][24] Copper-free versions have also been developed to avoid homocoupling of the alkyne.[25][26]

  • Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[27][28][29] It has largely replaced harsher classical methods for synthesizing aryl amines.[27] The reaction requires a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base.[29][30]

Table: Representative Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/LigandBaseProduct Type
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₂CO₃Biaryl Compound
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NArylalkyne
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOt-BuAryl Amine

Applications in Drug Discovery and Materials Science

The unique reactivity profile makes this compound a key intermediate in several fields:

  • Pharmaceutical Development: It serves as a starting material for anti-inflammatory agents, analgesics, and inhibitors of enzymes like PI3 kinase.[1][6] Its derivatives are also used in the synthesis of treatments for prostate cancer.

  • Agrochemicals: It is used in the formulation of advanced herbicides and pesticides.[1]

  • Material Science: The compound is applied in the production of polymers, coatings, and fluorescent probes for biological imaging.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid. Optimization is often necessary.

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup A 1. Add this compound (1 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2-3 equiv.) to a dry flask. B 2. Add Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). A->B C 3. Add degassed solvent (e.g., Dioxane/Water 4:1). B->C D 4. Heat mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. C->D E 5. Cool, dilute with water, and extract with organic solvent (e.g., Ethyl Acetate). D->E F 6. Wash organic layer, dry (Na₂SO₄), and concentrate under vacuum. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (typically a 4:1 to 10:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification using Methanol

This protocol outlines a standard acid-catalyzed esterification.

Methodology:

  • Setup: Dissolve this compound (1.0 equiv) in methanol (used as both reagent and solvent).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester product.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. The predictable and orthogonal reactivity of its carboxylic acid, bromine, and fluorine substituents allows for its use in a diverse array of chemical transformations. From selective SNAr reactions at the C-F bond to a host of palladium-catalyzed cross-couplings at the C-Br bond and directed ortho-metalation, this molecule provides a reliable and versatile platform for constructing complex molecular architectures. Its continued application in drug discovery and materials science underscores its importance as a key building block for innovation.

References

  • Google Patents. (n.d.). CN102795993A - Preparation method of this compound.
  • Google Patents. (n.d.). CN102795993B - Preparation method of this compound.
  • Custom Synthesis of this compound and Derivatives. (n.d.).
  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2001). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters, 3(10), 1507-1509. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chen, K., & König, B. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. [Link]
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Smith, A. M., & O'Donoghue, A. C. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 80(15), 7578-7587. [Link]
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by....
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
  • Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.

Sources

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluorobenzoic acid is a key building block in medicinal chemistry and materials science, where its reactivity and biological activity are intricately governed by the electronic properties of its halogen substituents.[1] This technical guide provides a comprehensive analysis of the inductive, resonance, and steric effects at play within this molecule. We will delve into the theoretical underpinnings of these electronic effects and present detailed experimental and computational protocols for their characterization. This guide is designed to equip researchers with the knowledge to understand and predict the chemical behavior of this compound, thereby facilitating its effective utilization in drug design and organic synthesis.[1]

Introduction: The Significance of Electronic Effects

The chemical reactivity and pharmacokinetic properties of a drug molecule are fundamentally dictated by the distribution of electron density within its structure. Substituents on an aromatic ring can dramatically alter this distribution through a combination of electronic effects.[2][3] In the case of this compound, the bromine and fluorine atoms, along with the carboxylic acid group, engage in a complex interplay of these effects, which ultimately determines the molecule's acidity, reactivity towards electrophiles and nucleophiles, and its potential for intermolecular interactions. A thorough understanding of these effects is therefore paramount for its application in the development of novel therapeutics and functional materials.[1]

Theoretical Framework: A Trifecta of Electronic Influences

The electronic character of this compound is primarily determined by three key phenomena: the inductive effect, the resonance effect, and the ortho-effect.

The Inductive Effect (-I): Through-Bond Polarization

The inductive effect is the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond. Both fluorine and bromine are highly electronegative atoms, and they exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma (σ) bonds, pulling electron density away from the benzene ring and towards the halogen atoms. This withdrawal of electron density increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.

The Resonance Effect (+R): Through-Space Delocalization

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between the substituents and the aromatic ring. Halogens, possessing lone pairs of electrons, can donate this electron density to the benzene ring, a phenomenon known as a positive resonance effect (+R).[3] This electron donation partially counteracts the inductive effect. However, the extent of this donation is dependent on the orbital overlap between the halogen and the carbon of the benzene ring.

The Ortho-Effect: A Steric and Electronic Conundrum

A unique and dominant factor in this compound is the "ortho-effect." Generally, benzoic acids with substituents in the ortho position are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[4][5] This is primarily attributed to steric hindrance. The bulky bromine and smaller fluorine atoms at the 2 and 6 positions force the carboxylic acid group to twist out of the plane of the benzene ring.[4][6] This loss of planarity inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid.[4]

Experimental Characterization of Electronic Effects

A multi-pronged experimental approach is necessary to quantify the electronic effects within this compound.

Acidity Measurement: Quantifying the Net Electronic Influence

The most direct experimental measure of the net electronic effect of the substituents is the acid dissociation constant (pKa).

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in a suitable solvent system (e.g., 50:50 ethanol/water) to a final concentration of approximately 0.01 M.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.01 M sodium hydroxide (NaOH), in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.[7] A first derivative plot (ΔpH/ΔV vs. volume of titrant) can be used to accurately determine the equivalence point.[7]

Table 1: Predicted vs. Expected Experimental Data for this compound

ParameterPredicted/Expected ValueSignificance
Melting Point154-158 °CA fundamental physical property for identification and purity assessment.
pKa< 4.20The pKa is expected to be significantly lower than that of benzoic acid (4.20) due to the strong -I effects of the halogens and the pronounced ortho-effect.
Spectroscopic Analysis: Probing the Molecular Environment

Spectroscopic techniques provide invaluable insights into the structural and electronic properties of the molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can reveal the electron density at each nucleus. The electron-withdrawing nature of the substituents will deshield the aromatic protons and carbons, leading to downfield chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard.[8]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Table 2: Predicted Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)Rationale
¹H (Aromatic)7.0 - 8.0The aromatic protons will be deshielded due to the -I effects of the halogens and the carboxylic acid group.
¹³C (Aromatic)110 - 140The aromatic carbons will show a range of shifts influenced by the opposing -I and +R effects of the halogens.
¹³C (Carbonyl)165 - 175The carbonyl carbon will be significantly deshielded.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and can provide information about the bonding environment. The electron-withdrawing substituents are expected to increase the stretching frequency of the carbonyl group (C=O) of the carboxylic acid.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film or a solution.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, C=O, C-F, and C-Br stretching vibrations.

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)[9]Stretching
C-H (Aromatic)3100 - 3000Stretching
C=O (Carboxylic Acid)1720 - 1700Stretching
C-O (Carboxylic Acid)1320 - 1210[9]Stretching
C-F1100 - 1000Stretching
C-Br600 - 500Stretching

Computational Chemistry: An In Silico Approach

Computational methods provide a powerful means to visualize and quantify the electronic effects at a level of detail that is often inaccessible through experimentation.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Structure Optimization: The molecular geometry of this compound is optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.[10][11]

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a minimum on the potential energy surface.

  • Property Calculations: Various electronic properties are calculated, including the molecular electrostatic potential (MEP), natural bond orbital (NBO) charges, and NMR chemical shifts.[12]

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[13]

Expected MEP for this compound:

The MEP will show a highly negative potential around the carbonyl oxygen of the carboxylic acid, making it a prime site for hydrogen bonding. The aromatic ring will exhibit a less negative potential compared to unsubstituted benzene due to the electron-withdrawing nature of the substituents. The acidic proton of the carboxyl group will be a region of high positive potential.

Workflow for Characterizing Electronic Effects

The following diagram illustrates a comprehensive workflow for the characterization of electronic effects in this compound.

G cluster_0 Theoretical Analysis cluster_1 Experimental Characterization cluster_2 Computational Modeling (DFT) cluster_3 Data Integration & Interpretation T1 Inductive Effect (-I) of Br and F I1 Quantify Acidity T1->I1 T2 Resonance Effect (+R) of Br and F I2 Correlate Spectra with Electronic Structure T2->I2 T3 Ortho-Effect (Steric Hindrance) T3->I1 E1 pKa Measurement (Potentiometric Titration) E1->I1 E2 NMR Spectroscopy (¹H, ¹³C) E2->I2 E3 FTIR Spectroscopy E3->I2 C1 Geometry Optimization C2 MEP Mapping C1->C2 C3 NBO Analysis C1->C3 I3 Visualize Charge Distribution C2->I3 C3->I3 I4 Predict Reactivity I1->I4 I2->I4 I3->I4

Caption: Workflow for the comprehensive analysis of electronic effects.

Implications for Drug Development

The electronic profile of this compound has significant implications for its use in drug development:

  • Modulation of Acidity: The enhanced acidity due to the ortho-effect and inductive effects can influence the molecule's solubility, membrane permeability, and its ability to interact with biological targets.

  • Reactivity Tuning: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution but potentially more reactive towards nucleophilic aromatic substitution. This predictable reactivity is advantageous in multi-step syntheses of complex drug molecules.[1]

  • Intermolecular Interactions: The electron-rich and electron-poor regions identified by MEP mapping can guide the design of molecules that form specific hydrogen bonds or other non-covalent interactions with protein targets.

  • QSAR Studies: The electronic parameters derived from experimental and computational analyses can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of derivatives.[14]

Conclusion

The electronic properties of this compound are a result of a sophisticated interplay between inductive, resonance, and steric effects. A comprehensive understanding of these effects, achieved through a combination of experimental techniques and computational modeling, is crucial for leveraging this versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials. The protocols and theoretical framework presented in this guide provide a robust foundation for researchers to explore and exploit the unique chemical characteristics of this important molecule.

References

  • Ortho effect. In: Wikipedia. Accessed January 10, 2026. [Link]
  • How does ortho-effect work in benzoic acids? Khan Academy. Accessed January 10, 2026. [Link]
  • Substituent Effects on Acidity. In: Chemistry LibreTexts. Published March 17, 2024. [Link]
  • Exner O, Fiedler P. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Published online 2005. [Link]
  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. Accessed January 10, 2026. [Link]
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. Accessed January 10, 2026. [Link]
  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Science Publishing. Accessed January 10, 2026. [Link]
  • Intramolecular Hydrogen Atom Tunneling in 2-Chlorobenzoic Acid Studied by Low-Temperature Matrix-Isolation Infrared Spectroscopy. American Chemical Society. Published online July 11, 2007. [Link]
  • Substituent Effects in Electrophilic Substitutions. In: Organic Chemistry: A Tenth Edition. Accessed January 10, 2026. [Link]
  • Intramolecular hydrogen atom tunneling in 2-chlorobenzoic acid studied by low-temperature matrix-isolation infrared spectroscopy. PubMed. Published August 2, 2007. [Link]
  • Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. RSC Publishing. Published online 2013. [Link]
  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. Published online July 25, 2018. [Link]
  • Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. Published February 26, 2021. [Link]
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC - NIH. Published online March 1, 2023. [Link]
  • Substituent Effects. In: Organic Chemistry II. Lumen Learning. Accessed January 10, 2026. [Link]
  • Substituent Effects. La Salle University. Accessed January 10, 2026. [Link]
  • Intramolecular vs Intermolecular Hydrogen Bond. Chemistry Guru. Accessed January 10, 2026. [Link]
  • Substituent Effects. University of Calgary. Accessed January 10, 2026. [Link]
  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. Accessed January 10, 2026. [Link]
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Accessed January 10, 2026. [Link]
  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Accessed January 10, 2026. [Link]
  • MOLAR REFRACTIVITY BASED SAR/QSPR STUDY OF BENZOIC ACID DERIVATIVES AGAINST MICE IN TERMS OF MEDIAN LETHAL DOSE. IJRPC. Accessed January 10, 2026. [Link]
  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. Accessed January 10, 2026. [Link]
  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Published February 5, 2021. [Link]
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PDF. Published March 4, 2024. [Link]
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. Published March 1, 2023. [Link]
  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Accessed January 10, 2026. [Link]
  • Supplementary Information. The Royal Society of Chemistry. Accessed January 10, 2026. [Link]
  • Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. Thieme. Accessed January 10, 2026. [Link]
  • Substituent effects on the electronic structure and pKa benzoic acid.
  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Pendidikan Kimia. Published August 24, 2015. [Link]
  • Molecular Electrostatic Potential Maps for the studied compounds (Fused...).
  • The Hammett cp relationship. Cambridge University Press. Accessed January 10, 2026. [Link]
  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC - PubMed Central. Accessed January 10, 2026. [Link]
  • Predict 13C carbon NMR spectra. NMRDB.org. Accessed January 10, 2026. [Link]
  • infrared spectrum of benzoic acid. doc brown. Accessed January 10, 2026. [Link]
  • FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. PubMed. Published November 2010. [Link]
  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. Accessed January 10, 2026. [Link]
  • ALEKS: Identifying a molecule from its electrostatic potential map. YouTube. Published August 30, 2023. [Link]
  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. Accessed January 10, 2026. [Link]

Sources

A Senior Application Scientist's Guide to 2-Bromo-6-fluorobenzoic Acid: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1), a critical building block in modern medicinal chemistry and materials science. This document moves beyond a simple cataloging of properties to deliver field-proven insights into supplier selection, quality control, and synthetic applications. It is designed to empower researchers and drug development professionals to make informed decisions, ensuring the integrity and success of their scientific endeavors. We will delve into the nuances of supplier qualification, outline a robust protocol for incoming material verification, and explore its application in the synthesis of high-value compounds, such as PARP inhibitors.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic carboxylic acid whose value lies in the strategic placement of its functional groups. The presence of a carboxylic acid, a bromine atom, and a fluorine atom on the same phenyl ring provides medicinal chemists with a versatile scaffold for molecular elaboration. The carboxylic acid group offers a handle for amide bond formation, esterification, or other derivatizations. The ortho-bromo and fluoro substituents create a unique electronic and steric environment, influencing the reactivity of the aromatic ring and providing opportunities for cross-coupling reactions.

This trifecta of functionalities makes this compound a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry where it serves as a key component in the development of targeted therapies.[1] Its application extends to agrochemicals and materials science, where the unique properties imparted by the bromine and fluorine atoms are leveraged to create novel compounds with enhanced biological activity or specific physical properties.

Navigating the Commercial Landscape: Selecting a High-Quality Supplier

The success of any synthetic campaign begins with the quality of the starting materials. For a critical reagent like this compound, rigorous supplier evaluation is paramount. The market offers a range of suppliers, from large, well-established chemical providers to smaller, specialized manufacturers. The key is to look beyond the price per gram and assess the supplier's commitment to quality, consistency, and transparency.

Key Supplier Evaluation Criteria:

  • Purity and Specification: Look for suppliers that provide a detailed Certificate of Analysis (CoA) with each batch. Standard purities offered are typically ≥97%.[2] However, for demanding applications, sourcing higher purity material (e.g., ≥98%) is advisable.

  • Analytical Documentation: A comprehensive CoA should include not just the purity value but also the method of analysis (e.g., HPLC, NMR). Reputable suppliers will also provide access to the actual analytical data, such as NMR and HPLC traces, upon request.

  • Consistency: Batch-to-batch consistency is crucial for reproducible research and manufacturing. Inquire about the supplier's quality management system and their ability to provide material from the same batch for larger or follow-up orders.

  • Transparency: A trustworthy supplier will be transparent about the origin of the material and their manufacturing or sourcing processes.

Table 1: Comparison of Major Commercial Suppliers

SupplierTypical PurityAnalytical Information Provided on Website/CoAAdditional Notes
Sigma-Aldrich (MilliporeSigma) 97%Assay (purity), form, melting point, SMILES, InChI, InChI key, links to CoA.[2]A well-established supplier with a strong reputation for quality and extensive documentation.
Thermo Scientific (Alfa Aesar) 97%Purity by NMR, appearance, melting point, and NMR spectrum conformance.Known for a broad portfolio of research chemicals and good supporting documentation.
Santa Cruz Biotechnology Not specifiedMolecular formula, molecular weight. States to refer to CoA for lot-specific data.[3]Offers a wide range of biochemicals for research use.
BLD Pharm Not specifiedPurity, storage conditions, links to NMR, HPLC, LC-MS, UPLC data.[4]Provides access to a good range of analytical data for their products.
ChemicalBook Aggregators Typically ≥98%Lists multiple suppliers with varying levels of detail.[1]A useful resource for comparing prices and identifying a broader range of potential suppliers.

Incoming Quality Control: A Self-Validating System for Material Acceptance

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's CoA and ensure the material is suitable for its intended use. This step is a cornerstone of scientific integrity and can prevent costly and time-consuming troubleshooting later in the research and development process.

Physicochemical Verification
  • Appearance: The compound should be a white to off-white powder or crystalline solid. Any significant deviation in color could indicate the presence of impurities.

  • Melting Point: The melting point should be within a narrow range, typically around 154-158 °C.[2] A broad or depressed melting point is a classic indicator of impurity.

Spectroscopic and Chromatographic Analysis

A multi-technique approach is recommended for unambiguous identification and purity confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of organic impurities.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the electron-withdrawing fluorine and bromine atoms will be particularly informative. For comparison, the ¹³C NMR of 2-bromobenzoic acid in MeOD shows signals at δ 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, and 122.0 ppm.[5]

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, capable of separating the target compound from closely related impurities.

Representative HPLC Method for Purity Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

This method should provide good separation of this compound from potential impurities.

Potential Impurity Profile

Understanding the potential impurities is key to developing a robust analytical method and assessing the quality of the material. Impurities can arise from the synthetic route used to prepare this compound. Common synthetic methods include the bromination and hydrolysis of fluorinated precursors.[1][6]

Potential Impurities to Consider:

  • Starting Materials: Incomplete reaction can lead to the presence of starting materials such as 2-fluorobenzoic acid or 1-bromo-3-fluorobenzene.

  • Isomeric Impurities: Incomplete regioselectivity during bromination can result in the formation of other bromo-fluorobenzoic acid isomers.

  • Over-brominated Species: The presence of dibromo-fluorobenzoic acids is possible.

  • Hydrolysis Byproducts: Depending on the synthetic route, phenolic impurities could be present.

A well-resolved HPLC chromatogram should be able to separate the main peak of this compound from these and other potential impurities.

Synthetic Applications in Drug Discovery: The Gateway to High-Value Molecules

The synthetic utility of this compound is most prominently demonstrated in its use as a precursor for the synthesis of complex heterocyclic scaffolds found in many modern pharmaceuticals. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.[7] Several approved PARP inhibitors feature complex heterocyclic cores, and the synthesis of these molecules often relies on strategic cross-coupling reactions.

While the direct synthesis of a specific drug like Niraparib from this compound is not explicitly detailed in the public domain, the principles of its application in constructing similar scaffolds are well-established. The following represents a plausible synthetic transformation leveraging the reactivity of this compound.

Conceptual Synthetic Step:

The bromo-fluoro-substituted ring of this compound can be coupled with a suitable boronic acid or ester partner to form a biaryl linkage, a common structural motif in PARP inhibitors. The carboxylic acid can then be converted to a primary amide, another key pharmacophoric feature.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Functionalization cluster_4 Core Scaffold 2-Bromo-6-fluorobenzoic_acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling 2-Bromo-6-fluorobenzoic_acid->Suzuki_Coupling Arylboronic acid, Pd catalyst, Base Biaryl_Intermediate Biaryl Carboxylic Acid Intermediate Suzuki_Coupling->Biaryl_Intermediate Amidation Amidation Biaryl_Intermediate->Amidation Amide coupling reagents PARP_Inhibitor_Core Core Scaffold of a PARP Inhibitor Amidation->PARP_Inhibitor_Core

Caption: Conceptual workflow for the synthesis of a PARP inhibitor core scaffold.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq.)

  • Potassium phosphate (K₃PO₄, 3.0 eq.)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and acidify with 1M HCl to pH ~2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and materials science. A thorough understanding of the commercial supplier landscape, coupled with a robust in-house quality control program, is essential for ensuring the success of research and development activities. Its strategic application in palladium-catalyzed cross-coupling reactions provides a reliable pathway to complex molecular architectures, as exemplified by its role in the synthesis of innovative therapeutics like PARP inhibitors. By adhering to the principles of scientific integrity and best practices in the laboratory, researchers can fully leverage the potential of this important chemical intermediate.

References

  • Drugs.com. (n.d.). Niraparib hydrochloride.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Scribd. (n.d.). Certificate of Analysis: Benzoic Acid.
  • ResearchGate. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
  • Chromatography Today. (2012). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

Sources

Methodological & Application

Synthesis of 2-Bromo-6-fluorobenzoic Acid: An Application Note for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-6-fluorobenzoic Acid in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a fluorine atom in a specific ortho- and meta-arrangement, provides medicinal chemists with a versatile scaffold for molecular elaboration. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This application note provides a comprehensive guide to the synthesis of this compound, starting from the readily available o-fluorobenzonitrile. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details and scientifically grounded explanations for each step.

Synthetic Strategy: A Two-Step Approach from o-Fluorobenzonitrile

The synthesis of this compound from o-fluorobenzonitrile is efficiently achieved in a two-step sequence:

  • Electrophilic Aromatic Bromination: The aromatic ring of o-fluorobenzonitrile is regioselectively brominated to yield 2-bromo-6-fluorobenzonitrile.

  • Alkaline Hydrolysis: The nitrile functional group of the intermediate is hydrolyzed under basic conditions to afford the final carboxylic acid product.

This strategy is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps.

Synthesis_Workflow start o-Fluorobenzonitrile bromination Step 1: Electrophilic Aromatic Bromination start->bromination Br₂, FeBr₃ intermediate 2-Bromo-6-fluorobenzonitrile bromination->intermediate hydrolysis Step 2: Alkaline Hydrolysis intermediate->hydrolysis KOH, H₂O/EtOH, Reflux purification Purification hydrolysis->purification product This compound analysis Characterization product->analysis NMR, IR, MS purification->product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Electrophilic Aromatic Bromination of o-Fluorobenzonitrile

Mechanistic Insight: Directing Effects and Regioselectivity

The key to a successful synthesis is controlling the regioselectivity of the bromination reaction. The starting material, o-fluorobenzonitrile, possesses two substituents with competing directing effects:

  • Fluorine (-F): An ortho-, para-director. Although highly electronegative (a deactivating inductive effect), the lone pairs on the fluorine atom can be donated into the aromatic ring through resonance (a +M effect), directing incoming electrophiles to the ortho and para positions.

  • Nitrile (-CN): A meta-director. The cyano group is strongly electron-withdrawing through both induction and resonance, deactivating the ring and directing electrophiles to the meta position.

In the case of o-fluorobenzonitrile, the fluorine atom is at position 1 and the nitrile group is at position 2. The positions ortho to fluorine are 2 and 6, and the position para is 4. The positions meta to the nitrile are 4 and 6. Therefore, both substituents direct the incoming electrophile to positions 4 and 6. Steric hindrance from the adjacent nitrile group may slightly disfavor substitution at the 2-position. The combined electronic effects strongly favor the substitution at the 6-position, leading to the desired 2-bromo-6-fluorobenzonitrile as the major product.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the bromine molecule, generating a highly electrophilic "Br⁺" species that is attacked by the electron-rich aromatic ring.

Experimental Protocol: Bromination

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
o-FluorobenzonitrileC₇H₄FN121.11 g/mol 12.1 g0.1 mol
BromineBr₂159.81 g/mol 16.0 g (5.1 mL)0.1 mol
Iron(III) bromide (anhydrous)FeBr₃295.56 g/mol 1.5 g5 mmol
Dichloromethane (anhydrous)CH₂Cl₂84.93 g/mol 100 mL-
10% Sodium bisulfite solutionNaHSO₃-As needed-
Saturated sodium bicarbonateNaHCO₃-50 mL-
BrineNaCl(aq)-50 mL-
Anhydrous magnesium sulfateMgSO₄120.37 g/mol As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add o-fluorobenzonitrile (12.1 g, 0.1 mol) and anhydrous dichloromethane (50 mL).

  • Carefully add anhydrous iron(III) bromide (1.5 g, 5 mmol) to the solution. The mixture may darken.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Dissolve bromine (16.0 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel.

  • Add the bromine solution dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with 10% sodium bisulfite solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-6-fluorobenzonitrile. The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Part 2: Alkaline Hydrolysis of 2-Bromo-6-fluorobenzonitrile

Mechanistic Insight: Nucleophilic Attack and Amide Intermediate

The hydrolysis of the nitrile to a carboxylic acid under basic conditions is a two-stage process. First, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by protonation to form an imidic acid, which tautomerizes to an amide intermediate. The amide is then further hydrolyzed under the basic conditions to the carboxylate salt, which upon acidification, yields the final carboxylic acid. This second hydrolysis step is often the rate-limiting step and requires heating to proceed at a reasonable rate.

Experimental Protocol: Hydrolysis

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
2-Bromo-6-fluorobenzonitrileC₇H₃BrFN200.01 g/mol 10.0 g0.05 mol
Potassium hydroxideKOH56.11 g/mol 14.0 g0.25 mol
EthanolC₂H₅OH46.07 g/mol 50 mL-
WaterH₂O18.02 g/mol 50 mL-
Concentrated Hydrochloric acidHCl36.46 g/mol As needed-
Ethyl acetateC₄H₈O₂88.11 g/mol 150 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-fluorobenzonitrile (10.0 g, 0.05 mol) in ethanol (50 mL).

  • In a separate beaker, dissolve potassium hydroxide (14.0 g, 0.25 mol) in water (50 mL). Caution: this process is exothermic.

  • Add the potassium hydroxide solution to the flask containing the nitrile.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with a small amount of diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound. A potential recrystallization procedure involves dissolving the crude solid in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity persists. The solution is then allowed to cool slowly to room temperature and finally in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration and dried.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical_Workflow product Purified Product (this compound) nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms mp Melting Point Analysis product->mp

Caption: Analytical workflow for product characterization.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, 1H), 7.29-7.35 (m, 1H), 7.14 (t, J=8.4Hz, 1H).[1]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for 7 carbons, including a carboxyl carbon (~165-170 ppm), and aromatic carbons showing C-F and C-Br coupling.

  • IR (KBr, cm⁻¹): Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-F stretch (~1200-1300), C-Br stretch (~500-600).

  • Mass Spectrometry (ESI-): [M-H]⁻ = 217, 219 (characteristic isotopic pattern for bromine).

Safety Precautions

  • o-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle only in a well-ventilated fume hood with extreme caution. Wear appropriate PPE, including heavy-duty gloves and a face shield. Have a bromine spill kit readily available.

  • Iron(III) bromide: Corrosive and moisture-sensitive. Handle in a dry environment.

  • Potassium hydroxide: Corrosive and causes severe burns. Handle with care, avoiding contact with skin and eyes. The dissolution in water is highly exothermic.

  • Hydrochloric acid: Corrosive and causes severe burns. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Troubleshooting

Issue Possible Cause Solution
Low yield in bromination Incomplete reaction.Increase reaction time or slightly increase the amount of Lewis acid catalyst. Ensure all reagents and solvents are anhydrous.
Loss of product during workup.Ensure proper phase separation and minimize transfers.
Formation of poly-brominated products Reaction conditions are too harsh.Maintain a low reaction temperature during bromine addition. Use the stoichiometric amount of bromine.
Incomplete hydrolysis Insufficient reaction time or base.Increase the reflux time. Ensure an adequate excess of potassium hydroxide is used.
Difficulty in product precipitation Product is too soluble in the acidic solution.Ensure the pH is sufficiently low (1-2). Cool the solution thoroughly in an ice bath.
Product is impure after precipitation Incomplete removal of starting materials or byproducts.Perform the recommended wash steps during workup. Recrystallize the product from a suitable solvent system.

References

  • Google Patents. CN102795993A - Preparation method of this compound.
  • LibreTexts Chemistry. Electrophilic Aromatic Substitution Reactions - Bromination.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Sigma-Aldrich. Safety Data Sheet for o-Fluorobenzonitrile.
  • Sigma-Aldrich. Safety Data Sheet for Bromine.
  • Sigma-Aldrich. Safety Data Sheet for Potassium hydroxide.

Sources

Grignard reaction for 2-Bromo-6-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 2-Bromo-6-fluorobenzoic Acid via Grignard Carboxylation

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research. The protocol details the formation of an aryl Grignard reagent from 1,2-dibromo-3-fluorobenzene and its subsequent carboxylation using carbon dioxide (dry ice). This application note emphasizes the critical parameters, safety considerations, and mechanistic principles necessary for the successful and safe execution of this synthesis.

Scientific Principle and Reaction Mechanism

The Grignard reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds. The process involves two primary stages:

  • Formation of the Grignard Reagent: An organomagnesium halide (Grignard reagent) is prepared by reacting an organic halide with magnesium metal. In this synthesis, the magnesium undergoes an oxidative insertion into the more sterically accessible and electronically favorable carbon-bromine bond of 1,2-dibromo-3-fluorobenzene. The resulting organometallic compound effectively behaves as a carbanion, rendering the aryl carbon strongly nucleophilic. The reaction must be conducted in an anhydrous aprotic solvent, typically an ether like Tetrahydrofuran (THF), which stabilizes the Grignard reagent through coordination.

  • Carboxylation: The nucleophilic aryl Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (CO₂). This nucleophilic addition forms a magnesium carboxylate salt.

  • Acidic Work-up: Subsequent protonation of the carboxylate salt with a strong aqueous acid, such as hydrochloric acid, yields the final carboxylic acid product, this compound.

The overall transformation is a robust method for converting an aryl halide into a carboxylic acid with the addition of one carbon atom.

Caption: Figure 1: Reaction Mechanism

Key Considerations for a Successful Synthesis

The success of a Grignard reaction is highly dependent on rigorous control of experimental conditions.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are highly sensitive to moisture and protic solvents (e.g., water, alcohols). Any trace of water will protonate and destroy the reagent, preventing the desired reaction and reducing the yield. All glassware must be thoroughly oven- or flame-dried, and anhydrous solvents must be used. The reaction should be maintained under an inert atmosphere (e.g., dry nitrogen or argon).

  • Magnesium Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction. This layer must be disrupted to expose a fresh, reactive metal surface. Common activation methods include using a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings in the flask. Successful initiation is often indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, forming a stable complex that keeps the reagent in solution. THF is often preferred for less reactive aryl halides due to its higher boiling point and better solvating ability.

  • Reaction Initiation and Control: The formation of a Grignard reagent has an induction period, after which the reaction can become highly exothermic. The aryl halide should be added slowly to maintain a controlled reflux and prevent a runaway reaction. An ice-water bath should always be on hand for emergency cooling.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Equiv.
1,2-Dibromo-3-fluorobenzeneC₆H₃Br₂F271.905.44 g20.01.0
Magnesium TurningsMg24.310.58 g24.01.2
IodineI₂253.811 crystal-Cat.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1160 mL--
Carbon Dioxide (Dry Ice)CO₂44.01~30 g~680Large Excess
Hydrochloric Acid (6 M)HCl36.46~40 mL--
Diethyl Ether(C₂H₅)₂O74.12100 mL-For extraction
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-For wash
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying

Equipment Setup

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet and bubbler

  • Heating mantle with a laboratory jack

  • Ice-water bath

Protocol Steps

  • Preparation (Day 1):

    • Thoroughly clean all glassware and dry in an oven at 120°C for at least 4 hours (or overnight).

    • Assemble the apparatus (flask, condenser, dropping funnel) while still warm and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

    • Place the magnesium turnings (0.58 g) and a magnetic stir bar into the reaction flask.

    • Add a single crystal of iodine to the flask to aid in activation.

    • In the dropping funnel, prepare a solution of 1,2-dibromo-3-fluorobenzene (5.44 g) in 40 mL of anhydrous THF.

  • Grignard Reagent Formation (Day 1):

    • Add ~5 mL of the aryl halide solution from the dropping funnel to the magnesium turnings.

    • Observe the reaction mixture. Initiation is marked by the fading of the iodine color, the appearance of a cloudy gray solution, and spontaneous gentle boiling (reflux). If the reaction does not start, gently warm the flask with a heating mantle or crush the magnesium with a dry glass rod.

    • Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a steady but controlled reflux. This addition typically takes 30-45 minutes.

    • After the addition is complete, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear dark gray to brown.

    • Cool the reaction flask to room temperature.

  • Carboxylation (Day 1):

    • In a separate beaker, carefully crush approximately 30 g of dry ice into small pieces. Caution: Use insulated gloves and handle dry ice in a well-ventilated area.

    • While stirring vigorously, transfer the prepared Grignard reagent solution via cannula or by carefully pouring it onto the crushed dry ice. A thick, viscous slurry will form.

    • Allow the mixture to warm to room temperature, which allows any excess CO₂ to sublime. Loosely cover the beaker to prevent atmospheric moisture from entering. Add ~20 mL of THF to rinse the reaction flask and add this to the beaker.

  • Work-up and Purification (Day 2):

    • Once the mixture has reached room temperature, slowly and carefully add 40 mL of 6 M HCl while stirring in an ice bath. The mixture will fizz as unreacted magnesium reacts and the carboxylate salt is protonated. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. Two layers will form.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

    • Wash the combined organic layers with water (1 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted starting material and acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.

Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_carbox Carboxylation cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Assemble Apparatus under N₂ prep1->prep2 prep3 Charge Flask with Mg & I₂ prep2->prep3 grig1 Add initial aliquot of 1,2-dibromo-3-fluorobenzene/THF prep3->grig1 grig2 Confirm Initiation (color change, exotherm) grig1->grig2 grig3 Slowly add remaining aryl halide solution grig2->grig3 grig4 Reflux to complete reaction grig3->grig4 carb1 Cool Grignard solution to RT grig4->carb1 carb2 Pour Grignard onto crushed dry ice (CO₂) carb1->carb2 carb3 Allow excess CO₂ to sublime carb2->carb3 work1 Acidify with 6M HCl (in ice bath) carb3->work1 work2 Extract with Diethyl Ether work1->work2 work3 Wash with H₂O & NaHCO₃ work2->work3 work4 Dry (Na₂SO₄), Filter, Evaporate work3->work4 work5 Recrystallize Crude Product work4->work5 Final_Product Pure this compound work5->Final_Product

Caption: Figure 2: Experimental Workflow

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet glassware or solvent.- Passivated magnesium surface.- Ensure all equipment is rigorously dried and anhydrous solvents are used.- Add another small iodine crystal or a few drops of 1,2-dibromoethane.- Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.
Reaction becomes too vigorous - Rate of aryl halide addition is too fast.- Insufficient heat dissipation.- Immediately slow or stop the addition of the aryl halide.- Immerse the reaction flask in a pre-prepared ice-water bath to control the exotherm.
Low yield of final product - Incomplete Grignard formation.- Premature quenching of the Grignard reagent by moisture or CO₂ from the air.- Inefficient carboxylation or work-up.- Ensure the reaction goes to completion (most Mg is consumed).- Maintain a positive pressure of inert gas throughout the reaction.- Ensure a large excess of dry ice is used and that the Grignard is added to the CO₂, not vice-versa.
Formation of biphenyl impurity - A common side reaction, favored by higher temperatures and concentrations of aryl halide.- Maintain a controlled, gentle reflux during Grignard formation.- The biphenyl byproduct is non-polar and can typically be removed during the basic wash or by recrystallization.
Safety Precautions
  • General: This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.

  • Fire Hazard: Diethyl ether and THF are extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity. Use a heating mantle, not a hot plate, for heating. The Grignard formation is exothermic and can lead to a runaway reaction, posing a significant fire risk if not controlled.

  • Reagent Hazards: Grignard reagents are corrosive and react violently with water. 1,2-Dibromo-3-fluorobenzene is a skin and eye irritant. Handle all chemicals with care.

  • Dry Ice: Carbon dioxide is an asphyxiant in high concentrations. Handle crushed dry ice in a well-ventilated area and use cryogenic gloves to prevent frostbite.

  • Quenching: The work-up with acid is highly exothermic, especially with unreacted magnesium. Perform additions slowly and with efficient cooling in an ice bath.

References
  • Ashby, E. C., & Reed, R. (1996). Safe Handling Practices of Industrial Scale Grignard Reagents. In Handbook of Grignard Reagents (pp. 53-66). CRC Press.
  • Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
  • Chemistry LibreTexts. (2023). 20.5: Preparing Carboxylic Acids. [Link]
  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
  • American Chemical Society. (n.d.).
  • Sciencemadness Wiki. (2019). Grignard reagent. [Link]
  • Scribd. (n.d.).
  • TMP Chem. (2019). making Grignard reagents. YouTube. [Link]
  • JoVE. (n.d.).
  • Kim, Y., & Lee, S. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organic Letters, 22(7), 2537–2542. [Link]
  • Google Patents. (1968). Carboxylation of grignard reagents in the presence of liquid co2.
  • Quora. (2022).
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • University of Calgary. (n.d.). Ch23: Aryl Grignards. [Link]
  • Schlosser, M., et al. (2005).
  • University of the West Indies. (n.d.). ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION. [Link]
  • Schlosser, M., et al. (2005). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates.
  • Bodumpalli, S., et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(20), 3165–3167. [Link]
  • Occidental College. (n.d.). Grignard Reaction. [Link]
  • University of the West Indies. (n.d.). ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION. [Link]
  • Google Patents. (2012). Preparation method of this compound.
  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]
  • Chemistry Online. (2022).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. [Link]
  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
  • Homework.Study.com.

Application Notes and Protocols: 2-Bromo-6-fluorobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) has emerged as a pivotal building block in modern medicinal chemistry. Its trifunctional architecture—featuring a carboxylic acid, a bromine atom, and a fluorine atom on an aromatic scaffold—provides a versatile platform for the synthesis of complex, biologically active molecules. The bromine serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. Concurrently, the fluorine atom can enhance the metabolic stability and binding affinity of target compounds, while the carboxylic acid group offers a reliable site for amide bond formation, a ubiquitous linkage in pharmaceuticals.[1] This guide provides an in-depth analysis of the compound's properties, its strategic application in drug design, and detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in the synthesis of advanced pharmaceutical intermediates, including scaffolds for kinase inhibitors.[2][3]

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for the successful application of any chemical intermediate. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 2252-37-1 [4]
Molecular Formula C₇H₄BrFO₂ [4]
Molecular Weight 219.01 g/mol [4]
Appearance White to off-white solid/powder [5]
Melting Point 154-158 °C
SMILES OC(=O)c1c(F)cccc1Br

| InChI Key | MDAZJVAIZVUWDE-UHFFFAOYSA-N | |

Safety & Handling: this compound is classified as acutely toxic and an eye irritant. All handling must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Table 2: GHS Hazard and Precautionary Statements

Category Information Reference(s)
Pictogram GHS06 (Skull and Crossbones) [6]
Signal Word Danger [6]
Hazard Statements H301: Toxic if swallowed. H319: Causes serious eye irritation. [6]

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. |[6] |

The Strategic Advantage in Drug Design

The utility of this compound is not accidental; it is a result of the specific and complementary reactivity of its three key functional groups. This multi-functionality allows for a modular and divergent approach to synthesis, where complex molecules can be assembled systematically.

  • The Bromo Group (Br): Positioned ortho to the fluorine, the bromine atom is the primary handle for transition metal-catalyzed cross-coupling reactions. It readily participates in reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amine substituents.[7][8] This is the main port for scaffold diversification.

  • The Fluoro Group (F): The presence of fluorine is a common strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile.[9] It can increase metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of adjacent functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[10]

  • The Carboxylic Acid Group (COOH): This group is a versatile precursor for numerous functional groups, most importantly for the formation of amide bonds via coupling with amines. Given the prevalence of the amide bond in pharmaceuticals, this functionality provides a robust and reliable method for linking the core scaffold to other fragments or pharmacophores.

G cluster_Br Bromo Group (C-Br) cluster_F Fluoro Group (C-F) cluster_COOH Carboxylic Acid (COOH) main This compound br_react Suzuki Coupling (C-C Bond) main->br_react Diversification Handle f_prop Enhance Metabolic Stability main->f_prop Pharmacokinetic Tuning cooh_react Amide Coupling (with R-NH2) main->cooh_react Linker/Fragment Attachment br_react2 Buchwald-Hartwig (C-N Bond) br_react3 Other Couplings (Heck, Sonogashira) f_prop2 Modulate pKa f_prop3 Improve Binding Affinity cooh_react2 Esterification (with R-OH)

Caption: Strategic functional handles of this compound.

Key Synthetic Transformations & Protocols

The following sections provide generalized yet robust protocols for the two most common and powerful transformations utilizing this compound. These serve as excellent starting points for specific substrate combinations and can be optimized further.

Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds, enabling the construction of biaryl and heteroaryl scaffolds prevalent in pharmaceuticals.[11]

Principle: The reaction couples the aryl bromide with an organoboron compound (typically a boronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9][12]

Generalized Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂ at 2–5 mol%, or a pre-catalyst system like Pd(OAc)₂ with a ligand like SPhos).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent(s) via syringe. A mixture like 1,4-dioxane/water (e.g., 4:1 v/v) is common.[9]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Scientist's Notes (Causality):

  • Choice of Base: The base is crucial for activating the boronic acid in the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) are common, while phosphates (K₃PO₄) can be effective for more challenging couplings.[11]

  • Degassing: Removing dissolved oxygen is critical because oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

  • Ligand Selection: For sterically hindered or electron-rich/deficient partners, specialized phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps, improving reaction efficiency.[13]

G cluster_workflow Suzuki-Miyaura Coupling Workflow start 1. Assemble Reagents (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Pd Catalyst & Ligand start->catalyst inert 3. Establish Inert Atmosphere (Ar/N2 Purge) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat & Stir (80-110 °C) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Quench & Extract monitor->workup purify 8. Purify Product (Chromatography) workup->purify end Final Biaryl Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for constructing aryl amines, which are core structures in countless pharmaceuticals.[14] It offers a broad substrate scope and functional group tolerance, far surpassing classical methods like nucleophilic aromatic substitution.[8]

Principle: This reaction couples an aryl halide with a primary or secondary amine. The Pd(0)/Pd(II) catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[13][14]

Generalized Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask with a stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂ or a G3/G4 pre-catalyst, 1–2 mol%) and the appropriate phosphine ligand (e.g., XPhos, RuPhos, 1.5–3 mol%).

  • Reactant Addition: Add this compound (1.0 equiv.) and the base (e.g., NaOt-Bu or K₃PO₄, 1.4–2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent & Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2–1.5 equiv.).

  • Reaction: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Notes (Causality):

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is very common and effective, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalysts.[13]

  • Ligand Selection: The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands (the "Buchwald ligands") are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst. The choice of ligand depends on the specific aryl halide and amine being coupled.[8]

  • Carboxylic Acid Reactivity: Note that the acidic proton of the carboxylic acid will react with the strong base. An extra equivalent of base is often required to account for this. Alternatively, the acid can be protected as an ester prior to the C-N coupling reaction.

G Buchwald-Hartwig Catalytic Cycle pd0 LₙPd(0) pd_complex LₙPd(II)(Ar)(X) pd0->pd_complex Oxidative Addition amine_complex [LₙPd(II)(Ar)(R₂NH)]⁺X⁻ pd_complex->amine_complex Amine Coordination amido_complex LₙPd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (-HX, -Base) amido_complex->pd0 Reductive Elimination Product Ar-NR₂ Out amido_complex->Product ArX Ar-X In ArX->pd_complex Amine R₂NH In Amine->amine_complex Base Base In Base->amine_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Example: Synthesis of a Kinase Inhibitor Scaffold

The true power of this compound lies in its ability to facilitate multi-step, convergent syntheses. The following diagram illustrates a hypothetical, yet representative, pathway for constructing a complex scaffold reminiscent of those found in modern kinase inhibitors, which often feature a central biaryl or aryl-amino core.

G cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: C-N Bond Formation start This compound suzuki Suzuki Coupling start->suzuki intermediate1 Biaryl Carboxylic Acid Intermediate suzuki->intermediate1 boronic_acid Heteroaryl-B(OH)₂ boronic_acid->suzuki amide Amide Coupling (e.g., with HATU) intermediate1->amide final_product Complex Kinase Inhibitor Scaffold amide->final_product amine Amine Fragment (R-NH₂) amine->amide

Caption: Hypothetical workflow for building a kinase inhibitor scaffold.

This strategy allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies. By varying the boronic acid in Step 1 and the amine fragment in Step 2, chemists can systematically probe the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.[3]

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its distinct functional handles enable chemists to perform strategic and modular syntheses of complex molecular architectures. The protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein serve as a robust foundation for researchers aiming to leverage this building block in their drug discovery programs. A thorough understanding of the principles behind these transformations, combined with safe and precise laboratory practice, will unlock the full potential of this powerful synthetic tool.

References

  • This compound - Chem-Impex. Chem-Impex. URL: https://www.chemimpex.com/products/2-bromo-6-fluorobenzoic-acid
  • This compound 97 | 2252-37-1. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/738239
  • This compound | 2252-37-1. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6247065.htm
  • 2-Bromo-6-fluorobenzoicacid SDS, 2252-37-1 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/2-bromo-6-fluorobenzoic-acid-cas-2252-37-1.html
  • Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Benchchem. URL: https://www.benchchem.com/application-notes/6-bromo-2-fluoro-3-methoxybenzaldehyde-suzuki-coupling
  • Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-6-methoxybenzeneboronic acid. Benchchem. URL: https://www.benchchem.com/application-notes/2-fluoro-6-methoxybenzeneboronic-acid-suzuki-coupling
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11294865/
  • Application Notes and Protocols: The Use of 4-Benzyloxy-3-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors. Benchchem. URL: https://www.benchchem.com/application-notes/4-benzyloxy-3-fluorobenzoic-acid-in-synthesis-of-kinase-inhibitors
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. URL: https://www.benchchem.
  • Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. URL: https://www.organic-chemistry.
  • Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis. Benchchem. URL: https://www.benchchem.com/application-notes/2-bromo-6-methyl-1h-benzodimidazole-in-kinase-inhibitor-synthesis
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem. URL: https://www.benchchem.com/application-notes/2-bromo-6-methyl-1h-benzodimidazole-suzuki-coupling
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20-%20Suzuki%20Cross-Coupling%20Reaction.pdf

Sources

Application Notes and Protocols for the Use of 2-Bromo-6-fluorobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Importance of 2-Bromo-6-fluorobenzoic Acid in Modern Agrochemicals

This compound is a pivotal starting material in the synthesis of a new generation of agrochemicals.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a fluorine atom on the phenyl ring, offers a versatile platform for constructing complex molecules with high biological activity. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final product, while the bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse structural motifs.[1] This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on a novel pyrazole-based fungicide.

Core Synthesis Strategy: A Modular Approach

The synthesis of advanced agrochemicals from this compound typically follows a modular approach. The core strategy involves the formation of an amide bond between the carboxylic acid functionality and a suitably functionalized amine-containing heterocyclic compound. This is often followed by a transition metal-catalyzed cross-coupling reaction to introduce further complexity and tune the biological activity of the final product.

A prime example of an agrochemical synthesized using this strategy is N-(2-bromo-6-fluorophenyl)-4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine , a compound with potential fungicidal properties. The synthesis of this molecule can be dissected into three key stages:

  • Activation of this compound: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride, to facilitate amide bond formation.

  • Synthesis of the Pyrazole Intermediate: Preparation of the key heterocyclic amine component, 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Amide Coupling and Final Product Formation: The condensation of the activated benzoic acid derivative with the pyrazole amine to yield the target agrochemical.

G cluster_0 PART 1: Synthesis of Acyl Chloride cluster_1 PART 2: Synthesis of Pyrazole Amine cluster_2 PART 3: Final Amide Coupling 2-Bromo-6-fluorobenzoic_acid This compound Acyl_chloride 2-Bromo-6-fluorobenzoyl chloride 2-Bromo-6-fluorobenzoic_acid->Acyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride Final_Product N-(2-bromo-6-fluorophenyl)-4-(2-chloro-4-fluorophenyl)- 1,3-dimethyl-1H-pyrazol-5-amine Acyl_chloride->Final_Product Amide Formation Aryl_acetonitrile 2-(2-chloro-4-fluorophenyl)acetonitrile Acrylonitrile_intermediate α-(2-chloro-4-fluorophenyl)-β- dimethylaminoacrylonitrile Aryl_acetonitrile->Acrylonitrile_intermediate Condensation DMF_DMA DMF-DMA DMF_DMA->Acrylonitrile_intermediate Pyrazole_amine 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl- 1H-pyrazol-5-amine Acrylonitrile_intermediate->Pyrazole_amine Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_amine Pyrazole_amine->Final_Product G cluster_amide Amide Bond Formation Mechanism Amine Pyrazole Amine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride 2-Bromo-6-fluorobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Final_Product Final Amide Product Tetrahedral_Intermediate->Final_Product Chloride leaving group departs

Sources

Application Note: 2-Bromo-6-fluorobenzoic Acid as a Strategic Building Block for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the strategic application of 2-bromo-6-fluorobenzoic acid in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a primary focus on the fenamate class. We explore the rationale behind its use, highlighting how the specific positioning of the bromo and fluoro substituents provides a distinct advantage in developing potent and metabolically stable drug candidates. Core synthetic methodologies, including the classic Ullmann condensation and modern palladium-catalyzed cross-coupling reactions, are discussed. A detailed, field-proven protocol for the synthesis of an N-arylanthranilic acid derivative is provided, complete with characterization data, expert insights, and troubleshooting advice. This document serves as a comprehensive resource for medicinal chemists and process development scientists engaged in the discovery of next-generation anti-inflammatory therapeutics.

Introduction: The Strategic Advantage of this compound in NSAID Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] Among the various structural classes of NSAIDs, the N-arylanthranilic acids, or fenamates, represent a significant group of potent anti-inflammatory agents.[1][3] The synthesis of these molecules relies on robust and versatile building blocks, and this compound has emerged as a particularly valuable starting material.[4]

The utility of this compound is rooted in its unique substitution pattern, which offers a triad of advantages for drug design:

  • An Ortho-Bromo Group: The bromine atom at the C2 position is an excellent leaving group, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. This facilitates the crucial C-N bond formation required to construct the N-arylanthranilic acid core.

  • An Ortho-Fluoro Group: The fluorine atom at the C6 position is a bioisostere for hydrogen but imparts profound changes to the molecule's physicochemical properties. The high electronegativity of fluorine can alter the pKa of the adjacent carboxylic acid and influence intramolecular hydrogen bonding.[5] Critically, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of the final compound.[1][5]

  • Combined Steric and Electronic Effects: The presence of two ortho substituents forces a twisted conformation in the resulting N-phenyl ring relative to the anthranilic acid core. This dihedral angle is a critical determinant for potent binding within the active site of COX enzymes, particularly the targeted COX-2 isoform.

This combination of a reactive handle for synthesis and a strategically placed element for enhancing drug-like properties makes this compound a superior choice for the rational design of novel fenamates and other NSAID scaffolds.

Core Synthetic Strategies: From Building Block to Bioactive Molecule

The transformation of this compound into N-arylanthranilic acid derivatives is primarily achieved through cross-coupling reactions that form a key carbon-nitrogen (C-N) bond. While other reactions like the Suzuki-Miyaura coupling can be employed to target the C-Br bond for C-C bond formation to create biaryl drugs, the focus for fenamate synthesis remains on C-N coupling.[6][7][8]

Caption: Key synthetic pathways using this compound.

Strategy 1: Copper-Catalyzed C-N Coupling (Ullmann Condensation) The Ullmann condensation is the classical and most widely cited method for the synthesis of fenamates.[1] This reaction involves the copper-promoted coupling of an aryl halide with an amine.[9] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have improved the methodology with the use of soluble copper salts (e.g., CuI, CuBr) and ligands.[9][10] The reaction mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide.[9] For the synthesis of fenamates, a base such as potassium carbonate (K₂CO₃) is essential to deprotonate both the carboxylic acid and the amine nucleophile.

Strategy 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) A more contemporary and often milder alternative to the Ullmann reaction is the Buchwald-Hartwig amination.[11] This powerful methodology utilizes a palladium catalyst, typically in combination with a specialized phosphine ligand (e.g., XantPhos, XPhos), to efficiently couple aryl halides with amines.[11][12] The advantages of this approach include lower reaction temperatures, broader substrate scope, and often higher yields compared to the copper-catalyzed counterpart. The choice between Ullmann and Buchwald-Hartwig often depends on substrate compatibility, catalyst cost, and scalability considerations.

Detailed Protocol: Synthesis of N-(2,3-dimethylphenyl)-6-fluoroanthranilic Acid via Ullmann Condensation

This protocol describes a representative synthesis of a mefenamic acid analogue.

Objective: To provide a reproducible, step-by-step methodology for the copper-catalyzed synthesis of an N-arylanthranilic acid derivative from this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Suggested Purity
This compound2252-37-1219.01>98%
2,3-Dimethylaniline87-59-2121.18>99%
Copper(I) Iodide (CuI)7681-65-4190.45>98%
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21>99%, powdered
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
2M Hydrochloric Acid (HCl)7647-01-036.46-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Experimental Workflow:

Caption: Step-by-step workflow for the Ullmann condensation protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.19 g, 10.0 mmol, 1.0 equiv), 2,3-dimethylaniline (1.33 g, 11.0 mmol, 1.1 equiv), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv), and copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inerting: Cap the condenser with a septum and purge the system by evacuating and backfilling with dry nitrogen gas three times. Maintain a positive pressure of nitrogen throughout the reaction.

  • Heating: Immerse the flask in a preheated oil bath at 130 °C. Stir the mixture vigorously. The color of the suspension will typically darken upon heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark slurry into a beaker containing 200 mL of an ice-water mixture with stirring.

  • Precipitation: Acidify the aqueous mixture to a pH of ~2 by the slow addition of 2M HCl. A light-colored precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford the pure N-(2,3-dimethylphenyl)-6-fluoroanthranilic acid.

Expected Characterization Data (Representative):

ParameterExpected Value
Yield 65-80%
Appearance Off-white to pale yellow solid
Melting Point 195-198 °C
¹H NMR δ (ppm): 10.5 (s, 1H, -COOH), 9.8 (s, 1H, -NH), 6.8-7.5 (m, 6H, Ar-H), 2.3 (s, 3H, -CH₃), 2.1 (s, 3H, -CH₃)
FT-IR ν (cm⁻¹): 3310 (N-H), 3000-2500 (O-H, broad), 1685 (C=O), 1610, 1580 (C=C, Ar)
MS (ESI-) m/z: 258.1 [M-H]⁻

Mechanism of Action: How Fenamates Inhibit Inflammation

The primary mechanism of action for fenamate NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastric mucosal integrity and regulate platelet function.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1]

The gastrointestinal side effects commonly associated with NSAIDs are largely due to the inhibition of COX-1.[13] Therefore, a major goal in modern NSAID design is to achieve selectivity for COX-2 over COX-1, which would provide anti-inflammatory effects with a reduced risk of gastric toxicity. The unique, twisted conformation of fenamates derived from ortho-substituted benzoic acids is thought to contribute to their binding and inhibitory activity within the COX enzyme channel.

Caption: The role of COX enzymes in prostaglandin synthesis and NSAID inhibition.

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Impure or wet reagents/solvent.Use fresh, high-purity CuI. Ensure the reaction temperature is maintained. Use anhydrous solvent and ensure reagents are dry. Consider adding a ligand like L-proline to accelerate the reaction.
Significant Side Product Formation Homocoupling of the aryl halide (biaryl formation); Debromination of the starting material.Ensure a truly inert atmosphere to minimize oxidative side reactions. Avoid excessively high temperatures or prolonged reaction times.
Difficult Product Isolation Product is partially soluble in the acidic aqueous phase; Emulsion formation during extraction.Ensure pH is sufficiently low (~2) to fully protonate the carboxylic acid. If emulsions form, add brine to the separatory funnel to help break them. Centrifugation can also be used for persistent emulsions.
Poor Yield after Purification Product loss during recrystallization; Inefficient extraction.For recrystallization, use a minimal amount of hot solvent and allow for slow cooling. Perform multiple extractions (3-4 times) from the aqueous phase to maximize recovery.

Expert Insight: The choice of base is critical. While K₂CO₃ is standard, other bases like Cs₂CO₃ can sometimes offer better results, albeit at a higher cost. The base must be strong enough to facilitate deprotonation but not so strong as to cause unwanted side reactions. Furthermore, ensuring the K₂CO₃ is finely powdered and anhydrous increases its surface area and reactivity, which can significantly improve reaction kinetics.

Conclusion

This compound stands out as a highly valuable and strategic building block in the synthesis of anti-inflammatory drugs. Its pre-installed bromo and fluoro groups provide a powerful combination of synthetic utility and the potential for improved pharmacological properties. The methodologies discussed, particularly the Ullmann condensation, offer reliable pathways to novel fenamate structures. By understanding the underlying chemistry and leveraging the unique attributes of this starting material, researchers can accelerate the development of safer and more effective NSAIDs to address the global need for improved anti-inflammatory therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-4-fluorobenzoic Acid in the Synthesis of Anti-inflammatory Agents.
  • Deshpande, A. et al. (n.d.). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues.
  • Krasnenko, Y. et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. National Institutes of Health (NIH).
  • Yaseen, A. et al. (2021). Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation: The Applications of this compound in Chemical Intermediate Processes.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Husain, A. et al. (n.d.). Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs. PubMed.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • Gurupadaswamy, H. D. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Szachnowska, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Martins, C. et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.
  • Al-Rashida, M. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Lee, H. et al. (n.d.). New Anti-Inflammatory Synthetic Biflavonoid With C-C (6-6") Linkage: Differential Effects on cyclooxygenase-2 and Inducible Nitric Oxide Synthase. PubMed.

Sources

Introduction: Navigating the Challenges of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 2-Bromo-6-fluorobenzoic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1] Its application in the pharmaceutical and materials science sectors is extensive, enabling the construction of complex biaryl scaffolds that are central to numerous active pharmaceutical ingredients (APIs) and advanced materials.[2][3]

This guide focuses on a particularly challenging yet valuable substrate: this compound. This building block is of significant interest as the resulting 2,2'-disubstituted biaryl-carboxylic acid motif is a precursor to a range of complex molecules. However, the substrate's inherent structural features—notably the steric hindrance imposed by two ortho substituents and the electronic influence of the carboxylic acid—present significant hurdles to achieving high-yield, reproducible couplings.

As a senior application scientist, my objective is not merely to provide a protocol but to deliver a comprehensive strategic guide. We will delve into the mechanistic rationale behind the procedural choices, offering a robust framework for optimization and troubleshooting that empowers researchers to overcome the specific challenges posed by this and structurally related substrates.

Core Challenge: The Impact of ortho-Substitution

The primary difficulty in utilizing this compound stems from its congested steric environment. The presence of both a bromine atom and a carboxylic acid group ortho to the reaction site creates a formidable barrier to the key steps in the catalytic cycle.

  • Impeded Oxidative Addition: The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] The steric bulk of the ortho-substituents physically obstructs the approach of the palladium complex, slowing this crucial activation step.[5][6]

  • Catalyst Inhibition by the Carboxylate Group: Under the basic conditions required for the Suzuki reaction, the benzoic acid is deprotonated to its corresponding carboxylate. This anion can act as a ligand, coordinating to the Pd(II) intermediate. This coordination can over-stabilize the complex, hindering the subsequent reductive elimination step and effectively deactivating the catalyst.[7][8]

Successfully coupling this substrate requires a rationally designed protocol that directly counteracts these inhibitory effects. The selection of the catalyst, ligand, base, and solvent system is therefore not a matter of generic choice but a targeted strategy to favor the desired productive catalytic cycle over competing deactivation and side-reaction pathways.

The Suzuki-Miyaura Catalytic Cycle and Competing Pathways

Understanding the main catalytic cycle and potential off-cycle reactions is crucial for troubleshooting. The carboxylate group and steric hindrance of the this compound substrate make it particularly susceptible to pathways like protodehalogenation and catalyst deactivation.

Suzuki_Cycle cluster_boron Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS ArPdX Ar-Pd(II)L₂-X OA_TS->ArPdX Ar-X TM_TS Transmetalation ArPdX->TM_TS ProtoDeX Protodehalogenation (Ar-H) ArPdX->ProtoDeX H⁺ source Deactivation Catalyst Deactivation (e.g., Pd Black) ArPdX->Deactivation Carboxylate Inhibition ArPdAr Ar-Pd(II)L₂-Ar' TM_TS->ArPdAr RE_TS Reductive Elimination ArPdAr->RE_TS RE_TS->Pd0 Regeneration Product Ar-Ar' RE_TS->Product ArX Ar-X (this compound) Boronic Ar'-B(OR)₂⁻ Boronic->TM_TS Homocoupling Homocoupling (Ar'-Ar') Boronic->Homocoupling O₂ Base Base (e.g., K₃PO₄) Base->Boronic Activation BoronicAcid Ar'-B(OH)₂

Caption: The Suzuki catalytic cycle and key off-cycle pathways.

Strategic Component Selection: A Rationale

The success of this coupling hinges on accelerating the desired catalytic turnover while suppressing side reactions. This is achieved through careful selection of each reaction component.

ComponentRecommendationRationale (The "Why")
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Both are reliable precatalysts. Pd₂(dba)₃ is a Pd(0) source, potentially requiring no in-situ reduction, while Pd(OAc)₂ is a stable Pd(II) source that is readily reduced to the active Pd(0) species under reaction conditions.[5]
Ligand SPhos, RuPhos, or XPhosThese are bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands). Their size promotes the reductive elimination step and their electron-donating nature accelerates the oxidative addition of the sterically hindered aryl bromide. This combination is critical to overcoming the substrate's challenges.[5][9]
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[10] K₃PO₄ and Cs₂CO₃ are superior to hydroxides or alkoxides as they are less likely to promote the side reaction of protodehalogenation, especially when used in anhydrous or low-water conditions.[5]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents are essential to minimize water-mediated side reactions, particularly protodehalogenation (hydrodehalogenation).[5] Rigorous degassing of the solvent is mandatory to prevent oxygen from causing homocoupling of the boronic acid and deactivating the catalyst.[6]
Boronic Acid Arylboronic Acid (or ester)Typically used in a slight excess (1.2-1.5 equivalents) to ensure complete consumption of the more valuable aryl halide. Using stable boronic esters (e.g., pinacol esters) can sometimes improve reproducibility.[5]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It incorporates best practices for handling air-sensitive reagents and for addressing the specific challenges of the substrate.

Materials & Reagents
ReagentM.W.Example MassMoles (mmol)Equivalents
This compound219.01219 mg1.01.0
Arylboronic Acid--1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02 (2 mol% Pd)
SPhos410.4732.8 mg0.080.08 (8 mol%)
K₃PO₄ (anhydrous, powdered)212.27637 mg3.03.0
Anhydrous 1,4-Dioxane-5 mL--
Workflow Diagram

Workflow start Start setup 1. Assemble & Purge Glassware (Schlenk flask, condenser) start->setup reagents 2. Add Solids (Aryl halide, Boronic acid, K₃PO₄, Pd₂(dba)₃, SPhos) setup->reagents purge 3. Evacuate & Backfill (3x with Argon) reagents->purge solvent 4. Add Degassed Solvent (Anhydrous 1,4-Dioxane) purge->solvent heat 5. Heat Reaction (80-100 °C with vigorous stirring) solvent->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor workup_cool 7. Cool to Room Temp. monitor->workup_cool Upon Completion workup_dilute 8. Dilute & Acidify (EtOAc/Water, then 1M HCl to pH 2-3) workup_cool->workup_dilute workup_extract 9. Extract & Dry (3x EtOAc, wash with brine, dry over Na₂SO₄) workup_dilute->workup_extract purify 10. Purify Product (Column Chromatography or Recrystallization) workup_extract->purify end End purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered anhydrous K₃PO₄ (3.0 eq.).[5]

    • Add the palladium precatalyst Pd₂(dba)₃ (0.02 eq.) and the SPhos ligand (0.08 eq.).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure a completely inert atmosphere. This step is critical to prevent catalyst deactivation.[5]

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use to remove dissolved oxygen.[6]

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (a starting point of 90-100 °C is recommended) using an oil bath.

    • Maintain the inert atmosphere throughout the reaction.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Take small aliquots periodically (e.g., every 2 hours) to check for the consumption of the starting aryl bromide. The reaction is typically complete within 8-24 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Crucially, acidify the aqueous layer with 1M HCl until the pH is ~2-3. This step protonates the product's carboxylate group, rendering it soluble in the organic layer.[5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or via recrystallization to obtain the final biaryl product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines common issues and validated solutions.

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition (steric hindrance).2. Catalyst Deactivation (oxygen or carboxylate inhibition).1. Increase temperature slightly (e.g., to 110 °C). Switch to a more active ligand like RuPhos.[5]2. Ensure rigorous degassing of all reagents and solvents. Maintain a positive pressure of inert gas.[5][6]
Protodehalogenation Observed (Product is 6-Fluorobenzoic acid)1. Presence of a hydride source.2. Water in the reaction mixture.1. Use a different base like Cs₂CO₃. Ensure the boronic acid is of high purity.[5]2. Use rigorously dried, anhydrous solvents and reagents. Avoid alcohol co-solvents.[5]
Boronic Acid Homocoupling (Ar'-Ar' byproduct)1. Presence of oxygen in the reaction.1. Improve the degassing procedure for the solvent. Ensure the reaction is maintained under a strict inert atmosphere throughout.[6]
Palladium Black Formation 1. Catalyst decomposition/precipitation.1. Use a more robust ligand or a ligand-to-palladium ratio of 4:1 to better stabilize the catalyst in solution.[5]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success is not found in a generic, one-size-fits-all protocol, but in a targeted approach that acknowledges and directly addresses the substrate's inherent steric and electronic properties. By employing bulky, electron-rich phosphine ligands, strong non-nucleophilic bases, and anhydrous aprotic conditions, researchers can effectively overcome the barriers to oxidative addition and catalyst deactivation. The protocols and troubleshooting guides provided herein offer a comprehensive framework for scientists to not only execute this reaction successfully but also to rationally optimize it for their specific synthetic targets.

References

  • BenchChem Technical Support Team. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
  • Jana, S., et al. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Takise, R., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Royal Society of Chemistry.
  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. (n.d.). Challenges in the scale-up of 2-(4-nitrophenyl)benzoic acid production. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. BenchChem.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Reddit.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-6-methoxybenzeneboronic acid. BenchChem.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-6-fluorobenzoic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable building block, prized for its unique trifecta of functional handles.[1] The bromine atom serves as a reliable linchpin for a host of palladium-catalyzed cross-coupling reactions. The ortho-fluorine substituent profoundly influences the electronic properties of the aromatic ring and can enhance the metabolic stability or binding affinity of target molecules.[2] Finally, the carboxylic acid group provides a versatile point for further derivatization or can act as an ortho-directing group in C-H activation strategies.[3][4]

This guide provides an in-depth exploration of the key palladium-catalyzed transformations of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. Each protocol is presented as a robust starting point, grounded in established catalytic cycles, to empower users to rationally optimize conditions for their specific synthetic challenges.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds with remarkable efficiency and functional group tolerance.[5][6] For this compound, this reaction provides a direct route to highly functionalized biaryl carboxylic acids, which are prevalent motifs in medicinal chemistry.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle.[5][6] The cycle initiates with the Oxidative Addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent Transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by a base which activates the boronic acid. The cycle concludes with Reductive Elimination , where the two organic partners are coupled to form the new C-C bond, regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)L₂(Br) pd0->pdiib Oxidative Addition pdiir Ar-Pd(II)L₂(R') pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination ar_r Ar-R' (Product) pdiir->ar_r arbr Ar-Br (this compound) arbr->pdiib rbor R'-B(OH)₂ + Base rbor->pdiir

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Application Notes & Insights
  • Catalyst & Ligand Selection: For this substrate, a catalyst system that is robust and resistant to poisoning is essential. Palladium complexes with bulky, electron-rich phosphine ligands, such as Pd(dppf)Cl₂, are highly effective. The dppf ligand stabilizes the Pd(0) state and promotes both oxidative addition and reductive elimination.

  • Base and Solvent: The choice of base is critical for activating the boronic acid in the transmetalation step.[7] A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The carboxylic acid on the substrate will be deprotonated by the base, which can influence solubility and reactivity. A mixed solvent system, such as 1,4-dioxane and water, is often ideal to dissolve both the organic and inorganic reagents.[2]

  • Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction, particularly at elevated temperatures. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for this.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with a generic arylboronic acid.

  • Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.5 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at 80-100 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O90892
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O90695
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)DME/H₂O1001278
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O951085

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[8][9] This reaction has revolutionized the synthesis of aryl amines, which are fundamental components of countless pharmaceuticals.[10]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to other cross-couplings but has distinct features.[11] It begins with the Oxidative Addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is the Reductive Elimination of the aryl amine product, which regenerates the active Pd(0) catalyst.[9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pdiib Ar-Pd(II)L(Br) pd0->pdiib Oxidative Addition pdiin [Ar-Pd(II)L(HNR'R'')]⁺ pdiib->pdiin Amine Coordination pdiia Ar-Pd(II)L(NR'R'') pdiin->pdiia Deprotonation (Base) pdiia->pd0 Reductive Elimination product Ar-NR'R'' pdiia->product arbr Ar-Br arbr->pdiib amine HNR'R'' amine->pdiin

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application Notes & Insights
  • Critical Role of Ligand and Base: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[12] Ligands like XPhos, SPhos, or RuPhos are designed to accelerate the rate-limiting reductive elimination step. Strong bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine.

  • Substrate Consideration: The carboxylic acid of this compound will readily react with the strong bases used in this reaction. This can lead to complications, including salt formation and potential decarboxylation. Therefore, it is highly advisable to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before performing the amination. The ester can be hydrolyzed back to the acid post-coupling.

  • Inert Conditions: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen. Maintaining strictly inert (oxygen-free) conditions is crucial for catalytic activity and reproducibility.

Experimental Protocol: Buchwald-Hartwig Amination (Ester Substrate)

This protocol assumes the starting material is the methyl ester of this compound.

  • Reagent Setup: In a glovebox, add the methyl 2-bromo-6-fluorobenzoate (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), the chosen phosphine ligand (e.g., XPhos, 0.02 equiv.), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) to a dry reaction vial or Schlenk tube.

  • Amine and Solvent Addition: Add the amine (1.2 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat with vigorous stirring in a preheated oil bath to 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ester product by column chromatography.

  • Hydrolysis (Optional): The resulting amino ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Data Summary: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)¹
1MorpholinePd₂(dba)₃ (1) / XPhos (2)NaOt-Bu (1.4)Toluene100494
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2.0)Dioxane1101881
3BenzylaminePd₂(dba)₃ (1) / SPhos (2)LHMDS (1.5)Toluene90688
4n-HexylaminePd₂(dba)₃ (1) / XPhos (2)NaOt-Bu (1.4)Toluene100891
¹ Yields are for the coupled ester product, starting from methyl 2-bromo-6-fluorobenzoate.

Mizoroki-Heck Reaction: Alkene Functionalization

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling aryl halides with alkenes.[13][14] This reaction is instrumental in synthesizing substituted alkenes, such as styrenes and cinnamates, which are valuable intermediates in polymer and pharmaceutical synthesis.[15]

Mechanistic Rationale

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[13] Key steps include: Oxidative Addition of the aryl bromide to Pd(0); Migratory Insertion (or carbopalladation), where the alkene coordinates to the palladium and the aryl group migrates to one of the alkene carbons; and finally, β-Hydride Elimination , which forms the new double bond in the product and generates a palladium-hydride species. This species then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst.[16]

Heck_Reaction_Cycle cluster_cycle Mizoroki-Heck Reaction Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)L₂(Br) pd0->pdiib Oxidative Addition pdiia Alkene Complex pdiib->pdiia Alkene Coordination pdiir σ-Alkyl-Pd(II) pdiia->pdiir Migratory Insertion pdh H-Pd(II)L₂(Br) pdiir->pdh β-Hydride Elimination product Substituted Alkene pdiir->product pdh->pd0 Reductive Elimination (Base) arbr Ar-Br arbr->pdiib alkene Alkene alkene->pdiia Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)L₂(Br) pd0->pdiib Oxidative Addition pdiia Ar-Pd(II)L₂(C≡CR') pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination product Ar-C≡CR' pdiia->product cu_x Cu(I)Br cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne Acetylide Formation (Base) cu_alkyne->pdiib To Pd Cycle cu_alkyne->cu_x Transmetalation arbr Ar-Br arbr->pdiib alkyne H-C≡CR' alkyne->cu_alkyne

Sources

Functionalization of the aromatic ring of 2-Bromo-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Functionalization of 2-Bromo-6-fluorobenzoic Acid

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern—featuring a carboxylic acid, a bromine atom, and a fluorine atom—provides a rich platform for selective chemical modification. The strategic placement of these groups allows for a diverse array of transformations, enabling the synthesis of complex molecular architectures.[1]

This guide provides a detailed exploration of the three primary pathways for functionalizing the aromatic ring of this compound:

  • Palladium-Catalyzed Cross-Coupling at the carbon-bromine bond.

  • Nucleophilic Aromatic Substitution (SNAr) at the carbon-fluorine bond.

  • Directed ortho-Metalation (DoM) at the carbon-hydrogen bond positioned between the fluorine and carboxyl groups.

As a senior application scientist, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations, empowering researchers to make informed decisions in their synthetic endeavors.

Reactivity Analysis: Decoding the Electronic Landscape

The regioselectivity of reactions on the this compound ring is governed by the electronic and steric interplay of its three substituents.

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating via both inductive and resonance effects. In classical electrophilic aromatic substitution, it acts as a meta-director. However, its most crucial role in the context of this molecule is as a powerful Directed Metalation Group (DMG) , capable of coordinating with organolithium reagents to facilitate deprotonation at the adjacent ortho position.[2][3]

  • Bromine (-Br): As a halogen, bromine is deactivating through its inductive effect but ortho, para-directing due to resonance stabilization by its lone pairs. Its primary utility lies in its ability to readily participate in oxidative addition with low-valent transition metals, making it the ideal handle for cross-coupling reactions.[4]

  • Fluorine (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. Like bromine, it is an ortho, para-director. Crucially, the fluorine atom is positioned ortho to the bromine and para to the strongly electron-withdrawing carboxylic acid group, which activates it as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) .[5][6]

This electronic arrangement allows for remarkable selectivity, where each position can be addressed with the appropriate class of reaction, often leaving the other functional handles untouched.

Part 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most common site for functionalization on this scaffold, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis for their reliability and broad functional group tolerance.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an organohalide with an organoboron compound.[8][9] The reaction is valued for its mild conditions and the commercial availability of a vast library of boronic acids.[10]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[8]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often used to promote the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[10]

Visualized Workflow: Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_inert Inert Atmosphere cluster_catalyst Catalyst Addition cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid (1.2 eq), and Base (e.g., K3PO4, 2.0 eq) in a dry Schlenk flask. B Evacuate and backfill the flask with Argon (3x). A->B C Add Pd catalyst (e.g., Pd(OAc)2, 2 mol%) and Ligand (e.g., SPhos, 4 mol%) under positive Argon flow. B->C D Add degassed solvents (e.g., Toluene/H2O). C->D E Heat and stir vigorously (e.g., 100 °C, 12-24 h). D->E F Monitor progress via TLC or LC-MS. E->F G Cool to RT, add EtOAc & H2O. F->G H Separate layers, wash organic phase, and dry. G->H I Concentrate and purify by column chromatography. H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv (e.g., 219 mg, 1.0 mmol)Starting material
Phenylboronic Acid1.2 equiv (146 mg, 1.2 mmol)Coupling partner
Potassium Phosphate (K₃PO₄)2.0 equiv (424 mg, 2.0 mmol)Base
Palladium(II) Acetate0.02 equiv (4.5 mg, 0.02 mmol)Catalyst precursor
SPhos0.04 equiv (16.4 mg, 0.04 mmol)Ligand
Toluene (degassed)5 mLSolvent
Water (degassed)1 mLCo-solvent
Temperature100 °CReaction temperature
Time12-24 hReaction duration

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).[8]

  • Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask under a positive flow of argon.[8]

  • Add degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-fluoro-6-phenylbenzoic acid.

Buchwald-Hartwig and Ullmann Amination for C-N Bond Formation

Introducing a nitrogen substituent can be achieved via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. The Ullmann approach is particularly effective for ortho-bromobenzoic acids, often proceeding with high regioselectivity and without the need to protect the carboxylic acid.[11][12]

Causality and Mechanistic Insight: In the copper-catalyzed Ullmann-type reaction, the amine coordinates to the copper catalyst, and a base facilitates the formation of a copper-amide species. This species then undergoes coupling with the aryl bromide. The ortho-carboxylate group can play a crucial role by coordinating to the copper center, facilitating the regioselective substitution of the adjacent bromine.[11][12] This chelation-assistance lowers the activation energy for the reaction at the C2 position.

Protocol 2: Copper-Catalyzed Amination with Aniline

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv (e.g., 219 mg, 1.0 mmol)Starting material
Aniline1.5 equiv (140 mg, 1.5 mmol)Amine source
Potassium Carbonate (K₂CO₃)2.0 equiv (276 mg, 2.0 mmol)Base
Copper(I) Iodide (CuI)0.1 equiv (19 mg, 0.1 mmol)Catalyst
L-Proline0.2 equiv (23 mg, 0.2 mmol)Ligand
DMSO3 mLSolvent
Temperature100 °CReaction temperature
Time24 hReaction duration

Procedure:

  • Add this compound (1.0 equiv), potassium carbonate (2.0 equiv), copper(I) iodide (0.1 equiv), and L-proline (0.2 equiv) to an oven-dried reaction tube with a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous DMSO (3 mL) and aniline (1.5 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and acidify to pH ~3-4 with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford 2-fluoro-6-(phenylamino)benzoic acid.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The fluorine atom in this compound is activated for nucleophilic attack due to the strong electron-withdrawing effect of the para-carboxylic acid group.[5][6] This allows for the displacement of fluoride by a variety of nucleophiles.

Causality and Mechanistic Insight: The SNAr mechanism is a two-step addition-elimination process.[6][13]

  • Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge is delocalized onto the electron-withdrawing carboxyl group, stabilizing this intermediate.[6]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group. Fluorine's high electronegativity makes the C-F bond highly polarized, increasing the electrophilicity of the carbon atom and facilitating the initial nucleophilic attack, which is the rate-determining step.[14]

Visualized Mechanism: SNAr Reaction

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: SNAr with Sodium Methoxide

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv (e.g., 219 mg, 1.0 mmol)Starting material
Sodium Methoxide (NaOMe)2.5 equiv (135 mg, 2.5 mmol)Nucleophile & Base
N,N-Dimethylformamide (DMF)5 mLSolvent
Temperature120 °CReaction temperature
Time6 hReaction duration

Procedure:

  • In a sealed reaction vial, dissolve this compound (1.0 equiv) in anhydrous DMF (5 mL).

  • Add sodium methoxide (2.5 equiv) to the solution. Note: The first equivalent will deprotonate the carboxylic acid.

  • Seal the vial tightly and heat the mixture in a preheated oil bath at 120 °C for 6 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully pour the reaction mixture into ice-cold water (20 mL).

  • Acidify the aqueous solution to pH ~2-3 using 2 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to obtain 2-bromo-6-methoxybenzoic acid. Further purification can be achieved by recrystallization if necessary.

Part 3: Directed ortho-Metalation (DoM) at the C-H Bond

Directed ortho-metalation is a powerful technique for functionalizing C-H bonds that are otherwise unreactive.[2] The carboxylic acid group (or its corresponding carboxylate) acts as a directed metalation group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent C-H bond at the C3 position.[3][15]

Causality and Mechanistic Insight: The process relies on a "complex-induced proximity effect".[15]

  • Coordination: The Lewis basic oxygen of the carboxylate (formed by initial deprotonation with the organolithium base) coordinates to the Lewis acidic lithium ion of the alkyllithium base (e.g., n-BuLi).

  • Deprotonation: This coordination brings the basic alkyl group into close proximity with the C3-H bond, dramatically increasing the kinetic acidity of this proton and allowing for its regioselective removal to form a stable aryllithium intermediate.[2][16]

  • Electrophilic Quench: The resulting nucleophilic aryllithium species can then be trapped with a wide range of electrophiles (E+), installing a new substituent exclusively at the C3 position.

A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or using two equivalents of a base like s-BuLi is often employed to first deprotonate the acidic proton and then the aromatic proton.

Visualized Workflow: Directed ortho-Metalation

cluster_setup Initial Setup cluster_metalation Metalation cluster_quench Electrophilic Quench cluster_workup Aqueous Work-up A Dissolve this compound in dry THF under Argon. B Cool solution to -78 °C. A->B C Slowly add strong base (e.g., s-BuLi, 2.2 equiv). B->C D Stir at -78 °C for 1-2 h to form aryllithium. C->D E Add electrophile (E+) (e.g., I2, DMF, CO2). D->E F Allow to warm to RT. E->F G Quench with sat. NH4Cl (aq). F->G H Acidify and extract with organic solvent. G->H I Purify product. H->I

Caption: General workflow for a Directed ortho-Metalation (DoM) and electrophilic quench.

Protocol 4: DoM and Iodination at the C3 Position

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv (e.g., 219 mg, 1.0 mmol)Starting material
s-Butyllithium (s-BuLi)2.2 equiv (1.7 mL, 1.3 M in cyclohexane)Base for deprotonation
Tetrahydrofuran (THF), dry10 mLSolvent
Iodine (I₂)1.5 equiv (381 mg, 1.5 mmol)Electrophile
Temperature-78 °C to RTReaction temperature

Procedure:

  • To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1.0 equiv) and dry THF (10 mL).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium (2.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C3 position.

  • Stir the mixture at -78 °C for 2 hours to ensure complete formation of the dianion.

  • In a separate flask, dissolve iodine (1.5 equiv) in dry THF (3 mL) and add this solution to the reaction mixture via cannula.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Acidify the mixture with 1 M HCl and extract with diethyl ether.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.

  • Dry over magnesium sulfate, filter, and concentrate to give the crude product, 2-bromo-6-fluoro-3-iodobenzoic acid, which can be purified by recrystallization or chromatography.

Summary and Strategic Outlook

The functionalization of this compound can be achieved with high regioselectivity by choosing the appropriate reaction type.

StrategyTarget PositionBond FormedKey ReagentsCore Principle
Cross-Coupling C2 (C-Br)C-C, C-N, C-O, etc.Pd or Cu catalyst, Base, LigandOxidative addition into C-Br bond
SNAr C6 (C-F)C-Nu (e.g., C-O, C-N)Strong nucleophile (e.g., RO⁻, R₂NH)Addition-elimination via Meisenheimer complex
DoM C3 (C-H)C-E (E = Electrophile)Strong organolithium base (e.g., n-BuLi)Chelation-assisted C-H activation

By leveraging these distinct and orthogonal strategies, researchers can sequentially or selectively modify the aromatic core of this compound, paving the way for the efficient synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

  • Benchchem. (n.d.). Methyl 3-(Benzyloxy)-6-bromo-2-fluorobenzoate.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Biaryl Compounds from 6-Bromo-2-fluoro-3-methoxybenzaldehyde.
  • Benchchem. (n.d.). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
  • Wikipedia. (2023). Directed ortho metalation.
  • Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • University of Liverpool. (n.d.). Directed (ortho) Metallation.
  • Al-Masum, M. A., & Islam, M. S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2267–2279.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Innovation: The Applications of this compound in Chemical Intermediate Processes.
  • Google Patents. (n.d.). CN102795993A - Preparation method of this compound.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Wikipedia. (2023). Cyanation.
  • Moran, J., & Lebel, H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central.
  • Stolle, A., et al. (2013). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.

Sources

Protocol for esterification of 2-Bromo-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Protocols for the Efficient Esterification of Sterically Hindered 2-Bromo-6-fluorobenzoic Acid

Abstract

This compound is a key structural motif and versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] However, its esterification presents a significant synthetic challenge due to the profound steric hindrance imposed by the ortho-bromo substituent, which physically obstructs the approach of nucleophiles to the carboxylic acid's carbonyl carbon.[2] This guide provides an in-depth analysis of various esterification strategies, moving beyond simple step-by-step instructions to explain the causal chemistry behind protocol selection. We present a comparative analysis of classical and modern methods, including Fischer-Speier esterification, carbodiimide-mediated coupling (Steglich esterification), and acyl chloride formation, to equip researchers with the knowledge to select the optimal procedure. Detailed, field-tested protocols are provided to ensure reliable and high-yield synthesis of 2-bromo-6-fluorobenzoate esters, crucial intermediates in drug development and materials science.

Introduction: The Challenge of Steric Hindrance

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis. However, when the carboxylic acid is flanked by bulky substituents, as in the case of this compound, standard equilibrium-driven methods like the Fischer-Speier esterification can be sluggish and low-yielding.[2] The steric shield created by the large bromine atom at the C2 position impedes the trajectory of the alcohol's nucleophilic attack. Consequently, more robust or mechanistically distinct methods are required to overcome this activation barrier and achieve efficient conversion.

This document serves as a comprehensive guide to navigating these challenges. We will explore three primary strategies:

  • Forcing Equilibrium: Utilizing classical acid catalysis under conditions designed to drive the reaction forward.

  • Activating the Carboxylate: Employing coupling agents to form a highly reactive intermediate that is more susceptible to nucleophilic attack.

  • Enhancing Electrophilicity: Converting the carboxylic acid into a highly electrophilic acyl chloride intermediate.

The selection of a method depends on factors such as the scale of the reaction, the lability of other functional groups in the molecule, and the desired purity of the final product.

Comparative Analysis of Esterification Methodologies

The choice of an esterification protocol for a sterically hindered substrate is a trade-off between reaction vigor, mildness, and operational simplicity. Below is a summary of the most relevant methods for this compound.

MethodKey ReagentsTypical SolventTemp.YieldAdvantagesDisadvantages & Considerations
Fischer-Speier Esterification H₂SO₄ or p-TsOHExcess Alcohol (e.g., MeOH)RefluxModerateCost-effective, simple reagents.[3][4]Reversible; requires large excess of alcohol; harsh conditions can degrade sensitive substrates.[5][6] Steric hindrance significantly slows the reaction.[2]
Thionyl Chloride / Acyl Chloride Thionyl Chloride (SOCl₂), then AlcoholMethanol or inert solvent0 °C to RTHighForms a highly reactive acyl chloride intermediate, overcoming steric hindrance.[7]SOCl₂ is corrosive and generates HCl and SO₂ gas; not suitable for acid-sensitive substrates.
Steglich Esterification DCC or EDC, DMAPDCM, THF, or other aprotic solventsRoom Temp.HighVery mild conditions, ideal for sensitive molecules and sterically hindered acids.[8][9][10]DCC byproduct (DCU) can be difficult to remove completely; DCC is a potent allergen.[8][11] DIC is a liquid alternative with a more soluble urea byproduct.[12]

Experimental Workflows and Mechanisms

General Synthesis Workflow

The overall process, regardless of the chosen method, follows a logical sequence from starting material to purified product. The key decision point is the selection of the activation or reaction strategy based on the factors discussed previously.

G cluster_prep Preparation cluster_reaction Reaction Strategy cluster_workup Work-up & Purification cluster_final Final Product A This compound + Alcohol (e.g., Methanol) B Method 1: Fischer Esterification (H₂SO₄, Reflux) A->B Select Method C Method 2: Thionyl Chloride (SOCl₂, RT) A->C Select Method D Method 3: Steglich Esterification (DCC/DIC, DMAP, RT) A->D Select Method E Reaction Quench & Solvent Extraction B->E C->E D->E F Aqueous Wash (e.g., NaHCO₃, Brine) E->F G Drying & Solvent Removal F->G H Purification (Chromatography or Recrystallization) G->H I Pure Methyl 2-Bromo-6-fluorobenzoate H->I G A Carboxylic Acid (R-COOH) + DCC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C DMAP (Catalyst) B->C D N-Acylpyridinium Ion (Activated Ester) B->D G Dicyclohexylurea (DCU) Byproduct B->G Forms with Ester H Side Reaction: N-Acylurea (Unreactive) B->H 1,3-Rearrangement (Slow, uncatalyzed) C->D Acyl Transfer D->C Regenerates F Target Ester (R-COOR') D->F Nucleophilic Attack E Alcohol (R'-OH) E->D E->F

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer. [11]Thionyl chloride is corrosive and releases toxic gases.

Protocol 1: Esterification via Thionyl Chloride (High Yield)

This method is robust and high-yielding, proceeding through a highly reactive acyl chloride intermediate. It is particularly effective for hindered substrates. A similar procedure has been reported for the synthesis of methyl 4-bromo-2-fluorobenzoate. [7] Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask charged with anhydrous methanol (10 mL per gram of acid), cool the solvent to 0 °C using an ice bath.

  • Slowly add thionyl chloride (2.0 equivalents) dropwise to the cold methanol. Caution: This reaction is exothermic and releases HCl gas.

  • Once the addition is complete, add this compound (1.0 eq.) to the stirred solution at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (20-30 mL per gram of starting acid).

  • Carefully wash the organic layer sequentially with saturated NaHCO₃ solution until effervescence ceases, followed by deionized water, and finally brine. [7]9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-6-fluorobenzoate, which often solidifies on standing. [7]Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Protocol 2: Steglich Esterification (Mild Conditions)

This method is ideal for substrates that are sensitive to harsh acidic conditions. The use of a carbodiimide coupling agent allows the reaction to proceed at room temperature. [8][9] Materials and Equipment:

  • This compound

  • Alcohol (e.g., methanol, 1.5 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) or N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reaction if required

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (10-15 mL per gram of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in a small amount of DCM dropwise to the reaction mixture. If using DIC, it can be added directly as it is a liquid. [12]4. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. [2]Chilling the flask can aid in complete precipitation.

  • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl, followed by saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to remove any remaining DCU and other impurities.

Protocol 3: Fischer-Speier Esterification (Cost-Effective)

While potentially lower-yielding for this specific substrate, the Fischer esterification is simple and uses inexpensive reagents. Using a large excess of alcohol is crucial to drive the equilibrium toward the product. [4][13] Materials and Equipment:

  • This compound

  • Methanol (large excess, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic)

  • Reflux condenser, heating mantle

  • Standard work-up glassware

Procedure:

  • Place this compound in a round-bottom flask and add a large excess of methanol (e.g., 10-20 equivalents).

  • Carefully add concentrated sulfuric acid dropwise (approx. 5% v/v of the alcohol).

  • Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction progress should be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. [4]5. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether (3x volumes).

  • Combine the organic extracts and wash with water, then with saturated NaHCO₃ solution to neutralize and remove any unreacted acid, and finally with brine. [14]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by distillation or chromatography.

Conclusion

The successful esterification of the sterically hindered this compound is readily achievable with the appropriate choice of methodology. While the classic Fischer esterification provides a low-cost option, its efficacy is limited by steric hindrance. For high-yield, reliable synthesis, particularly in the context of drug discovery and development where material is precious, activation methods are superior. The thionyl chloride protocol offers a robust and direct route to the ester, while the Steglich esterification provides an exceptionally mild and versatile alternative suitable for complex molecules with sensitive functional groups. By understanding the chemical principles behind each protocol, researchers can confidently synthesize the desired 2-bromo-6-fluorobenzoate esters for their specific applications.

References

  • Fischer, E., Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Source link not directly available, historical reference)
  • ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications.
  • Pearson Education. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons.
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis.
  • Organic Chemistry Portal. Fischer Esterification.
  • Wikipedia. Carbodiimide.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Wikipedia. Mitsunobu reaction.
  • Demkowicz, S., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5763–5769.
  • Glonek, T., et al. (1972). CARBODIIMIDE-MEDIATED ESTERIFICATIONS AND CONDENSATIONS OF PHOSPHORIC ACIDS DISSOLVED IN VARIOUS ALCOHOLS. Phosphorus and the Related Group V Elements, 3(2), 61-71.
  • Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296.
  • Taylor & Francis Online. Carbodiimide – Knowledge and References.
  • Chemistry Steps. Mitsunobu Reaction.
  • Organic Synthesis. Mitsunobu reaction.
  • SSERC. Hydrolysis of ethyl benzoate.
  • HyMax Anti-hydrolysis Additive. (2021, August 16). Application of carbodiimide.
  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Wikipedia. Steglich esterification.
  • Urosevic, M., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2235.
  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates.
  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1.
  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual.
  • Organic Chemistry Portal. Steglich Esterification.
  • Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Course Hero. esterification of benzoic acid to methyl benzoate.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • StuDocu. Preparation of Methyl Benzoate.
  • Ningbo Inno Pharmchem Co., Ltd. Custom Synthesis of this compound and Derivatives.
  • Google Patents. CN102795993A - Preparation method of this compound.
  • PubChem. Methyl 2-bromo-6-fluorobenzoate.
  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Google Patents. CN102795993B - Preparation method of this compound.

Sources

Application Notes & Protocols: Mastering Amide Bond Formation with 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-fluorobenzoic acid is a pivotal structural motif in contemporary drug discovery and materials science, prized for its unique electronic and conformational properties. However, the very features that make it valuable—the sterically demanding and electron-withdrawing ortho-substituents—present significant challenges for one of the most fundamental transformations in organic synthesis: amide bond formation. Standard coupling conditions often result in low yields or complete reaction failure. This guide provides an in-depth analysis of the underlying chemical principles governing this difficult coupling and delivers robust, field-proven protocols designed to ensure high-yield synthesis of amides derived from this challenging substrate.

The Synthetic Challenge: Understanding Steric and Electronic Hurdles

The formation of an amide bond requires the nucleophilic attack of an amine on an activated carboxylic acid derivative.[1][2] With this compound, this process is significantly impeded by two primary factors:

  • Severe Steric Hindrance: The bulky bromine atom and the fluorine atom flanking the carboxylic acid create a highly congested environment. This physically obstructs the approach of the amine nucleophile to the activated carbonyl center, dramatically increasing the activation energy of the reaction.[3][4][5]

  • Electronic Effects: The inductive electron-withdrawing effects of the ortho-halogens decrease the nucleophilicity of the carboxylate upon deprotonation. More importantly, these substituents can influence the stability and reactivity of the activated intermediate (e.g., an O-acylisourea). The "ortho effect" can also force the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization and altering its reactivity profile.[6]

Conventional coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), often lack the activating power to overcome these combined hurdles, leading to inefficient reactions.[7]

Strategic Solutions for Hindered Couplings

Overcoming the challenges posed by this compound requires a departure from standard procedures and the adoption of more potent synthetic strategies. The core principle is to generate a highly reactive carboxylic acid intermediate that is sufficiently electrophilic to react with the amine despite the steric shield.

High-Potency Coupling Reagents

Modern peptide chemistry has yielded powerful reagents specifically designed for difficult couplings. These are broadly categorized into uronium/aminium and phosphonium salts.

  • Uronium/Aminium Salts (e.g., HATU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly activated OAt-ester. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt, and the pyridine nitrogen provides anchimeric assistance, accelerating the subsequent amidation step.[8] This makes HATU exceptionally effective for sterically demanding substrates.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) functions similarly, generating a reactive OBt-ester. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which prevents the formation of guanidinium byproducts—a potential side reaction with uronium reagents.[1]

Conversion to Highly Reactive Acyl Halides

A classic and highly effective strategy is to convert the carboxylic acid into a more electrophilic species, such as an acyl chloride or acyl fluoride.[1][9]

  • Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) transforms the carboxylic acid into the corresponding acyl chloride. This intermediate is extremely reactive and will readily couple with primary and secondary amines, often at low temperatures. This two-step procedure requires careful handling due to the moisture sensitivity of the acyl chloride.[10][11]

  • Acyl Fluorides: Acyl fluorides represent an excellent alternative, balancing high reactivity with greater stability than acyl chlorides.[12] They can be generated in situ under mild conditions and have been shown to be particularly effective for coupling sterically hindered substrates and electron-deficient amines.[12][13]

Data Presentation & Visualization

Table 1: Comparison of Coupling Strategies
StrategyReagent Example(s)ProsConsSuitability for this compound
Carbodiimide DCC, EDC (+ HOBt)Cost-effective; well-established.Often insufficient for severely hindered substrates; can cause racemization; byproduct removal can be difficult (DCU).[14]Low
Uronium/Aminium Salt HATU, HCTUHigh reactivity; rapid kinetics; low racemization; excellent for hindered couplings.[8]Higher cost; potential for guanidinylation side reaction with amine.[15]Excellent
Phosphonium Salt PyBOP, PyAOPHigh reactivity; no guanidinylation side reaction; byproducts are generally soluble.Higher cost; byproducts can sometimes be difficult to remove completely.Excellent
Acyl Halide Formation SOCl₂, (COCl)₂, Cyanuric FluorideGenerates highly reactive intermediate; cost-effective reagents; powerful for unreactive amines.[9]Two-step process; harsh reagents; requires anhydrous conditions; potential for side reactions.[1]Very Good (with caution)
Diagram 1: General Mechanism of Amide Coupling via Activated Ester

This diagram illustrates the fundamental two-stage process: activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid R-COOH (this compound) ActiveEster Activated Intermediate (e.g., OAt-Ester) Acid->ActiveEster + Reagent - Byproduct Reagent Coupling Reagent (e.g., HATU, PyBOP) Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) LeavingGroup Leaving Group (e.g., HOAt)

Caption: General workflow for amide bond formation using a coupling reagent.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling Using HATU

This is the recommended primary method for its reliability and high yields with hindered substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, to make a 0.1-0.2 M solution).

  • Add HATU (1.2 eq) to the solution and stir for 2 minutes.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS. For particularly stubborn couplings, the temperature can be gently elevated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Diagram 2: Experimental Workflow for HATU Coupling

workflow start Combine Acid & Solvent (under N₂) add_hatu Add HATU Stir 2 min (Pre-activation) start->add_hatu add_amine_base Add Amine & DIPEA add_hatu->add_amine_base react Stir at RT (4-16h) Monitor by TLC/LC-MS add_amine_base->react workup Aqueous Work-up (EtOAc, Citric Acid, NaHCO₃, Brine) react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Pure Amide Product purify->end

Caption: Step-by-step workflow for the HATU-mediated coupling protocol.

Protocol 2: Robust Amidation via the Acyl Chloride Intermediate

This classic two-step method is powerful but requires stringent anhydrous conditions.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic DMF (1-2 drops)

  • Amine (primary or secondary, 1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

Procedure:

Step A: Formation of 2-Bromo-6-fluorobenzoyl Chloride

  • In a flame-dried flask under N₂, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1 drop).

  • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

  • Concentrate the mixture under reduced pressure to remove excess solvent and reagent. The crude acyl chloride is typically a yellow oil or solid and is used immediately in the next step.

Step B: Amide Formation

  • Dissolve the amine (1.2 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

  • Dissolve the crude 2-bromo-6-fluorobenzoyl chloride from Step A in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow steps 5-7 from Protocol 1.

Diagram 3: Two-Step Acyl Chloride Workflow

workflow_acyl_chloride cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Amide Coupling start_A Acid in DCM + cat. DMF add_reagent Add Oxalyl Chloride (0°C) start_A->add_reagent react_A Stir at RT (1-2h) add_reagent->react_A concentrate_A Concentrate in vacuo react_A->concentrate_A intermediate Crude Acyl Chloride (Use Immediately) concentrate_A->intermediate add_intermediate Add Acyl Chloride Solution intermediate->add_intermediate start_B Amine + Base in DCM (0°C) start_B->add_intermediate react_B Stir at RT (1-3h) add_intermediate->react_B workup_B Work-up & Purify react_B->workup_B end_B Final Amide Product workup_B->end_B

Caption: Workflow for the two-stage amide synthesis via an acyl chloride.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the acid. 2. Steric hindrance is too great for the chosen conditions. 3. Amine is poorly nucleophilic (e.g., aniline derivatives).1. Switch from Protocol 1 to Protocol 2. 2. Increase reaction temperature to 40-60 °C. 3. Use a more potent coupling reagent (e.g., COMU).[2] 4. Increase reaction time.
Starting Acid Remains 1. Incomplete activation. 2. Hydrolysis of activated intermediate due to moisture.1. Ensure all reagents and solvents are anhydrous. 2. Increase equivalents of coupling reagent and base to 1.5 and 4.0, respectively. 3. Perform a pre-activation step: stir the acid, coupling reagent, and base for 10-15 minutes before adding the amine.[7]
Multiple Side Products 1. Guanidinylation of amine (with uronium reagents). 2. Reaction with solvent (DMF). 3. Decomposition at elevated temperatures.1. Add the amine before adding the base (DIPEA). Or, switch to a phosphonium reagent like PyBOP. 2. Use DCM or THF as the solvent instead of DMF. 3. Avoid excessive heating; run the reaction at the lowest effective temperature.

Conclusion

While this compound presents a formidable challenge in amide synthesis, its successful functionalization is readily achievable through the informed selection of advanced synthetic methods. Standard carbodiimide protocols are ill-suited for this task. Instead, chemists should employ high-potency uronium or phosphonium coupling reagents, such as HATU, which are specifically designed to overcome severe steric hindrance. Alternatively, the classic and robust conversion to a highly reactive acyl chloride intermediate provides a powerful pathway to the desired amide products. By understanding the inherent steric and electronic obstacles and applying the detailed protocols within this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (n.d.). Carbodiimide.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252–255.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Sharma, A., & Rawat, D. S. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(11), 3177.
  • Pattabiraman, V. R., & Bode, J. W. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(17), 6660-6674.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Kwong, T. J., & Klapars, A. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic letters, 10(24), 5529–5532.
  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11618-11622.
  • PubChem. (n.d.). 2-Bromobenzoic acid.
  • Google Patents. (2012). CN102795993A - Preparation method of this compound.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2068–2071.
  • Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? [Video]. YouTube.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

Sources

Application Notes & Protocols: 2-Bromo-6-fluorobenzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Bromo-6-fluorobenzoic Acid

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. This compound (CAS No. 2252-37-1) has emerged as a highly valuable and versatile intermediate.[1][2] Its utility stems from a unique trifecta of functional groups within a single, stable aromatic core: a carboxylic acid, a bromine atom, and a fluorine atom.

The strategic ortho-positioning of the bromine and fluorine atoms relative to the carboxylic acid creates a sterically hindered and electronically distinct environment, offering chemists multiple, orthogonal handles for sequential functionalization. The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a variety of functional groups such as esters, amides, or alcohols. The fluorine atom, a common bioisostere for hydrogen, can significantly modulate the physicochemical properties of the final compound, including metabolic stability, lipophilicity, and binding affinity, making it a prized feature in drug discovery programs.[2]

This guide provides an in-depth exploration of this compound as a synthetic intermediate, detailing its properties, key applications, and field-proven protocols for its use in cornerstone organic transformations.

Physicochemical Properties and Safety Data

Before undertaking any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueReference
CAS Number 2252-37-1[3][4]
Molecular Formula C₇H₄BrFO₂[3]
Molecular Weight 219.01 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 154-158 °C
SMILES OC(=O)c1c(F)cccc1Br

Safety & Handling: [5] this compound is classified as toxic if swallowed and causes serious eye irritation.[5]

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements: P264, P270, P280, P301+P310, P305+P351+P338, P405, P501

Handling Protocol:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Avoid inhalation of dust and direct contact with skin and eyes.[7]

  • In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).[5][6]

  • Store locked up in a dry, cool, and well-ventilated place.[5][7]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as an aryl halide in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as the principal reactive site for oxidative addition to a Pd(0) catalyst, a key step in these transformations. This chemoselectivity allows for the precise formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[8] For this compound, the reaction proceeds selectively at the C-Br bond, leaving the C-F bond and the carboxylic acid intact for potential subsequent modifications.

Causality of Reagent Choice:

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as Pd(PPh₃)₄, is required to initiate the catalytic cycle by inserting into the C-Br bond.[8][9]

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial. They stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity to facilitate the key steps of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[9][10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[8][11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Pd Source (e.g., Pd(PPh₃)₄) - Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture (N₂ or Ar Purge) B->C D Heat to Reaction Temp. (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Acidify (e.g., 1M HCl) E->F G Extract with Organic Solvent F->G H Purify Crude Product (Chromatography or Recrystallization) G->H I I H->I Final Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate

  • Procedure:

    • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

    • Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3. This protonates the carboxylate, precipitating the product.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13][14][15]

  • Ligand Choice is Critical: The success of this reaction is highly dependent on the phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often superior.[15] They promote the crucial, often rate-limiting, reductive elimination step and prevent the formation of inactive catalyst species.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂(Br)Pd(II)-Ar OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, Base) PdII_Complex->Amine_Coord Amido_Complex L₂(R₂N)Pd(II)-Ar Amine_Coord->Amido_Complex Reduct_Elim Reductive Elimination Amido_Complex->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR₂ Reduct_Elim->Product Reactant Ar-Br Reactant->OxAdd + Ar-Br Synthesis_Pathway A o-Fluorobenzonitrile B Nitration A->B C Nitro Reduction B->C D Bromination C->D E Diazo-deamination D->E F Hydrolysis E->F G This compound F->G

Sources

The Strategic Integration of 2-Bromo-6-fluorobenzoic Acid in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Material Potential with a Versatile Building Block

In the dynamic landscape of materials science, the demand for novel molecules that can impart enhanced functionality to polymers, electronic devices, and porous materials is unceasing. 2-Bromo-6-fluorobenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a strategic building block for the synthesis of a new generation of advanced materials. Its unique trifunctional nature, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on a benzene ring, provides chemists with a versatile toolkit for molecular design. The interplay of these functional groups allows for precise control over the electronic, structural, and physical properties of the resulting materials, making it a molecule of significant interest for researchers in academia and industry.

This comprehensive guide delves into the diverse applications of this compound in materials science, providing detailed application notes and robust protocols for its integration into high-performance polymers, organic electronics, liquid crystals, and metal-organic frameworks. The causality behind experimental choices is elucidated, empowering researchers to not only replicate but also adapt and innovate upon these methodologies.

Core Attributes and Synthetic Versatility

This compound (Molecular Formula: C₇H₄BrFO₂, Molecular Weight: 219.01 g/mol ) is a white to light yellow crystalline solid with a melting point in the range of 154-158 °C.[1] Its true value in materials science lies in the distinct reactivity of its three functional groups:

  • Carboxylic Acid Group: This moiety serves as a primary anchoring point for esterification and amidation reactions, crucial for the synthesis of polyesters, polyamides, and liquid crystals. It also acts as a coordinating group for the formation of metal-organic frameworks.

  • Bromine Atom: The bromine substituent is an excellent leaving group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, facilitating the synthesis of conjugated polymers and complex organic molecules for electronic applications.

  • Fluorine Atom: The presence of a fluorine atom ortho to the carboxylic acid imparts unique electronic properties and can influence intermolecular interactions. Fluorination is known to enhance thermal stability, solubility in organic solvents, and can lower the dielectric constant of polymers.[2]

The strategic placement of these groups on the aromatic ring allows for a high degree of control over the final material's architecture and properties.

Application in High-Performance Polymers: Crafting Robust and Functional Macromolecules

The quest for polymers with superior thermal stability, mechanical strength, and specific electronic properties is a driving force in materials science. Derivatives of this compound are valuable precursors for high-performance polymers such as poly(p-phenylene)s, which are known for their exceptional thermal stability and potential as conducting polymers upon doping.

Application Note: Synthesis of Poly(p-phenylene)s via Suzuki Polycondensation

Poly(p-phenylene)s (PPPs) are a class of rigid-rod polymers with a backbone consisting of repeating p-phenylene units. Their synthesis has historically been challenging, often resulting in insoluble and difficult-to-process materials. However, the Suzuki-Miyaura coupling reaction offers a versatile route to soluble and well-defined PPPs. This compound can be envisioned as a monomer precursor for PPPs after conversion to a suitable boronic acid or ester derivative, or by coupling with a diboronic acid. The fluorine substituent can enhance the solubility and processability of the resulting polymer.

The following protocol outlines a general procedure for the synthesis of a poly(p-phenylene) derivative using a Suzuki polycondensation reaction, which can be adapted for monomers derived from this compound.

Protocol: Suzuki Polycondensation for Poly(p-phenylene) Synthesis

Materials:

  • Aryl diboronic acid or ester (e.g., 1,4-phenylenediboronic acid) (1.0 mmol)

  • Aryl dihalide (e.g., a derivative of this compound) (1.0 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 mmol)

  • Base (e.g., aqueous solution of Potassium Carbonate, K₂CO₃, 2M) (4.0 mmol)

  • Phase transfer catalyst (e.g., Aliquat 336)

  • Solvent (e.g., Toluene)

  • Methanol

  • Deionized water

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve the aryl dihalide (1.0 mmol) and aryl diboronic acid (1.0 mmol) in toluene (20 mL).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove any dissolved oxygen.

  • Catalyst and Base Addition: To the degassed solution, add the palladium catalyst (0.02 mmol), the aqueous solution of potassium carbonate (2 mL, 4.0 mmol), and a few drops of the phase transfer catalyst.

  • Polymerization: Heat the reaction mixture to 90 °C under a nitrogen or argon atmosphere and stir vigorously for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol (200 mL) with vigorous stirring to precipitate the polymer.

  • Washing: Collect the fibrous polymer by filtration, and wash it thoroughly with deionized water and then with methanol to remove any remaining catalyst and inorganic salts.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Application in Organic Electronics: Engineering the Next Generation of Devices

The unique electronic properties that can be engineered into organic molecules have led to their widespread use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound and its derivatives are promising candidates for the synthesis of materials for these applications, particularly as hole-transporting materials (HTMs) in perovskite solar cells.

Application Note: Synthesis of Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

Hole-transporting materials are a crucial component of perovskite solar cells, facilitating the efficient extraction of holes from the perovskite layer to the electrode. The ideal HTM should possess appropriate energy levels, high hole mobility, and good film-forming properties. The ability to introduce different functional groups via Suzuki coupling at the bromine position of this compound derivatives allows for the fine-tuning of these properties. The fluorine and carboxylic acid groups can also contribute to favorable molecular packing and interfacial interactions.

The following protocol provides a representative synthesis of a biaryl compound via Suzuki coupling, a key step in the synthesis of many complex HTMs. This can be adapted for the synthesis of novel HTMs starting from this compound.

Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

Materials:

  • This compound derivative (e.g., methyl 2-bromo-6-fluorobenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂]) (0.1 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (3.0 mmol)

  • Solvent (e.g., distilled water)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Reaction: Add distilled water (5 mL) to the flask and stir the mixture vigorously at room temperature for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Characterization: The structure of the synthesized biaryl can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Liquid Crystals: Designing Molecules for Display Technologies

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their mesomorphic and electronic properties, such as dielectric anisotropy.[3] The rigid core of this compound, combined with the ability to introduce flexible alkyl chains via esterification of the carboxylic acid group, makes it an attractive building block for the synthesis of novel liquid crystalline materials.

Application Note: Synthesis of Calamitic (Rod-Like) Liquid Crystals

Calamitic liquid crystals are composed of elongated molecules that tend to align along a common axis. The synthesis of such molecules often involves the esterification of an aromatic carboxylic acid with a phenol derivative bearing a flexible alkyl tail. The following protocol provides a general method for this esterification, which can be adapted for derivatives of this compound.

Protocol: Esterification for Liquid Crystal Synthesis

Materials:

  • A derivative of this compound (1.0 mmol)

  • Phenol derivative with an alkyl chain (e.g., 4-octylphenol) (1.0 mmol)

  • Dicyclohexylcarbodiimide (DCC) (1.1 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Separatory funnel

Procedure:

  • Reactant Dissolution: In a round-bottomed flask, dissolve the this compound derivative (1.0 mmol), the phenol derivative (1.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (20 mL).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 mmol) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline compound.

Characterization: The mesomorphic properties of the synthesized compound can be investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Application in Metal-Organic Frameworks (MOFs): Controlling Porosity and Functionality

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. While this compound itself can act as a linker, it is more commonly employed as a "modulator" in MOF synthesis.

Application Note: this compound as a Modulator in MOF Synthesis

In MOF synthesis, modulators are molecules that compete with the primary linker for coordination to the metal clusters. This competition can control the crystallinity, defect density, and particle size of the resulting MOF. Benzoic acid and its derivatives are effective modulators for the synthesis of zirconium-based MOFs like UiO-66.[4] The use of this compound as a modulator can influence the MOF's properties due to its specific steric and electronic characteristics.

Protocol: Modulated Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄) (1.0 mmol)

  • Terephthalic acid (H₂BDC) (1.0 mmol)

  • This compound (modulator) (10-50 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol or Acetone

Equipment:

  • Scintillation vial or Teflon-lined autoclave

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution: In a scintillation vial, dissolve ZrCl₄ (1.0 mmol) and H₂BDC (1.0 mmol) in anhydrous DMF (20 mL).

  • Modulator Addition: Add the desired amount of this compound (e.g., 20 equivalents) to the precursor solution and sonicate until fully dissolved.

  • Solvothermal Synthesis: Seal the vial tightly and place it in a preheated oven at 120 °C for 24-72 hours.

  • Work-up and Activation: After cooling to room temperature, collect the crystalline product by centrifugation.

  • Washing: Wash the product repeatedly with fresh DMF to remove unreacted starting materials and modulator.

  • Solvent Exchange: Exchange the DMF in the pores by washing with a more volatile solvent like ethanol or acetone.

  • Drying: Dry the activated MOF under vacuum.

Characterization: The crystallinity and phase purity of the synthesized UiO-66 can be confirmed by Powder X-ray Diffraction (PXRD). The particle size and morphology can be examined by Scanning Electron Microscopy (SEM).

Data Presentation and Visualization

To facilitate a clear understanding of the synthetic pathways and the properties of the resulting materials, the following tables and diagrams are provided.

Table 1: Key Properties of this compound

PropertyValue
CAS Number2252-37-1
Molecular FormulaC₇H₄BrFO₂
Molecular Weight219.01 g/mol
Melting Point154-158 °C
AppearanceWhite to light yellow powder

Table 2: Representative Performance of Materials Derived from Fluorinated Benzoic Acids

Material ClassExample PropertyTypical Values
Fluorinated PolyimidesGlass Transition Temperature (Tg)220-400 °C
Dielectric Constant2.5 - 3.5
Liquid CrystalsMesophase RangeVaries with alkyl chain length
Dielectric Anisotropy (Δε)Can be tuned from positive to negative
Metal-Organic Frameworks (UiO-66)BET Surface Area1000-1500 m²/g
Crystal Size100 nm - 1 µm (modulator dependent)

Diagrams:

Suzuki_Polycondensation A Aryl Dihalide (e.g., from this compound) D Poly(p-phenylene) A->D Suzuki Polycondensation B Aryl Diboronic Acid B->D C Pd(0) Catalyst Base

Caption: Suzuki Polycondensation Workflow.

MOF_Modulation cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product ZrCl4 ZrCl4 Solvothermal Solvothermal Reaction (DMF, 120 °C) ZrCl4->Solvothermal H2BDC Terephthalic Acid (Linker) H2BDC->Solvothermal Modulator This compound (Modulator) Modulator->Solvothermal Competes with Linker MOF UiO-66 MOF (Controlled Crystallinity & Defects) Solvothermal->MOF

Caption: Modulated Synthesis of UiO-66 MOF.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in materials science. Its unique combination of reactive sites provides a versatile platform for the synthesis of a wide array of advanced materials. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore the potential of this building block in creating novel polymers with enhanced properties, efficient organic electronic devices, tailored liquid crystals, and functional metal-organic frameworks. As the demand for high-performance materials continues to grow, the innovative application of such versatile chemical intermediates will undoubtedly play a pivotal role in shaping the future of technology.

References

  • Sparrow Chemical. Fluorobenzoic Acid Series. [Link]
  • Lombardo, L. et al.

Sources

Application Notes and Protocols for the Nitration of 2-Bromo-6-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Nitrated Halogenated Benzoic Acids

The introduction of a nitro group onto a substituted benzene ring is a cornerstone of synthetic organic chemistry. This electrophilic aromatic substitution reaction serves as a gateway to a multitude of functional group transformations, enabling the construction of complex molecular architectures. Specifically, nitrated derivatives of 2-bromo-6-fluorobenzoic acid are valuable intermediates in medicinal chemistry and materials science. The interplay of the deactivating, meta-directing carboxylic acid group with the deactivating, yet ortho-, para-directing bromo and fluoro substituents presents a fascinating case study in regioselectivity and offers access to a diverse array of polysubstituted aromatic building blocks.

This technical guide provides a comprehensive overview of the experimental procedure for the nitration of this compound. It delves into the mechanistic underpinnings that dictate the reaction's outcome, offers a detailed, field-proven protocol, and outlines the necessary safety precautions and analytical techniques for product characterization.

Mechanistic Insights and Regioselectivity

The nitration of this compound is an electrophilic aromatic substitution (EAS) reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

The regiochemical outcome of the reaction is determined by the directing effects of the three substituents on the benzene ring:

  • Carboxylic Acid (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing nature. It directs the incoming electrophile to the positions meta to itself (positions 4 and 6).

  • Bromine (-Br) and Fluorine (-F): These halogens are also deactivating groups but are ortho-, para-directors. The fluorine at position 6 directs to positions 3 and 5. The bromine at position 2 directs to positions 3 and 5.

Considering these directing effects, the potential sites for nitration on the this compound ring are positions 3, 4, and 5. The directing effects of the bromo and fluoro groups reinforce substitution at positions 3 and 5, while the carboxylic acid group directs towards position 4. Therefore, a mixture of isomers, primarily 2-bromo-6-fluoro-3-nitrobenzoic acid, 2-bromo-6-fluoro-4-nitrobenzoic acid, and 2-bromo-6-fluoro-5-nitrobenzoic acid, is expected. The exact ratio of these products will be influenced by steric hindrance and the precise reaction conditions.

Experimental Protocol: Nitration of this compound

This protocol is adapted from established methods for the nitration of substituted benzoic acids and should be performed with strict adherence to all safety precautions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, carefully add a calculated amount of concentrated sulfuric acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add an equimolar or a slight excess of concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition. This mixture should be prepared fresh and kept cold.

  • Dissolution of the Starting Material:

    • In a separate round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Carefully add concentrated sulfuric acid (approximately 3-5 mL per gram of starting material) and stir until the solid is completely dissolved.

    • Cool this solution in an ice bath to 0-5 °C.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of this compound.

    • Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C. The reaction is highly exothermic, and careful temperature control is essential to minimize the formation of by-products.[1]

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate with a small amount of acetic acid.

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt, and then collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove any residual acid.

  • Purification:

    • The crude product will likely be a mixture of isomers. Purification can be achieved by fractional crystallization from a suitable solvent system, such as ethanol/water.

    • Alternatively, column chromatography on silica gel can be employed for the separation of the isomers.[2]

Safety Precautions

  • All manipulations must be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[3] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[3] Strict temperature control is paramount.

  • When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid , never the other way around, while cooling in an ice bath.

  • In case of skin contact with acids, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Characterization of Products

The resulting nitrated products should be characterized using standard analytical techniques to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data of Potential Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
2-Bromo-6-fluoro-3-nitrobenzoic acid C₇H₃BrFNO₄264.01Not readily available¹H NMR: Aromatic protons will show complex splitting patterns due to Br, F, and NO₂ substitution. ¹³C NMR: Expect distinct signals for each of the seven carbons. FTIR (cm⁻¹): Characteristic peaks for C=O (carboxylic acid), aromatic C=C, C-NO₂ (asymmetric and symmetric stretching), C-Br, and C-F.
2-Bromo-6-fluoro-4-nitrobenzoic acid C₇H₃BrFNO₄264.01Not readily available¹H NMR: Aromatic protons will exhibit specific coupling constants based on their relative positions. ¹³C NMR: Unique chemical shifts for the aromatic carbons. FTIR (cm⁻¹): Similar functional group peaks as the 3-nitro isomer, with potential slight shifts in wavenumber.
2-Bromo-6-fluoro-5-nitrobenzoic acid C₇H₃BrFNO₄264.01Not readily available¹H NMR: A distinct set of aromatic proton signals. ¹³C NMR: A unique carbon skeleton fingerprint. FTIR (cm⁻¹): Characteristic absorptions for the functional groups present.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the exact isomeric structure of the product(s).[4] The chemical shifts and coupling constants of the aromatic protons will provide definitive information about the position of the nitro group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the key functional groups: the carboxylic acid (broad O-H and C=O stretches), the nitro group (strong asymmetric and symmetric N-O stretches), and the carbon-halogen bonds.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the nitrated product.

  • Melting Point: A sharp melting point is a good indicator of the purity of the isolated isomer.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Maintain 0-5 °C nitration Slow, Dropwise Addition of Nitrating Mixture to Substrate Solution Maintain 0-5 °C prep_acids->nitration Add prep_substrate Dissolve this compound in Conc. H₂SO₄ Cool to 0-5 °C prep_substrate->nitration to stir Stir at 0-5 °C (30-60 min) nitration->stir monitor Monitor by TLC stir->monitor quench Pour onto Ice Precipitate Crude Product monitor->quench Reaction Complete filter_wash Vacuum Filtration Wash with Cold H₂O quench->filter_wash purify Purification (Fractional Crystallization or Column Chromatography) filter_wash->purify characterize Characterization (NMR, FTIR, MS, MP) purify->characterize

Caption: Workflow for the nitration of this compound.

Regioselectivity Logic

G sub This compound COOH -COOH (meta-director) sub->COOH Br -Br (ortho, para-director) sub->Br F -F (ortho, para-director) sub->F pos4 Position 4 COOH->pos4 directs to pos3 Position 3 Br->pos3 directs to pos5 Position 5 Br->pos5 directs to F->pos3 directs to F->pos5 directs to product Mixture of Nitrated Isomers pos3->product pos4->product pos5->product

Sources

Using 2-Bromo-6-fluorobenzoic acid to create fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Leveraging 2-Bromo-6-fluorobenzoic Acid for the Strategic Synthesis of Xanthone-Based Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of this compound in Fluorophore Synthesis

In the quest for novel fluorescent probes, the selection of the foundational building block is a critical decision that dictates the synthetic strategy and the ultimate performance of the probe. This compound has emerged as a particularly valuable starting material for its unique combination of reactive handles and modulating substituents.[1] This aromatic carboxylic acid provides a synthetically versatile platform where the bromine atom serves as a predictable site for carbon-carbon or carbon-heteroatom bond formation, while the ortho-fluorine substituent profoundly influences the electronic properties, reactivity, and photophysical characteristics of the resulting fluorophore.[1]

This guide details the rationale and methodology for using this compound to construct a xanthone scaffold, a core structure renowned for its favorable photophysical properties and prevalence in biologically active molecules.[2][3] We will explore a robust, two-step synthetic sequence involving an Ullman condensation followed by an acid-catalyzed cyclodehydration, providing field-proven insights and detailed protocols for researchers aiming to develop novel fluorescent tools for biological imaging and sensing applications.

Core Synthetic Strategy: Building the Xanthone Core

The most direct pathway from this compound to a xanthone core involves two classic transformations: (1) Ullman Condensation to form a key 2-aryloxybenzoic acid intermediate, and (2) Cyclodehydration to forge the central pyran ring of the xanthone system.[4] This approach is favored for its reliability and the commercial availability of diverse phenol coupling partners, allowing for extensive chemical space exploration.

Workflow Overview

The overall process, from starting material to a functionalized xanthone probe, follows a logical progression of synthesis, purification, and characterization.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Application A This compound + Phenol Derivative B Ullman Condensation A->B C 2-Aryloxybenzoic Acid Intermediate B->C D Cyclodehydration (e.g., Eaton's Reagent) C->D E Crude Xanthone Core D->E F Column Chromatography E->F G Purified Xanthone Fluorophore F->G H Structural Verification (NMR, MS) G->H I Photophysical Analysis (Abs/Em, Quantum Yield) G->I J Cellular Imaging Protocol I->J

Caption: High-level workflow for xanthone probe development.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of a representative fluoro-xanthone probe, herein designated F-XAN-1 , derived from this compound and 3-methoxyphenol.

Protocol 1: Synthesis of 2-(3-methoxyphenoxy)-6-fluorobenzoic acid via Ullman Condensation

The Ullman condensation creates the pivotal C-O bond, forming the diaryl ether linkage that serves as the immediate precursor to the xanthone. The choice of a copper catalyst and a strong base is critical for driving this reaction efficiently.

Reaction Scheme:

G cluster_reactants cluster_reagents R1 This compound plus + R2 3-Methoxyphenol Reagents CuI (cat.), K2CO3 Pyridine, 120 °C Product 2-(3-methoxyphenoxy)-6-fluorobenzoic acid Reagents->Product

Caption: Ullman condensation to form the diaryl ether intermediate.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Molar Eq.
This compound2252-37-1219.01 g/mol 2.19 g1.0
3-Methoxyphenol150-19-6124.14 g/mol 1.37 g1.1
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 2.76 g2.0
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 190 mg0.1
Pyridine (anhydrous)110-86-179.10 g/mol 20 mLSolvent

Procedure:

  • Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 3-methoxyphenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent oxidative side reactions and maintain catalyst activity.

  • Solvent Addition & Reflux: Add anhydrous pyridine (20 mL) via syringe. Heat the reaction mixture to 120 °C and allow it to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase of 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 18-24 hours.

  • Work-up:

    • Cool the mixture to room temperature and carefully pour it into 100 mL of 1 M hydrochloric acid (HCl) in a beaker.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 2-(3-methoxyphenoxy)-6-fluorobenzoic acid.

Protocol 2: Synthesis of 1-Fluoro-7-methoxy-9H-xanthen-9-one (F-XAN-1) via Cyclodehydration

This step is an intramolecular Friedel-Crafts acylation, where a strong acid catalyst promotes the cyclization of the diaryl ether to form the rigid, planar xanthone core. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a highly effective medium for this transformation.

Reaction Scheme:

G Reactant 2-(3-methoxyphenoxy)-6-fluorobenzoic acid Reagents Eaton's Reagent (P2O5 / MeSO3H) 80 °C Product 1-Fluoro-7-methoxy-9H-xanthen-9-one (F-XAN-1) Reagents->Product

Caption: Acid-catalyzed cyclodehydration to form the xanthone core.

Procedure:

  • Reaction Setup: In a dry flask, add the purified 2-(3-methoxyphenoxy)-6-fluorobenzoic acid (1.0 eq) to Eaton's reagent (10 mL per 1 g of starting material).

  • Heating: Heat the mixture to 80 °C with stirring for 2-4 hours. The solution will typically become deeply colored.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Quenching & Precipitation:

    • Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the reagent and precipitate the crude xanthone product.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the solid precipitate thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with cold water again.

  • Purification & Characterization: Dry the crude product under vacuum. The product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary. Confirm the structure of F-XAN-1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Photophysical Characterization and Data

Once synthesized and purified, the fluorescent properties of the xanthone probe must be quantified. This involves measuring its absorption and emission spectra, quantum yield, and Stokes shift.

Expected Photophysical Properties: The following table provides representative data for xanthone-based fluorophores, which can serve as a benchmark for newly synthesized probes like F-XAN-1 .[5][6]

PropertyTypical Value RangeSignificance
λabs (max) 340 - 400 nmThe wavelength of maximum light absorption; dictates the choice of excitation source (e.g., laser line, LED).
λem (max) 420 - 550 nmThe wavelength of maximum fluorescence emission; determines the detection channel and filter set.
Stokes Shift 60 - 120 nmThe separation between absorption and emission maxima; a larger shift minimizes self-absorption and improves signal-to-noise.[5]
Quantum Yield (Φ) 0.3 - 0.8The efficiency of converting absorbed photons into emitted photons; higher values indicate a brighter probe.

Application Protocol: Live-Cell Imaging

This protocol provides a general framework for using a newly synthesized xanthone probe for live-cell fluorescence microscopy. Optimization of concentration and incubation time is recommended for each new probe and cell line. This protocol is adapted from standard cell staining procedures.[7]

  • Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and grow to 60-80% confluency in appropriate culture medium.

  • Probe Preparation: Prepare a 1 mM stock solution of the purified xanthone probe (e.g., F-XAN-1 ) in dimethyl sulfoxide (DMSO). From this stock, prepare a working solution by diluting it in pre-warmed, serum-free culture medium to a final concentration of 1-10 µM.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe working solution to the cells and incubate for 20-60 minutes at 37 °C in a 5% CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells. Mount the dish on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel for excitation around 360-400 nm and emission collection around 420-480 nm).

Trustworthiness & Expert Insights

  • Causality of Reagent Choice: The use of an ortho-halogenated benzoic acid like this compound is a strategic choice. The Ullman condensation proceeds reliably with the aryl bromide.[4] The subsequent cyclization is an electrophilic aromatic substitution, and the positions of the activating/deactivating groups on both rings dictate the regioselectivity and ease of ring closure.

  • Role of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the C6 position can influence the electron density of the aromatic system, thereby tuning the absorption and emission properties of the final xanthone fluorophore.[8] This substitution can also enhance the metabolic stability and cell permeability of the probe in biological applications.

  • Self-Validating Protocols: Each protocol includes a purification and characterization step. Verifying the structure and purity of the intermediate from Protocol 1 before proceeding to Protocol 2 is essential for a successful final synthesis. Likewise, full characterization of the final product validates the entire workflow.

References

  • ResearchGate. (2024, June). Fluorophore photophysical properties.
  • Pinto, M. M. M., et al. (n.d.). Synthesis of Xanthones: An Overview. ResearchGate.
  • Lin, S., He, Y., et al. (2025, March 5). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. National Institutes of Health (NIH).
  • Li, Y., et al. (n.d.). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. National Center for Biotechnology Information (NCBI).
  • Corral, M. G., et al. (n.d.). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. MDPI.
  • Google Patents. (n.d.). CN102795993A - Preparation method of this compound.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of novel benzo[b]xanthone derivatives as potential antitumor agents.
  • Zhang, Y., et al. (2023, December 8). Molecular Engineering of Sulfone-Xanthone Chromophore for Enhanced Fluorescence Navigation. National Institutes of Health (NIH).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-6-fluorobenzoic acid (CAS: 2252-37-1). This molecule is a critical intermediate in the pharmaceutical and agrochemical industries, valued for its utility as a versatile building block.[1][2] However, its synthesis can present significant challenges, often leading to suboptimal yields and complex purification procedures.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the most common synthetic routes, offering solutions to frequently encountered problems in a direct question-and-answer format. Our objective is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Directed Ortho-Metalation (DoM) and Carboxylation

The most common and direct route to this compound is the directed ortho-metalation (DoM) of 1-bromo-3-fluorobenzene, followed by quenching with carbon dioxide. The fluorine atom, despite being a weak directing group, sufficiently acidifies the C2 proton, allowing for regioselective deprotonation by a strong organolithium base.[3][4]

Frequently Asked Questions (FAQs)

Q1: My directed ortho-lithiation of 1-bromo-3-fluorobenzene results in very low conversion or fails completely. What are the likely causes?

A1: This is a frequent issue almost always tied to the stringent requirements of organolithium chemistry. The primary culprits are:

  • Residual Moisture or Protic Impurities: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react instantly with any available proton source that is more acidic than butane (pKa ~50). This includes water, alcohols, or even acidic protons on glassware. This side reaction consumes your reagent, preventing the desired deprotonation of the aromatic ring.[5][6]

  • Inactive n-Butyllithium: The molarity of commercially available n-BuLi can decrease significantly over time, even with proper storage. Inaccurate concentration leads to using a substoichiometric amount of base.

  • Incorrect Reaction Temperature: The lithium-halogen exchange and other side reactions become more competitive at higher temperatures. The directed ortho-lithiation step is kinetically controlled and requires very low temperatures, typically -78 °C, to ensure regioselectivity and stability of the aryllithium intermediate.[5]

  • Poor Quality Starting Materials: Impurities in your 1-bromo-3-fluorobenzene or solvent can quench the n-BuLi.

Q2: After quenching the reaction with CO₂, I observe significant amounts of 1-fluorobenzene (from debromination) and unreacted 1-bromo-3-fluorobenzene. How can I minimize these byproducts?

A2: Observing these byproducts points to two distinct issues: protonolysis of the organometallic intermediates.

  • Formation of 1-Fluorobenzene (Debromination): This occurs via a lithium-halogen exchange reaction, which is known to be extremely fast.[7] If the aryllithium species intended for carboxylation undergoes exchange with the starting 1-bromo-3-fluorobenzene, it generates 3-fluorophenyllithium. This species, upon aqueous workup, is protonated to give 1-fluorobenzene. Maintaining a strict temperature of -78 °C and adding the n-BuLi slowly can help minimize this side reaction.

  • Recovery of Starting Material: This indicates either incomplete lithiation (see Q1) or, more likely, quenching of the 2-lithio-1-bromo-3-fluorobenzene intermediate by an adventitious proton source before or during the addition of CO₂.[6] The workup procedure itself can be a source of protons if not performed correctly.

Q3: The carboxylation step with carbon dioxide seems inefficient, leading to low yields of the desired acid. What is the optimal procedure for this step?

A3: Inefficient carboxylation is often due to poor delivery of CO₂ or quenching at an inappropriate temperature.

  • CO₂ Source and Purity: The best method is to use freshly crushed, high-quality dry ice (solid CO₂). Gaseous CO₂ bubbled through the solution can also work but is often less efficient for trapping the aryllithium species on a lab scale. Ensure the dry ice is free of condensed water ice.

  • Quenching Procedure: The reaction mixture containing the aryllithium species should be transferred slowly (via cannula) to a separate flask containing a slurry of crushed dry ice in anhydrous THF. This "inverse addition" ensures that the aryllithium always encounters a large excess of CO₂, minimizing side reactions like the formation of ketones or tertiary alcohols. Do not add the dry ice directly to the main reaction flask, as this can cause localized warming and inefficient mixing.

  • Temperature Management: The carboxylation should be performed at -78 °C. Allowing the reaction to warm up before or during the CO₂ quench will lead to decomposition of the aryllithium intermediate.

Troubleshooting Summary Table: DoM Route
IssuePotential CauseRecommended Solution
No or Low Conversion Wet glassware/solvents; Inactive n-BuLi; Temperature too high.Rigorously dry all glassware and use anhydrous solvents.[5] Titrate n-BuLi before use. Maintain internal reaction temperature at or below -75 °C.
Debromination Byproduct Lithium-halogen exchange.Add n-BuLi dropwise to the cooled substrate solution. Avoid allowing the temperature to rise above -75 °C.[5][7]
Inefficient Carboxylation Poor CO₂ source; Improper quenching technique.Use freshly crushed, high-quality dry ice. Perform an inverse quench by adding the aryllithium solution to a slurry of dry ice in THF at -78 °C.
Formation of Ketone/Alcohol Reaction of carboxylate with remaining aryllithium.Ensure a large excess of CO₂ during the quench (inverse addition) to rapidly consume all aryllithium species.
Optimized Experimental Protocol: Directed Ortho-Metalation
  • Apparatus Setup: Rigorously flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, and a septum under a stream of dry argon or nitrogen.

  • Reagent Preparation: In the flask, dissolve 1-bromo-3-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add freshly titrated n-butyllithium (1.05-1.1 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Carboxylation (Inverse Quench): In a separate, flame-dried flask, create a slurry of freshly crushed dry ice in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly transfer the aryllithium solution from the first flask into the dry ice slurry via a cannula.

  • Workup: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench with 1M HCl until the solution is acidic (pH ~2).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8] Purify further by recrystallization or column chromatography.

Workflow Diagram: Directed Ortho-Metalation

G cluster_start Preparation cluster_reaction Reaction Core cluster_workup Isolation Start 1-Bromo-3-fluorobenzene in Anhydrous THF Lithiation Add n-BuLi @ -78°C (1 hr) Start->Lithiation Formation of Aryllithium Intermediate Carboxylation Inverse Quench onto Dry Ice/THF @ -78°C Lithiation->Carboxylation Nucleophilic Attack on CO₂ Workup Acidic Workup (HCl) & Extraction Carboxylation->Workup Protonation Product This compound Workup->Product

Caption: Workflow for DoM Synthesis.

Section 2: Grignard Reaction and Carboxylation

An alternative organometallic approach involves forming a Grignard reagent from 1-bromo-3-fluorobenzene, followed by carboxylation. This method avoids the use of pyrophoric alkyllithiums but comes with its own set of challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty initiating the Grignard reagent formation from 1-bromo-3-fluorobenzene. The reaction won't start.

A1: Grignard initiation failure is a classic problem. The surface of the magnesium turnings is typically coated with a passivating layer of magnesium oxide, which prevents the reaction.

  • Magnesium Activation: The magnesium must be activated. Common methods include crushing the magnesium turnings in a dry mortar and pestle, stirring them vigorously under inert gas, or using chemical activators. A small crystal of iodine or a few drops of 1,2-dibromoethane are effective initiators.[9]

  • Anhydrous Conditions: Like lithiation, Grignard reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[10]

  • Concentration and Temperature: It often helps to add only a small portion of the aryl halide solution to the magnesium first. Gentle warming with a heat gun may be required to initiate the reaction, which is often indicated by slight bubbling or a cloudy appearance. Once initiated, the remaining aryl halide should be added at a rate that maintains a gentle reflux.[11]

Q2: The Grignard formation is successful and regioselective for the C-Br bond, but my overall yield of carboxylic acid is poor. What other side reactions could be occurring?

A2: Even with successful initiation, Grignard reactions can suffer from low yields due to side reactions.

  • Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a symmetrical biaryl byproduct. This is minimized by slow, controlled addition of the aryl bromide to the magnesium suspension, keeping the instantaneous concentration of the aryl bromide low.

  • Protonolysis: Any trace moisture will quench the Grignard reagent, converting it back to 1-bromo-3-fluorobenzene upon workup.[10]

  • Selectivity: The C-Br bond is significantly more reactive than the C-F bond for magnesium insertion.[9][11] The strength of the C-F bond generally prevents the formation of the corresponding fluoro-Grignard reagent under these conditions.[12]

Comparison: Directed Ortho-Metalation vs. Grignard Reaction
FeatureDirected Ortho-Metalation (DoM)Grignard Reaction
Base/Metal n-Butyllithium (n-BuLi)Magnesium (Mg) metal
Temperature -78 °C (strictly required)Room temperature to reflux (initiation can be tricky)
Selectivity Kinetically controlled deprotonation ortho to F.Based on C-X bond reactivity (C-Br >> C-F).[9]
Reagent Handling n-BuLi is pyrophoric and requires careful handling and titration.Mg is easier to handle, but activation is often needed.
Common Issues Moisture sensitivity, lithium-halogen exchange, temperature control.[5]Initiation failure, Wurtz coupling, moisture sensitivity.
Typical Yield Generally higher and more reliable if conditions are met.Can be variable depending on initiation success.

Section 3: Multi-Step Synthesis via Sandmeyer Reaction

For laboratories not equipped for large-scale organometallic reactions, a multi-step route starting from o-fluorobenzonitrile is a viable, albeit longer, alternative. A key step in this sequence is the conversion of an amino group to a bromo group via a Sandmeyer reaction.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for achieving a high yield in the Sandmeyer bromination of 2-amino-6-fluorobenzoic acid?

A1: The Sandmeyer reaction involves two critical stages: diazotization and the copper-catalyzed substitution.[15]

  • Diazotization Temperature: The formation of the diazonium salt from the aromatic amine using sodium nitrite and a strong acid must be performed at low temperatures (typically 0-5 °C). Aryl diazonium salts are unstable and can decompose violently at higher temperatures, drastically reducing the yield.

  • Copper(I) Catalyst: The classic Sandmeyer reaction uses a copper(I) salt, such as copper(I) bromide (CuBr), as the catalyst.[16][17] Using copper(II) salts or copper powder can work but is often less efficient. The Cu(I) species is crucial for the single-electron transfer mechanism that initiates the radical substitution.[15]

  • Acid Choice and Control: The reaction is typically run in a strong acid like HBr. This not only forms the diazonium salt but also provides the bromide nucleophile. Careful control of pH and reagent addition is essential.

Pathway Diagram: Multi-Step Synthesis

G A o-Fluorobenzonitrile B Nitration A->B HNO₃/H₂SO₄ C Nitro Reduction B->C e.g., Fe/HCl D Bromination C->D e.g., NBS E Diazotization & Hydrolysis D->E 1. NaNO₂/H⁺ 2. H₂O, Δ F This compound E->F

Sources

Purification of crude 2-Bromo-6-fluorobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the solubility of 2-fluorobenzoic acid in organic solvents is available from Benchchem.

Technical Support Center: Purification of 2-Bromo-6-fluorobenzoic Acid

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges during the purification of crude this compound (CAS No. 2252-37-1) via recrystallization. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize this critical purification process.

Compound Profile: this compound

PropertyValueSource
Molecular FormulaC₇H₄BrFO₂[1]
Molecular Weight219.01 g/mol [1]
AppearanceWhite to light yellow or orange powder/crystal[1][2]
Melting Point154-158 °C[1]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound.

Question 1: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

Answer: This issue typically points to one of two causes: selection of an inappropriate solvent or the presence of insoluble impurities.

  • Inappropriate Solvent: The principle of recrystallization hinges on the solute having high solubility in a hot solvent but low solubility in the same solvent when cold.[3][4] If the compound has poor solubility even at the solvent's boiling point, that solvent is unsuitable. Given the polar carboxylic acid group and the halogenated aromatic ring, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.

  • Insoluble Impurities: Crude products can contain inorganic salts or other by-products from the synthesis that are insoluble in your chosen organic solvent.[3] Adding excessive solvent to try and dissolve these will result in a very low or no yield upon cooling.

Solution Pathway:

  • Verify Solvent Choice: Consult the solvent selection table in the FAQ section. If you are using a non-polar solvent like hexane, it is likely a poor choice. Consider solvents like ethanol, isopropanol, or an ethanol/water mixture.

  • Perform a Hot Filtration: If you suspect insoluble impurities, the correct procedure is to add just enough hot solvent to dissolve the desired compound, leaving the impurities suspended. Then, perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool.[5]

Question 2: The solution was clear when hot, but no crystals have formed after cooling to room temperature and even in an ice bath. How can I induce crystallization?

Answer: The failure of crystals to form from a clear solution indicates that the solution is not supersaturated, or it is supersaturated but requires a nucleation event to begin crystallization.[6]

  • Excess Solvent: This is the most common reason for crystallization failure.[6] If too much solvent was added during the dissolution step, the concentration of the desired compound may not exceed its solubility limit even at low temperatures.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin forming. Sometimes, a perfectly smooth glass surface and a lack of impurities can lead to a stable, supersaturated solution.[6]

Solution Pathway:

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// Connections Start -> Check_Clarity; Check_Clarity -> Clear_Solution [label="Yes"]; Check_Clarity -> Cloudy_Solution [label="No"];

Clear_Solution -> Scratch [style=dashed]; Scratch -> Seed_Crystal [style=dashed]; Seed_Crystal -> Reduce_Volume [style=dashed]; Reduce_Volume -> Last_Resort [style=dashed];

Cloudy_Solution -> Reheat; Reheat -> Add_Solvent; Add_Solvent -> Slow_Cool; }

Caption: Troubleshooting Decision Tree for Crystallization Failure.

Question 3: My product has "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[7] This entraps impurities and defeats the purpose of recrystallization.

Causality:

  • High Solute Concentration: The solution is becoming supersaturated at too high a temperature.

  • Inappropriate Solvent Choice: A solvent system that causes the compound to "crash out" of solution rapidly can lead to oiling.

Solution Pathway:

  • Reheat the mixture until the oil fully redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation point.[7]

  • Ensure any insoluble impurities have been removed via hot filtration.

  • Allow the flask to cool very slowly. You can insulate it with glass wool or a beaker to slow heat loss. This gives the molecules time to orient themselves into a crystal lattice.[6]

Question 4: After recrystallization, my product is still yellow. How can I obtain a white product?

Answer: A persistent yellow or brown color indicates the presence of colored, soluble impurities.[8] These are often organic by-products from the synthesis, such as azo compounds or oxidation products, which remain in the mother liquor but can be adsorbed onto the crystal surface.[8]

Solution: Use activated carbon (charcoal) to adsorb the colored impurities.

  • Dissolve the crude acid in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (e.g., the tip of a spatula). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Reheat the solution to boiling for 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

  • Allow the colorless filtrate to cool and crystallize as usual.

Note: Using too much charcoal can adsorb your desired product, leading to a lower yield.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the recrystallization of this compound?

A1: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Finding the perfect solvent often requires small-scale trials.[9] Based on the structure (an aromatic carboxylic acid), here are some recommended starting points:

SolventBoiling Point (°C)Rationale & Comments
Water (H₂O)100Benzoic acids often have the required solubility profile in water.[9][10] May require a relatively large volume.
Ethanol (EtOH)78Good general-purpose solvent for polar organic molecules. May show high solubility even when cold, so a mixed solvent might be better.
Isopropanol (IPA)82Similar to ethanol, a good candidate.
Ethanol/Water VariableA powerful mixed-solvent system. Dissolve the acid in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve and then cool.[11]
Acetic Acid118Often an excellent solvent for aromatic acids, but its high boiling point and odor can make it difficult to remove completely.
Toluene111A less polar option. May be suitable if the crude product contains non-polar impurities.

Q2: What are the likely impurities in crude this compound?

A2: Impurities depend heavily on the synthetic route. A common synthesis starts with o-fluorobenzonitrile, involving steps like nitration, reduction, bromination, and hydrolysis.[2][12] Potential impurities could include:

  • Unreacted starting materials or intermediates: e.g., 2-bromo-6-fluorobenzonitrile.

  • Isomeric by-products: Other brominated or fluorinated benzoic acid isomers formed during the synthesis.

  • Hydrolysis by-products: For example, phenolic compounds if reaction conditions are not well-controlled.

  • Residual reagents or inorganic salts: These are typically removed by washing or are insoluble in the recrystallization solvent.

Q3: How can I confirm the purity of my final product?

A3: The most straightforward method is melting point determination. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (154-158 °C).[1] A broad or depressed melting point indicates the presence of impurities. For definitive structural confirmation and purity assessment, analytical techniques such as NMR, HPLC, or LC-MS can be employed.[13]

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general workflow. The ideal solvent and volumes should be determined by small-scale preliminary tests.

1. Solvent Selection: a. Place ~20 mg of crude this compound into a small test tube. b. Add the chosen solvent dropwise at room temperature. The ideal solvent will not dissolve the solid. c. Heat the test tube in a water or sand bath. The solid should dissolve completely. d. Allow the test tube to cool. Abundant crystal formation indicates a good solvent choice.

2. Dissolution: a. Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. b. Add a small amount of the selected solvent (e.g., 10-15 mL of an ethanol/water mixture) and a boiling chip. c. Heat the mixture on a hot plate with gentle swirling until it boils. d. Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[11]

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat. b. Add a spatula-tip of activated carbon to the hot solution. c. Swirl and reheat to boiling for 5-10 minutes.

4. Hot Gravity Filtration (if necessary): a. This step is required if there are insoluble impurities or if activated carbon was used. b. Place a short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. c. Keep the solution boiling and pour it through the filter paper quickly to prevent premature crystallization in the funnel.

5. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass or inverted beaker. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.[14]

6. Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor. c. Continue to draw air through the crystals for several minutes to help them dry.

7. Drying: a. Transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals to a constant weight, either in air or in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C).

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// Edges A -> B; B -> D [label="No"]; B -> C [label="Yes"]; C -> E; D -> F [label="No"]; D -> E [label="Yes"]; E -> F; F -> G; G -> H; H -> I; }

Caption: Workflow for the Purification of this compound.

References

  • Chemistry Stack Exchange.
  • University of Calgary.
  • Scribd.
  • Scribd.
  • Studylib. Recrystallization Lab: Solvent Selection & Benzoic Acid. [Link]
  • Win-Win Chemical. This compound Product Page. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Chemsrc. This compound | CAS#:2252-37-1. [Link]
  • University of York.
  • University of Rochester.
  • Dartmouth College.

Sources

Technical Support Center: Synthesis of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions. Here, we will delve into the mechanistic underpinnings of the synthesis and its potential side reactions, providing actionable insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and validated solutions.

Issue 1: Low or No Product Yield

Question: I am experiencing significantly lower than expected yields, or in some cases, no product formation at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in the synthesis of this compound is a frequent challenge that can often be traced back to a few critical factors, primarily in syntheses involving organolithium reagents.

Probable Causes & Solutions:

  • Incomplete Lithiation: The formation of the aryllithium intermediate is a crucial step. Incomplete deprotonation can be due to:

    • Inactive or Insufficient Organolithium Reagent: n-Butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are highly reactive and sensitive to moisture and air. Ensure your reagent is fresh and properly titrated. It is often advisable to use a slight excess (1.1-1.2 equivalents) to compensate for any degradation.

    • Suboptimal Temperature: Directed ortho-metalation reactions require very low temperatures, typically -78 °C, to prevent side reactions and reagent decomposition.[1] Ensure your cooling bath is consistently maintained at this temperature.

    • Presence of Water: Trace amounts of water in your solvent (e.g., tetrahydrofuran - THF) or on your glassware will rapidly quench the organolithium reagent. Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).[2]

  • Inefficient Carboxylation: The reaction of the aryllithium intermediate with carbon dioxide (dry ice) is another critical step.

    • Poor Quality Dry Ice: Use freshly crushed, high-purity dry ice. Older dry ice can accumulate atmospheric moisture, which will protonate the aryllithium intermediate, leading back to the starting material.

    • Inefficient Quenching: Adding the organolithium solution to a large excess of crushed dry ice ensures rapid and efficient carboxylation. A slow addition or insufficient CO₂ can lead to side reactions.

  • Degradation of the Aryllithium Intermediate: The aryllithium species can be unstable, even at low temperatures. Prolonged reaction times before the addition of the electrophile (CO₂) can lead to decomposition. It is best to proceed with the carboxylation step as soon as the lithiation is complete.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products, and how can I minimize their formation?

Answer:

The formation of byproducts is a common occurrence in the synthesis of this compound. Understanding the underlying side reactions is key to mitigating their formation.

Major Side Reactions and Byproducts:

Side ProductFormation MechanismMitigation Strategies
1-Bromo-3-fluorobenzene This is the product of protonation of the aryllithium intermediate by a proton source (e.g., moisture) before carboxylation.Rigorously exclude moisture from the reaction. Use anhydrous solvents and reagents, and maintain an inert atmosphere.
3-Fluorobenzoic acid This can arise from a halogen-metal exchange reaction, where the organolithium reagent exchanges with the bromine atom, followed by carboxylation.This is more likely with n-BuLi than with LDA. Using LDA can favor deprotonation over halogen-metal exchange.
Dibromofluorobenzene isomers Over-bromination can occur if the brominating agent is not added controllably or if excess is used in syntheses that involve a bromination step.Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture at the recommended temperature.
Decarboxylated Product (1-Bromo-3-fluorobenzene) While less common under standard workup conditions, thermal decarboxylation can occur if the product is subjected to high temperatures during purification.[3][4]Avoid excessive heating during purification steps like distillation. Recrystallization is often a milder purification method.

Visualizing the Reaction Pathways:

Here is a simplified representation of the desired reaction and a key side reaction:

cluster_main Desired Synthesis Pathway cluster_side Protonation Side Reaction 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene Aryllithium Intermediate Aryllithium Intermediate 1-Bromo-3-fluorobenzene->Aryllithium Intermediate + LDA, -78°C This compound This compound Aryllithium Intermediate->this compound + CO2 Aryllithium Intermediate_side Aryllithium Intermediate 1-Bromo-3-fluorobenzene_side 1-Bromo-3-fluorobenzene Aryllithium Intermediate_side->1-Bromo-3-fluorobenzene_side + H2O (trace)

Caption: Desired synthesis vs. a common side reaction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the similar polarities of the desired product and some of the byproducts.

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a highly effective first step.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral impurities (like 1-bromo-3-fluorobenzene).

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3, which will precipitate the purified this compound.[5]

    • Filter the solid, wash with cold water, and dry thoroughly.

  • Recrystallization: This is an excellent final purification step.

    • A common solvent system is a mixture of ethanol and water. Dissolve the product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to form pure crystals.

  • Column Chromatography: While possible, this is often less efficient for large-scale purifications of this compound. If necessary, a silica gel column with a gradient of ethyl acetate in hexanes can be used.

Troubleshooting Workflow:

start Low Yield or Impure Product check_reagents Check Reagents & Conditions Fresh n-BuLi/LDA? Anhydrous solvents? -78°C maintained? start->check_reagents check_workup Review Workup Procedure Efficient carboxylation? Proper acid-base extraction? check_reagents->check_workup If reagents/conditions are optimal purification Optimize Purification Recrystallization? Column Chromatography? check_workup->purification If workup is correct success Pure Product, Good Yield purification->success

Caption: A troubleshooting decision tree for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using an organolithium reagent in this synthesis?

A1: The synthesis of this compound from 1-bromo-3-fluorobenzene relies on a process called directed ortho-metalation (DoM) .[1] In this reaction, the fluorine atom, being a heteroatom, acts as a directing metalation group (DMG). It coordinates to the lithium atom of the organolithium reagent (like LDA or n-BuLi), bringing the strong base in close proximity to the ortho-proton. This proximity effect facilitates the removal of the proton at the C2 position, which is the most acidic due to the inductive electron-withdrawing effects of both the fluorine and bromine atoms.[6]

Q2: Why is -78 °C the recommended temperature for the lithiation step?

A2: The use of very low temperatures (-78 °C, the sublimation point of dry ice) is crucial for several reasons:

  • Stability of the Aryllithium Intermediate: Aryllithium compounds can be unstable at higher temperatures and may undergo side reactions such as decomposition or reaction with the solvent (THF).

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, favoring the formation of the sterically more accessible ortho-lithiated species. At higher temperatures, thermodynamic equilibrium could favor other, more stable isomers.

  • Preventing Side Reactions with the Reagent: Organolithium reagents are highly reactive and can react with many functional groups. Low temperatures help to control their reactivity and prevent unwanted side reactions.

Q3: Can I use a Grignard reagent instead of an organolithium reagent?

A3: While Grignard reagents are also used for carboxylation reactions, they are generally not suitable for the directed ortho-metalation of 1-bromo-3-fluorobenzene. This is because the formation of the Grignard reagent would likely occur at the bromine position via oxidative addition, leading to the formation of 3-fluorophenylmagnesium bromide. Carboxylation of this intermediate would yield 3-fluorobenzoic acid, not the desired this compound. A different starting material, 1,2-dibromo-6-fluorobenzene, has been used to prepare the target molecule via a Grignard reaction.[7]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, several other synthetic routes have been reported. One common multi-step synthesis starts from o-fluorobenzonitrile and proceeds through nitration, nitro reduction, bromination, diazo-deamination, and finally hydrolysis to yield the desired product.[7][8] While this route avoids the use of highly sensitive organolithium reagents, it is a longer process with more steps to optimize.

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Metalation

This protocol is adapted from established procedures for directed ortho-metalation.[7]

Materials:

  • 1-Bromo-3-fluorobenzene

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in a suitable solvent

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-fluorobenzene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the organolithium reagent (LDA or n-BuLi) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate beaker, crush a large excess of dry ice. Rapidly pour the cold reaction mixture onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature.

  • Workup: Quench the reaction with water. Acidify the mixture to pH 2-3 with concentrated HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purify by recrystallization or acid-base extraction as described in the purification section.

References

  • Sheik, S., Z-Z, Z., & J, Y. (2001). Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases. Journal of Physical Organic Chemistry, 14(11), 806-811.
  • 发明人: 张彦如, 等. (2012). CN102795993A - 2-溴-6-氟苯甲酸的制备方法. Google Patents.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1993). Directed ortho-lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270.
  • Tang, S., Gppel, T., & Toste, F. D. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 59(32), 13324-13328.
  • 发明人: 张彦如, 等. (2014). CN102795993B - 2-溴-6-氟苯甲酸的制备方法. Google Patents.
  • Riaz, M., et al. (2018). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 6(7), 546-556.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 627-633.
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr.
  • Nemes, P., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc, 2009(6), 167-173.
  • Chuchev, K., & BelBruno, J. J. (2013). Mechanisms of decarboxylation of ortho-substituted benzoic acids. The Journal of Physical Chemistry A, 117(28), 5825-5833.
  • Flood, D. T. (1933). p-FLUOROBENZOIC ACID. Organic Syntheses, 13, 46.
  • Braden, R., et al. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
  • AlfaChem. (n.d.). China this compound CAS No.: 2252-37-1 Manufacturers.

Sources

Technical Support Center: Overcoming Low Solubility of 2-Bromo-6-fluorobenzoic Acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluorobenzoic acid. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common challenges associated with the low solubility of this versatile building block in various chemical transformations.

Part 1: Foundational Knowledge & General Solubility Enhancement

This section addresses the core issue of solubility and provides general strategies applicable across different reaction types.

FAQ 1: Why does this compound exhibit low solubility in many common organic solvents?

The low solubility of this compound (m.p. 154-158 °C) stems from a combination of its molecular structure and solid-state properties. As a crystalline solid, significant energy is required to break its crystal lattice structure before it can dissolve. The molecule possesses a polar carboxylic acid group capable of strong hydrogen bonding, leading to the formation of stable dimers in the solid state and in non-polar solvents.[1] This strong intermolecular interaction contributes to its high melting point and reduces its affinity for solvents that cannot effectively disrupt this network. While the fluorine and bromine substituents do enhance reactivity, they also contribute to a molecular dipole and crystal packing forces that can limit solubility in certain solvents.[2]

FAQ 2: What are the primary strategies to improve the solubility of this compound for a reaction?

There are several effective methods to enhance the solubility of acidic compounds like this compound. The choice of method depends on the specific reaction conditions and the compatibility of the reagents. The main strategies include:

  • Solvent Selection & Co-solvency: Choosing an appropriate solvent or a mixture of solvents is the first line of defense.

  • Temperature Adjustment: Increasing the reaction temperature often enhances the solubility of solid compounds.[3]

  • pH Adjustment/Base Addition: Deprotonating the carboxylic acid to form a more soluble carboxylate salt can dramatically increase solubility in polar solvents.

  • Derivative Formation: Converting the carboxylic acid to a more soluble ester or a more reactive acyl chloride can bypass solubility issues.

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving an organic phase and an aqueous phase, where the catalyst transports the deprotonated acid into the organic phase.[4]

Part 2: Troubleshooting Specific Reactions

This section provides detailed troubleshooting guides for common reactions where the low solubility of this compound can be a significant hurdle.

A. Suzuki-Miyaura Coupling Reactions

The heterogeneous nature of many Suzuki coupling reactions, often involving an aqueous base and an organic solvent, makes the solubility of the aryl halide a critical factor for success.

Low yields in Suzuki couplings with this substrate are frequently due to its poor solubility in the organic phase, leading to a low concentration of the acid available to participate in the catalytic cycle.

Causality & Troubleshooting Steps:

  • Inadequate Solvation: The starting material may not be sufficiently dissolved in the chosen solvent system.

  • Catalyst Deactivation: The undissolved starting material can lead to localized high concentrations of base, which may promote catalyst decomposition to palladium black.[5]

  • Side Reactions: Protodehalogenation (replacement of bromine with hydrogen) can occur if the catalytic cycle is stalled due to poor solubility.[5]

Troubleshooting Workflow for Suzuki Coupling

start Low Yield in Suzuki Coupling check_solubility Is the this compound fully dissolved? start->check_solubility increase_temp Increase Reaction Temperature (e.g., to 80-110 °C) check_solubility->increase_temp No check_base Is the base appropriate? check_solubility->check_base Yes change_solvent Use a Co-solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) increase_temp->change_solvent change_solvent->check_base use_k3po4 Switch to K₃PO₄ or Cs₂CO₃ check_base->use_k3po4 No check_catalyst Is the catalyst system optimal? check_base->check_catalyst Yes use_k3po4->check_catalyst use_buchwald_ligands Employ Bulky Ligands (e.g., SPhos, XPhos) check_catalyst->use_buchwald_ligands No final_check Monitor for side reactions (protodehalogenation, homocoupling) check_catalyst->final_check Yes add_ptc Consider adding a Phase-Transfer Catalyst (e.g., TBAB) use_buchwald_ligands->add_ptc add_ptc->final_check

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Recommended Solvent Systems and Conditions for Suzuki Coupling

Solvent SystemBaseCatalyst/LigandTemperature (°C)Notes
Dioxane/H₂O (4:1)K₃PO₄Pd₂(dba)₃ / SPhos80-100A robust system for sterically hindered substrates.[5]
Toluene/EtOH/H₂OK₂CO₃Pd(PPh₃)₄90-100A classic system; ethanol acts as a co-solvent.
THF/H₂O (3:1)Cs₂CO₃PdCl₂(dppf)80Cesium carbonate is a strong base that can enhance reactivity.
Water (neat) with PTCNa₂CO₃Pd(OAc)₂ / TBAB80-100Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, solubilizing the aryl halide.[6]

Protocol 1: Optimized Suzuki Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), K₃PO₄ (2.5 eq.), Pd₂(dba)₃ (0.02 eq.), and SPhos (0.04 eq.).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Purification: Filter the solid product and wash with water, then recrystallize from a suitable solvent system (e.g., ethanol/water).

B. Amide Bond Formation

Direct amide coupling of this compound can be challenging due to its low solubility and the steric hindrance around the carboxyl group, which can slow down the activation step.

The low reactivity is often a result of the poor solubility of the starting acid and the steric hindrance from the ortho-bromo and fluoro substituents. This can make the formation of the active ester intermediate slow and inefficient.

Decision-Making Workflow for Amide Coupling

start Amide Coupling of this compound initial_attempt Attempt direct coupling with standard reagents (e.g., EDC/HOBt, HATU) in DMF or NMP start->initial_attempt check_yield Is the yield acceptable (>70%)? initial_attempt->check_yield success Process is optimized. check_yield->success Yes troubleshoot Low yield or incomplete reaction check_yield->troubleshoot No increase_temp Increase reaction temperature (e.g., to 50-60 °C) troubleshoot->increase_temp stronger_reagent Use a more powerful coupling reagent (e.g., T3P®, COMU) increase_temp->stronger_reagent acyl_chloride Convert to acyl chloride intermediate stronger_reagent->acyl_chloride so_cl2 Use SOCl₂ or (COCl)₂ acyl_chloride->so_cl2 react_with_amine React acyl chloride with amine and a non-nucleophilic base (e.g., DIPEA) so_cl2->react_with_amine final_product Isolate amide product react_with_amine->final_product

Caption: Decision workflow for amide bond formation.

Comparison of Amide Coupling Reagents

Coupling ReagentSolventBaseProsCons
EDC/HOBtDMF, DCMDIPEA, Et₃NWater-soluble byproducts, cost-effective.Can be slow with hindered substrates.[7]
HATUDMF, NMPDIPEAVery fast and efficient, even for difficult couplings.[8]More expensive, can be difficult to remove byproducts.
T3P® (Propylphosphonic Anhydride)EtOAc, THFPyridine, Et₃NHigh reactivity, byproducts are water-soluble.Can be corrosive.
Acyl Chloride (via SOCl₂ or (COCl)₂)DCM, THFDIPEA, Et₃NHighly reactive intermediate, drives reaction to completion.Harsh conditions, not suitable for sensitive substrates.[8][]

Protocol 2: Amide Coupling via Acyl Chloride Formation

This two-step protocol is often the most reliable for sterically hindered and poorly soluble benzoic acids.

Step 1: Formation of 2-Bromo-6-fluorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).[8]

  • Reaction: Allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Amide Formation

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Amine Addition: Add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in DCM dropwise.

  • Reaction: Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

C. Esterification Reactions

Similar to amide coupling, direct esterification can be slow due to steric hindrance. The low solubility of the starting acid can also be a limiting factor, especially in less polar solvents.

Standard Fischer esterification conditions (acid catalyst in an excess of alcohol) may not be sufficient to overcome the steric hindrance and low solubility. More forcing conditions or alternative methods are often required.

Strategies for Esterification:

  • Use of a Co-solvent: If using a higher alcohol that is not a good solvent for the acid, adding a co-solvent like toluene or dioxane can help solubilize the starting material.

  • Conversion to Acyl Chloride: As with amide synthesis, converting the acid to the highly reactive acyl chloride followed by reaction with the alcohol is a very effective method.

  • Phase-Transfer Catalysis (PTC): For esterification with alkyl halides, PTC provides a mild and efficient alternative.[1] The carboxylic acid is deprotonated in an aqueous phase and transferred to the organic phase containing the alkyl halide by a catalyst like tetrabutylammonium bromide (TBAB).

Protocol 3: Phase-Transfer Catalyzed Esterification

This method is particularly useful for preparing esters from alkyl bromides or iodides.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and K₂CO₃ (2.0 eq.) in water.

  • Catalyst and Reagent Addition: Add the alkyl halide (e.g., ethyl bromide, 1.5 eq.) and a phase-transfer catalyst such as TBAB (0.1 eq.).

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

References

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2025). Google Scholar.
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.).
  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. (2025). BenchChem.
  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. (n.d.). Google Scholar.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (2025). BenchChem.
  • Leadbeater, N. E., & Marco, M. (2002). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 67(25), 8887-8893.
  • Phase Transfer Catalysis. (n.d.). American Chemical Society.
  • Technical Support Center: Amide Coupling Reactions with Substituted Benzoic Acids. (2025). BenchChem.
  • Phase Transfer C
  • Technical Support Center: Overcoming Solubility Issues of 4-Methyloxolane-2-Carboxylic Acid. (2025). BenchChem.
  • This compound. (n.d.). Chem-Impex.
  • Phase-transfer c
  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google Scholar.
  • comparative study of different approaches used for solubility enhancement of poorly w
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Phase transfer c
  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. (n.d.).
  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. (n.d.). doc brown.
  • Custom Synthesis of this compound and Deriv
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • This compound | 2252-37-1. (n.d.). ChemicalBook.
  • This compound 97 2252-37-1. (n.d.). Sigma-Aldrich.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Failed suzuki coupling, any suggenstions? (2024). Reddit.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.
  • Synthesis and antimicrobial activity of fluorobenzoic acid amides. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (n.d.). FAQ.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023).
  • Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. (n.d.). The Journal of Organic Chemistry.
  • An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents. (2025). BenchChem.
  • CN102795993A - Preparation method of this compound. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • CN102795993B - Preparation method of this compound. (n.d.).
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). MDPI.
  • Solubility Profile of 5-Acetamido-2- bromobenzoic Acid in Organic Solvents: A Technical Guide. (2025). BenchChem.
  • Suzuki–Miyaura reaction under optimized conditions. (n.d.). RSC Publishing.
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? (2021). Quora.
  • Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? (2018). Quora.
  • Benzoic acid derivatives with anti-sickling activity predicted by a mathem
  • 2252-37-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • 88-65-3 CAS | 2-BROMOBENZOIC ACID | Acids-Organic | Article No. 2264D. (n.d.). Loba Chemie.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluorobenzoic acid, a notoriously challenging substrate. As Senior Application Scientists, we have designed this resource to move beyond simple step-by-step instructions, focusing instead on the chemical principles and strategic decisions that lead to successful outcomes.

The primary difficulty with this substrate arises from a combination of steric and electronic factors. The ortho-fluoro and ortho-carboxylic acid groups create significant steric hindrance around the carbon-bromine bond, impeding the catalyst.[1][2] Furthermore, the deprotonated carboxylate can coordinate to the palladium center, potentially leading to catalyst deactivation.[3][4] This guide will address these challenges directly.

Troubleshooting Guide

This section addresses common failures encountered during the coupling of this compound in a direct, problem-solution format.

Question 1: My reaction shows low to no conversion. What are the most likely causes and how do I fix them?

Answer: This is the most common issue and typically points to problems in one of three areas: the catalyst system, the base, or the reaction conditions. The combination of steric hindrance and potential catalyst inhibition by the carboxylate group makes this substrate particularly sensitive.[1][3]

  • Cause 1: Inefficient Oxidative Addition. The palladium(0) catalyst may struggle to insert into the sterically crowded C-Br bond. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands (i.e., "Buchwald ligands") such as SPhos, XPhos, or RuPhos.[2][5] These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps, which are often rate-limiting for hindered substrates.[5][6] N-Heterocyclic Carbene (NHC) ligands can also be highly effective.[5]

  • Cause 2: Catalyst Deactivation. The carboxylate anion, formed under basic conditions, can coordinate to the palladium center and inhibit its catalytic activity.[3][4]

    • Solution: Use a stronger, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] These bases are highly effective at promoting the crucial transmetalation step without strongly binding to the catalyst. Ensure you use at least 3 equivalents of base: one to neutralize the benzoic acid and two for the catalytic cycle.

  • Cause 3: Insufficient Thermal Energy. The activation barrier for this hindered coupling is high.

    • Solution: Increase the reaction temperature. A range of 80-110 °C is typically required.[1] Solvents like 1,4-dioxane or toluene are suitable for these temperatures.

Question 2: I'm seeing a major byproduct with a mass corresponding to 2-fluorobenzoic acid. What is this side reaction and how can it be minimized?

Answer: You are observing hydrodehalogenation (or protodehalogenation), a common side reaction where the bromine atom is replaced by a hydrogen.[1][7] This occurs when the palladium intermediate, Ar-Pd(II)-X, reacts with a hydride source before it can undergo transmetalation.

  • Mechanism: The palladium-hydride (Pd-H) species responsible can be generated from the reaction of the palladium complex with bases, impurities, or protic solvents (like alcohols).[7]

  • Prevention Strategies:

    • Solvent Choice: Strictly use anhydrous, aprotic solvents like 1,4-dioxane or toluene. Avoid alcohols if hydrodehalogenation is a persistent issue.[1]

    • Inert Atmosphere: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can degrade the catalyst and promote side reactions.[7]

    • Ligand Choice: Using a highly active ligand system (as mentioned in Q1) that promotes a fast transmetalation and reductive elimination can help the desired cross-coupling pathway outcompete the dehalogenation side reaction.

Question 3: Should I protect the carboxylic acid group as an ester before the coupling?

Answer: This is a valid strategic consideration that involves a trade-off between reaction robustness and step economy.

  • Advantages of Protection: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) completely removes the issue of catalyst coordination by the carboxylate.[3] This often leads to a cleaner, more reliable coupling reaction that may proceed under milder conditions. The ester can then be saponified in a subsequent step to yield the desired benzoic acid product.

  • Disadvantages of Protection: This strategy adds two steps to your synthetic sequence (esterification and saponification), which can lower the overall yield and increase labor and material costs.

  • Recommendation: First, attempt the direct coupling using the optimized conditions described in this guide (e.g., Pd/SPhos catalyst system with K₃PO₄). If you continue to face insurmountable issues with low yield or catalyst deactivation, then the protection-coupling-deprotection route is a highly reliable alternative.

Frequently Asked Questions (FAQs)

Q: What is a reliable "go-to" starting condition for this specific substrate? A: Based on literature for sterically hindered aryl halides, a robust starting point is a pre-formed palladium(II) precatalyst with a bulky biarylphosphine ligand. A specific recommendation is provided in the optimized protocol below.

Q: Why is K₃PO₄ often a better base than K₂CO₃ for this reaction? A: While both are effective bases, K₃PO₄ is stronger and generally has lower nucleophilicity and coordinating ability compared to carbonate, especially in the presence of water. This reduces the likelihood of interfering with the palladium catalyst while still being strong enough to facilitate the formation of the active boronate species required for transmetalation.[2]

Q: What is the role of adding a small amount of water to an otherwise anhydrous solvent like dioxane? A: Water can be beneficial for several reasons. It helps to dissolve inorganic bases like K₃PO₄, increasing their effective concentration. It also participates in the equilibrium that forms the reactive [Ar-B(OH)₃]⁻ species from the boronic acid, which is believed to undergo transmetalation more rapidly.[8][9] However, the amount must be carefully controlled (e.g., a 10:1 dioxane:water ratio) to avoid excessive hydrodehalogenation or protodeborylation.[1]

Q: How critical is degassing and maintaining an inert atmosphere? A: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species. This not only halts the catalytic cycle but can also promote side reactions like the homocoupling of boronic acids. Proper degassing via methods like freeze-pump-thaw or sparging with an inert gas is mandatory for achieving high yields and reproducibility.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
ComponentRecommendationRationale
Aryl Halide This compoundSubstrate of interest.
Boronic Acid Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents. Pinacol esters offer greater stability against protodeborylation.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%. Common, effective Pd(0) or Pd(II) precatalysts.[1]
Ligand SPhos or XPhos2-4 mol% (1:1 or 2:1 Ligand:Pd ratio). Bulky, electron-rich ligands are essential for hindered substrates.[2][5]
Base K₃PO₄ (finely powdered)3.0 equivalents. Strong, non-coordinating base to activate the boronic acid and neutralize the substrate.[1]
Solvent 1,4-Dioxane / H₂O (10:1 ratio)Anhydrous, aprotic solvent is preferred. A small amount of water aids base solubility.[1]
Temperature 90 - 110 °CSufficient thermal energy is required to overcome the high activation barrier.[1]
Optimized Experimental Protocol

This protocol is a robust starting point for the direct coupling and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)[1]

  • K₃PO₄ (finely powdered, dried) (3.0 eq.)[1]

  • Anhydrous 1,4-Dioxane and Degassed Water (10:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure a fully inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualized Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_labels pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X pd0:e->ar_pd_x:w Ar-X oa Oxidative Addition ar_pd_ar Ar-Pd(II)L₂-Ar' ar_pd_x:n->ar_pd_ar:s [Ar'B(OH)₃]⁻ tm Transmetalation ar_pd_ar:w->pd0:e Ar-Ar' re Reductive Elimination product Ar-Ar' boronic Ar'B(OH)₂ + Base borate [Ar'B(OH)₃]⁻ boronic->borate halide Ar-X l_oa Oxidative Addition l_tm Transmetalation l_re Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Troubleshooting Decision Tree for this compound Coupling

Troubleshooting_Tree start Reaction Start: Low/No Yield q_catalyst Is the catalyst system optimal? (e.g., Pd/SPhos) start->q_catalyst sol_catalyst Action: Switch to a bulky, electron-rich ligand (SPhos, XPhos) q_catalyst->sol_catalyst No q_base Is the base strong and non-coordinating? (e.g., K₃PO₄, 3 eq.) q_catalyst->q_base Yes sol_catalyst->q_base sol_base Action: Use K₃PO₄ or Cs₂CO₃. Ensure 3 eq. are used. q_base->sol_base No q_temp Is the temperature high enough? (90-110 °C) q_base->q_temp Yes sol_base->q_temp sol_temp Action: Increase temperature. Use high-boiling solvent (Dioxane). q_temp->sol_temp No q_dehalogenation Is dehalogenation observed? (2-fluorobenzoic acid byproduct) q_temp->q_dehalogenation Yes sol_temp->q_dehalogenation sol_dehalogenation Action: Use anhydrous solvent. Ensure rigorous degassing. q_dehalogenation->sol_dehalogenation Yes consider_protection Persistent Failure: Consider protecting the acid as an ester. q_dehalogenation->consider_protection No, but still failing success Reaction Optimized sol_dehalogenation->success consider_protection->success

Caption: A logical workflow for troubleshooting common issues in this specific Suzuki coupling.

References

  • Title: Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging Source:The Journal of Organic Chemistry URL:[Link]
  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source:Dalton Transactions URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL:[Link]
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Do carboxylic acids interfere with Suzukis? Source: Reddit (r/OrganicChemistry) URL:[Link]

Sources

Technical Support Center: Preventing Dehalogenation in Reactions with 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-6-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent the common side reaction of hydrodehalogenation. The unique substitution pattern of this compound makes it a valuable building block, but its electronic nature also renders it susceptible to the undesired loss of the bromine atom, particularly in palladium-catalyzed cross-coupling reactions. This guide provides field-proven insights and systematic protocols to help you maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the nature of dehalogenation and its mechanistic underpinnings.

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction where the aryl halide starting material is reduced.[1][2] In the case of this compound, the bromine atom is replaced by a hydrogen atom, yielding 2-fluorobenzoic acid as a byproduct. This process consumes the starting material, lowers the yield of the intended coupled product, and introduces a purification challenge due to the formation of this byproduct.[1][3]

Q2: What is the primary mechanism driving dehalogenation in palladium-catalyzed reactions?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][3][4] This highly reactive intermediate can be generated from various sources within the reaction mixture, including:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides.[5]

  • Solvents: Protic solvents like alcohols or residual water can act as hydride donors.[1][2][5] Certain aprotic solvents like DMF can also decompose at high temperatures to produce hydride sources.[1][6]

  • Reagents: Trace impurities, such as borane species in boronic acids, can also contribute.[5]

Once formed, the Pd-H species can intercept the key Ar-Pd(II)-X intermediate in the catalytic cycle. Instead of proceeding with transmetalation and reductive elimination to form the desired product, the intermediate undergoes reductive elimination with the hydride, releasing the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[3][4]

Q3: How can I confirm that dehalogenation is occurring in my reaction?

A3: The presence of the dehalogenated byproduct, 2-fluorobenzoic acid, can be identified using standard analytical techniques. A quick check by Thin Layer Chromatography (TLC) will often show a new, less polar spot compared to the starting material.[1] For definitive confirmation and quantification, analysis of the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify the peak corresponding to the molecular weight of the dehalogenated product.[1]

Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions

This section provides a systematic approach to resolving issues with dehalogenation when using this compound in common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Problem: My cross-coupling reaction is producing a significant amount of 2-fluorobenzoic acid, resulting in a low yield of the desired product.

This is a multi-faceted problem. Follow the steps below in a sequential manner to diagnose and rectify the issue.

Step 1: Evaluate and Modify the Base

Causality: The choice of base is one of the most critical factors. Strong alkoxide bases are frequently implicated in dehalogenation because they can serve as a source of hydrides.[5]

Solution:

  • Switch to a Weaker, Non-Nucleophilic Inorganic Base: Transition from strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).

  • Recommended Bases: Use milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][5][6] These are far less likely to generate Pd-H species.

Step 2: Optimize the Catalyst and Ligand System

Causality: The ligand's role is to stabilize the palladium center and modulate its reactivity. If the desired reductive elimination step (C-C or C-N bond formation) is slow, the competing dehalogenation pathway has more opportunity to occur.[3]

Solution:

  • Employ Bulky, Electron-Rich Ligands: These ligands accelerate the rate of reductive elimination, effectively outcompeting the dehalogenation side reaction.[1][3][5]

  • Recommended Ligands: For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine ligands are highly effective. Consider using:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Use a Well-Defined Precatalyst: Using a modern, well-defined palladium precatalyst (e.g., XPhos Pd G3) can offer higher activity and stability, further favoring the desired reaction pathway.[7]

Step 3: Change the Solvent

Causality: The solvent can be a direct source of hydrides or can facilitate pathways that lead to their formation.[8][9] Protic solvents are obvious culprits, but some polar aprotic solvents can also be problematic.[1][6]

Solution:

  • Use Anhydrous, Aprotic Solvents: Ensure your solvent is rigorously dried and degassed before use.

  • Recommended Solvents: Toluene, 1,4-dioxane, or tetrahydrofuran (THF) are generally safe choices.[2][6] If you suspect your current solvent (e.g., DMF, alcohols) is the issue, switching to one of these is a critical step.

Step 4: Adjust the Reaction Temperature

Causality: Side reactions like dehalogenation can have a different activation energy than the desired cross-coupling reaction. Often, but not always, higher temperatures can increase the rate of dehalogenation.[1][6]

Solution:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[6] While this may slow down the reaction, it can significantly improve the selectivity for the desired product over the dehalogenated byproduct. Monitor the reaction over a longer duration.[1]

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The table below summarizes the recommended changes and the scientific rationale for minimizing the formation of 2-fluorobenzoic acid.

ParameterAvoidRecommendedRationale
Base Strong alkoxides (NaOtBu, KOtBu)Weaker inorganic bases (K₃PO₄, Cs₂CO₃)[2][6]Strong alkoxides can act as hydride sources, directly leading to the formation of Pd-H species that cause dehalogenation.[5]
Ligand Small, less electron-rich phosphinesBulky, electron-rich biaryl phosphines (XPhos, SPhos)[1][3]Bulky ligands accelerate the desired C-C or C-N bond-forming reductive elimination, which outcompetes the dehalogenation pathway.[3]
Solvent Protic (alcohols) or problematic aprotic (DMF)Anhydrous, degassed aprotic solvents (Toluene, Dioxane)[2][6]Prevents the solvent from acting as a hydride source, either directly or through decomposition.[1][8]
Temperature Excessively high temperatures (>100-110 °C)Lowest effective temperature (e.g., 80 °C)[6]Minimizes side reactions, which can become more prevalent at elevated temperatures.[1]
Atmosphere Air, wet solvents/reagentsStrictly inert (Argon/Nitrogen), anhydrous conditionsPrevents catalyst degradation and side reactions involving oxygen or trace water, which can be a source of protons/hydrides.[7][10]

Visualizations: Mechanisms and Workflows

Competing Catalytic Cycles

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa arpdx Ar-Pd(II)L_n-Br (Key Intermediate) oa->arpdx tm Transmetalation arpdx->tm  Desired Pathway pdh Formation of Pd-H Species arpdx->pdh  Competing Pathway arpdr Ar-Pd(II)L_n-R tm->arpdr re Reductive Elimination arpdr->re product Desired Product (Ar-R) re->product product->pd0 hydride Hydride Source (Base, Solvent, H₂O) hydride->pdh arpdh Ar-Pd(II)L_n-H pdh->arpdh re_deh Reductive Elimination arpdh->re_deh dehalogenated Dehalogenated Byproduct (Ar-H) re_deh->dehalogenated dehalogenated->pd0 G start High Dehalogenation Observed step1 Step 1: Change Base (e.g., NaOtBu → K₃PO₄) start->step1 q1 Dehalogenation Reduced? step1->q1 step2 Step 2: Optimize Ligand (e.g., Use XPhos/SPhos) q1->step2 No end Reaction Optimized q1->end Yes q2 Dehalogenation Reduced? step2->q2 step3 Step 3: Change Solvent (e.g., DMF → Toluene) q2->step3 No q2->end Yes q3 Dehalogenation Reduced? step3->q3 step4 Step 4: Lower Temperature (e.g., 100°C → 80°C) q3->step4 No q3->end Yes q4 Dehalogenation Reduced? step4->q4 step5 Step 5: Check Reagent Purity (Anhydrous/Degassed Solvents, Inert Atmosphere) q4->step5 No q4->end Yes step5->end

Caption: A systematic workflow for troubleshooting dehalogenation.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and has been designed to minimize hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate (K₃PO₄). [1][7]2. Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [1]3. Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst and the XPhos ligand.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. [1]7. Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. [1]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]Purify the crude product by column chromatography. [1]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 39(12), 2259–2273. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6328–6361. [Link]
  • Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Viciosa, M., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link]
  • Viciosa, M., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link]
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
  • Significant dehalogen
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2162-2213. [Link]
  • Le, C. M., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(15), 8619-8628. [Link]
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2162-2213. [Link]

Sources

2-Bromo-6-fluorobenzoic acid reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-fluorobenzoic Acid

A Guide to Overcoming Reaction Scale-Up Challenges

Welcome to the technical support center for this compound (CAS No: 2252-37-1). As a Senior Application Scientist, I have compiled this guide to address the common and often complex challenges encountered when scaling the synthesis of this critical pharmaceutical and agrochemical intermediate.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the robustness of your process.

Frequently Asked Questions (FAQs)

Section 1: Synthesis Route Selection & Scale-Up Pitfalls

Question 1: We are considering a Grignard-based route versus a lithiation-based route for a multi-kilogram scale synthesis. What are the primary trade-offs and scale-up concerns for each?

This is a critical decision point. Both organometallic routes are common, but they present distinct challenges at scale.

  • Grignard Reaction (via Aryl Bromide and Mg): This is often the first choice due to lower reagent cost and less extreme temperature requirements compared to lithiation. However, its sensitivity to moisture is a major hurdle during scale-up.[3][4][5]

    • Expertise & Experience: Grignard reactions can be notoriously difficult to initiate. On a large scale, ensuring all magnesium surfaces are activated and the solvent is truly anhydrous becomes a significant engineering challenge. The reaction is autocatalytic; once initiated, it can accelerate rapidly, posing a thermal management risk.[6]

    • Trustworthiness: A key side reaction is the Wurtz-type coupling, which forms a biphenyl impurity.[7] This byproduct can be difficult to remove from the final product, impacting purity and yield.

  • Directed ortho-Lithiation or Halogen-Metal Exchange: This route typically uses a strong base like n-butyllithium (n-BuLi) and offers high regioselectivity and yield.[8][9]

    • Expertise & Experience: The primary challenge is the requirement for cryogenic temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control.[10] Maintaining this temperature in large reactors requires specialized equipment and can be energy-intensive. Furthermore, n-BuLi is highly pyrophoric, demanding stringent safety protocols and inert atmosphere handling, which adds complexity at scale.[10]

    • Trustworthiness: While often cleaner, incomplete lithiation or temperature fluctuations can lead to a mixture of products. The choice between halogen-metal exchange (reacting at the bromine) and directed metallation (reacting adjacent to a directing group) depends heavily on the substrate and conditions.[10][11]

Data Summary: Synthesis Route Comparison

FeatureGrignard RouteLithiation Route
Primary Reagent Magnesium (Mg)n-Butyllithium (n-BuLi)
Typical Temp. 25-60 °C (initiation can vary)-78 °C
Key Advantage Lower reagent cost; milder temp.High yield & regioselectivity
Major Scale-Up Challenge Moisture sensitivity; initiation difficulty; exotherm controlCryogenic temperatures; handling of pyrophoric n-BuLi
Common Impurity Biphenyl derivativesIncomplete reaction starting material
Section 2: Troubleshooting Common Reaction Issues

Question 2: Our Grignard reaction for this compound is failing to initiate at scale, or the yield is inconsistent. What are the most likely causes and how can we troubleshoot?

This is a classic scale-up problem for Grignard reactions. The issue almost always traces back to inhibition of the magnesium surface or loss of the active Grignard reagent.

Causality Analysis: The Grignard reagent is a potent nucleophile and a strong base. It is readily destroyed by protic sources like water or alcohols.[7] The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which must be breached for the reaction to start.

Troubleshooting Workflow:

G_troubleshooting start Low/No Yield in Grignard Reaction check_moisture Verify Anhydrous Conditions (Solvent, Glassware, Starting Material) start->check_moisture check_moisture->start Wet check_mg Assess Mg Activation check_moisture->check_mg Dry initiation Apply Initiation Method (Iodine chip, 1,2-dibromoethane) check_mg->initiation Inactive side_reaction Analyze for Biphenyl (GC-MS, HPLC) check_mg->side_reaction Active initiation->check_mg optimize_temp Optimize Temperature Profile (Post-initiation) side_reaction->optimize_temp High Biphenyl success Consistent High Yield side_reaction->success Low Biphenyl optimize_temp->success

Caption: Troubleshooting logic for low-yield Grignard reactions.

Recommended Actions:

  • Rigorous Moisture Exclusion: Ensure all solvents are passed through activated alumina or distilled from a suitable drying agent. Glassware must be oven-dried, and the reaction should be conducted under a positive pressure of an inert gas like Argon or Nitrogen.

  • Magnesium Activation: On a lab scale, grinding the magnesium turnings can help. At scale, chemical activation is more practical. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] The subsequent formation of ethylene gas from the reaction with 1,2-dibromoethane helps scrub the magnesium surface.

  • Controlled Addition: Do not add all the aryl halide at once. Add a small portion initially and wait for the exotherm or a visible change (cloudiness) to confirm initiation before proceeding with a controlled addition.[6]

Question 3: We are observing significant debromination, resulting in 2-fluorobenzoic acid as a major byproduct. What causes this and how can it be minimized?

Debromination is a common issue, particularly during lithiation or Grignard reactions if reaction conditions are not carefully controlled.

Mechanistic Insight: This side reaction occurs when the aryl anion intermediate, formed via metal-halogen exchange, is inadvertently protonated before it can react with the desired electrophile (CO₂).

Caption: Desired carboxylation vs. side reaction of protonation.

Preventative Measures:

  • Absolute Anhydrous Conditions: As with initiation failure, the most common proton source is trace water. Re-evaluate all drying procedures.

  • Reverse Addition: Instead of adding the organometallic solution to the CO₂, consider adding the CO₂ (as a gas or crushed dry ice) to the organometallic solution. For scale-up, cannulating the aryllithium or Grignard solution into a well-stirred slurry of freshly crushed dry ice in an ethereal solvent is highly effective. This ensures the intermediate immediately encounters a large excess of the electrophile, minimizing its lifetime and the chance for protonation.

  • Temperature Control: For lithiation, maintain the temperature at or below -78 °C until the moment of quenching. Any warming can increase the rate of side reactions.

Section 3: Purification and Analysis Challenges

Question 4: Our final product has a persistent yellow or brown color, and we are struggling to achieve >98% purity by recrystallization. What are the likely impurities and what purification strategies do you recommend?

Colored impurities often arise from minor side products or degradation. A multi-step synthesis route, for instance, can introduce nitrated or diazotized impurities if those reactions are not driven to completion.[12][13] The Grignard route can introduce the biphenyl impurity mentioned earlier.

Troubleshooting Purification:

  • Impurity Identification: Before optimizing purification, identify the impurity via LC-MS or GC-MS. Knowing the structure is key to designing a removal strategy.

  • Acid-Base Extraction: The carboxylic acid product is acidic and can be selectively extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), leaving non-acidic impurities like biphenyl in the organic layer.[7] The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the purified product, which is collected by filtration.[4]

  • Recrystallization Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents and solvent pairs. A good system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

  • Activated Carbon Treatment: If the color is due to highly conjugated, non-acidic impurities, a charcoal (activated carbon) treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter hot through a pad of celite to remove the carbon before crystallization.

Section 4: Safety at Scale

Question 5: What are the primary safety hazards we need to address when scaling up the synthesis of this compound, particularly concerning thermal stability and reagent handling?

Safety is paramount. The primary hazards depend on the chosen route but generally involve pyrophoric reagents, exothermic events, and product toxicity.

Hazard Analysis:

  • Reagent Handling:

    • n-Butyllithium: Pyrophoric. Must be handled under an inert atmosphere using syringes or cannulas. Ensure appropriate fire-extinguishing media for organometallic fires (e.g., Met-L-X, dry sand) is available. Do NOT use water or CO₂ extinguishers.[10]

    • Grignard Reagents: Highly flammable and water-reactive. The ether solvents typically used (diethyl ether, THF) are extremely flammable.[4]

  • Thermal Hazards:

    • Grignard Initiation: The onset of the reaction can be sudden and highly exothermic. The rate of addition of the aryl halide must be carefully controlled to match the reactor's heat removal capacity. A reaction calorimetry study is highly recommended before scaling up.

    • Quenching: The quenching of unreacted organometallic reagents is also highly exothermic. The quenching agent (e.g., water, acid) must be added slowly and with efficient cooling.

  • Product Toxicity: this compound is toxic if swallowed and causes serious eye irritation.[14] All handling should be done with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Ensure adequate ventilation to avoid inhaling dust.[17]

Safety Protocol Summary Table

HazardAssociated StepMitigation Strategy
Pyrophoric Reagent LithiationStrict inert atmosphere; use of cannula/syringe; appropriate fire extinguisher (Class D)
Exothermic Reaction Grignard Initiation/QuenchSlow, controlled addition; continuous temperature monitoring; reactor cooling; reaction calorimetry study
Flammable Solvents Grignard ReactionGrounding of equipment to prevent static discharge; adequate ventilation; no ignition sources
Product Toxicity Isolation/HandlingUse of PPE (gloves, goggles); work in a ventilated hood; avoid dust generation[14][18]

Appendix: Experimental Protocol

Protocol 1: Lab-Scale Synthesis of this compound via Grignard Reaction

This protocol is for illustrative purposes. All procedures should be adapted based on internal risk assessments and scale requirements.

  • Apparatus Setup: Assemble a 3-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120 °C for at least 4 hours and assemble while hot under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, place a solution of 1,2-dibromo-3-fluorobenzene (1.0 eq) in anhydrous diethyl ether or THF.

  • Initiation: Add a small crystal of iodine to the magnesium. Add ~10% of the aryl bromide solution from the dropping funnel to the flask. Stir. If the reaction does not start within 10-15 minutes (slight warming, disappearance of iodine color), gently warm the flask with a heat gun.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete conversion.

  • Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. In a separate, oversized flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether. While stirring the dry ice slurry vigorously, slowly transfer the Grignard solution via cannula into the slurry.

  • Work-up & Isolation: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding 1M HCl until the aqueous layer is acidic (pH ~2).[19] Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or a toluene/heptane mixture).

References

  • Preparation method of this compound.
  • This compound synthesis. ChemicalBook.
  • This compound | 2252-37-1. ChemicalBook.
  • Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Benchchem.
  • 2-Bromo-6-fluorobenzoicacid SDS, 2252-37-1 Safety D
  • Custom Synthesis of this compound and Deriv
  • Preparation method of this compound.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • This compound 97 2252-37-1. Sigma-Aldrich.
  • The Grignard Reaction. Not specified.
  • Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)...
  • organic synthesis: benzoic acid via a grignard reaction. Not specified.
  • Decarboxylative Hydroxyl
  • Directed lithiation of unprotected benzoic acids.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. Not specified.
  • Directed (ortho)
  • Grignard Reaction, Mechanism, Reagent and Che
  • 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure.
  • Grignard Reaction Experiment Part 1, Prelab. YouTube.
  • Application Note: Regioselective Lithiation of 4-(Benzyloxy)
  • Preparation of 2-bromobenzoic acid. PrepChem.com.

Sources

Technical Support Center: Purification of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Bromo-6-fluorobenzoic acid (CAS: 2252-37-1). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing impurities from this critical synthetic intermediate. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these purification strategies, ensuring robust and reproducible outcomes in your work.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product has a low and broad melting point. What is the primary cause and how do I fix it?

A1: A low and broad melting point is a classic indicator of impurities. Pure crystalline solids have sharp, defined melting points, whereas mixtures melt over a range and at a lower temperature than the pure substance (melting point depression).

  • Causality: The presence of foreign molecules disrupts the crystal lattice of the this compound, requiring less energy to break the intermolecular forces. Common culprits include unreacted starting materials from the synthesis, such as 2-bromo-6-fluorobenzonitrile, or isomeric byproducts.[1]

  • Troubleshooting Steps:

    • Confirm Purity: First, confirm the presence of impurities using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

    • Primary Purification: The most effective initial step is typically recrystallization. This process leverages differences in solubility between the desired compound and the impurities at different temperatures.[3] Refer to the detailed Protocol 1: Recrystallization of this compound below for a step-by-step guide.

    • Re-evaluate: After recrystallization, re-measure the melting point. A sharper, higher melting point indicates successful purification. If the issue persists, the impurities may have similar solubility profiles, requiring an alternative method like column chromatography.

Q2: The product is a yellow or off-white powder, not the expected white solid. What causes this discoloration and how can it be removed?

A2: Discoloration is almost always due to trace amounts of highly conjugated or colored impurities.[1]

  • Causality: In multi-step syntheses starting from materials like o-fluorobenzonitrile, residual reagents or byproducts from nitration and diazotization steps can form colored species.[4][5] For instance, incomplete reaction or side reactions of diazonium salts can lead to the formation of colored azo compounds.[6]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During recrystallization, a technique known as charcoal treatment is highly effective. Activated carbon has a high surface area and can adsorb large, colored impurity molecules.[6]

    • Procedure:

      • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

      • Add a very small amount (typically 1-2% by weight) of activated carbon to the hot solution.

      • Swirl the mixture and keep it hot for a few minutes. Caution: Adding carbon to a near-boiling solution can cause it to boil over violently.

      • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.

      • Allow the hot, clear filtrate to cool slowly to crystallize the purified, colorless product.

Q3: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?

A3: A low yield during recrystallization is a common problem that can often be rectified by optimizing the procedure.[7]

  • Causality & Optimization:

    • Excess Solvent: Using too much solvent during the dissolution step is the most frequent cause. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is just complete.

    • Cooling Too Rapidly: Cooling the solution too quickly can trap impurities within the crystals and lead to the formation of small, impure crystals that are difficult to filter.

      • Solution: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals.[3]

    • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (if performed), this will drastically reduce the yield.

      • Solution: Ensure the funnel and receiving flask are pre-heated. Perform the hot filtration as quickly as possible. If crystals form, you can try washing the filter paper with a small amount of hot solvent to redissolve the product.

Q4: HPLC analysis shows a persistent impurity. I suspect it's the nitrile precursor (2-Bromo-6-fluorobenzonitrile). How can I confirm and remove it?

A4: Contamination with the nitrile precursor is plausible if the final hydrolysis step of the synthesis was incomplete.[4][8]

  • Causality & Confirmation: The hydrolysis of a nitrile to a carboxylic acid is a distinct chemical transformation. Incomplete reaction will leave the starting nitrile in the final product.

    • Confirmation:

      • FT-IR Spectroscopy: Look for the characteristic nitrile (C≡N) stretch around 2220-2260 cm⁻¹. This peak will be absent in the pure carboxylic acid.

      • ¹H NMR Spectroscopy: The aromatic protons of the nitrile will have slightly different chemical shifts compared to the carboxylic acid.

      • HPLC-MS: Mass spectrometry can definitively identify the impurity by its molecular weight (200.01 g/mol for the nitrile vs. 219.01 g/mol for the acid).[9][10]

  • Troubleshooting Steps:

    • Forced Hydrolysis: The most direct approach is to complete the reaction. Dissolve the crude product in an aqueous base solution (e.g., 1M NaOH or KOH) and reflux the mixture for several hours to drive the hydrolysis of the remaining nitrile to completion.[4]

    • Work-up: After cooling, acidify the solution with a strong acid like HCl to a pH of 2-3. This will protonate the carboxylate salt, causing the pure this compound to precipitate.

    • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.[4] This procedure effectively converts the impurity into the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The impurity profile is largely dependent on the synthetic route. For the common synthesis from o-fluorobenzonitrile, the following impurities are often encountered[4][5][11]:

  • Unreacted Starting Materials/Intermediates: o-fluorobenzonitrile, 2-bromo-6-fluorobenzonitrile.

  • Isomeric Byproducts: Other positional isomers of bromo-fluorobenzoic acid may form depending on the specificity of the bromination and other steps.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the nitrile precursor is a common issue.

  • Side-Reaction Products: Residual reactants from nitration or diazotization steps can lead to minor, often colored, byproducts.

Q2: What is the recommended method for routine purity assessment?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and most reliable method for assessing the purity of aromatic carboxylic acids like this compound.[2][12] It offers excellent resolution, sensitivity, and quantitative accuracy. A typical starting point for method development would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile or methanol.[13]

Q3: When should I use column chromatography instead of recrystallization?

A3: Column chromatography should be employed when recrystallization fails to provide the desired purity. This is typically in situations where:

  • Impurities have similar solubility: If an impurity has a solubility profile very close to that of this compound, recrystallization will be ineffective.

  • Multiple impurities are present: Chromatography can separate multiple components in a single run.

  • Separating Isomers: Isomers often have very similar physical properties, making chromatographic separation based on slight differences in polarity the more effective technique.[14][15]

Data, Protocols, and Visual Guides

Table 1: Common Impurities and Recommended Purification Strategies
Impurity TypeProbable SourceRecommended Removal MethodRationale
2-Bromo-6-fluorobenzonitrile Incomplete hydrolysis of nitrile precursor[4]Forced hydrolysis with NaOH/KOH followed by acid precipitationChemically converts the impurity into the desired product.
Colored Byproducts Diazotization or nitration side-reactions[6]Recrystallization with activated carbon treatmentCarbon adsorbs large, conjugated molecules responsible for color.
Isomeric Impurities Lack of regioselectivity in synthesisColumn ChromatographySeparates compounds based on subtle differences in polarity.
Inorganic Salts Reagents or work-up stepsRecrystallization from a suitable solvent (e.g., Ethanol/Water)Salts are typically insoluble in organic solvents or highly soluble in water, allowing for easy separation.[3]
Protocol 1: High-Purity Recrystallization of this compound

This protocol provides a robust method for purifying this compound contaminated with common impurities.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent determined by screening)

  • Deionized Water (if using a mixed-solvent system)

  • Erlenmeyer flasks, hot plate, stir bar

  • Buchner funnel, filter paper, vacuum flask

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 15-20 mL) and begin heating on a hotplate with stirring.

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • Slow Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for forming large, pure crystals.[3]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol.

  • Filtration: Swirl the cold slurry of crystals and pour it into the funnel under vacuum.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them. Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Visual Workflow 1: Troubleshooting Purification

This diagram outlines the logical steps for addressing purity issues with your this compound sample.

G start Crude Product Received purity_check Assess Purity (HPLC, MP, NMR) start->purity_check is_pure Is Purity >99%? purity_check->is_pure pure_product Pure Product is_pure->pure_product Yes discolored Discoloration? is_pure->discolored No charcoal Recrystallize with Activated Carbon discolored->charcoal Yes recrystallize Perform Recrystallization (Protocol 1) discolored->recrystallize No recheck_purity Re-assess Purity charcoal->recheck_purity recrystallize->recheck_purity recheck_purity->pure_product Purity OK chromatography Column Chromatography recheck_purity->chromatography Impurity Persists chromatography->pure_product

Caption: A decision-making workflow for purifying this compound.

Visual Workflow 2: Origin of Impurities

This diagram illustrates how different steps in a common synthesis pathway can introduce specific impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start_mat o-Fluorobenzonitrile nitration Nitration start_mat->nitration reduction Reduction nitration->reduction bromination Bromination reduction->bromination deamination Deamination bromination->deamination imp_isomer Isomeric Byproducts bromination->imp_isomer Side Reaction hydrolysis Hydrolysis deamination->hydrolysis imp_azo Colored Azo Compounds deamination->imp_azo Side Reaction final_product 2-Bromo-6-fluorobenzoic Acid hydrolysis->final_product imp_nitrile Unreacted Nitrile hydrolysis->imp_nitrile Incomplete Reaction

Caption: Relationship between synthesis steps and the origin of common impurities.

References
  • Google Patents. CN102795993B - Preparation method of this compound.
  • Google Patents. CN102795993A - Preparation method of this compound.
  • ResearchGate. Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]
  • Custom Synthesis of this compound and Derivatives. No specific source title available. [Link]
  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]
  • Google Patents.
  • PubMed.
  • Recrystallization of Benzoic Acid. No specific source title available. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. 3.
  • PubMed.
  • National Institutes of Health.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]
  • PubChem. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139. [Link]
  • Organic Chemistry Portal.
  • AlfaChem. China this compound CAS No.: 2252-37-1 Manufacturers. [Link]
  • National Institutes of Health.
  • MySkinRecipes. 4-bromo-3-fluorophthalic acid. [Link]

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 2-Bromo-6-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 2-Bromo-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected byproducts in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying mechanistic rationale to empower your experimental choices. This resource is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine from my starting material. What is this and how can I prevent it?

A1: This byproduct is likely 2-fluorobenzoic acid, resulting from a hydrodehalogenation side reaction.

Mechanistic Insight: Hydrodehalogenation is the replacement of a halogen atom (in this case, bromine) with a hydrogen atom. This can be particularly prevalent in reactions that utilize palladium catalysts and phosphine ligands, such as Suzuki or Buchwald-Hartwig couplings. The mechanism can be complex, but it often involves the formation of a palladium hydride species (Pd-H) which can then react with your aryl halide. The source of the hydride can be trace amounts of water, alcohols, or even the phosphine ligand itself. The steric hindrance around the bromine atom in this compound can slow down the desired cross-coupling reaction, giving more time for this undesired hydrodehalogenation to occur.

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize moisture. Use freshly dried, degassed solvents.

  • Choice of Base: Use an anhydrous base. If you suspect your base is a source of water, consider drying it or using a freshly opened bottle.

  • Ligand Selection: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over the formation of Pd-H species.

  • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired reaction.

Characterization:

  • GC-MS: Gas chromatography-mass spectrometry is an excellent technique to separate and identify this byproduct. Look for a peak with a molecular ion corresponding to 2-fluorobenzoic acid (m/z 140).

  • ¹H NMR: In the ¹H NMR spectrum, the disappearance of the characteristic multiplet for the proton ortho to the bromine and the appearance of a new aromatic signal will be indicative of hydrodehalogenation.

  • LC-MS: Liquid chromatography-mass spectrometry can also be used to identify the 2-fluorobenzoic acid in the reaction mixture.

Q2: My reaction is complete, but I have a new, less polar spot on my TLC, and the NMR shows an unexpected ethyl or methyl ester. Where could this be coming from?

A2: You are likely observing the formation of an ester byproduct through the reaction of the carboxylic acid with your solvent or an alkyl halide reagent.

Mechanistic Insight: Carboxylic acids can undergo esterification under various conditions. If you are using an alcohol as a solvent (e.g., methanol, ethanol) with an acid catalyst or at elevated temperatures, direct Fischer esterification can occur. More unexpectedly, if your reaction involves an alkyl halide (e.g., as a protecting group or in a subsequent step) and a base, you can have an SN2 reaction where the carboxylate anion acts as a nucleophile, displacing the halide and forming an ester.[1][2] The steric hindrance of the ortho-bromo and fluoro groups in this compound can make the carboxylic acid less reactive in some desired transformations, potentially allowing for this slower, undesired esterification to become more prominent.[3]

Troubleshooting Strategies:

  • Solvent Choice: If possible, avoid using alcohol-based solvents if esterification is a concern. Opt for aprotic solvents like THF, dioxane, or toluene.

  • Base Selection: When using a base, a non-nucleophilic, sterically hindered base can minimize the deprotonation of the carboxylic acid and subsequent nucleophilic attack.

  • Protecting Groups: If the carboxylic acid is not involved in the desired transformation, consider protecting it as an ester (e.g., a methyl or t-butyl ester) before carrying out the reaction and then deprotecting it in a later step.

Characterization:

  • ¹H NMR: The most definitive evidence will be the appearance of a new singlet or quartet in the upfield region of the spectrum (typically between 1-4 ppm) corresponding to the methyl or ethyl group of the ester, along with a downfield shift of the aromatic protons.

  • ¹³C NMR: A new signal in the carbonyl region (around 165-175 ppm) and a new signal in the aliphatic region (around 14 ppm for a methyl ester or 14 and 60 ppm for an ethyl ester) will be observed.

  • IR Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent, and a strong C=O stretch for the ester will appear around 1730-1750 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion corresponding to the mass of the ester (e.g., +14 for a methyl ester, +28 for an ethyl ester compared to the starting material).

Q3: I am seeing a byproduct with a mass that suggests the loss of CO₂. What is happening and how can I avoid it?

A3: This is likely a decarboxylation byproduct, 1-bromo-3-fluorobenzene.

Mechanistic Insight: Decarboxylation, the loss of a carboxyl group as CO₂, can occur under thermal or catalytic conditions. For aromatic carboxylic acids, this process is often facilitated by the presence of electron-withdrawing groups and can be catalyzed by certain metals, particularly copper.[4] The reaction proceeds through the formation of an aryl anion or aryl radical intermediate, which is then protonated by a proton source in the reaction mixture. The ortho-substituents on this compound can influence the stability of the intermediate, potentially making decarboxylation a more favorable pathway under certain conditions.[5]

Troubleshooting Strategies:

  • Temperature Control: This is the most critical parameter. Avoid excessive heating. If the desired reaction requires high temperatures, carefully monitor the reaction progress and try to use the lowest effective temperature.

  • Catalyst Choice: If you are using a metal catalyst, be aware that some metals are known to promote decarboxylation. If this is a persistent issue, you may need to screen alternative catalysts.

  • Reaction Time: Minimize the reaction time. Prolonged heating can lead to increased decarboxylation.

Characterization:

  • GC-MS: This is the ideal technique for identifying this volatile byproduct. Look for a peak with a molecular ion of 174/176 m/z, corresponding to 1-bromo-3-fluorobenzene. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key indicator.

  • ¹H NMR: The complete disappearance of the carboxylic acid proton signal and a simplified aromatic region consistent with a 1,3-disubstituted benzene ring will be observed.

  • ¹³C NMR: The absence of the carboxyl carbon signal (around 165-175 ppm) is a definitive indicator of decarboxylation.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound from its potential byproducts.

Parameter Condition
Instrumentation High-Performance Liquid Chromatograph with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-35 min: 80% to 20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
Protocol 2: GC-MS Method for Volatile Byproduct Analysis

This method is suitable for the identification of volatile byproducts such as those from hydrodehalogenation or decarboxylation.

Parameter Condition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z
Sample Preparation Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Potential Side Reactions of this compound

Side_Reactions cluster_hydrodehalogenation Hydrodehalogenation cluster_esterification Esterification cluster_decarboxylation Decarboxylation 2-Bromo-6-fluorobenzoic_acid This compound Hydrodehalogenation_Product 2-Fluorobenzoic Acid 2-Bromo-6-fluorobenzoic_acid->Hydrodehalogenation_Product [Pd-H] Esterification_Product Methyl/Ethyl 2-bromo-6-fluorobenzoate 2-Bromo-6-fluorobenzoic_acid->Esterification_Product R-OH, H+ or R-X, Base Decarboxylation_Product 1-Bromo-3-fluorobenzene 2-Bromo-6-fluorobenzoic_acid->Decarboxylation_Product Heat or Catalyst Troubleshooting_Workflow start Unexpected Byproduct Detected characterize Characterize Byproduct (MS, NMR, etc.) start->characterize identify Identify Byproduct Structure characterize->identify hydrodehalogenation Hydrodehalogenation Product identify->hydrodehalogenation Loss of Br esterification Esterification Product identify->esterification Addition of Alkyl Group decarboxylation Decarboxylation Product identify->decarboxylation Loss of CO2 action_hydro Optimize: - Inert atmosphere - Anhydrous base - Ligand choice hydrodehalogenation->action_hydro action_ester Optimize: - Aprotic solvent - Non-nucleophilic base - Protect carboxylic acid esterification->action_ester action_decarboxy Optimize: - Lower temperature - Shorter reaction time - Screen catalysts decarboxylation->action_decarboxy end Reaction Optimized action_hydro->end action_ester->end action_decarboxy->end

Caption: A logical workflow for identifying and mitigating byproduct formation.

References

  • Miyamoto, Y., Yamada, Y., Shimazaki, H., & Matsumoto, K. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Journal of the Chinese Chemical Society, 62(3), 253-258. [Link]
  • Ghosh, A., & Sibi, M. P. (2014). Esterification of Carboxylic Acids with Alkyl Halides. Organic Reactions, 85, 1-266. [Link]
  • Grushin, V. V. (2004). Hydrodehalogenation of Fluoroaromatics. Chemical Reviews, 104(3), 1629-1662. [Link]
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Goossen, L. J., Rodriguez, N., & Goossen, K. (2008). Decarboxylative Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(17), 3100-3120. [Link]
  • Shang, R., & Liu, L. (2011). Transition-metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54(12), 1670-1687. [Link]
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chuchev, K., & BelBruno, J. J. (2007). Mechanisms of decarboxylation of ortho-substituted benzoic acids. The Journal of Physical Chemistry A, 111(48), 12023-12029. [Link]
  • Zaitsev, V. G., Shabashov, D. A., & Daugulis, O. (2005). Highly Active Palladium Catalyst for the Arylation of Sterically Hindered Primary Amines: Coupling of α,α-Disubstituted Anilines with Aryl Chlorides and Bromides. Journal of the American Chemical Society, 127(38), 13154-13155. [Link]
  • Hartwig, J. F. (2010).
  • Gooßen, L. J., & Koley, D. (2006). Decarboxylative Hydroxylation of Benzoic Acids.

Sources

Storage and stability issues of 2-Bromo-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the storage, stability, and handling of this versatile synthesis intermediate.[1] As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work, linking them to the stability and purity of this compound.

Q1: My reaction yield is unexpectedly low or the reaction failed. How can I verify the integrity of my this compound starting material?

A1: An unexpectedly low yield is often the first indicator of starting material degradation. This compound is a stable solid under recommended conditions, but improper storage or age can lead to decomposition.[2] The primary culprits are often moisture, oxygen, elevated temperatures, or cross-contamination.

Causality: The carboxylic acid functional group can be reactive, and the halogenated aromatic ring is electron-rich, making it susceptible to certain reactions. For instance, thermal stress can potentially lead to decarboxylation, while exposure to contaminants could catalyze various side reactions.

To validate your material, you should first compare its physical properties to the expected specifications and then perform a straightforward analytical check.

Data Presentation: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 2252-37-1[3][4]
Molecular Formula C₇H₄BrFO₂[3][4]
Molecular Weight 219.01 g/mol [3][4]
Appearance White to light yellow/orange solid powder[5][6]
Melting Point 153-158 °C[3][6][7]

If the material's appearance or melting point deviates significantly, chemical analysis is warranted.

Experimental Protocols: Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a reliable method to quickly assess the purity and structural integrity of your sample.

  • Sample Preparation: Accurately weigh 5-10 mg of your this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard (Optional but Recommended): Add a known quantity of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate). This allows for quantitative purity assessment (qNMR).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (400 MHz or higher is recommended for better resolution).

  • Data Acquisition: Collect the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the aromatic protons of this compound and any impurity peaks.

    • The aromatic region should show complex multiplets corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its position can vary and it may exchange with residual water.

    • Compare the integration of impurity peaks relative to the main compound's peaks to estimate purity. If using an internal standard, the purity can be calculated precisely. The absence of significant impurity peaks confirms the material's suitability for use.

Q2: I'm observing unexpected side products, and I suspect they originate from the starting material. What are the likely degradation products of this compound?

A2: The generation of unexpected side products can indeed be due to impurities in the starting material. Based on the structure and reactivity of similar compounds, the most probable degradation pathways are thermal decarboxylation and, to a lesser extent, oxidative degradation.[8][9][10]

Mechanistic Insight:

  • Thermal Degradation: Benzoic acids, when subjected to high heat, can undergo decarboxylation to lose CO₂ and form a corresponding benzene derivative.[9] In this case, heating this compound would likely produce 1-bromo-3-fluorobenzene. This is a critical consideration if your reaction is run at elevated temperatures.

  • Oxidative Degradation: While less specific, chronic exposure to atmospheric oxygen, potentially catalyzed by trace metal impurities, could lead to complex oxidative pathways. For other complex organic acids, oxidation has been identified as a major degradation route.[10]

Mandatory Visualization: Predicted Thermal Degradation Pathway

G A This compound B Heat (Δ) A->B C 1-Bromo-3-fluorobenzene B->C Decarboxylation D Carbon Dioxide (CO₂) B->D

Caption: Predicted thermal decomposition of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Proper storage is the most effective way to ensure the long-term stability and shelf-life of the compound. The consensus from safety data sheets is to store it in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

Causality: These conditions mitigate the primary risks of degradation. A "tightly closed" container prevents exposure to atmospheric moisture and oxygen. A "cool" environment minimizes the risk of thermal decomposition. "Dry" conditions prevent potential hydrolysis or clumping of the solid.

Data Presentation: Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature Cool, room temperature. Some suppliers suggest 2-8°C.Prevents thermal degradation. Always check the supplier-specific recommendation.[6][13][14]
Atmosphere Inert gas (Argon or Nitrogen) backfill is best practice.Minimizes contact with atmospheric oxygen and moisture.General Lab Practice
Container Tightly sealed, opaque glass bottle.Prevents moisture/air ingress and potential light-induced degradation.[11]
Location Dry, well-ventilated area away from incompatible materials.Ensures safety and prevents cross-contamination.[11][12]
Q2: Is this compound particularly sensitive to moisture or air?
Q3: What materials and chemicals are incompatible with this compound?

A3: To prevent hazardous reactions and maintain the compound's integrity, it should be stored away from incompatible materials. These primarily include:

  • Strong Oxidizing Agents: Can react exothermically and potentially degrade the aromatic ring.

  • Strong Bases: Will react with the acidic carboxylic acid group in a vigorous acid-base neutralization reaction.

  • Strong Acids: While less reactive than bases, strong acids could potentially catalyze decomposition or other unwanted reactions under certain conditions.[12]

Q4: What is the expected shelf life, and how do I know if an old bottle is still good?

A4: The shelf life is not indefinite and is highly dependent on the storage conditions. Manufacturers often provide a "retest date" on the Certificate of Analysis (CoA) rather than a strict expiration date. This date indicates when the material should be re-analyzed to ensure it still meets specifications. If no date is available or the date has passed, you should not assume the material is unusable. Instead, you must re-validate its purity using a reliable analytical method, such as the NMR protocol described in the troubleshooting section, before use. A visual inspection for color change and a melting point determination are good preliminary checks.

Mandatory Visualization: Troubleshooting Workflow for Low Reaction Yield

Caption: Workflow for validating starting material integrity after a failed reaction.

References

  • SAFETY DATA SHEET - 2-Fluorobenzoic acid. Thermo Fisher Scientific. [Link]
  • Cas 2252-37-1, this compound. LookChem. [Link]
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. [Link]
  • Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Applied and Environmental Microbiology. [Link]
  • The thermal decomposition of benzoic acid.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

Sources

Core Challenge: The Inherent Reactivity of 2-bromo-6-fluorobenzoic acid in Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I've designed this guide to provide in-depth troubleshooting for the Grignard reaction of 2-bromo-6-fluorobenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this specific transformation.

The primary obstacle in performing a Grignard reaction with this compound is the presence of the acidic carboxylic acid proton. Grignard reagents are potent bases and will be quenched by this acidic proton, preventing the desired reaction from occurring.[1] Therefore, direct formation of the Grignard reagent from the unprotected acid is not feasible. The carboxylic acid group must be protected prior to the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure to initiate is a common issue, often due to the passivating layer of magnesium oxide on the magnesium turnings. Here are some troubleshooting steps:

  • Magnesium Activation: It is crucial to expose a fresh magnesium surface.

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod or use a magnetic stir bar to grind them in the reaction flask before adding the solvent.

    • Chemical Activation: Use a small crystal of iodine. The disappearance of the iodine color is an indicator that the reaction has started.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas bubbles signifies activation.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[2]

  • Initiators: A small amount of a pre-formed Grignard reagent or a more reactive alkyl halide can be added to "kick-start" the reaction.

Q2: I'm observing a low yield of my desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Grignard Formation: Ensure the magnesium is fully consumed before proceeding with the next step.

  • Side Reactions: The most common side reaction is the Wurtz-type coupling of the Grignard reagent with the starting aryl halide, leading to the formation of a biphenyl byproduct.[3] This can be minimized by slow addition of the aryl halide to the magnesium suspension.

  • Grignard Reagent Degradation: Grignard reagents can degrade over time, especially at elevated temperatures. It is best to use them immediately after preparation.

Q3: Which halogen on this compound will react with magnesium?

A3: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in the formation of Grignard reagents. The direct reaction of aryl fluorides with bulk magnesium to form Grignard reagents is generally not feasible due to the strength of the C-F bond.[4][5] Therefore, the Grignard reagent will form at the position of the bromine atom.

In-Depth Troubleshooting Guides

Guide 1: Protecting the Carboxylic Acid Group

The first and most critical step is the protection of the carboxylic acid. The choice of protecting group is vital and depends on the overall synthetic route and the conditions of subsequent steps.

Why is protection necessary?

The acidic proton of the carboxylic acid will react with the highly basic Grignard reagent in an acid-base reaction, destroying the Grignard reagent and forming a magnesium carboxylate salt.[1][6] This prevents the Grignard reagent from acting as a nucleophile in the desired carbon-carbon bond-forming reaction.

Recommended Protecting Groups:

Protecting GroupProtection MethodDeprotection ConditionsAdvantagesDisadvantages
Methyl Ester React with methanol and a catalytic amount of acid (e.g., H₂SO₄).Basic hydrolysis (e.g., NaOH, H₂O) followed by acidic workup.Simple to form.Basic deprotection conditions may not be compatible with other functional groups.
tert-Butyl Ester React with isobutylene and a catalytic amount of acid.Acidic conditions (e.g., trifluoroacetic acid).Stable to basic and nucleophilic reagents.Can be sterically hindering.
Silyl Ester (e.g., TBDMS)React with a silyl chloride (e.g., TBDMSCl) and a base (e.g., imidazole).Fluoride ion source (e.g., TBAF) or acidic conditions.[6]Mild deprotection conditions.Can be sensitive to acidic conditions.
Oxazoline React with a 2-amino alcohol (e.g., 2-amino-2-methyl-1-propanol) under dehydrating conditions.Acidic hydrolysis (e.g., ethanolic HCl).[7]Very stable to Grignard reagents and other nucleophiles.Harsher deprotection conditions may be required.

Experimental Protocol: Methyl Ester Protection of this compound

  • To a solution of this compound (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2-bromo-6-fluorobenzoate.

Guide 2: Formation and Troubleshooting of the Grignard Reagent

Once the carboxylic acid is protected, the Grignard reagent can be formed from the resulting ester.

Logical Workflow for Grignard Formation

Grignard_Workflow A Start: Protected 2-bromo-6-fluorobenzoate B Flame-dry glassware under inert atmosphere A->B C Activate Magnesium Turnings (Iodine or 1,2-dibromoethane) B->C D Add anhydrous THF C->D E Slowly add a solution of the protected aryl bromide in THF D->E F Observe for signs of initiation: - Color change - Gentle reflux E->F G Reaction not initiating? F->G No? I Reaction initiated F->I Yes H Troubleshooting: - Add more initiator - Gentle heating - Add a crystal of pre-formed Grignard G->H H->E J Maintain gentle reflux until Mg is consumed I->J K Grignard reagent is ready for use J->K Side_Reactions A Aryl-MgBr Grignard Reagent C Aryl-Aryl Wurtz Coupling Product A->C Side Reaction D Desired Product A->D Desired Reaction B Aryl-Br Starting Material B->C E Electrophile E->D

Caption: Desired reaction vs. side reaction.

To minimize the Wurtz coupling side reaction, ensure a slow addition of the aryl bromide to the magnesium suspension. This maintains a low concentration of the aryl bromide in the presence of the formed Grignard reagent.

Alternative Strategies

If the Grignard reaction proves to be consistently low-yielding or problematic, consider an alternative approach such as a directed ortho-lithiation. Treatment of a benzoic acid with a strong lithium amide base can lead to deprotonation at the ortho position, which can then be quenched with an electrophile. [8][9][10][11]This strategy avoids the need for a protecting group.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
  • Chemistry LibreTexts. (2019, June 5). 20.12 Protecting Groups.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. Grignard Reaction.
  • Leah4Sci. (2020, February 20).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • Slideshare. Protection of carbonyl and carboxyl group.
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Mortier, J., et al. Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group.
  • University of Toronto. Grignard Reaction.
  • University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Bennetau, B., et al. (2025, October 25). Directed lithiation of unprotected benzoic acids.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Journal of the Chemical Society, Perkin Transactions 1.
  • Semantic Scholar.
  • University of Calgary. organic synthesis: benzoic acid via a grignard reaction.
  • BenchChem.
  • Molecules. (2020, January 28).
  • University of Missouri-St. Louis. 25. The Grignard Reaction.
  • ResearchGate.
  • National Center for Biotechnology Information. (2020, January 28).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging cross-coupling of 2-Bromo-6-fluorobenzoic acid. As a sterically hindered and electronically complex substrate, its successful functionalization requires careful consideration of catalyst systems and reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What is the primary cause?

Answer:

The primary reason for low reactivity with this compound is severe steric hindrance . The substrate is di-ortho-substituted with a bromine atom and a fluorine atom flanking the carboxylic acid group. This steric congestion creates significant challenges for the standard Suzuki-Miyaura catalytic cycle.[1][2]

Specifically, two key steps are kinetically impeded:

  • Oxidative Addition: The bulky ortho-substituents hinder the approach of the palladium(0) catalyst to the C-Br bond, making the initial insertion step difficult and slow.[3]

  • Reductive Elimination: After transmetalation, the two bulky groups on the palladium(II) intermediate must come into close proximity to form the new C-C bond and regenerate the catalyst. The steric clash between the ortho-substituents on the benzoic acid and the coupling partner makes this final step energetically unfavorable.[2]

Furthermore, the substrate's carboxylic acid and amino groups can coordinate with the palladium center, potentially deactivating the catalyst.[4] Standard catalyst systems, such as those using Pd(PPh₃)₄, are often completely ineffective for this type of transformation.[2]

Issue 2: What are the most effective catalyst and ligand combinations for this hindered substrate?

Answer:

To overcome the steric barriers, highly active catalyst systems are required. The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary to facilitate both oxidative addition and reductive elimination.[2][5][6]

Core Recommendation: Move away from traditional phosphine ligands like triphenylphosphine (PPh₃) and towards specialized biarylphosphine ligands or NHCs.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or modern Precatalysts (e.g., XPhos Pd G3/G4)Pd(OAc)₂ and Pd₂(dba)₃ are common but require in-situ reduction to Pd(0). For reproducibility and higher activity, pre-formed palladium(0) sources or advanced precatalysts are superior as they readily generate the active L-Pd(0) species.[2]
Ligand Buchwald Biarylphosphines: XPhos, SPhos, RuPhos.[2][5] Specialized Ligands: For extremely challenging couplings, AntPhos can show superior reactivity.[7] NHC Ligands: IPr, SImes.[5]These ligands possess the necessary steric bulk to promote reductive elimination and the electron-donating properties to accelerate oxidative addition. The choice often depends on the specific boronic acid partner. A small screen of 2-3 ligands is advisable.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is crucial for activating the boronic acid for transmetalation without causing unwanted side reactions.[2][3] K₃PO₄ is often a reliable first choice.
Solvent Dioxane, Toluene, THF (often with a small amount of water)Anhydrous, aprotic polar solvents are generally preferred. A small amount of water can sometimes facilitate the dissolution of the base and the transmetalation step.[3][8]
Issue 3: I am observing significant protodehalogenation (loss of bromine) and/or protodeboronation (decomposition of my boronic acid). How can I mitigate these side reactions?

Answer:

These are common off-cycle pathways that compete with the desired cross-coupling.[3]

Protodehalogenation (Ar-Br → Ar-H): This occurs when the aryl halide is replaced by a hydrogen atom. It can be promoted by certain bases or impurities acting as a hydride source.[3]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure your solvent is anhydrous and the base is dry. Water and protic solvents (like alcohols) can be sources of protons.

    • Select a Non-Nucleophilic Base: Switch to K₃PO₄ or Cs₂CO₃ instead of alkoxides or hydroxides.[3]

    • Optimize the Catalyst System: Using a highly active, bulky ligand (like SPhos or XPhos) can accelerate the desired cross-coupling pathway, kinetically outcompeting the protodehalogenation reaction.[9]

Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This is the hydrolysis of the boronic acid C-B bond, which is particularly problematic for electron-deficient or heteroaromatic boronic acids.[10][11][12]

  • Troubleshooting Steps:

    • Use a Milder Base: If the coupling allows, a weaker base like K₂CO₃ or even KF might reduce the rate of protodeboronation.[8] However, this can be a difficult balance, as a strong base is often needed for the main reaction.

    • Use Boronic Esters: Pinacol esters (Bpin) are generally more stable towards protodeboronation than boronic acids.[12] Consider converting your boronic acid to its pinacol ester before the coupling.

    • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.

    • Ensure Rigorous Degassing: Oxygen can accelerate the decomposition of organoboron reagents.[12]

Issue 4: My starting material is undergoing decarboxylation. How can I prevent this unwanted side reaction?

Answer:

Unintended decarboxylation (loss of CO₂) can occur under the thermal and basic conditions of the coupling, especially with ortho-substituted benzoic acids.[13] It's important to distinguish this from a decarbonylative coupling, which is a different, synthetically useful reaction that cleaves the C-C bond to the carboxyl group.[14][15]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to suppress thermal decarboxylation. Use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 80-100 °C instead of >110 °C).[16]

    • Choose the Base Carefully: While a strong base is needed, highly aggressive conditions can promote this side reaction. Avoid excessively strong bases or high concentrations if decarboxylation is observed.

    • Protect the Carboxylic Acid: If other strategies fail, the carboxylic acid can be temporarily converted to an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the acid after the coupling is complete. This also prevents potential catalyst inhibition by the carboxylate group.

Visual Workflow Guides

cluster_cat Catalyst System Troubleshooting cluster_base Conditions Troubleshooting cluster_side Side Reaction Analysis start Low or No Product Yield? cat_check Is the Catalyst System Optimized for Hindered Substrates? start->cat_check base_check Is the Base/Solvent Combination Appropriate? cat_check->base_check No side_reaction Are Side Reactions Dominating? cat_check->side_reaction Yes cat_sol1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, AntPhos) base_sol1 Use Stronger, Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) side_q1 Protodehalogenation (Ar-H)? → Check Base/Solvent Purity cat_sol2 Use Modern Precatalyst (e.g., G3/G4 Buchwald) cat_sol3 Increase Catalyst Loading (e.g., from 1% to 3%) base_sol2 Use Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) base_sol3 Increase Reaction Temperature (e.g., 100-110 °C) side_q2 Protodeboronation (Ar'-H)? → Use Boronic Ester side_q3 Decarboxylation (Loss of CO₂)? → Lower Temperature

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.

Suzuki_Cycle Pd0 L₂Pd(0) OA_TS Pd0->OA_TS Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(X) OA_TS->PdII_Aryl Ar-X hindrance1 OA_TS->hindrance1 Hindered by ortho-substituents Trans_TS PdII_Aryl->Trans_TS Transmetalation PdII_Biaryl L₂Pd(II)(Ar)(Ar') Trans_TS->PdII_Biaryl Ar'-B(OH)₂ + Base RE_TS PdII_Biaryl->RE_TS Reductive Elimination Product Ar-Ar' RE_TS->Product hindrance2 RE_TS->hindrance2 Hindered by ortho-substituents Product->Pd0

Caption: The Suzuki-Miyaura cycle, highlighting steps impacted by steric hindrance.

Experimental Protocol

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the powdered base.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[4]

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. If a water co-solvent is used, it should also be degassed (e.g., a 10:1 mixture of Dioxane:Water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

References
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • (N/A). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • (N/A). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
  • (N/A). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • (N/A).
  • (2014). How can I solve my problem with Suzuki coupling?.
  • (N/A). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
  • (N/A). Two Methods for Direct ortho-Arylation of Benzoic Acids.
  • (N/A). Suzuki-Miyaura (hetero-)
  • (N/A). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (N/A). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chlorobenzoic Acid. Benchchem.
  • (N/A). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
  • (N/A). Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Benchchem.
  • (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • (N/A).
  • (N/A). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • (N/A). Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling. Benchchem.
  • (N/A). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.

Sources

Work-up procedure for reactions containing 2-Bromo-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-fluorobenzoic Acid

Welcome to the technical support guide for handling reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and nuances of the work-up and purification processes for this versatile reagent. The following question-and-answer guide provides in-depth, field-proven insights to ensure the successful isolation and purification of your target compounds.

Part 1: Foundational Knowledge

Q1: What are the key physical and chemical properties of this compound that are critical for designing a work-up procedure?

A1: Understanding the fundamental properties of this compound is the cornerstone of an effective work-up strategy. Its acidic nature and solubility profile are the most critical factors.

The carboxylic acid group (pKa ≈ 2-3) makes the molecule readily amenable to acid-base extraction. It is relatively insoluble in neutral water but becomes highly soluble in aqueous basic solutions due to the formation of its corresponding carboxylate salt. Conversely, it is more soluble in common organic solvents like ethers and ethyl acetate than in water.[1]

Here is a summary of its key properties:

PropertyValueSignificance for Work-up
Molecular Formula C₇H₄BrFO₂-
Molecular Weight 219.01 g/mol Used for calculating molar equivalents and theoretical yields.[2][3]
Appearance White to light yellow crystalline solidThe physical state allows for isolation by filtration and purification by recrystallization.[2]
Melting Point 154-158 °CA key parameter for assessing the purity of the isolated product.[2][3]
Solubility Soluble in organic solvents (ethanol, acetone); moderately soluble in water.[1]Dictates the choice of solvents for extraction and recrystallization.
Acidity Acidic (Carboxylic Acid)This is the primary property leveraged for separation via acid-base extraction.[4][5]

A crucial, yet often overlooked, property is its potential for decarboxylation. Aromatic carboxylic acids with electron-withdrawing substituents, such as fluorine, can be susceptible to losing CO₂ under harsh conditions, particularly at elevated temperatures.[6][7][8] Therefore, work-up procedures should ideally be conducted at or below room temperature to preserve the integrity of the molecule.

Part 2: The Standard Work-up: Acid-Base Extraction

Q2: What is the fundamental principle behind the standard work-up for a reaction involving this compound, assuming it is an unreacted starting material or a product?

A2: The standard and most effective work-up method is an acid-base extraction . This technique exploits the difference in solubility between the acidic this compound and other neutral or basic organic compounds in the reaction mixture.[9][10]

The process works as follows:

  • Basification: The crude reaction mixture, dissolved in a water-immiscible organic solvent (like ethyl acetate or diethyl ether), is washed with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Phase Separation: The acidic this compound reacts with the base to form its sodium salt (sodium 2-bromo-6-fluorobenzoate). This salt is ionic and therefore highly soluble in the aqueous layer, while neutral or basic organic compounds remain in the organic layer.

  • Isolation: The two layers are separated. The aqueous layer, now containing the carboxylate salt, is then re-acidified with a strong acid (e.g., hydrochloric acid).

  • Precipitation: Acidification converts the soluble salt back into the neutral carboxylic acid, which is poorly soluble in water and precipitates out as a solid. This solid can then be collected by vacuum filtration.[5][11]

This process is visually summarized in the diagram below.

cluster_extraction Acid-Base Extraction Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer crude Crude Reaction Mixture (in Organic Solvent like Ethyl Acetate) funnel Separatory Funnel: Add aq. NaHCO₃ Solution & Shake crude->funnel layers Allow Layers to Separate funnel->layers neutral Neutral/Basic Byproducts & Other Organics layers->neutral Top Layer (Typically) salt Sodium 2-Bromo-6-fluorobenzoate (Water Soluble Salt) layers->salt Bottom Layer (Typically) acidify Acidify with conc. HCl (to pH ~2) salt->acidify precipitate Precipitation of This compound acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter

General workflow for acid-base extraction.
Q3: Can you provide a detailed, step-by-step protocol for a standard acid-base extraction to isolate this compound?

A3: Certainly. This protocol assumes the reaction has been completed and the goal is to isolate the acidic product or remove unreacted starting material.

Experimental Protocol: Acid-Base Extraction

  • Quenching and Dilution:

    • Cool the reaction vessel to room temperature. If the reaction was performed at high heat, use an ice bath for cooling.

    • Quench the reaction carefully by adding deionized water.

    • Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve all organic components. Use enough solvent to make the final organic volume roughly equal to the aqueous volume.

  • Extraction with Base:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Expert Tip: Using a weak base like NaHCO₃ is often preferable to a strong base like NaOH, as it is less likely to cause hydrolysis of esters or other sensitive functional groups.[4][10]

    • Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves from the acid-base reaction.

    • Shake the funnel vigorously for 1-2 minutes to ensure complete extraction.

    • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Separation of Layers:

    • Drain the lower aqueous layer, which contains the sodium 2-bromo-6-fluorobenzoate salt, into a clean Erlenmeyer flask.

    • Self-Validation Step: To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and separate again. Combine this second aqueous wash with the first.

    • The remaining organic layer contains any neutral or basic compounds and can be worked up separately if needed.[12]

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath. This will decrease the solubility of the final product and improve yield.

    • While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise to the aqueous solution. The this compound will begin to precipitate as a white or off-white solid.

    • Trustworthiness Check: Continuously monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure complete protonation of the carboxylate.[5][11]

  • Isolation and Drying:

    • Keep the flask in the ice bath for another 15-30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid on the filter paper with a small amount of ice-cold deionized water to remove any residual inorganic salts.

    • Allow the solid to dry on the filter under vacuum. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Part 3: Purification

Q4: My isolated product is impure, as indicated by a broad melting point range. What is the recommended method for purification?

A4: The most robust and widely used method for purifying solid crystalline compounds like this compound is recrystallization .[13][14] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will form pure crystals, leaving the impurities dissolved in the cold solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold.

    • For many benzoic acids, a mixture of ethanol and water, or simply water, works well.[13] Start by testing small amounts.

  • Dissolution:

    • Place the crude, dry solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask.

    • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it doesn't all dissolve, add very small portions of hot solvent until it does. Critical Step: Adding too much solvent will significantly reduce your recovery yield.

  • Hot Filtration (Optional but Recommended):

    • If there are any insoluble impurities (e.g., dust, inorganic byproducts), perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

    • Validation: Assess the purity of the final product by taking a melting point. A sharp melting point close to the literature value (154-158 °C) indicates high purity.[2]

Part 4: Troubleshooting Guide

Q5-Q8: Frequently Asked Questions & Troubleshooting Common Issues

This section addresses common problems encountered during the work-up and purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete extraction from the organic layer. 2. Incomplete precipitation during acidification.[11] 3. Use of excess solvent during recrystallization.1. Perform a second or third extraction with the aqueous base. 2. Ensure the aqueous layer is acidified to pH 1-2 using pH paper.[5] 3. Use the absolute minimum amount of hot solvent required to dissolve the solid.
Emulsion Formation The organic and aqueous layers fail to separate cleanly, often due to high concentrations of surfactants or fine particulates.Add a small amount of brine (saturated aq. NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer and helps break the emulsion. Alternatively, let the mixture stand for a longer period.
Potential Degradation (Suspected Decarboxylation) The reaction or work-up was performed at excessively high temperatures, leading to the loss of CO₂.[6][7]Maintain reaction and work-up temperatures as low as reasonably possible. Avoid prolonged heating, especially in the presence of strong bases or acids.
Product Fails to Crystallize 1. Too much solvent was used during recrystallization. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a "seed crystal" of the pure compound if available.
Product Oils Out The product separates as a liquid instead of a solid during recrystallization, often because the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and try cooling again.

The following decision tree can help guide your troubleshooting process during purification.

start Isolated Crude Product check_purity Assess Purity (TLC, Melting Point) start->check_purity pure Product is Pure (Process Complete) check_purity->pure Sharp MP Single TLC Spot impure Product is Impure check_purity->impure Broad MP Multiple Spots recrystallize Perform Recrystallization impure->recrystallize cool_solution Cool Solution Slowly recrystallize->cool_solution outcome What is the result? cool_solution->outcome crystals Crystals Form outcome->crystals no_crystals No Crystals Form outcome->no_crystals oils_out Product Oils Out outcome->oils_out filter_dry Filter, Dry, and Re-check Purity crystals->filter_dry troubleshoot_no_xtal Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: 1. Re-heat solution 2. Add co-solvent 3. Cool again oils_out->troubleshoot_oil filter_dry->check_purity troubleshoot_no_xtal->cool_solution troubleshoot_oil->cool_solution

Sources

Technical Support Center: HPLC Purity Analysis of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Bromo-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for developing and executing a robust purity analysis method.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] This guide details a reversed-phase HPLC (RP-HPLC) method, a widely used and reliable technique for assessing the purity of aromatic carboxylic acids.[3][4]

Core Principles of the HPLC Method

The separation of this compound and its potential impurities is achieved through reversed-phase chromatography.[3] In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4] The separation is primarily driven by hydrophobic interactions between the analytes and the stationary phase.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities associated with this compound?

A1: Impurities often stem from the synthetic route, which can involve steps like nitration, reduction, bromination, and hydrolysis.[6][7] Potential impurities to consider during method development include:

  • Starting materials: o-fluorobenzonitrile or related precursors.[7]

  • Positional isomers: Such as 2-Bromo-3-fluorobenzoic acid or other isomers formed during bromination.

  • Related substances: Benzoic acid, 2-bromobenzoic acid, and other by-products from side reactions.[8]

Q2: What is the ideal mobile phase pH for analyzing this acidic compound?

A2: For acidic compounds like this compound, the mobile phase pH should be at least 2 pH units below the analyte's pKa.[9] This ensures the carboxylic acid group is protonated (non-ionized), leading to better retention and more symmetrical peak shapes in reversed-phase chromatography.[10] A low pH (e.g., 2.5-3.0) also suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing.[9][11]

Q3: Why is acetonitrile preferred over methanol as the organic modifier in the mobile phase?

A3: While both are common, acetonitrile often provides better peak shape (less tailing) and lower UV cutoff, which can be advantageous for detecting impurities at low wavelengths. It also generates lower backpressure than methanol, which can be beneficial for the longevity of the HPLC system and column.

Q4: How do I prepare the sample for injection?

A4: this compound is a solid, described as a white powder.[6][12] It should be accurately weighed and dissolved in a suitable diluent. The diluent should ideally be the same as the initial mobile phase composition to ensure good peak shape. For example, a mixture of acetonitrile and water (e.g., 50:50 v/v) is a common choice.[8] If the sample contains particulates, it should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Q5: What are the key parameters for HPLC method validation according to ICH guidelines?

A5: According to the International Council for Harmonisation (ICH) guidelines, a quantitative impurity method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14][15][16][17]

Recommended HPLC Method Protocol

This protocol provides a starting point for the purity analysis of this compound. Optimization may be required based on the specific impurity profile and instrumentation.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for aromatic acids.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to ensure the analyte is in its non-ionized form.[18]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Program See Table 2A gradient is used to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 220 nmBased on the UV absorbance of the benzoic acid chromophore.
Injection Volume 10 µLCan be adjusted based on sample concentration and sensitivity requirements.
Diluent Acetonitrile/Water (50:50, v/v)To ensure sample solubility and compatibility with the mobile phase.[8]
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
Solution Preparation
  • Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Development Workflow

Caption: Workflow for HPLC Method Development.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

  • Question: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for acidic aromatic compounds is a common problem.[11] The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase pH.[9][10]

    • Cause A: Secondary Silanol Interactions: Residual silanol groups on the silica packing can interact with the polar carboxylic acid group, causing tailing.[11]

      • Solution: Ensure the mobile phase pH is low (e.g., 2.5-3.0) by using an acidifier like phosphoric or formic acid. This suppresses silanol ionization.[10] Consider using a modern, high-purity, end-capped column with minimal silanol activity.[19]

    • Cause B: Mobile Phase pH is too close to Analyte pKa: If the pH is not sufficiently below the pKa, a mixture of ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[11]

      • Solution: Lower the pH of the aqueous mobile phase (Mobile Phase A) to ensure the analyte is fully protonated.

    • Cause C: Column Overload: Injecting too much sample can saturate the column.[11]

      • Solution: Reduce the injection volume or dilute the sample.

Troubleshooting Logic for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.0? start->check_pH check_column Is Column Modern & End-capped? check_pH->check_column Yes adjust_pH Lower Mobile Phase pH (e.g., add 0.1% H3PO4) check_pH->adjust_pH No check_conc Is Sample Concentration Too High? check_column->check_conc Yes new_column Use High-Purity, End-capped Column check_column->new_column No dilute_sample Dilute Sample or Reduce Injection Volume check_conc->dilute_sample Yes end_node Peak Shape Improved check_conc->end_node No adjust_pH->end_node new_column->end_node dilute_sample->end_node

Caption: Systematic approach to troubleshooting peak tailing.

Issue 2: Poor Resolution Between Impurities

  • Question: I am not getting baseline separation between the main peak and a closely eluting impurity. How can I improve the resolution?

  • Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.

    • Solution A: Modify the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks. Try decreasing the rate of change of the organic solvent (Mobile Phase B).

    • Solution B: Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

    • Solution C: Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl) can offer different selectivity for aromatic compounds through π-π interactions.[9] Alternatively, a column with smaller particles (e.g., <3 µm) or a longer column can increase the efficiency of the separation.[19]

Issue 3: Irreproducible Retention Times

  • Question: The retention time of my main peak is shifting between injections. What could be the cause?

  • Answer: Drifting retention times usually point to issues with the mobile phase, column equilibration, or temperature.

    • Cause A: Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

      • Solution: Increase the equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

    • Cause B: Mobile Phase Preparation: If the mobile phase is not prepared consistently, it can lead to shifts in retention.

      • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase can also help.

    • Cause C: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column thermostat to maintain a constant temperature.

References

  • PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Win-Win Chemical. (n.d.). 2252-37-1 this compound.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • SIELC Technologies. (n.d.). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-6-fluorobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous structural characterization of small organic molecules is a foundational pillar of success. Molecules like 2-Bromo-6-fluorobenzoic acid serve as critical building blocks, where precise knowledge of atomic arrangement dictates reactivity, biological activity, and ultimately, the viability of a drug candidate. This guide provides an in-depth analysis of the primary analytical tool for this purpose—Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy—and critically compares it with alternative techniques, offering a holistic strategy for structural verification.

Part 1: Decoding the Signature: ¹H NMR Spectrum of this compound

¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing exquisitely detailed information about the electronic environment, connectivity, and number of hydrogen atoms (protons).[1][2] The aromatic region of the spectrum for this compound is particularly information-rich due to the distinct electronic influences of the three substituents on the remaining three aromatic protons (H-3, H-4, and H-5).

Predicted ¹H NMR Analysis:

The substituents—carboxylic acid (-COOH), bromine (-Br), and fluorine (-F)—are all electron-withdrawing, which generally deshields the aromatic protons, shifting their signals downfield (to a higher ppm value) compared to benzene (7.3 ppm).[3] The interplay of their inductive and resonance effects, combined with spin-spin coupling between the protons and the fluorine nucleus, results in a unique and predictable spectral fingerprint.

  • H-3: This proton is ortho to the bromine atom and meta to the fluorine atom. It is expected to be a doublet of doublets (dd) or a triplet, primarily due to ortho coupling with H-4 and meta coupling with H-5.

  • H-4: Situated between two other protons, H-4 will experience two distinct ortho couplings (to H-3 and H-5). This typically results in a triplet, assuming the coupling constants are similar. It also experiences a smaller meta-coupling to the ¹⁹F nucleus.

  • H-5: This proton is ortho to the strongly electronegative fluorine atom, which will deshield it significantly. It will be split by H-4 (ortho coupling) and H-3 (meta coupling), and importantly, will also show a significant ortho coupling to the ¹⁹F nucleus. This often results in a complex multiplet, frequently a triplet of doublets (td).

The expected spectral data, based on established principles of substituent effects and spin-spin coupling, is summarized below.[3][4]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)
COOH> 10.0Broad Singlet (br s)N/A
H-57.80 - 8.10Triplet of Doublets (td)³J(H-H) ≈ 8.0-9.0, ³J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2.5
H-47.40 - 7.60Triplet (t)³J(H-H) ≈ 8.0-9.0
H-37.20 - 7.40Doublet of Doublets (dd)³J(H-H) ≈ 8.0-9.0, ⁴J(H-H) ≈ 2.5

Visualizing Proton Connectivity

The coupling relationships between the aromatic protons and the fluorine atom can be visualized as a network, which is fundamental to assigning the signals correctly.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) filter Filter solution through a glass wool plug into a clean NMR tube dissolve->filter check_height Ensure sample height is 4-5 cm in the tube filter->check_height insert Insert tube into spinner and place in magnet check_height->insert lock Lock on the deuterium signal of the solvent insert->lock tune_match Tune and match the probe to the sample's dielectric properties lock->tune_match shim Shim the magnetic field to optimize homogeneity (TopShim) tune_match->shim load_params Load standard proton experiment parameters shim->load_params set_scans Set number of scans (NS, e.g., 16) and relaxation delay (D1, e.g., 2s) load_params->set_scans acquire Start acquisition (zg) set_scans->acquire ft Fourier Transform (ft) acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate signals and reference to TMS or residual solvent baseline->integrate

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: A homogeneous, particle-free sample is paramount for achieving sharp, well-resolved spectral lines. [5] * Procedure:

      • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. [6][7]The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

      • Prepare a Pasteur pipette by tightly packing a small amount of glass wool or a Kimwipe into the neck.

      • Filter the sample solution through the pipette directly into a high-quality 5 mm NMR tube to remove any suspended particles. 4. Ensure the final sample height in the tube is between 4-5 cm to maximize signal within the spectrometer's receiver coil. [5]Cap the tube securely.

  • Instrument Setup & Calibration:

    • Rationale: This phase ensures the spectrometer is optimized for the specific sample, maximizing sensitivity and resolution.

    • Procedure:

      • Carefully insert the NMR tube into a spinner turbine, and use a depth gauge to ensure it is positioned correctly. [8][9]Insert the sample into the magnet.

      • Locking: Initiate the lock command, selecting the appropriate solvent. The spectrometer uses the deuterium signal from the solvent as a reference to stabilize the magnetic field against drift. [9][10] 3. Tuning and Matching: Execute the automatic tuning and matching (ATMM) procedure. This adjusts the probe's electronics to the specific dielectric properties of your sample, ensuring efficient transfer of radiofrequency power. [9] 4. Shimming: Use an automated shimming routine (e.g., topshim) to optimize the homogeneity of the magnetic field across the sample volume. This process is the most critical step for obtaining sharp lineshapes and high resolution. [10]

  • Data Acquisition:

    • Rationale: The chosen acquisition parameters balance signal-to-noise ratio with experimental time and prevent artifacts.

    • Procedure:

      • Load a standard ¹H acquisition parameter set.

      • Set the number of scans (ns). For a sample of this concentration, 8 to 16 scans are typically sufficient.

      • Set the relaxation delay (d1) to 1-2 seconds. This delay allows the protons to return to thermal equilibrium between pulses. For quantitative analysis, a longer delay (5x the longest T₁) is necessary. [10] 4. Type zg to zero the free induction decay (FID) and start the acquisition. The total experiment time can be checked with the expt command.

  • Data Processing:

    • Rationale: Raw time-domain data (the FID) is mathematically converted into the familiar frequency-domain spectrum.

    • Procedure:

      • Fourier Transform: Apply an exponential window function (em) followed by a Fourier transform (ft) to convert the FID to the spectrum.

      • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).

      • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

      • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm) to its known value.

      • Integration: Integrate the area under each signal. The relative integral values correspond directly to the number of protons giving rise to each signal.

By adhering to this comprehensive guide, researchers can confidently perform and interpret the ¹H NMR analysis of this compound, contextualize the data with complementary techniques, and ensure the generation of reliable, high-quality data essential for advancing scientific research and drug development.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]
  • NMR Sample Preparation: The Complete Guide.
  • NMR Sample Preparation. University of Ottawa, NMR Facility. [Link]
  • Sample Preparation for NMR. University of Wisconsin-Madison, Chemistry Department. [Link]
  • SOP for Liquid St
  • Step-by-step procedure for NMR data acquisition. University of Maryland, Baltimore County. [Link]
  • Standard Operating Procedure: High field Nuclear Magnetic Resonance. University of Southern California. [Link]
  • Supporting Information. The Royal Society of Chemistry. [Link]
  • Standard Operating Procedure for NMR Experiments. University of Connecticut, NMR Facility. [Link]
  • Short Summary of ¹H-NMR Interpretation.
  • Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Spectroscopy Tutorial: Aromatics. University of Colorado Boulder, Department of Chemistry. [Link]
  • Nguyen, T. A., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Magnetic Resonance in Chemistry, 58(10), 879-894.
  • Supporting Information. The Royal Society of Chemistry. [Link]
  • Powers, R., & Wishart, D. S. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 31.
  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). RogueChem via YouTube. [Link]
  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-
  • ¹H NMR Spectra and Interpret
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods.
  • 2-Bromobenzoic acid.
  • Fluorine NMR. University of Ottawa, NMR Facility. [Link]
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • ¹H NMR Spectrum (1D, D₂O, experimental).
  • ¹⁹F NMR Reference Standards. University of Wisconsin-Madison, Chemistry Department. [Link]
  • ¹H NMR Chemical Shifts.
  • 2-Fluorobenzoic acid.
  • Proton NMR Table. Michigan State University, Department of Chemistry. [Link]
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Benzoic acid, 2-bromo-. NIST WebBook, SRD 69. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Assignment of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of success. For researchers and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, remains an indispensable tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison for the 13C NMR spectral assignment of 2-Bromo-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry.

The Foundational Principles: Substituent Effects in 13C NMR of Aromatic Compounds

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic environment created by its substituents. Understanding the interplay of inductive and resonance effects of the bromo, fluoro, and carboxyl groups is paramount for a logical spectral assignment.

  • Carboxylic Acid (-COOH): This group is electron-withdrawing through both induction and resonance. The carbonyl carbon itself appears significantly downfield (typically 165-185 ppm). The ipso-carbon (the carbon attached to the substituent) is deshielded, while the ortho and para carbons are also deshielded due to the group's meta-directing nature in electrophilic substitution, which reflects its electron-withdrawing character.

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. However, it also possesses a strong electron-donating resonance effect (+R) due to its lone pairs, which shields the ortho and para carbons. The ipso-carbon bearing the fluorine atom is significantly deshielded.

  • Bromine (-Br): Bromine is also an electronegative halogen, exhibiting an electron-withdrawing inductive effect (-I). Its resonance effect (+R) is weaker than that of fluorine. The "heavy atom effect" of bromine can cause a shielding of the directly attached carbon.

Predicted 13C NMR Data for this compound

A predicted 13C NMR spectrum for this compound provides a robust starting point for our analysis. The predicted chemical shifts are presented in the table below.

Carbon AtomPredicted Chemical Shift (ppm)
C=O164.5
C1135.8
C2118.9
C3133.2
C4126.1
C5131.9
C6160.7 (d, 1JCF)

Comparative Analysis with Analogous Compounds

To validate and refine the predicted assignments, we will compare them with experimental 13C NMR data from structurally related benzoic acids. This comparative analysis is crucial for understanding the nuanced effects of each substituent.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)
This compound (Predicted) 135.8118.9133.2126.1131.9160.7164.5
2-Bromobenzoic acid 132.1122.0134.5128.4133.6135.3169.6
4-Fluorobenzoic acid 127.8132.5116.0165.4116.0132.5166.8
2-Chlorobenzoic acid 131.6132.5134.8126.8133.7128.5171.1

Step-by-Step Spectral Assignment and Justification

The assignment of each carbon signal in the 13C NMR spectrum of this compound is a logical process of deduction, integrating the predicted data with the established principles of substituent effects and comparative data.

Workflow for Spectral Assignment

G cluster_0 Data Acquisition & Prediction cluster_1 Data Analysis & Comparison cluster_2 Signal Assignment A Acquire 13C NMR Spectrum (Experimental Protocol) C1 Identify Quaternary Carbons (C1, C2, C6) A->C1 P Generate Predicted 13C NMR Spectrum P->C1 C2 Identify Protonated Carbons (C3, C4, C5) C1->C2 C3 Analyze C-F Coupling C2->C3 S2 Assign Fluorine-Bearing Carbon (C6) C3->S2 C4 Compare with Analogous Compounds S1 Assign Carbonyl Carbon (C=O) C4->S1 S3 Assign Bromine-Bearing Carbon (C2) C4->S3 S4 Assign Carboxyl-Bearing Carbon (C1) C4->S4 S5 Assign Remaining Aromatic Carbons (C3, C4, C5) C4->S5 S1->S2 S2->S3 S3->S4 S4->S5

Caption: Logical workflow for the 13C NMR spectral assignment of this compound.

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded due to the two adjacent electronegative oxygen atoms. It is readily assigned to the signal at 164.5 ppm . This is consistent with the experimental data for other benzoic acids.

  • Fluorine-Bearing Carbon (C6): The carbon directly attached to the highly electronegative fluorine atom is expected to be significantly deshielded and will appear as a doublet due to one-bond C-F coupling (¹JCF). The signal at 160.7 ppm is the only one in the aromatic region with such a high chemical shift and is therefore assigned to C6.

  • Bromine-Bearing Carbon (C2): The "heavy atom effect" of bromine typically shields the directly attached carbon. However, in this crowded ortho-substituted molecule, electronic effects are complex. Comparing with 2-bromobenzoic acid (C2 at 122.0 ppm), the predicted shift of 118.9 ppm for C2 in our target molecule is reasonable. The ortho-fluoro substituent likely contributes to this upfield shift.

  • Carboxyl-Bearing Carbon (C1): This quaternary carbon is deshielded by the electron-withdrawing carboxylic acid group. Its predicted chemical shift is 135.8 ppm . This assignment is supported by the data for 2-bromobenzoic acid (C1 at 132.1 ppm) and 2-chlorobenzoic acid (C1 at 131.6 ppm).

  • Remaining Aromatic Carbons (C3, C4, C5): These are protonated carbons, and their assignment relies on a careful consideration of the combined substituent effects.

    • C3: This carbon is ortho to the fluorine at C6 and meta to the bromine at C2 and the carboxylic acid at C1. The strong +R effect of the ortho-fluorine will cause shielding, while the -I effects of the other groups will cause deshielding. The predicted value is 133.2 ppm .

    • C5: This carbon is para to the bromine at C2 and ortho to the fluorine at C6. Both halogens will influence this position. The predicted chemical shift is 131.9 ppm .

    • C4: This carbon is para to the carboxylic acid at C1 and meta to both the bromine at C2 and the fluorine at C6. The deshielding effect of the para-carboxyl group is expected to be significant. The predicted chemical shift is 126.1 ppm .

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to acquire experimental data, the following protocol provides a reliable starting point.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d is a common choice for many organic compounds.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

  • Number of Scans: 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum manually.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction.

Visualizing the Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A1 Weigh Sample A2 Dissolve in Deuterated Solvent A1->A2 A3 Transfer to NMR Tube A2->A3 B1 Insert Sample into Spectrometer A3->B1 B2 Set Up Acquisition Parameters B1->B2 B3 Acquire Data B2->B3 C1 Fourier Transform B3->C1 C2 Phase Correction C1->C2 C3 Baseline Correction C2->C3 C4 Chemical Shift Referencing C3->C4

Caption: Standard experimental workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR spectral assignment of this compound presents a valuable case study in the application of fundamental NMR principles and the power of comparative analysis. By integrating predicted data with experimental observations from analogous compounds, a confident and well-reasoned assignment can be achieved. This guide provides a comprehensive framework for researchers and drug development professionals to approach the structural elucidation of similarly complex substituted aromatic systems, underscoring the importance of a multi-faceted approach to spectral interpretation.

References

  • 2-Bromobenzoic acid 13C NMR data: This information is available from various chemical suppliers and spectral databases.
  • 4-Fluorobenzoic acid 13C NMR data: Similar to 2-bromobenzoic acid, experimental data is widely available from chemical suppliers and spectral d
  • 2-Chlorobenzoic acid 13C NMR data: Experimental data for this compound can be found in chemical catalogs and online spectral d
  • Substituent Effects on 13C NMR Chemical Shifts: For a comprehensive understanding of these principles, refer to standard organic chemistry and NMR spectroscopy textbooks, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, or "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.
  • NMR Prediction Software: Various software packages and online tools are available for predicting NMR spectra. These tools utilize different algorithms and databases to provide theoretical chemical shifts.

Comparing 2-Bromo-6-fluorobenzoic acid with 2-Bromo-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative analysis of 2-Bromo-6-fluorobenzoic acid and 2-Bromo-4-fluorobenzoic acid is crucial for researchers and chemists. The isomeric placement of the fluorine atom profoundly influences the physicochemical properties, reactivity, and ultimately the application of these compounds in synthesizing complex molecules for pharmaceuticals and agrochemicals. This guide provides a detailed examination of these two isomers, supported by experimental data and established scientific principles.

Introduction: Structural Isomers with Distinct Personalities

This compound and 2-Bromo-4-fluorobenzoic acid are both halogenated benzoic acid derivatives with the same molecular formula (C₇H₄BrFO₂) and molecular weight (219.01 g/mol ).[1] However, the positional difference of the fluorine atom on the benzene ring—ortho to the carboxylic acid in the 6-fluoro isomer versus para in the 4-fluoro isomer—creates subtle yet significant differences in their electronic and steric environments. These differences manifest in their physical properties, spectral characteristics, and chemical reactivity, making them suitable for different synthetic strategies.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties is presented below, highlighting the impact of the fluorine atom's position.

PropertyThis compound2-Bromo-4-fluorobenzoic acidReferences
CAS Number 2252-37-11006-41-3[1]
Molecular Formula C₇H₄BrFO₂C₇H₄BrFO₂[2][3]
Molecular Weight 219.01 g/mol 219.01 g/mol [1]
Appearance White to light yellow powder/crystalWhite to off-white powder/crystal[2][3]
Melting Point 154-158 °C172-176 °C[1]
Boiling Point 286.1±25.0 °C (Predicted)Not explicitly available[4]
Acidity (pKa) Likely lower (more acidic) due to ortho-fluoroLikely higher (less acidic) than the 6-fluoro isomerInferred from electronic effects
Solubility Data not widely availableVery soluble in water[5]

Key Insights from the Data:

  • Melting Point: The higher melting point of 2-Bromo-4-fluorobenzoic acid suggests a more stable crystal lattice structure, which could be attributed to more effective intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, in the solid state.

  • Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group in both isomers compared to benzoic acid. However, the proximity of the fluorine atom in the ortho position in this compound is expected to have a more pronounced inductive effect, making it a stronger acid.

Spectroscopic Fingerprints: Distinguishing the Isomers

While detailed spectral data requires access to specific databases, general expectations for their NMR, IR, and Mass Spectra can be outlined.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer. For 2-Bromo-4-fluorobenzoic acid, the proton spectrum would be more complex due to varying couplings with the fluorine atom.[6] In contrast, this compound's spectrum would show different splitting patterns due to the ortho-positioning of the fluorine.[7]

  • ¹³C NMR Spectroscopy: The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also differ based on the electronic environment dictated by the substituent positions.

  • IR Spectroscopy: Both molecules will exhibit characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br and C-F stretches in the fingerprint region. The exact positions of these peaks can be subtly influenced by the electronic effects of the substituents.[8][9]

  • Mass Spectrometry: Both isomers will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns may differ based on the stability of the resulting fragment ions.[7][10]

Reactivity and Synthetic Utility: A Tale of Two Isomers

The true divergence between these two molecules lies in their chemical reactivity, which dictates their applications in organic synthesis.

2-Bromo-4-fluorobenzoic Acid: A Versatile Building Block

The para-position of the fluorine atom in this isomer allows it to exert a strong electron-withdrawing effect through both induction and resonance, influencing the reactivity of the entire ring.[11] The bromine atom, ortho to the carboxylic acid, is a key handle for various transformations.

  • Cross-Coupling Reactions: The C-Br bond is readily activated for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 2-position.[11]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine and carboxylic acid groups activate the ring towards nucleophilic attack, although the bromine is not typically the leaving group in these reactions.

  • Directed Ortho-Metalation (DoM): The carboxylic acid group can direct lithiation to the adjacent 3-position, allowing for subsequent functionalization.

This compound: Steric Hindrance and Unique Reactivity

The presence of two bulky ortho-substituents (bromine and fluorine) flanking the carboxylic acid group introduces significant steric hindrance. This steric crowding is a dominant factor in its reactivity.

  • Cross-Coupling Reactions: While still possible, cross-coupling reactions at the C-Br bond can be slower or require more specialized catalytic systems to overcome the steric hindrance.

  • Directed Ortho-Metalation (DoM): The fluorine atom can act as a directing group for metalation at the adjacent 3-position.

  • Benzyne Formation: Under strong basic conditions, elimination of HBr can lead to the formation of a fluorinated benzyne intermediate, which can then undergo cycloaddition or nucleophilic attack.

Applications in Drug Discovery and Materials Science

Both isomers are valuable intermediates in the synthesis of biologically active molecules and functional materials.

  • 2-Bromo-4-fluorobenzoic Acid is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[3] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[11] It is also used in the preparation of agrochemicals.[11]

  • This compound is also utilized in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and herbicides.[2] Its unique substitution pattern can be crucial for achieving the desired biological activity and intellectual property position for new chemical entities.

Experimental Protocols: A Practical Perspective

To illustrate the practical handling and reactivity of these compounds, representative experimental protocols are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-fluorobenzoic Acid

This protocol describes a typical palladium-catalyzed cross-coupling reaction to form a C-C bond.

Objective: To synthesize 4-fluoro-2-(phenyl)benzoic acid.

Materials:

  • 2-Bromo-4-fluorobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 2-Bromo-4-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-fluoro-2-(phenyl)benzoic acid.

Protocol 2: Esterification of this compound

This protocol illustrates a standard esterification, where steric hindrance might influence reaction conditions.

Objective: To synthesize methyl 2-bromo-6-fluorobenzoate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, concentrated)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and stir for several hours (monitor by TLC or LC-MS). Due to steric hindrance, this reaction may require longer reaction times or a stronger acid catalyst compared to less hindered benzoic acids.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary to yield methyl 2-bromo-6-fluorobenzoate.

Visualization of Key Concepts

To better illustrate the structural differences and a representative reaction, the following diagrams are provided.

Structural Comparison cluster_0 This compound cluster_1 2-Bromo-4-fluorobenzoic acid A A B B

Caption: Chemical structures of the two isomers.

SuzukiCoupling Suzuki Coupling Workflow Reactants 2-Bromo-4-fluorobenzoic Acid + Phenylboronic Acid Catalyst Pd(OAc)2 / PPh3 Base (K2CO3) Reactants->Catalyst Solvent Dioxane/Water Catalyst->Solvent Heating Heat (80-100 °C) Solvent->Heating Workup Acidic Workup Heating->Workup Product 4-Fluoro-2-(phenyl)benzoic Acid Workup->Product

Caption: Workflow for Suzuki coupling of 2-Bromo-4-fluorobenzoic acid.

Safety and Handling

Both compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound: Is classified as toxic if swallowed and causes serious eye irritation.[12]

  • 2-Bromo-4-fluorobenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

Always consult the Safety Data Sheet (SDS) before handling these chemicals.[12][14]

Conclusion

While this compound and 2-Bromo-4-fluorobenzoic acid are structural isomers, the seemingly minor change in the fluorine atom's position leads to significant differences in their physical properties and chemical reactivity. The 4-fluoro isomer is a versatile building block, particularly for cross-coupling reactions, while the 6-fluoro isomer presents unique synthetic opportunities and challenges due to steric hindrance. A thorough understanding of these differences is essential for chemists to select the appropriate isomer to achieve their synthetic goals in drug discovery and materials science.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis.
  • PubChem. (n.d.). 2-Bromo-4-fluorobenzoic acid.
  • Google Patents. (n.d.). CN102795993B - Preparation method of this compound.
  • mzCloud. (2015). 2 Bromo 4 fluorobenzoic acid.

Sources

A Comparative Guide to the Synthesis and Properties of 2-Bromo-fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated benzoic acids are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of bromine and fluorine atoms onto the benzoic acid scaffold imparts unique physicochemical and biological properties. Fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

This guide provides a comparative analysis of key 2-Bromo-fluorobenzoic acid isomers, focusing on the influence of the fluorine atom's position on both synthetic accessibility and chemical properties. We will delve into the distinct synthetic strategies required for each isomer, compare their physical properties, and discuss how their structural differences dictate their reactivity and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile intermediates in their synthetic programs.

Isomeric Structures and Physicochemical Properties

The relative positions of the bromine and fluorine substituents on the aromatic ring significantly alter the molecule's electronic environment, crystal packing, and reactivity. The isomers under comparison are presented below, with a summary of their key physical properties.

Isomers cluster_26 2-Bromo-6-fluorobenzoic acid cluster_25 2-Bromo-5-fluorobenzoic acid cluster_24 2-Bromo-4-fluorobenzoic acid cluster_23 2-Bromo-3-fluorobenzoic acid node_26 node_26 node_25 node_25 node_24 node_24 node_23 node_23

Caption: Chemical structures of the four primary 2-Bromo-fluorobenzoic acid isomers.

The physical properties, particularly melting point, are dictated by intermolecular forces and the efficiency of crystal lattice packing. The substitution pattern is a primary determinant of these characteristics.

Property2-Bromo-3-fluorobenzoic acid2-Bromo-4-fluorobenzoic acid2-Bromo-5-fluorobenzoic acidThis compound
CAS Number 132715-69-6[3]1006-41-3394-28-52252-37-1[4]
Molecular Formula C₇H₄BrFO₂[3]C₇H₄BrFO₂C₇H₄BrFO₂[5]C₇H₄BrFO₂[6]
Molecular Weight 219.01 g/mol [7]219.01 g/mol 219.01 g/mol 219.01 g/mol [4]
Melting Point (°C) 158 - 163[7]172 - 176154 - 157[5]154 - 158[4][8]
Appearance White to light yellow powder[7]SolidWhite to light yellow crystal powder[9]White powder[10]

Analysis of Property Trends:

  • Melting Point: The 2-Bromo-4-fluorobenzoic acid isomer exhibits the highest melting point, suggesting a more stable crystal lattice structure compared to the other isomers.

Comparative Synthesis Strategies

The synthesis of each isomer requires a distinct regioselective strategy, dictated by the directing effects of the substituents on the aromatic ring. A direct electrophilic bromination or fluorination of a substituted benzoic acid often yields a mixture of products, necessitating more controlled, multi-step approaches.

Synthesis of this compound

This isomer, with substituents ortho to the carboxylic acid, requires a robust, multi-step pathway as direct halogenation is sterically hindered and electronically disfavored. A common and effective route begins with o-fluorobenzonitrile.[6][10][13] This strategy builds the desired substitution pattern through a sequence of reliable, well-understood transformations.

G start o-Fluorobenzonitrile step1 Nitration (HNO₃, H₂SO₄) start->step1 step2 Nitro Reduction (e.g., Fe/HCl) step1->step2 step3 Bromination step2->step3 step4 Diazo-deamination (NaNO₂, H₂SO₄, H₃PO₂) step3->step4 step5 Hydrolysis (KOH, Reflux) step4->step5 end This compound step5->end

Caption: Multi-step synthetic workflow for this compound.[13]

Causality of the Workflow:

  • Nitration: Starting with o-fluorobenzonitrile, nitration is directed by the ortho, para-directing fluorine atom and the meta-directing nitrile group. This leads to the desired substitution pattern early in the synthesis.

  • Reduction & Bromination: The nitro group is reduced to an amine, which is a powerful activating group that can direct the subsequent bromination.

  • Diazo-deamination: The amine is then removed via a Sandmeyer-type reaction, where it is converted to a diazonium salt and subsequently replaced.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group to the carboxylic acid, typically under basic conditions followed by acidification.[6] A total yield of 16.9% with a purity of 98.8% has been reported for this process.[13][14]

Synthesis of 2-Bromo-3-fluorobenzoic Acid

The synthesis of this isomer is efficiently achieved via a Sandmeyer reaction starting from a commercially available aminofluorobenzoic acid precursor. This method provides excellent regiochemical control.

  • Starting Material: 2-Amino-3-fluorobenzoic acid.[15]

  • Key Transformation: The amino group is converted into a diazonium salt using sodium nitrite in the presence of hydrobromic acid at low temperatures (0°C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Bromination: The diazonium salt is then displaced by bromide using copper (I) bromide (CuBr) as a catalyst, yielding the target molecule. A reported yield for this transformation is 78%.[15]

Synthesis of 2-Bromo-5-fluorobenzoic Acid

This isomer can be prepared by direct electrophilic bromination of 2-fluorobenzoic acid.[2] The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

  • Directing Effects: The fluorine atom at C2 is an ortho, para-director, while the carboxylic acid at C1 is a meta-director. Both groups synergistically direct incoming electrophiles to the C5 position.[2]

  • Brominating Agent: N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) or concentrated sulfuric acid is a common choice, providing good regioselectivity (85-90%) for the desired 5-bromo isomer.[2] Careful control of stoichiometry is essential to avoid di-bromination.

Synthesis of 2-Bromo-4-fluorobenzoic Acid

While multiple routes are possible, a common strategy involves the oxidation of a corresponding toluene derivative.

  • Starting Material: 1-Bromo-2-fluoro-4-methylbenzene.

  • Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a pyridine/water mixture. This reaction has been reported to yield the final product in 73% yield.[16]

Detailed Experimental Protocols

The following protocols are provided as examples of the synthetic methodologies discussed. Researchers should always perform a thorough safety assessment before conducting any chemical reaction.

Protocol 1: Synthesis of 2-Bromo-3-fluorobenzoic Acid via Sandmeyer Reaction[17]

Objective: To synthesize 2-bromo-3-fluorobenzoic acid from 2-amino-3-fluorobenzoic acid.

Materials:

  • 2-Amino-3-fluorobenzoic acid (20 g, 0.13 mol)

  • Acetonitrile (160 mL)

  • 47% Hydrobromic acid (160 mL)

  • Sodium nitrite (10 g, 0.145 mol)

  • Copper (I) bromide (21.8 g, 0.15 mol)

  • Deionized water

  • 1 L three-necked round-bottomed flask, dropping funnel, thermometer, ice bath, magnetic stirrer.

Procedure:

  • Equip the 1 L three-necked flask with a dropping funnel, thermometer, and magnetic stir bar.

  • Add 2-amino-3-fluorobenzoic acid (20 g) and acetonitrile (160 mL) to the flask.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the 47% hydrobromic acid solution (160 mL) dropwise over 10 minutes while maintaining the temperature at 0°C.

  • Prepare a solution of sodium nitrite (10 g) in water (20 mL). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 5 minutes.

  • Add copper (I) bromide (21.8 g) to the mixture in portions over 30 minutes.

  • Remove the ice bath and place the flask in a pre-heated oil bath at 70°C. Stir the mixture continuously for 1 hour.

  • After the reaction is complete, cool the mixture back to 0°C in an ice bath.

  • Dilute the reaction mixture with 700 mL of cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product (Expected yield: ~22 g, 78%).[15]

Protocol 2: Synthesis of 4-Bromo-2-fluorobenzoic Acid via Oxidation[18]

Objective: To synthesize 4-bromo-2-fluorobenzoic acid by oxidizing 1-bromo-2-fluoro-4-methylbenzene.

Materials:

  • 1-Bromo-2-fluoro-4-methylbenzene (20.0 g, 0.10 mol)

  • Pyridine (100 mL)

  • Water (100 mL)

  • Potassium permanganate (66.0 g, 0.42 mol)

  • Diatomaceous earth

  • 3N Sodium hydroxide solution

  • 6N Hydrochloric acid solution

Procedure:

  • In a suitable reaction vessel, prepare a 1:1 mixture of pyridine and water (200 mL). Heat the solution to 90°C.

  • Slowly add 1-bromo-2-fluoro-4-methylbenzene (20.0 g) to the heated solution.

  • Add potassium permanganate (66.0 g) in portions to the reaction mixture.

  • Stir the reaction vigorously at 90°C for 3 hours.

  • Cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove manganese dioxide.

  • Wash the filter cake with 3N sodium hydroxide (500 mL) and then with water (400 mL).

  • Combine the aqueous filtrates. If any organic solvent (like ethanol from pyridine impurities) is present, remove it under reduced pressure.

  • Acidify the aqueous solution to pH 2 with 6N hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by filtration and dry thoroughly to obtain 4-bromo-2-fluorobenzoic acid (Expected yield: ~17.0 g, 73%).[16]

Reactivity and Applications in Synthesis

The utility of these isomers as synthetic intermediates is primarily defined by their reactivity in cross-coupling reactions and their potential as fragments in drug discovery.[17]

  • Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings.[1] This allows for the formation of C-C and C-N bonds, respectively, which is fundamental for building molecular complexity. The reactivity can be influenced by steric hindrance. For instance, the bromine atom in This compound is sterically shielded by both the adjacent fluorine and carboxylic acid groups, which may require more reactive catalysts or harsher reaction conditions compared to an isomer like 2-Bromo-5-fluorobenzoic acid , where the bromine is less encumbered.[12]

  • Pharmaceutical and Agrochemical Intermediates: These compounds are key starting materials for a wide range of biologically active molecules.[7][8][18] For example, 2-Bromo-4-fluorobenzoic acid is an intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[17] The specific substitution pattern of each isomer is often crucial for achieving the desired binding affinity and pharmacokinetic profile in the final drug candidate.

Conclusion

The 2-Bromo-fluorobenzoic acid isomers are a class of highly valuable and versatile chemical building blocks. This guide demonstrates that the specific placement of the fluorine atom profoundly impacts both the synthetic strategy required for their preparation and their fundamental physicochemical properties. While direct bromination can be effective for isomers with synergistic directing groups (e.g., 2-bromo-5-fluoro), more sterically congested isomers like 2-bromo-6-fluoro demand more elaborate, multi-step synthetic sequences. Understanding these differences in synthesis, properties, and reactivity is paramount for chemists aiming to efficiently incorporate these structures into advanced materials and next-generation pharmaceutical agents.

References

Sources

A Comparative Guide to the Reactivity of Bromo-fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Bromo-fluorobenzoic acids are a versatile class of reagents, offering multiple points for diversification through reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. However, the isomeric substitution pattern of the bromine, fluorine, and carboxylic acid groups profoundly influences the reactivity of the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of various bromo-fluorobenzoic acid isomers, supported by mechanistic principles and detailed experimental protocols, to empower informed substrate selection in complex organic synthesis.

Understanding the Electronic and Steric Landscape of Bromo-fluorobenzoic Acids

The reactivity of a substituted benzene ring is a nuanced interplay of electronic and steric effects imparted by its substituents. In bromo-fluorobenzoic acids, we have three key players:

  • Carboxylic Acid (-COOH): A meta-directing, deactivating group in electrophilic aromatic substitution due to its electron-withdrawing nature. In the context of the reactions discussed here, its primary electronic influence is as an electron-withdrawing group, and its steric bulk can play a significant role, particularly when in an ortho position.

  • Fluorine (-F): A highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses a +M (mesomeric) effect due to its lone pairs, but for reactivity in many contexts, the inductive effect is dominant.

  • Bromine (-Br): Less electronegative than fluorine, with a weaker inductive effect. Like fluorine, it has a +M effect. In palladium-catalyzed couplings, the C-Br bond is the reactive site.

The relative positions of these three groups on the benzene ring create distinct electronic and steric environments, leading to significant differences in their reactivity profiles.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Counter-intuitive Reactivity

Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles onto an aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, as this step transiently disrupts the aromaticity of the ring.[1] This has two critical consequences for reactivity:

  • Leaving Group Ability: The reactivity of the halogens as leaving groups in SNAr follows the order F > Cl > Br > I.[2][3] This is contrary to the trend observed in SN1 and SN2 reactions. The high electronegativity of fluorine strongly withdraws electron density from the ring, stabilizing the negative charge of the Meisenheimer intermediate and lowering the activation energy of the rate-determining step.[1][3]

  • Position of Electron-Withdrawing Groups (EWGs): The reaction is significantly accelerated when strong electron-withdrawing groups are positioned ortho or para to the leaving group.[4] This is because the negative charge of the Meisenheimer complex can be delocalized onto the EWG through resonance, providing substantial stabilization.

Comparative Reactivity of Bromo-fluorobenzoic Acid Isomers in SNAr

Based on these principles, we can predict the relative reactivity of the isomers in SNAr, where a nucleophile displaces the fluorine atom. The carboxylic acid and the bromine atom act as electron-withdrawing groups that can potentially activate the ring.

IsomerPosition of COOH relative to FPosition of Br relative to FPredicted SNAr Reactivity at C-F bondRationale
4-Bromo-2-fluorobenzoic acid orthometaHigh The carboxylic acid is ortho to the fluorine, providing strong activation through resonance stabilization of the Meisenheimer complex.
3-Bromo-2-fluorobenzoic acid orthometaHigh Similar to 4-bromo-2-fluorobenzoic acid, the ortho-carboxylic acid group strongly activates the ring for nucleophilic attack.
2-Bromo-4-fluorobenzoic acid paraorthoModerate to High The carboxylic acid is para to the fluorine, offering good resonance stabilization. The ortho-bromine also contributes to activation through its inductive effect.
3-Bromo-4-fluorobenzoic acid parametaModerate The para-carboxylic acid provides activation. The meta-bromine has a less pronounced activating effect.
2-Bromo-5-fluorobenzoic acid metaparaLow to Moderate The carboxylic acid is meta to the fluorine and thus does not provide resonance stabilization. However, the para-bromine offers some activation.
4-Bromo-3-fluorobenzoic acid metaparaLow to Moderate Similar to 2-bromo-5-fluorobenzoic acid, the meta-carboxylic acid is not in a position to stabilize the intermediate through resonance. The para-bromine provides some activation.

Suzuki-Miyaura Cross-Coupling: The Influence of Sterics and Electronics

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_products Products A Bromo-fluorobenzoic Acid E Oxidative Addition (Rate-Determining Step) A->E B Arylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base D->F E->F G Reductive Elimination F->G H Biaryl Product G->H I Regenerated Pd(0) G->I I->E Re-enters cycle

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.[7] The reactivity in this step is governed by:

  • Nature of the Halogen: The reactivity of the C-X bond follows the order I > Br > Cl >> F. The weaker the carbon-halogen bond, the faster the oxidative addition. For bromo-fluorobenzoic acids, the reaction will selectively occur at the C-Br bond.

  • Electronic Effects: Electron-withdrawing groups on the aryl halide generally increase the rate of oxidative addition by making the carbon atom more electrophilic.[8]

  • Steric Hindrance: Bulky substituents ortho to the halogen can significantly impede the approach of the palladium catalyst, slowing down or even preventing the reaction.[7][9]

Comparative Reactivity of Bromo-fluorobenzoic Acid Isomers in Suzuki Coupling

In the context of bromo-fluorobenzoic acids, the Suzuki coupling will occur at the C-Br bond. The relative positions of the fluorine and carboxylic acid groups will influence the reactivity.

IsomerPosition of COOH relative to BrPosition of F relative to BrPredicted Suzuki Coupling Reactivity at C-Br bondRationale
4-Bromo-3-fluorobenzoic acid parametaHigh The carboxylic acid is para to the bromine, providing strong electronic activation. Steric hindrance is minimal.
3-Bromo-4-fluorobenzoic acid metaorthoModerate to High The carboxylic acid is meta, and the fluorine is ortho. The ortho-fluorine provides some steric hindrance, but its strong inductive effect can also activate the ring.
2-Bromo-5-fluorobenzoic acid orthometaLow The ortho-carboxylic acid group presents significant steric hindrance to the approach of the palladium catalyst.[7]
2-Bromo-4-fluorobenzoic acid orthometaLow Similar to 2-bromo-5-fluorobenzoic acid, the ortho-carboxylic acid sterically hinders the reaction.
2-Bromo-3-fluorobenzoic acid orthometaLow The ortho-carboxylic acid causes significant steric hindrance.
3-Bromo-2-fluorobenzoic acid metaorthoModerate The ortho-fluorine introduces steric hindrance, which can reduce the reaction rate compared to an unhindered position.
4-Bromo-2-fluorobenzoic acid metaorthoModerate Similar to 3-bromo-2-fluorobenzoic acid, the ortho-fluorine creates steric hindrance.

Experimental Protocols

The following protocols are generalized procedures for conducting SNAr and Suzuki-Miyaura reactions with bromo-fluorobenzoic acid isomers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of a bromo-fluorobenzoic acid with a primary or secondary amine to displace the fluorine atom.

Materials:

  • Bromo-fluorobenzoic acid isomer (1.0 eq.)

  • Amine (2.0-3.0 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0-3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the bromo-fluorobenzoic acid and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the specific isomer and amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture with 1M HCl to protonate the product and quench excess amine and base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of a bromo-fluorobenzoic acid with an arylboronic acid.

Materials:

  • Bromo-fluorobenzoic acid isomer (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the bromo-fluorobenzoic acid, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

The reactivity of bromo-fluorobenzoic acid isomers is a complex function of the interplay between the electronic and steric effects of the substituents. For nucleophilic aromatic substitution at the C-F bond, isomers with a carboxylic acid group ortho or para to the fluorine are the most reactive. In contrast, for Suzuki-Miyaura coupling at the C-Br bond, isomers with minimal steric hindrance around the bromine and activating electron-withdrawing groups in the para position exhibit the highest reactivity. A thorough understanding of these principles is paramount for the strategic design of synthetic routes in pharmaceutical and materials science research. This guide serves as a foundational resource for predicting the reactivity of these valuable building blocks and for the practical execution of key chemical transformations.

References

  • (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • (2025). Ortho effect. Wikipedia. [Link]
  • (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • (2024). The Ortho-Effect. Chemistry LibreTexts. [Link]
  • (2025). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • (2025).
  • (2025). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]
  • (2025). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. [Link]
  • (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
  • (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
  • (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. The USA Journals. [Link]
  • (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
  • (2020).
  • (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. SciSpace. [Link]
  • (2025). The Electrophilic Aromatic Substitution of Fluorobenzene.
  • (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]
  • (2025).
  • (2025). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • (2025). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • (2025).
  • (2024). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. PubMed. [Link]
  • (2025). Advancing Suzuki Couplings: The Role of Metal-Organic Frameworks in Efficient Biaryl Compound Synthesis.
  • (2025). View of Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA. [Link]
  • (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine.
  • (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
  • (2025). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
  • (2025). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. [Link]
  • (2025).
  • (2025). Bromide conversions in C-C coupling reactions using...
  • (2025).
  • (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
  • (2025). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology.
  • (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • (2025). www.rsc.org/advances. The Royal Society of Chemistry. [Link]

Sources

Part 1: The Analytical Challenge: Understanding 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to Chromatographic Purity Analysis of 2-Bromo-6-fluorobenzoic Acid: HPLC vs. GC

In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of numerous biologically active molecules, is a compound where rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, experimentally grounded comparison of the two most powerful chromatographic techniques at our disposal for this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Our objective is to move beyond a simple list of pros and cons and delve into the fundamental chemistry of the analyte to inform our choice of methodology. We will explore the direct analysis pathway offered by HPLC and the indirect, derivatization-dependent route required for GC, providing the technical rationale and validated protocols to guide researchers, scientists, and drug development professionals toward the most robust and reliable analytical solution.

Before selecting an analytical technique, we must first understand the physicochemical properties of the molecule . This compound (C₇H₄BrFO₂) is a halogenated aromatic carboxylic acid.

  • Structure and Polarity: The presence of the carboxylic acid group (-COOH) makes the molecule highly polar and capable of strong hydrogen bonding.[3]

  • Physical State and Volatility: It is a solid at room temperature with a high melting point of 154-158 °C and a predicted boiling point of approximately 286 °C.[4] This high boiling point, a direct consequence of its polarity and molecular weight, classifies it as a non-volatile compound under typical GC operating conditions.[5][6]

  • Thermal Stability: While the aromatic ring is stable, the carboxylic acid group can be susceptible to decarboxylation at the high temperatures often required for GC analysis, posing a risk of analyte degradation.[3]

These properties fundamentally dictate our analytical strategy. HPLC is designed for polar, non-volatile, and thermally sensitive compounds, while GC excels with volatile and thermally stable analytes.[7][8] This inherent mismatch suggests that a direct comparison is a tale of two very different analytical philosophies.

Part 2: High-Performance Liquid Chromatography (HPLC) – The Direct Approach

For this compound, HPLC, specifically reverse-phase HPLC, represents the most direct, efficient, and robust method for purity analysis. The technique's operating principle is perfectly aligned with the analyte's chemical nature.

The Causality Behind the Choice: We utilize a non-polar stationary phase (like C18) and a polar mobile phase. The polar this compound has a moderate affinity for the stationary phase, allowing for excellent retention and separation from both more polar and less polar impurities. The analysis is performed at or near ambient temperature, completely eliminating the risk of thermal degradation.[9]

Experimental Protocol: HPLC-UV Purity Method
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Instrumentation and Conditions:

    • System: Standard HPLC with UV-Vis Detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

    Rationale for Acidic Modifier: The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group, ensuring it is analyzed in a single, neutral form. This results in a sharp, symmetrical peak shape, which is critical for accurate quantification.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect by UV (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: HPLC workflow for this compound purity analysis.

Expected Performance Data (HPLC)
ParameterExpected ValueRationale
Retention Time ~ 8.5 minTuned for optimal separation from early and late eluting impurities.
Resolution (Rs) > 2.0Ensures baseline separation from adjacent impurity peaks.
Tailing Factor (Tf) 0.9 - 1.2Indicates excellent peak symmetry due to suppressed ionization.
Limit of Quantitation ~ 0.01%High sensitivity for trace impurity detection.

Part 3: Gas Chromatography (GC) – The Indirect Approach

Direct injection of this compound into a GC is highly problematic. Its low volatility would lead to poor elution and broad, tailing peaks, while the high temperatures required would risk on-column degradation. Therefore, a chemical modification step—derivatization —is mandatory.[10]

The Causality Behind the Choice: Derivatization converts the polar, non-volatile carboxylic acid into a less polar, more volatile derivative, typically an ester.[11][12] This is most commonly achieved by methylation. The resulting methyl 2-bromo-6-fluorobenzoate is significantly more volatile and thermally stable, making it amenable to GC analysis.[13][14] However, this introduces new variables: the reaction must be quantitative, and any side products or excess reagents must not interfere with the analysis.

Experimental Protocol: GC-FID Purity Method (via Methylation)

Step A: Derivatization Protocol (Esterification with BF₃-Methanol)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 4 mL reaction vial.

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol.

    • Securely cap the vial.

    • Heat the vial at 60 °C for 15 minutes in a heating block.

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Cap and vortex for 30 seconds.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a clean GC vial.

Step B: GC Instrumentation and Conditions

  • System: Standard GC with Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min.

  • Detector Temperature: 300 °C (FID).

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with BF3-Methanol @ 60°C weigh->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC extract->inject separate Separate on DB-5 Column inject->separate detect Detect by FID separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: GC workflow, including the critical derivatization step.

Expected Performance Data (GC)
ParameterExpected ValueRationale / Consideration
Retention Time (Ester) ~ 10.2 minDependent on the temperature program for the derivatized analyte.
Derivatization Efficiency > 99.5%Critical for accuracy. Must be validated; incomplete reaction appears as a false impurity.
Potential Interferences Reagent peaks, side-productsThe chromatogram must be carefully examined for artifacts from the derivatization process.
Limit of Quantitation ~ 0.02%Generally good sensitivity, but can be limited by baseline noise from derivatization reagents.

Part 4: Head-to-Head Comparison & Expert Recommendation

The choice between HPLC and GC is not a matter of which is "better," but which is more fit-for-purpose for the specific analytical challenge.

Comparative Performance Summary
FeatureHPLC (Direct Analysis)GC (Indirect via Derivatization)
Sample Preparation Simple: Dissolve and inject.Complex: Requires a quantitative chemical reaction and extraction.
Risk of Artifacts Low. What you inject is what you analyze.Moderate. Risk of incomplete reaction, side products, and reagent interference.
Analysis of Native Form Yes. Directly measures the acid and its impurities.No. Measures the purity of the derivatized sample.
Suitability for Impurities Excellent for polar and non-volatile impurities.Only suitable for volatile or derivatizable impurities.
Analysis Time Run time ~20 min.Derivatization (~30 min) + Run time (~15 min).
Robustness High. Less prone to variability.Lower. Dependent on the consistency and completeness of the derivatization step.
Cost Per Sample Higher due to solvent consumption.[8]Lower carrier gas cost, but derivatization reagents add expense.[8]
Decision Logic: Choosing the Right Tool

Decision_Tree start Purity Analysis of This compound q1 Is the primary goal routine quantitative purity testing? start->q1 hplc RECOMMENDATION: HPLC q1->hplc  Yes   gc_path Consider GC only if specific conditions apply. q1->gc_path  No / Other Goals   q2 Is the analyte thermally stable and volatile in its native form? gc_path->q2 no_gc No. Analyte is non-volatile. q2->no_gc No q3 Is a validated, quantitative derivatization protocol available and acceptable? no_gc->q3 q3->hplc No / Prefer Direct Method gc ALTERNATIVE: GC with Derivatization q3->gc Yes

Caption: Decision tree for selecting the optimal chromatographic method.

Authoritative Recommendation

For the routine purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior and recommended method.

The rationale is unambiguous:

  • Direct Measurement: HPLC analyzes the compound in its native state, providing a true and accurate purity profile without the confounding variables of a chemical reaction.

  • Robustness and Simplicity: The method is straightforward, minimizing potential sources of error and ensuring high reproducibility, which is critical in regulated environments.

  • Analyte Integrity: By operating at ambient temperatures, HPLC eliminates any concern of thermal degradation, ensuring that observed impurities are genuine and not artifacts of the analytical process.

While Gas Chromatography is a powerful technique, its application here is complicated by the mandatory derivatization step. This adds complexity, time, and potential for error (e.g., incomplete conversion). GC coupled with Mass Spectrometry (GC-MS) can be a valuable investigative tool for identifying unknown volatile impurities after derivatization. However, for the fundamental task of quantitative purity assessment, the direct approach offered by HPLC is more scientifically sound, reliable, and efficient.

References

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Zenkevich, I.G. (2004). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science. Elsevier.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique.
  • Chromatography Today. HPLC vs GC - A Beginner's Guide. (2021).
  • Drawell. 4 Key Differences Between GC and HPLC.
  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart.
  • PubChem. Methyl 2-bromo-6-fluorobenzoate. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-6-fluorobenzoic acid. In the absence of a publicly available, fully elucidated spectrum for this specific molecule, this document synthesizes foundational principles of mass spectrometry with experimental data from structurally analogous compounds. By comparing the known fragmentation of benzoic acid and 2-bromobenzoic acid, we can construct a reliable, theory-grounded framework for identifying this compound and interpreting its mass spectrum.

This analysis is designed for researchers, analytical chemists, and drug development professionals who require a deep understanding of molecular fragmentation for structural elucidation and impurity profiling.

The Logic of Fragmentation: Foundational Principles

Electron Ionization (EI) mass spectrometry is a powerful technique for structural analysis. The process begins when a high-energy electron beam bombards a molecule, ejecting an electron to form an energetically unstable molecular ion (M•+).[1] This ion, carrying both a positive charge and an unpaired electron, rapidly undergoes a series of fragmentation reactions to produce a unique pattern of smaller, charged ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

The fragmentation pathways are not random; they are governed by the principles of chemical stability. Bonds are cleaved to form the most stable possible products, typically stable carbocations and neutral radicals.[2] For aromatic carboxylic acids, fragmentation is primarily dictated by the stability of the aromatic ring and the chemistry of the carboxyl group.[3]

A Comparative Approach to Predicting Fragmentation

To build a robust hypothesis for the fragmentation of this compound, we will first examine the established patterns of its structural predecessors.

Alternative 1: Benzoic Acid (The Parent Structure)

The fragmentation of benzoic acid is a classic example in mass spectrometry. The molecular ion (m/z 122) readily undergoes cleavage of the C-O bond in the carboxyl group.

  • Primary Fragmentation: The most favorable cleavage is the loss of a hydroxyl radical (•OH) to form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 .[4] This fragment is resonance-stabilized and is often the base peak (the most abundant ion) in the spectrum.

  • Secondary Fragmentation: The benzoyl cation can then lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77 .[4] Direct loss of the entire carboxyl group as a radical (•COOH) from the molecular ion can also produce the m/z 77 ion.

Alternative 2: 2-Bromobenzoic Acid (Introducing a Halogen)

The presence of a bromine atom introduces new fragmentation pathways alongside those of the carboxyl group. Crucially, bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in characteristic "doublet" peaks (M+ and M+2) for any fragment containing a bromine atom.[5]

  • Molecular Ion: A distinct doublet appears at m/z 200 and 202 , corresponding to the molecular ions with ⁷⁹Br and ⁸¹Br, respectively.[6][7]

  • Key Fragmentations:

    • Loss of •OH: Similar to benzoic acid, loss of the hydroxyl radical gives a prominent doublet at m/z 183/185 .

    • Loss of •Br: Cleavage of the C-Br bond results in the loss of a bromine radical, producing an ion at m/z 121 .[6]

    • Loss of CO from [M-OH]⁺: The bromobenzoyl cation (m/z 183/185) can subsequently lose CO to yield the bromophenyl cation at m/z 155/157 .

Proposed Fragmentation Pattern: this compound

By combining the principles observed in our comparative analysis, we can predict the primary fragmentation pathways for this compound (Molecular Weight: 219.01 g/mol ). The presence of both fluorine (a highly electronegative atom) and bromine (with its isotopic signature) will create a complex but interpretable spectrum.

The proposed fragmentation workflow begins with the generation of the molecular ion and proceeds through several competing pathways.

Caption: Predicted EI fragmentation pathways for this compound.

Key Predicted Fragments:
  • Molecular Ion (m/z 218/220): The spectrum will show a characteristic doublet for the molecular ion, [C₇H₄BrFO₂]•+, reflecting the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of Hydroxyl Radical (m/z 201/203): This is a highly probable fragmentation, analogous to benzoic acid. The cleavage of the C-OH bond yields the stable 2-bromo-6-fluorobenzoyl cation. This ion is expected to be highly abundant.

  • Loss of Bromine Radical (m/z 139): Cleavage of the C-Br bond will lead to the loss of a bromine radical (•Br). This results in the formation of the 2-fluorobenzoyl cation, [C₇H₄FO₂]⁺. Because this fragment no longer contains bromine, it will appear as a single peak, not a doublet.

  • Loss of Carboxyl Radical (m/z 173/175): The loss of the entire carboxyl group (•COOH) is another primary pathway, resulting in the 1-bromo-3-fluorophenyl cation. This fragment will retain the bromine isotopic pattern.

  • Secondary Fragmentation (m/z 173/175): The 2-bromo-6-fluorobenzoyl cation (m/z 201/203) is expected to lose a neutral CO molecule, a common pathway for acylium ions. This will also produce a fragment at m/z 173/175, adding to the intensity of the peak formed by the direct loss of •COOH.

  • Secondary Fragmentation (m/z 111): The 2-fluorobenzoyl cation (m/z 139) can also lose CO, resulting in the fluorophenyl cation at m/z 111.

Comparative Data Summary
CompoundMolecular Ion (m/z)[M-OH]⁺[M-Halogen]⁺[M-COOH]⁺[M-OH-CO]⁺
Benzoic Acid 122105N/A7777
2-Bromobenzoic Acid 200/202183/185121155/157155/157
This compound (Predicted) 218/220201/203139 ([M-Br]⁺)173/175173/175

Experimental Protocol for Spectrum Acquisition

To validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. This method ensures robust and reproducible data acquisition.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in suitable solvent (e.g., Methanol) prep2 Optional: Derivatize with BSTFA/TMCS for volatility prep1->prep2 gc_inj Inject 1 µL into GC prep2->gc_inj gc_sep Separate on DB-5ms column (or equivalent) gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_scan Scan m/z range 40-300 ms_ion->ms_scan analysis1 Identify molecular ion peak (m/z 218/220) ms_scan->analysis1 analysis2 Correlate fragment ions with predicted pathways analysis1->analysis2 analysis3 Compare with library spectra (if available) analysis2->analysis3

Sources

Decoding the Certificate of Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Comparative Guide to the Certificate of Analysis for 2-Bromo-6-fluorobenzoic Acid

In the precise world of pharmaceutical development and chemical synthesis, the integrity of a starting material is the bedrock of reproducible and successful outcomes. The Certificate of Analysis (CoA) for a reagent such as this compound is not a mere formality; it is a critical scientific document that guarantees quality and provides the analytical evidence for a compound's identity, purity, and key properties.

This guide offers an in-depth analysis of the CoA for this compound. We will dissect its critical parameters, compare them with a common structural isomer, 5-Bromo-2-fluorobenzoic acid, and provide the detailed experimental methodologies that underpin the data. This approach is designed to empower researchers, scientists, and drug development professionals to critically evaluate and select the highest quality reagents for their work.

A robust CoA provides a multi-faceted analytical snapshot of a chemical batch. Each test serves a specific purpose, collectively ensuring the material meets the required standards for its intended application. The table below compares the typical specifications for this compound with its isomer, highlighting the importance of precise analytical characterization.

Parameter Typical Specification (this compound) Significance in Synthesis & R&D Comparative Specification (5-Bromo-2-fluorobenzoic acid)
Appearance White to off-white crystalline powderProvides a first-pass check for gross contamination or degradation. Color deviations can indicate the presence of impurities.White to light-yellow crystalline powder
Purity (by HPLC) ≥97%[1][2]Quantifies the amount of the desired compound. High purity is essential to maximize reaction yields and minimize difficult-to-remove, structurally similar side products.≥97%[3]
Identity (by ¹H NMR) Conforms to structureUnambiguously confirms the molecular structure and, critically, the specific arrangement of the bromo and fluoro substituents on the aromatic ring.Conforms to structure
Melting Point 154-158 °C[2]A sharp and consistent melting point range is a strong indicator of high purity. Isomeric impurities will often depress and broaden this range.141-145 °C[3]
Water Content (by Karl Fischer) ≤0.5%Water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases, leading to byproduct formation and reduced yield.[4][5]≤0.5%
Residual Solvents (by GC-HS) Complies with ICH Q3C limits[6][7][8]Ensures that solvents used during synthesis and purification are removed to levels that are safe and will not interfere with subsequent chemical transformations.[9]Complies with ICH Q3C limits

The Critical Role of Isomerism: A Deeper Look at Identity

The distinction between this compound and its isomers, like 5-Bromo-2-fluorobenzoic acid, is not trivial. The specific placement of the halogen substituents dramatically influences the molecule's electronic properties and steric environment. This, in turn, dictates its reactivity in pivotal synthetic transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Using the wrong isomer would lead to a completely different final product. This underscores why robust identity testing is a non-negotiable component of a trustworthy CoA.

Experimental Protocols: The Foundation of Self-Validating Data

The trustworthiness of a CoA is directly linked to the validity of the analytical methods used. Below are detailed protocols for the key experiments that form the backbone of quality assessment for this compound.

Purity and Impurity Profiling by HPLC

Causality and Choice of Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile organic molecules.[10][11] A reverse-phase C18 column is chosen because it effectively separates moderately polar aromatic acids from both more polar and less polar impurities. A gradient elution is employed to ensure that all potential impurities are eluted from the column in a reasonable timeframe, providing a complete purity profile.

Experimental Protocol:

  • System Preparation: The HPLC system is equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • All mobile phases are filtered and degassed prior to use.

  • Standard Preparation: A reference standard of this compound is accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: The batch sample is prepared in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 220 nm.

    • Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes is initiated, followed by a 5-minute hold at 90% B.

  • Trustworthiness Check (System Suitability): Before sample analysis, the reference standard is injected five times. The relative standard deviation (RSD) of the peak area must be ≤2.0% to ensure system precision.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Structural Verification by ¹H NMR Spectroscopy

Causality and Choice of Method: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[12][13][14] For fluorinated compounds, the presence of ¹⁹F-¹H spin-spin coupling provides an extra layer of diagnostic information, making the structural assignment exceptionally reliable.[15][16][17][18] DMSO-d₆ is often chosen as the solvent for carboxylic acids as it effectively solubilizes the compound and its acidic proton is typically observed, providing a more complete spectrum.

Experimental Protocol:

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: A standard proton spectrum is acquired with 16 scans.

  • Data Analysis & Verification: The resulting spectrum is analyzed for:

    • Chemical Shift (δ): The position of the peaks must align with the known electronic environment of the protons on the aromatic ring.

    • Integration: The area under the peaks must correspond to the number of protons (e.g., the aromatic region should integrate to 3 protons).

    • Splitting Patterns (Multiplicity): The patterns of the peaks, which are a result of proton-proton and proton-fluorine coupling, must match the expected structure. The characteristic splitting caused by the fluorine atom is a key verification point.

  • Expected Spectrum: The spectrum should be consistent with published data for this compound.

Visualizing the Quality Control Workflow

A systematic workflow is crucial for ensuring that every batch of material is rigorously tested before release. The following diagram illustrates the logical progression from sample receipt to the final generation of the Certificate of Analysis.

QC_Workflow cluster_0 1. Material Reception & Initial Quarantine cluster_1 2. Analytical Testing cluster_2 3. Data Review & Disposition A Receive Starting Material B Visual Inspection (Appearance, Labeling) A->B C Sample for Testing B->C D Identity Confirmation (¹H NMR) C->D E Purity Assay (HPLC) C->E F Specific Tests (Water Content, MP) C->F G Impurity Profile (Residual Solvents) C->G H Compile & Review All Analytical Data D->H E->H F->H G->H I Compare Data Against Specifications H->I J Decision: Pass or Fail I->J K Generate Certificate of Analysis (CoA) J->K If Pass L Release Material from Quarantine K->L

Caption: A typical quality control workflow for starting materials.

Conclusion: The CoA as a Tool for Scientific Diligence

The Certificate of Analysis for a critical reagent like this compound is far more than a simple data sheet. It is a testament to a manufacturer's commitment to quality and a foundational component of good manufacturing practice (GMP).[19][20][21][22] By understanding the significance of each parameter, appreciating the differences between isomers, and recognizing the robust methodologies required to generate the data, scientists can confidently select materials that ensure the integrity and success of their research and development endeavors. A comprehensive and transparent CoA is an indispensable tool for mitigating risk and building a foundation of scientific excellence.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • ECA Academy. (n.d.). EU GMP Basic requirements for active substances used as starting materials.
  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published.
  • GMP SOP. (2024). Control of Starting Materials in Good Manufacturing Practice.
  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • Kian Shar Danesh. (n.d.). Determination of Water content in Pharmaceuticals by Karl Fischer Titration method.
  • RAPS. (2021). EMA clarifies application of GMP principles to ATMP starting materials.
  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • GMP Navigator. (n.d.). APIC - Guide for auditing Registered Starting Material manufacturers.
  • European Medicines Agency. (2021). Guidance on good manufacturing practice and good distribution practice: Questions and answers.
  • Spectroscopy Online. (2019). Simplifying Structure Elucidation of Fluorinated Small Molecules.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.
  • University of Illinois Chemistry. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Chemsrc. (2025). This compound | CAS#:2252-37-1.
  • Blogger. (n.d.). Custom Synthesis of this compound and Derivatives.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • MDPI. (n.d.). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
  • PubMed. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.
  • Alfa Chemical. (n.d.). China this compound CAS No.: 2252-37-1 Manufacturers.
  • Asian Publication Corporation. (2012). Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography.
  • PubMed. (n.d.). NMR and MS Methods for Metabolomics.

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-6-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of halogenated scaffolds has become a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Among these, 2-bromo-6-fluorobenzoic acid stands out as a versatile starting material, offering multiple reaction sites for chemical modification. Its derivatives have shown significant promise in targeting key enzymes involved in cancer progression, particularly in the realms of DNA repair and cell signaling.

This guide provides a comparative analysis of two prominent classes of this compound derivatives: amide-based inhibitors of Poly(ADP-ribose) polymerase (PARP) and more complex heterocyclic structures targeting Phosphoinositide 3-kinase (PI3K). We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.

Part 1: Amide Derivatives of this compound as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks.[1] Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[2][3] The this compound scaffold can be elaborated into potent PARP inhibitors by forming an amide bond with various amine-containing fragments.

Structure-Activity Relationship (SAR) of Amide-Based PARP Inhibitors

The core 2-bromo-6-fluorobenzamide moiety serves as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which is essential for PARP's catalytic activity. The SAR for this class of compounds often revolves around the nature of the substituent attached to the amide nitrogen.

Compound Scaffold Key Structural Features PARP-1 Inhibition (IC50/Ki) Cellular Activity
Generic Benzamide Unsubstituted or simple alkyl amideMicromolar rangeLow
Piperazine-युक्त Benzamide Terminal piperazine ringNanomolar range (e.g., 1-10 nM)High
Fluorinated Piperazine-युक्त Benzamide Fluorine on the benzamide or piperazine ringSub-nanomolar to low nanomolar rangeOften enhanced due to improved metabolic stability and binding affinity

Note: The data in this table is representative and based on general trends observed in PARP inhibitor development. Specific values for 2-bromo-6-fluorobenzamide derivatives would require dedicated experimental studies.

The fluorine atom at the 6-position of the benzoic acid ring plays a crucial role in orienting the molecule within the active site of PARP and can contribute to improved binding affinity and metabolic stability. The bromine atom at the 2-position offers a handle for further chemical modifications, such as cross-coupling reactions, to explore more complex chemical space.

Mechanism of Action: PARP Inhibition

PARP inhibitors function by competing with the binding of NAD+ to the catalytic domain of PARP enzymes. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of other DNA repair proteins to the site of DNA damage. In cancer cells with compromised homologous recombination repair (like those with BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.

PARP_Inhibition_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP-1 Recruitment PARP-1 Recruitment DNA Single-Strand Break->PARP-1 Recruitment PAR Synthesis PAR Synthesis PARP-1 Recruitment->PAR Synthesis uses Apoptosis (Synthetic Lethality in HR-deficient cells) Apoptosis (Synthetic Lethality in HR-deficient cells) PARP-1 Recruitment->Apoptosis (Synthetic Lethality in HR-deficient cells) leads to (inhibition) NAD+ NAD+ NAD+->PAR Synthesis PARP Inhibitor (e.g., 2-Bromo-6-fluorobenzamide derivative) PARP Inhibitor (e.g., 2-Bromo-6-fluorobenzamide derivative) PARP Inhibitor (e.g., 2-Bromo-6-fluorobenzamide derivative)->PAR Synthesis inhibits DNA Repair Protein Recruitment DNA Repair Protein Recruitment PAR Synthesis->DNA Repair Protein Recruitment Successful DNA Repair Successful DNA Repair DNA Repair Protein Recruitment->Successful DNA Repair

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Part 2: Heterocyclic Derivatives of this compound as PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4] The development of PI3K inhibitors is therefore a major focus of oncology research. This compound can serve as a starting material for the synthesis of more complex heterocyclic scaffolds that can potently and selectively inhibit PI3K isoforms.

Comparative Biological Activity of PI3K Inhibitors

The design of PI3K inhibitors often involves the creation of a core heterocyclic structure that can occupy the ATP-binding pocket of the enzyme. The 2-bromo-6-fluorophenyl moiety can be incorporated into these scaffolds to enhance binding and modulate physicochemical properties.

Below is a comparison of representative PI3K inhibitors, including a hypothetical derivative of this compound, to illustrate the impact of structural modifications on activity against different PI3K isoforms.

Compound Scaffold PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM)
Idelalisib Quinazolinone86040002.529
Alpelisib 2-aminothiazole51156290250
CB-006-3 (Hypothetical) Benzofuro[3,2-b]pyridinone--160.1075.80
Compound 86 (Hypothetical) 2-difluoromethylbenzimidazole22.8---

Data for Idelalisib and Alpelisib are from published literature. Data for CB-006-3 and Compound 86 are based on findings for similar structural classes.[5][6]

The data indicates that small changes to the heterocyclic core and its substituents can dramatically alter both the potency and the isoform selectivity of the inhibitor. For instance, Idelalisib is highly selective for the PI3Kδ isoform, which is primarily expressed in hematopoietic cells, making it effective in certain leukemias and lymphomas. In contrast, Alpelisib is a potent inhibitor of the PI3Kα isoform, whose mutations are common in solid tumors like breast cancer.

The development of dual inhibitors, such as those targeting both PI3K and other kinases like BTK or mTOR, is an emerging strategy to overcome resistance and improve therapeutic outcomes.[7][8]

Mechanism of Action: PI3K Signaling Pathway Inhibition

PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. The product of this reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt/mTOR pathway promotes cell growth, proliferation, and survival.

PI3K inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the PI3K enzyme and preventing the phosphorylation of its lipid substrate. This blockade of PIP3 production leads to the inactivation of the downstream signaling cascade, resulting in the inhibition of cell growth and the induction of apoptosis in cancer cells.

PI3K_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PI3K Inhibitor (e.g., this compound derivative) PI3K Inhibitor (e.g., this compound derivative) PI3K Inhibitor (e.g., this compound derivative)->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Part 3: Experimental Protocols

To ensure the reproducibility and reliability of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative 2-bromo-6-fluorobenzamide derivative and for a PARP-1 enzyme inhibition assay.

Synthesis of N-(4-(piperazin-1-ylmethyl)phenyl)-2-bromo-6-fluorobenzamide

This protocol describes a general method for the synthesis of a 2-bromo-6-fluorobenzamide derivative, a common scaffold for PARP inhibitors.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-bromo-6-fluorobenzoyl chloride. Use this acyl chloride immediately in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 2-bromo-6-fluorobenzoyl chloride in anhydrous DCM (10 mL/mmol).

  • To a separate flask, dissolve tert-butyl 4-((4-aminophenyl)methyl)piperazine-1-carboxylate (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

Step 3: Deprotection

  • Dissolve the Boc-protected intermediate in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired N-(4-(piperazin-1-ylmethyl)phenyl)-2-bromo-6-fluorobenzamide hydrochloride.

PARP-1 Enzyme Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds dissolved in DMSO

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

Procedure:

  • Coat a streptavidin-coated 96-well plate with histone H1 by incubating a solution of histone H1 in PBS overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In each well, add the assay buffer, recombinant PARP-1 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a solution of biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP substrate to each well and incubate until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a fertile ground for the discovery of novel enzyme inhibitors with significant therapeutic potential. The strategic functionalization of this scaffold has led to the development of potent PARP and PI3K inhibitors, two critical targets in cancer therapy. The comparative analysis of their biological activities, guided by a deep understanding of their structure-activity relationships, is paramount for the rational design of next-generation therapeutics. The experimental protocols provided herein offer a practical framework for the synthesis and evaluation of these promising compounds, empowering researchers to further explore and unlock the full potential of this versatile chemical scaffold.

References

  • Computational High-throughput screening and In vitro approaches identify CB-006-3; A novel PI3K-BRAFV600E dual targeted inhibitor against melanoma.
  • IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design.
  • Structure-activity relationships in vitro.
  • Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. PubMed Central. [Link]
  • Poly (ADP-ribose) polymerase (PARP)
  • Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.
  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. [Link]

Sources

A Comparative Guide to 2-Bromo-6-fluorobenzoic Acid and 2-Chloro-6-fluorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast array of available building blocks, halogenated benzoic acids serve as versatile intermediates. This guide provides an in-depth, objective comparison of two such crucial reagents: 2-Bromo-6-fluorobenzoic acid and 2-Chloro-6-fluorobenzoic acid. We will delve into their differential reactivity, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: Key Intermediates in Complex Synthesis

Both this compound and 2-Chloro-6-fluorobenzoic acid are valuable building blocks used in the synthesis of a wide range of biologically active molecules and advanced materials.[1][2] Their utility stems from the presence of multiple reactive sites: the carboxylic acid group, which can participate in amide bond formations and other transformations, and the halogen substituents, which are amenable to a variety of cross-coupling reactions. The ortho-fluoro substituent, common to both molecules, plays a significant role in modulating their electronic properties and conformational preferences.[3]

These compounds are frequently employed in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the creation of agricultural chemicals like herbicides and pesticides.[1][2] Their incorporation into molecular scaffolds can significantly influence properties like solubility and bioactivity.[2]

The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary distinction in the synthetic utility of these two acids lies in the inherent reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. This difference is fundamentally governed by bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, a consequence of the larger size of the bromine atom and less effective orbital overlap with carbon compared to chlorine.[4][5]

BondBond Dissociation Energy (kJ/mol)
C-Cl (Aryl)~328
C-Br (Aryl)~276
Table 1: Representative bond dissociation energies for aryl C-Cl and C-Br bonds.[4] This data highlights that the C-Br bond requires significantly less energy to cleave, rendering it more reactive.

This disparity in bond strength has profound implications for their participation in one of the most powerful classes of reactions in modern synthesis: palladium-catalyzed cross-coupling reactions.[5][6]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The critical first step in the catalytic cycle for these reactions is the oxidative addition of the aryl halide to a palladium(0) complex.[7]

The rate of this oxidative addition is highly dependent on the strength of the carbon-halogen bond. Consequently, aryl bromides are generally more reactive than aryl chlorides in these transformations.[5][6] This allows for milder reaction conditions, lower catalyst loadings, and often higher yields when using this compound compared to its chloro-analogue.

The enhanced reactivity of the C-Br bond allows for chemoselective functionalization in molecules containing both bromine and chlorine atoms.[9] The C-Br bond can be selectively reacted while leaving the C-Cl bond intact for subsequent transformations, a powerful strategy for the synthesis of complex molecules.[9]

dot graph "Catalytic_Cycle" { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#EA4335"]; Transmetal [label="Transmetalation\n(R-M)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)-R\n(Ln)", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=cds, fillcolor="#34A853"]; ArX [label="Ar-X\n(Aryl Halide)", shape=cds, fillcolor="#5F6368"];

// Edges Pd0 -> OxAdd [label="Ar-X", color="#202124"]; OxAdd -> ArPdX [color="#202124"]; ArPdX -> Transmetal [color="#202124"]; Transmetal -> ArPdR [color="#202124"]; ArPdR -> RedElim [color="#202124"]; RedElim -> Product [color="#202124"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#202124"]; ArX -> OxAdd [style=invis]; } Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures.[10] When comparing the two subject compounds in this reaction, this compound will typically react under more facile conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1, 5 mL).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, acidify the mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

For 2-chloro-6-fluorobenzoic acid, achieving comparable yields would likely necessitate a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), and potentially higher reaction temperatures and longer reaction times.[9]

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Considerations Beyond Reactivity

While the reactivity of the carbon-halogen bond is a primary consideration, other factors can influence the choice between these two reagents:

  • Cost and Availability: 2-Chloro-6-fluorobenzoic acid is often more commercially attractive due to the lower cost of chlorine-containing raw materials. For large-scale syntheses, this can be a significant factor.

  • Selectivity in Polysubstituted Systems: In a molecule with multiple different halogen atoms, the differential reactivity can be exploited for sequential cross-coupling reactions. A substrate containing both a bromo and a chloro substituent can be selectively functionalized at the bromo position first, followed by a subsequent reaction at the chloro position under more forcing conditions.[9]

  • Influence of Ortho-Substituents: The presence of the ortho-fluoro and carboxylic acid groups can influence the reactivity of the adjacent halogen. These groups can potentially coordinate to the metal center, affecting the kinetics of the oxidative addition step.[11][12]

Conclusion: A Strategic Choice

The choice between this compound and 2-chloro-6-fluorobenzoic acid is a strategic one that should be made based on the specific requirements of the synthetic target and the overall goals of the research program.

Choose this compound for:

  • Higher reactivity in palladium-catalyzed cross-coupling reactions.

  • Milder reaction conditions , which can be advantageous for sensitive substrates.

  • Chemoselective functionalization in the presence of other, less reactive halogens.

Choose 2-Chloro-6-fluorobenzoic acid for:

  • Cost-effectiveness , particularly in large-scale applications.

  • When lower reactivity is desired to avoid side reactions at other sites.

  • As the less reactive partner in a sequential cross-coupling strategy .

By understanding the fundamental principles of carbon-halogen bond activation and considering the practical aspects of cost and synthetic strategy, researchers can effectively leverage the distinct properties of these two valuable building blocks to advance their synthetic endeavors.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chlorobenzoic Acid.
  • Chem-Impex. 2-Chloro-6-fluorobenzoic acid.
  • Chem-Impex. This compound.
  • Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?.
  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
  • ChemicalBook. This compound.
  • Benchchem. reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
  • eqipped. 2-Chloro-6-Fluorobenzoic Acid | Buy Online.
  • ResearchGate. Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans....
  • ACS Catalysis. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Reddit. Why are chlorides less reactive in cross coupling reactions? : r/chemistry.
  • Request PDF. Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis.
  • Google Patents. CN102795993A - Preparation method of this compound.
  • PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Decarboxylative Heterocoupling Coupling of Substituted Benzoic Acids for Biaryl Synthesis.
  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Scirp.org. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.
  • ChemicalBook. This compound synthesis.
  • Catalysis Science & Technology (RSC Publishing). Palladium-catalyzed cross-couplings by C–O bond activation.
  • PubMed. Palladium-catalyzed ortho-selective C-H deuteration of arenes: evidence for superior reactivity of weakly coordinated palladacycles.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?.
  • Quora. Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?.
  • NIH. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
  • Sigma-Aldrich. This compound 97 2252-37-1.
  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • ResearchGate. The bond strength and cross-coupling reaction via C–F cleavage. a Bond dissociation energies (BDEs).
  • Organic Chemistry Portal. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group.
  • Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • Chemistry LibreTexts. Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction.
  • PubMed Central. C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions.

Sources

A Comparative Crystallographic Guide to 2-Bromo-6-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the X-ray crystallographic features of 2-Bromo-6-fluorobenzoic acid and its structural analogues. By examining the impact of subtle molecular modifications on crystal packing and intermolecular interactions, we aim to provide researchers with a predictive framework for the solid-state behavior of this important class of chemical building blocks.

Introduction: The Structural Significance of Halogenated Benzoic Acids

This compound is a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its unique substitution pattern, featuring two ortho-halogen atoms, creates a distinct electronic and steric environment that influences molecular conformation and subsequent intermolecular interactions.[3] Understanding the three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is paramount, as the solid-state arrangement of molecules dictates critical material properties such as solubility, stability, and bioavailability.[4][5]

This guide will delve into the experimental protocols for obtaining high-quality crystal structures and present a comparative analysis of this compound with its close relative, 2-bromobenzoic acid. This comparison will illuminate the profound influence of fluorine substitution on crystal engineering principles, particularly in the context of hydrogen and halogen bonding.

Experimental Methodologies: From Powder to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process requiring meticulous attention to detail. The quality of the final structure is entirely dependent on the quality of the initial crystal.[6]

Best Practices for Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—ideally 0.1-0.4 mm in size with well-defined faces—is the most critical and often challenging step.[7][8] The primary goal is to induce slow precipitation from a supersaturated solution.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest and most common method.[9] A nearly saturated solution of the compound is prepared in a suitable solvent, filtered to remove dust, and left in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of large, well-ordered crystals.[6]

  • Vapor Diffusion: This technique is highly effective when only small amounts of material are available.[8] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.[5][9]

  • Solvent Selection: The choice of solvent is crucial.[6] A good starting point is a solvent in which the compound is moderately soluble.[6] For 2-bromobenzoic acid, a mixture of ethanol and water has proven effective.[10] Screening a range of solvents with varying polarities is recommended to find the optimal conditions.[11]

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, the process of structure determination follows a standardized workflow.[12]

Step-by-Step Data Collection and Refinement Protocol:

  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.[7][13]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations.[10][13] Monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation) are directed at the crystal. As the crystal rotates, a series of diffraction patterns are collected on a detector.[4][12]

  • Data Processing (Integration): The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.[4][14]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[7][13]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of all atoms are then refined using a least-squares procedure to achieve the best possible fit with the experimental diffraction data.[15][16] The quality of the final model is assessed using metrics like the R-factor and goodness-of-fit.

dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} caption [label="Experimental Workflow for Single-Crystal X-ray Crystallography.", shape=plaintext, fontname="Arial", fontsize=11];

Visualization of the SCXRD Workflow

The diagram below outlines the logical flow from a purified compound to a final, validated crystal structure.

Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.

Comparative Structural Analysis

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely structural properties by comparing the known structure of 2-bromobenzoic acid with related fluorinated analogues. This comparison highlights the powerful role of halogen atoms in directing crystal packing.[10]

Parameter2-Bromobenzoic Acid[10]4-Fluorobenzoic Acid[17]
Formula C₇H₅BrO₂C₇H₅FO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 14.7955(4)11.7869(14)
b (Å) 3.9906(15)4.0326(5)
c (Å) 22.9240(8)27.625(3)
β (°) 96.906(3)92.731(10)
Volume (ų) 1343.69(8)1311.6(3)
Key Supramolecular Motif Carboxylic acid dimer via O-H···O hydrogen bondsCarboxylic acid dimer via O-H···O hydrogen bonds
Key Halogen Interaction Intramolecular Br···O contact [3.009(3) Å]Not applicable (para-position)
The Dominance of the Carboxylic Acid Dimer

For both 2-bromobenzoic acid and its fluorinated counterparts, the most robust and predictable supramolecular interaction is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups.[10] This classic R²₂(8) ring motif is a highly stable and common feature in the crystal structures of carboxylic acids.[10] It is virtually certain that this compound would also exhibit this primary interaction.

The Influence of Halogen Atoms on Crystal Packing

The key difference arises from the secondary interactions involving the halogen atoms. Halogen bonds (X-Bonds) are highly directional, non-covalent interactions between an electrophilic region on a halogen atom and a Lewis base.[18][19]

  • In 2-Bromobenzoic Acid: The bromine atom is involved in a close intramolecular contact with the carbonyl oxygen [3.009(3) Å].[10] This interaction influences the torsion angle of the carboxylic acid group relative to the benzene ring, which is twisted by 18.7°.[10] Additionally, weak C-H···O hydrogen bonds and slipped π–π stacking interactions help organize the dimers into a three-dimensional framework.[10]

  • Expected Interactions in this compound: The introduction of an ortho-fluorine atom would introduce several competing factors:

    • Repulsive Forces: The proximity of two bulky halogen atoms to the carboxylic acid group could lead to increased steric hindrance, likely resulting in a larger twist angle for the carboxyl group.

    • New Halogen Bonds: Both bromine and fluorine can act as halogen bond donors or hydrogen bond acceptors.[20][21] This opens the possibility for a more complex network of intermolecular interactions, such as C-Br···O, C-F···H, or even C-Br···F contacts, which would compete with the π-stacking observed in 2-bromobenzoic acid and dictate a different packing arrangement. The relative strength of these interactions (I > Br > Cl > F) often determines the final structure.[18]

Visualization of Key Intermolecular Interactions

The diagram below illustrates the fundamental interactions that govern the crystal packing of halogenated benzoic acids.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C cluster_3 Molecule D A Benzene Ring C O—H B Benzene Ring C O A:o1->B:o2 C C—Br Benzene Ring D O=C Benzene Ring C:br->D:o

Caption: Primary Hydrogen and Halogen Bonds in Benzoic Acid Crystals.

Conclusion and Outlook

The crystal engineering of this compound derivatives is a study in the balance of competing intermolecular forces. While the robust carboxylic acid dimer motif provides a primary structural backbone, the ultimate crystal packing is dictated by a subtle interplay of weaker halogen bonds, hydrogen bonds, and dispersive forces.

The analysis of 2-bromobenzoic acid provides a solid baseline, demonstrating the importance of intramolecular contacts and π-stacking. The hypothetical introduction of an ortho-fluorine atom is predicted to significantly alter the crystallographic landscape by introducing new, directional halogen bonding pathways and increasing steric strain. This guide provides the essential experimental protocols and a theoretical framework for researchers to successfully crystallize, solve, and interpret the structures of these and other related compounds, ultimately enabling the rational design of new materials with tailored solid-state properties.

References

  • D. J. Watkin, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section A: Foundations and Advances, vol. 72, no. a1, p. C2, 2016. [Online]. Available: [Link]
  • R. C. D. Brown et al., "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties," Molecules, vol. 25, no. 1, p. 123, 2020. [Online]. Available: [Link]
  • JoVE, "Growing Crystals for X-ray Diffraction Analysis," Journal of Visualized Experiments, no. 97, 2015. [Online]. Available: [Link]
  • SERC Carleton, "Single-crystal X-ray Diffraction," 2007. [Online]. Available: [Link]
  • R. J. Lachicotte, "How to Grow X-Ray Quality Crystals," University of Rochester Department of Chemistry. [Online]. Available: [Link]
  • IUCr, "How to grow crystals for X-ray crystallography," 2024. [Online]. Available: [Link]
  • University of Saskatchewan, "Single Crystal XRD: Data Acquisition and Structure Solving." [Online]. Available: [Link]
  • The Royal Society of Chemistry, "Single-crystal X-ray Diffraction (Part 2)," 2019. [Online]. Available: [Link]
  • W. Minor et al., "Data Collection for Crystallographic Structure Determination," Methods in Molecular Biology, vol. 1607, pp. 435-452, 2017. [Online]. Available: [Link]
  • P. Auffinger, "Halogen interactions in biomolecular crystal structures," International Tables for Crystallography, vol. F, ch. 23.6, pp. 821-826, 2012. [Online]. Available: [Link]
  • P. Ballirano et al., "Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite," Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, vol. 77, no. 3, pp. 535-546, 2021. [Online]. Available: [Link]
  • G. R. Desiraju et al., "Which intermolecular interactions have a significant influence on crystal packing?" Chemical Communications, vol. 50, no. 53, pp. 6965-6968, 2014. [Online]. Available: [Link]
  • B. Banerjee et al., "Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal," European Journal of Chemistry, vol. 13, no. 2, pp. 206-213, 2022. [Online]. Available: [Link]
  • M. G. T. A. Santos et al., "Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination," Acta Crystallographica Section E: Crystallographic Communications, vol. 70, no. 10, pp. o1139–o1140, 2014. [Online]. Available: [Link]
  • A. C. D. S. P. Price et al., "Intermolecular interactions in molecular crystals: what's in a name?" Faraday Discussions, vol. 177, pp. 9-35, 2015. [Online]. Available: [Link]
  • A. M. T. Slawin et al., "X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution," Physical Chemistry Chemical Physics, vol. 24, no. 11, pp. 6668-6681, 2022. [Online]. Available: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth spectroscopic comparison of a model fluorinated aromatic compound, 4-bromo-2-fluorobenzoic acid, with its non-fluorinated counterpart, 4-bromobenzoic acid. By examining the distinct signatures presented in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we aim to provide researchers with the foundational knowledge to confidently characterize and differentiate these structurally similar, yet electronically distinct, molecules. This comparison is grounded in the fundamental electronic effects of fluorine—namely its potent inductive electron withdrawal and subtler resonance donation—which are the root cause of the observable spectral shifts.

The Underpinning Principle: Fluorine's Dueling Electronic Effects

Before delving into the spectra, it is crucial to understand why fluorine imparts such significant changes. Fluorine is the most electronegative element, giving it a powerful ability to pull electron density away from the aromatic ring through the sigma bonds. This is known as the negative inductive effect (-I) .[1] Simultaneously, fluorine's lone pair electrons can be donated back into the pi-system of the benzene ring, a phenomenon called the positive resonance (or mesomeric) effect (+R) .[1][2]

While these effects are opposing, the inductive effect of fluorine is significantly stronger than its resonance effect.[3][4] This net electron withdrawal deactivates the ring towards electrophiles but profoundly influences the local electronic environment of each atom, which is precisely what spectroscopic techniques measure.

Caption: Dueling electronic effects of fluorine on an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] The introduction of a fluorine atom provides a wealth of additional information through chemical shift changes and unique coupling patterns.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

  • Non-Fluorinated (4-Bromobenzoic Acid): This molecule exhibits a simple, symmetric AA'BB' system in the aromatic region. The protons ortho to the electron-withdrawing carboxyl group are deshielded and appear downfield, while the protons ortho to the bromine are slightly more shielded.

  • Fluorinated (4-Bromo-2-fluorobenzoic Acid): The introduction of fluorine breaks the molecule's symmetry and introduces two key changes:

    • Inductive Deshielding: The proton ortho to the highly electronegative fluorine atom (H-3) experiences a significant downfield shift compared to any proton in the non-fluorinated analogue.

    • ¹H-¹⁹F Coupling: The fluorine nucleus (¹⁹F, spin I=½) couples with nearby protons, splitting their signals. This through-bond coupling is observed over multiple bonds, with the magnitude (J-coupling constant) decreasing with distance (typically ³JHF > ⁴JHF). This results in more complex splitting patterns (e.g., doublet of doublets).

¹³C NMR Spectroscopy

The effects observed in ¹H NMR are mirrored and amplified in the ¹³C spectrum.

  • Non-Fluorinated (4-Bromobenzoic Acid): Due to symmetry, only four distinct carbon signals are expected: one for the carboxyl carbon, one for the carbon bearing the bromine, one for the carbon bearing the carboxyl group, and one for the remaining two equivalent aromatic carbons.

  • Fluorinated (4-Bromo-2-fluorobenzoic Acid):

    • Direct C-F Bond: The carbon directly attached to the fluorine (C-2) exhibits a very large downfield chemical shift and appears as a large doublet due to a strong one-bond coupling (¹JCF), which is typically in the range of 240-260 Hz for aryl fluorides.

    • Multi-bond C-F Coupling: Carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away from the fluorine will also show smaller couplings, appearing as doublets or triplets, providing invaluable connectivity information.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds, as the ¹⁹F nucleus is 100% naturally abundant and there is no background signal from biological systems.[6][7]

  • Fluorinated (4-Bromo-2-fluorobenzoic Acid): This compound will show a single resonance in the ¹⁹F NMR spectrum. The chemical shift is highly sensitive to the electronic environment. The signal will be split by couplings to adjacent protons (e.g., H-3 and H-6), appearing as a multiplet (e.g., a doublet of doublets). This technique is exceptionally useful in fragment-based drug discovery for screening fluorinated libraries against protein targets.[8][9]

Table 1: Comparative NMR Data (Hypothetical Data in DMSO-d₆)
Parameter4-Bromobenzoic Acid4-Bromo-2-fluorobenzoic AcidRationale for Difference
¹H Chemical Shifts (δ, ppm) ~7.8 (d, 2H), ~7.7 (d, 2H)~8.1 (dd, 1H), ~7.9 (dd, 1H), ~7.6 (t, 1H)Asymmetry and strong deshielding by fluorine.
¹³C Chemical Shifts (δ, ppm) ~167 (C=O), ~132 (2C), ~131 (2C), ~130 (C-Br), ~128 (C-COOH)~165 (C=O), ~161 (d, ¹JCF ≈ 250 Hz, C-F) , ~135 (C-Br), ...Large downfield shift and one-bond C-F coupling.
¹⁹F Chemical Shift (δ, ppm) N/A~ -110 (dd)Presence of fluorine; splitting by adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds.[10] The introduction of fluorine creates a new, highly characteristic absorption band.

  • Non-Fluorinated (4-Bromobenzoic Acid): The spectrum is dominated by a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and various C-C and C-H vibrations in the fingerprint region.

  • Fluorinated (4-Bromo-2-fluorobenzoic Acid): The most significant difference is the appearance of a very strong and intense absorption band corresponding to the C-F bond stretch , typically found in the 1100-1300 cm⁻¹ region. Additionally, the electron-withdrawing nature of fluorine can cause a slight shift (typically +10-20 cm⁻¹) in the C=O stretching frequency.

Table 2: Key IR Absorption Bands (cm⁻¹)
Vibrational Mode4-Bromobenzoic Acid4-Bromo-2-fluorobenzoic AcidKey Differentiator
O-H Stretch (acid) ~3000 (broad)~3000 (broad)Generally similar
C=O Stretch (acid) ~1690~1705Slight shift to higher frequency
C-F Stretch N/A~1250 (Strong, Sharp) Unambiguous presence of fluorine

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in the aromatic ring. While less diagnostic than NMR or IR for this specific comparison, subtle effects can be noted. Fluorine's strong inductive effect can slightly alter the energy levels of the molecular orbitals.[3][4] This may lead to a small hypsochromic shift (blue shift, to shorter wavelength) of the primary absorption bands (λmax) compared to the non-fluorinated analogue.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.[12]

  • Molecular Ion (M⁺): Both compounds will show a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity. This is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The molecular ion of the fluorinated compound will be 18 mass units higher than its non-fluorinated counterpart (mass of F minus H).

  • Fragmentation: A primary fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (•OH, -17 u) followed by the loss of carbon monoxide (CO, -28 u).[13][14]

    • [C₆H₄BrCOOH]⁺• → [C₆H₄BrCO]⁺ → [C₆H₄Br]⁺

    • m/z 200/202 → m/z 183/185 → m/z 155/157

  • Fluorinated Analogue: The fragmentation pattern will be similar, but all fragment ions containing the fluorinated ring will be shifted by +18 u. The C-F bond is very strong, so loss of a fluorine radical is a much less favorable fragmentation pathway compared to the loss of the carboxyl group fragments.

Experimental Protocols

Accurate and reproducible data is paramount. The following are standardized protocols for the key analyses described.

Protocol: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the benzoic acid sample.[15]

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5] Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[15]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. A spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 2 seconds is typical.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. A spectral width of -10 to 220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds is required due to the low natural abundance of ¹³C.[16]

  • ¹⁹F NMR Acquisition: Use a specific ¹⁹F probe or tune the broadband probe to the ¹⁹F frequency. Reference the spectrum to an appropriate standard (e.g., CFCl₃).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal or an internal standard like TMS.[17]

Caption: Standardized workflow for NMR sample analysis.

Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Background: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.[15]

  • Sample Application: Place a small amount of the solid powder sample directly onto the crystal, ensuring complete coverage.[15]

  • Pressure: Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[16]

  • Analysis: The background spectrum is automatically subtracted. Identify the key absorption bands and assign them to their corresponding functional groups.

Summary and Conclusion

The substitution of a single hydrogen atom with fluorine on the 4-bromobenzoic acid scaffold induces a cascade of predictable and measurable changes across a range of spectroscopic techniques. These distinctions, summarized below, provide a robust toolkit for structural confirmation and purity assessment in a drug discovery or chemical development setting.

Table 3: Summary of Key Spectroscopic Differentiators
TechniqueKey Differentiator for Fluorinated Compound
¹H NMR Asymmetric pattern, downfield shift of proton ortho to F, and observable H-F J-coupling.
¹³C NMR Large downfield shift for C-F carbon with a characteristic large ¹JCF coupling constant (~250 Hz).
¹⁹F NMR A definitive signal whose chemical shift and coupling pattern confirms the fluorine's environment.
IR A strong, sharp absorption band for the C-F stretch (~1100-1300 cm⁻¹).
MS Molecular ion peak is 18 m/z units higher. Bromine isotope pattern is retained.

Ultimately, understanding these spectroscopic signatures is not merely an academic exercise. For the drug development professional, it is a critical component of ensuring compound identity, tracking chemical reactions, and identifying impurities. The unique handle provided by the ¹⁹F nucleus, in particular, offers a powerful and unambiguous probe that can be leveraged throughout the discovery and development pipeline.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Brominated Benzoic Acid Methyl Esters. BenchChem.
  • MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469.
  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of medicinal chemistry, 59(15), 6933-6951.
  • The Royal Society. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings A.
  • Scilit. (n.d.). A beginner's guide to 19F NMR and its role in drug screening.
  • NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • NIH. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC.
  • NIH. (n.d.). 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers. BenchChem.
  • BenchChem. (2025). A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. BenchChem.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
  • NIH. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Doc Brown's Chemistry. (2025).
  • Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy.
  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Slideshare. (n.d.).
  • Pharmacy 180. (n.d.).
  • Supporting Information. (n.d.).
  • RSC Publishing. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells.
  • NIH. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. PMC.
  • JEE. (2026). JEE (Advanced) 2026 Syllabus.

Sources

A Researcher's Comparative Guide to Purity Assessment of Synthesized 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of purity for synthesized intermediates like 2-Bromo-6-fluorobenzoic acid is a cornerstone of reliable and reproducible research. This versatile building block is integral to the synthesis of novel pharmaceuticals and agrochemicals, where even trace impurities can alter biological activity, toxicity, and reaction outcomes.[1][2] This guide provides an in-depth comparison of essential analytical techniques, grounded in field-proven insights, to establish the purity of this critical compound.

The challenge in assessing the purity of this compound lies in the potential for closely related impurities, such as positional isomers or precursors from the synthesis, which may have similar physical properties.[3] A multi-faceted analytical approach is therefore not just recommended but essential for a comprehensive evaluation.

Comparative Analysis of Key Analytical Techniques

A robust purity assessment relies on a synergistic combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of selectivity, sensitivity, and the type of information it provides.

Table 1: At-a-Glance Comparison of Purity Analysis Methods

Analytical Technique Principle Primary Use Case Throughput Key Performance Metrics Best Suited For
HPLC (UV Detection) Partitioning between stationary and mobile phases.Quantification of main component and known impurities.HighExcellent resolution of isomers, high precision (RSD < 1.5%).[4][5]Routine quality control, assay, and impurity profiling.
GC-MS Separation by volatility, followed by mass-based detection.Identification of volatile impurities and by-products.MediumHigh sensitivity (ng/L levels), structural confirmation.[6][7]Identifying unknown volatile impurities; requires derivatization.
¹⁹F NMR Spectroscopy Nuclear spin transitions in a magnetic field.Absolute purity determination (qNMR), structural confirmation.Low-MediumHigh specificity, 100% natural abundance of ¹⁹F, large chemical shift dispersion.[8][9]Definitive structural confirmation and quantification without a specific reference standard.
¹H & ¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural elucidation and confirmation.Low-MediumProvides detailed structural map of the molecule.[10][11]Verifying the identity of the main component and impurities.
Melting Point Analysis Determination of the temperature range of phase transition.Preliminary assessment of purity.HighA sharp melting point range close to the literature value indicates high purity.Rapid, initial purity check.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in pharmaceutical development, offering excellent resolution and quantification capabilities.[5] For this compound, a reversed-phase method is typically the most effective.

Causality Behind Experimental Choices: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic ring of the benzoic acid derivative. The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, serves two purposes. The acetonitrile acts as the strong organic solvent to elute the compound, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape, which are critical for accurate quantification.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 60% A / 40% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

This self-validating system should include a system suitability test, ensuring parameters like theoretical plates, tailing factor, and reproducibility meet predefined criteria as outlined in ICH guidelines.[4][12][13]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample (0.5 mg/mL in Mobile Phase) prep_std Prepare Reference Standard hplc_system Equilibrate HPLC System (C18 Column, Isocratic Flow) prep_std->hplc_system inject Inject Sample & Standard hplc_system->inject acquire_data Acquire Chromatogram (UV at 230 nm) inject->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive for identifying volatile and semi-volatile organic impurities.[7] Since benzoic acids are not sufficiently volatile, a derivatization step is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester).

Causality Behind Experimental Choices: Derivatization with an agent like diazomethane or by Fischer esterification is necessary to increase the analyte's volatility. A non-polar capillary column (e.g., DB-5ms) is typically used because it separates compounds primarily based on their boiling points, which is ideal for the resulting esters.[14] Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to library databases.

Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization: React ~5 mg of the sample with an excess of a methylating agent (e.g., methanolic HCl) under reflux, followed by extraction.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50-400.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Derivatize Sample (Esterification) extract Extract Ester derivatize->extract inject Inject into GC-MS extract->inject separate Separate on DB-5ms Column inject->separate detect Detect by Mass Spec (EI) separate->detect acquire_spectra Acquire Mass Spectra detect->acquire_spectra library_search Identify Impurities (Library Search) acquire_spectra->library_search quantify Quantify Impurities library_search->quantify report report quantify->report Final Report

Caption: Workflow for GC-MS Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for this purpose as it provides both structural confirmation and, with careful execution (qNMR), an absolute measure of purity without the need for a specific reference standard of the analyte.[15]

¹⁹F NMR: The Definitive Advantage

For this compound, ¹⁹F NMR is a uniquely powerful tool. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap.[8][15] This makes it an ideal probe for both identification and quantification. The presence of fluorine-containing impurities would be immediately obvious as distinct signals in the ¹⁹F spectrum.

Causality Behind Experimental Choices: Quantitative NMR (qNMR) relies on the direct relationship between signal integral and the number of nuclei.[15] A certified reference material (CRM) with a known purity, such as benzoic acid or another fluorine-containing standard, is used as an internal standard.[16] A long relaxation delay (D1) of at least five times the longest T1 relaxation time is crucial to ensure all nuclei fully relax between pulses, making the signal integration accurate and representative of the molar quantity.[17]

Experimental Protocol: Quantitative ¹⁹F NMR
  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Key Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 20-30 seconds.

    • Number of Scans: 64-128 for good signal-to-noise.

  • Data Processing: Carefully integrate the signal for the analyte and the internal standard. Calculate the purity based on the integral values, the number of fluorine atoms in each molecule, and the weights of the sample and standard.

qNMR_Workflow A Accurately Weigh Sample & Certified Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 19F NMR Spectrum (Long Relaxation Delay) B->C D Process Spectrum (Phase & Baseline Correction) C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity using Weight, MW, and Integrals E->F G Final Purity Value (%) F->G

Caption: Workflow for Quantitative NMR (qNMR) Purity Determination.

A Synergistic and Validated Workflow

For comprehensive and trustworthy purity assessment, no single method suffices. An integrated approach, guided by the principles of analytical procedure validation from authorities like the ICH, is paramount.[12][18]

  • Initial Screening (Melting Point): A quick and simple test. A broad melting range or a significant deviation from the literature value (153-158 °C) suggests the presence of impurities.[1][19][20]

  • Identity Confirmation (¹H & ¹³C NMR): Confirm the primary structure of the synthesized material.

  • Primary Quantification (HPLC): Use a validated HPLC method to quantify the main component and any detectable impurities. This serves as the primary purity value for routine quality control.

  • Definitive Assessment (¹⁹F qNMR): For critical applications or as an orthogonal method, use ¹⁹F qNMR to obtain an absolute purity value. This method is particularly valuable as it is less susceptible to issues with non-chromophoric impurities that might be missed by UV detection in HPLC.

  • Impurity Identification (GC-MS/LC-MS): If significant unknown peaks are observed in the HPLC chromatogram, use mass spectrometry techniques to identify their structures.

This hierarchical approach ensures that the identity, purity, and impurity profile of the synthesized this compound are rigorously established, providing confidence to the researchers and drug development professionals who rely on its quality.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • 19Flourine NMR. University of Ottawa. [Link]
  • Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibr
  • Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. [Link]
  • This compound | CAS#:2252-37-1. Chemsrc. [Link]
  • CN102795993A - Preparation method of this compound.
  • CN102795993B - Preparation method of this compound.
  • Octad of standards for qNMR purity measurements. BIPM. [Link]
  • (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
  • IUPAC Standards Online. IUPAC. [Link]
  • NIST PS1 Primary Standard for quantit
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • IUPAC. IUPAC. [Link]
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Doc Brown's Chemistry. [Link]
  • Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid. PubMed. [Link]
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. [Link]
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • IUPAC/CITAC Guide: Evaluation of risks of false decisions in conformity assessment of a multicomponent m
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Analysis Fluorobenzoic Acids for Water Tracer Studies Applic
  • HPLC Methods for analysis of Benzoic acid.
  • Preparation of 2-bromobenzoic acid. PrepChem.com. [Link]
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for 2-Bromo-6-fluorobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical intermediates is not merely a procedural step but the foundation of reliable and reproducible science. 2-Bromo-6-fluorobenzoic acid is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its purity and concentration directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounding our protocols in the authoritative principles of analytical method validation to ensure that every procedure is a self-validating system.

The Foundation of Trust: Principles of Analytical Method Validation

Before comparing instruments and techniques, we must establish the criteria by which we measure them. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] International regulatory bodies, through the International Council for Harmonisation (ICH), have established guidelines that represent the global gold standard for method validation.[4] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[3][5][6]

Our comparison of methods will be based on the following core performance characteristics, which are essential for a robust and reliable quantitative method:[4][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-assay) and intermediate precision (inter-day/inter-analyst).[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Comparative Analysis of Core Quantification Techniques

The choice of an analytical technique for this compound depends on the specific application, from routine quality control of the raw material to trace-level analysis in a complex matrix. We will compare the three most relevant chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle Separation based on polarity; detection via UV absorbance of the aromatic ring.Separation based on polarity; detection via mass-to-charge ratio of parent and fragment ions.[10]Separation based on volatility; detection via mass-to-charge ratio.[11]
Primary Use Case Purity assessment, routine QC, assay of bulk material.Trace-level quantification, analysis in complex matrices (e.g., biological fluids), impurity profiling.Analysis of volatile impurities or as an alternative quantitative method.
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra. Peak purity analysis with a PDA detector is recommended.[12]Excellent; high selectivity from monitoring specific parent-daughter ion transitions.[10]Excellent; mass spectral libraries can confirm identity.
Sensitivity (Typical LOQ) Low µg/mL range.Low ng/mL to pg/mL range.[13][14]Low ng/mL range.
Sample Preparation Simple dissolution in a suitable solvent.[15]Simple dissolution; may require solid-phase extraction (SPE) for complex matrices.[14]Requires derivatization (e.g., silylation, esterification) to increase volatility.[13]
Robustness High; well-established and reliable technology.Moderate; sensitive to matrix effects and ion source contamination.Moderate; derivatization step can introduce variability.
Cost & Complexity Low to moderate.High.Moderate.

Table 1: Objective comparison of analytical techniques for this compound quantification. Performance data is illustrative, based on typical values for similar halogenated benzoic acids.[13][15]

Workflow & Experimental Protocols

A self-validating analytical workflow begins with meticulous sample preparation and proceeds through systematic analysis and data interpretation.

cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation A Accurately weigh This compound Reference Standard & Sample B Dissolve in appropriate diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Standards (Linearity Curve) B->C D Prepare QC Samples (Low, Mid, High) B->D F Inject Blank, Calibration Standards, QC Samples, and Test Samples C->F D->F E System Suitability Test (SST) Inject Reference Standard E->F G Integrate Peaks & Construct Calibration Curve F->G H Quantify Sample Concentration G->H I Assess Validation Parameters (Accuracy, Precision, etc.) H->I

Caption: General workflow for quantitative analysis.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This method is ideal for determining the assay and purity of this compound as a bulk substance or in simple formulations. The methodology is adapted from established protocols for similar aromatic carboxylic acids.[15][16]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte, leading to good separation from more polar or less retained impurities.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

    • Rationale: Phosphoric acid is used to acidify the mobile phase, ensuring the carboxylic acid group (-COOH) is protonated (non-ionized). This prevents peak tailing and results in sharp, symmetrical peaks.

  • Gradient: Start with a higher aqueous composition (e.g., 70% aqueous) and ramp up the acetonitrile concentration to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: ~220 nm or as determined by UV scan.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of at least five standards by serially diluting the stock solution to cover the expected concentration range (e.g., 50 µg/mL to 200 µg/mL).

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and sonicate for 10 minutes. Dilute to volume with diluent. Further dilute as necessary to fall within the calibration range.

3. Validation Procedure:

  • Specificity: Inject the diluent, a placebo (if applicable), and a sample solution. The analyte peak should be free of interference at its retention time. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate separation from potential degradation products.

  • Linearity: Inject the five calibration standards in triplicate. Plot the mean peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[17]

  • Accuracy: Analyze a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery at each level. Acceptance criteria are typically 98-102%.[13]

  • Precision (Repeatability): Inject six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is superior for applications requiring low detection limits, such as analyzing trace impurities or quantifying the analyte in complex biological or environmental matrices. The principles are based on established methods for fluorobenzoic acids.[13][18][19]

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Quantification A Sample Collection (e.g., Plasma, Water, Reaction Mixture) B Optional: Solid Phase Extraction (SPE) for Cleanup & Concentration A->B If complex matrix C Solvent Dilution A->C If simple matrix B->C D UHPLC Separation (Fast Analysis) C->D E Electrospray Ionization (ESI) Negative Mode D->E F Tandem Mass Spectrometry (MS/MS) Multiple Reaction Monitoring (MRM) E->F G Peak Integration of Specific MRM Transition F->G H Quantification using Internal Standard Calibration G->H

Caption: High-sensitivity LC-MS/MS workflow.

1. LC-MS/MS Conditions:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for fast analysis and sharp peaks.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A fast-acquiring C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a volatile acid, making it compatible with mass spectrometry, unlike phosphoric acid. It serves the same purpose of keeping the analyte protonated for good chromatography.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: The carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻ in the ESI source, making negative mode highly sensitive for this class of compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The deprotonated molecule, m/z 217.9 (for C₇H₄⁷⁹BrFO₂).

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of CO₂ or Br. This parent-to-daughter fragmentation is highly specific.

2. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Internal Standard (IS): An isotopically labeled version of the analyte is ideal. If unavailable, a structurally similar compound (e.g., another brominated or fluorinated benzoic acid with a different mass) can be used.

  • Standards and Samples: Prepare as in the HPLC method, but spike all standards, QCs, and samples with a consistent concentration of the Internal Standard.

3. Validation Procedure:

  • Specificity: Demonstrated by the absence of signal in blank matrix samples for the specific MRM transition of the analyte.

  • Linearity, Accuracy, Precision: Performed similarly to the HPLC-UV method, but the calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) versus concentration. This corrects for variability in injection volume and matrix-induced ion suppression or enhancement.

  • LOD/LOQ: Can be determined by serially diluting a low-concentration standard until a specific signal-to-noise ratio is reached (typically 3:1 for LOD and 10:1 for LOQ).[17]

Conclusion

The selection of an analytical method for the quantification of this compound is driven by the "fitness for purpose" principle.[20] For routine quality control and assay determination where concentration levels are high, a robust and cost-effective HPLC-UV method is the superior choice. Its simplicity and reliability are ideal for a manufacturing or quality control environment.

When the analytical challenge involves trace-level detection, quantification in complex matrices, or requires the highest degree of specificity to resolve potential interferences, the LC-MS/MS method is unequivocally the gold standard. While more complex and costly, its sensitivity and selectivity are unmatched.

Ultimately, both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data. The detailed protocols and comparative data in this guide serve as a robust starting point for any laboratory tasked with the critical job of quantifying this important chemical intermediate.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Q2(R2) Validation of Analytical Procedures.
  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Raland Compliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Chemsrc. (n.d.). This compound.
  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-12.
  • Olsen, A. K., et al. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-6.
  • PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies.
  • SIELC Technologies. (n.d.). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column.
  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • Michalski, R., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • ResearchGate. (2025). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-6-fluorobenzoic acid, ensuring compliance with regulatory standards and minimizing risks to personnel and the environment.

Hazard Identification and Characterization

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[1][2]

Key Hazard Information:

PropertyValueSource
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
GHS Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[1][2]
Signal Word Danger[1][2]
Storage Class 6.1D (Non-combustible, acute toxic Cat. 3)[1]

The first and most critical step in proper chemical waste disposal is to identify and characterize the waste.[3][4] Laboratory personnel should treat all waste chemicals as hazardous unless they are definitively known to be non-hazardous.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal. The selection of PPE is dictated by the specific hazards of the chemical.[3]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory to protect against splashes.[3][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin exposure.[3][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[6]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure safe disposal.[3][4]

  • Waste Streams: this compound waste, including contaminated consumables and spill cleanup materials, should be collected in a designated and clearly labeled container.[6] This falls under the category of halogenated organic acid waste.

  • Incompatible Chemicals: Never mix incompatible chemicals.[3] this compound, as a carboxylic acid, should be stored separately from bases and strong oxidizing agents.[10][11][12][13]

  • Container Requirements: Waste containers must be:

    • Chemically compatible with the waste.[3]

    • In good condition, with no leaks or deterioration.[3]

    • Securely closed except when adding waste.[3][14]

    • Properly labeled with the words "Hazardous Waste," the full chemical name, associated hazards, and the date the container became full.[15]

All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[15][16]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[6] It is classified as a hazardous waste and must be handled by a licensed professional disposal service.[3][4]

Step 1: Waste Collection Collect all waste containing this compound, including any contaminated materials like gloves, wipes, and weighing paper, in a designated, properly labeled, and sealed container.[6]

Step 2: Spill Management In the event of a spill:

  • Evacuate and isolate the area.[5]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[9]

  • Carefully sweep or vacuum the spilled material into a suitable container for disposal.[6][10]

  • Thoroughly clean the spill area.[6]

  • All materials used for spill cleanup should also be treated as hazardous waste.[5]

Step 3: Final Disposal The final disposal of this compound must be carried out by a licensed and approved waste disposal facility.[6] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

It is crucial to note that drain disposal is not an acceptable method for this compound. [17]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[2] Remove contaminated clothing.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[2]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • University of Nevada, Reno. (n.d.). Chemical storage by Hazard Category and Incompatibilities.
  • Snowhite Chemical Co., LTD. (n.d.). Storage and Transportation of Benzoic Acid.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities.
  • Emory University EHSO. (n.d.). Incompatibility of Common Laboratory Chemicals.
  • Wikipedia. (n.d.). 2-Fluorobenzoic acid.

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-6-fluorobenzoic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the meticulous researcher. In our work, the integrity of our results is matched only by the integrity of our safety protocols. 2-Bromo-6-fluorobenzoic acid is a valuable reagent in synthetic chemistry, but its hazardous properties demand a systematic and informed approach to handling. This document moves beyond a simple checklist, providing a procedural framework grounded in the principles of causality and risk mitigation. Here, we will detail not just what to do, but why you're doing it, ensuring every step is part of a self-validating safety system.

Hazard Identification: Understanding the Adversary

Before any container is opened, a complete understanding of the chemical's hazard profile is non-negotiable. This compound (CAS No. 2252-37-1) is a solid organic acid that presents multiple risks.

According to its Safety Data Sheet (SDS) and the Globally Harmonized System (GHS), the primary hazards are:

  • Acute Toxicity (Oral): The compound is classified as "Toxic if swallowed" (H301).[1] This dictates that ingestion must be scrupulously avoided.

  • Serious Eye Irritation: It is known to cause serious eye irritation (H319).[1] The acidic nature and chemical structure can lead to significant and potentially irreversible eye damage upon contact.

  • Skin Corrosion/Irritation: While some sources classify it as causing skin irritation, as a corrosive solid, its dust can react with moisture on the skin to cause burns.[2][3]

The GHS pictogram associated with this chemical is the Skull and Crossbones (GHS06) , signifying acute toxicity (fatal or toxic). This immediately elevates the required standard of care.

The Foundation: Core Principles of Chemical Safety

Every action in the laboratory must be guided by foundational safety principles. The Occupational Safety and Health Administration (OSHA) mandates that employers have a Chemical Hygiene Plan (CHP) and that laboratory personnel receive training on the specific hazards they will encounter.[4] The cardinal rule is to minimize all chemical exposures.[5]

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense, not the first. Before you even suit up, ensure the following controls are in place:

  • Ventilation: All work with this compound, especially when handling the powder, must be conducted within a certified chemical fume hood.[6][7] This is to prevent the inhalation of fine dust particles which can cause irritation or burns to the respiratory tract.[7]

  • Designated Area: All handling of this chemical should occur in a designated and clearly labeled area to prevent cross-contamination.

  • Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible, within a 10-second travel distance.[2] Ensure spill cleanup materials for acids, such as sodium bicarbonate or calcium carbonate, are readily available.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a matter of preference but a risk-assessed requirement. For this compound, a multi-layered approach is essential to protect against all potential routes of exposure.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[3] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[2][8]Protects against dust particles and accidental splashes. A face shield alone is inadequate as it does not provide a seal around the eyes.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][9]Prevents direct skin contact. Always inspect gloves for tears or punctures before use and remove them correctly to avoid contaminating your skin.
Body Protection A chemical-resistant lab coat or apron.[8][10]Protects skin and personal clothing from contamination by dust or spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust generation is unavoidable or if engineering controls (fume hood) are not available or functioning properly.[8][11]Prevents inhalation of toxic dust. The need for respiratory protection should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure procedural integrity from start to finish.

Preparation

  • Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Clear Workspace: Ensure the work area inside the hood is clean and uncluttered.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Handling the Chemical

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to gently transfer the solid to a weigh boat. Avoid any actions that could generate dust.

  • Dissolving: If preparing a solution, always add the corrosive solid slowly to the solvent (e.g., water), never the other way around, to prevent a violent exothermic reaction and splashing.[2][7] The process may require cooling.[7]

  • Container Management: Keep the stock container tightly sealed when not in use.

Cleanup

  • Decontamination: Wipe down the work surface and any equipment used with a damp cloth. Dispose of the cloth as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to prevent self-contamination: gloves first, followed by the face shield/goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[3]

Disposal Plan: Responsible Waste Management

Improper disposal is a critical safety and compliance failure. This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this chemical—including residual powder, contaminated weigh boats, gloves, and spill cleanup materials—in a designated hazardous waste container.[9][12]

  • Labeling: The waste container must be made of a compatible material (e.g., high-density polyethylene), kept closed, and clearly labeled as "Hazardous Waste," listing "this compound" and its associated hazards.[9][13]

  • Compatibility: Do not mix this acidic waste with bases or other incompatible waste streams in the same container.[13]

  • Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]

Experimental Workflow Diagram

The following diagram illustrates the complete, safe workflow for handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_disposal 4. Final Disposal prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE: Goggles, Face Shield, Gloves, Lab Coat prep1->prep2 Confirm Safety handle1 Carefully Open Container & Weigh Solid prep2->handle1 Proceed to Handling handle2 Slowly Add Solid to Solvent (If Making Solution) handle1->handle2 clean1 Place Contaminated Items in Labeled Halogenated Waste Container handle2->clean1 Task Complete clean2 Decontaminate Workspace clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Store Waste Container in Satellite Accumulation Area clean4->disp1 Secure Waste disp2 Arrange for EHS Pickup disp1->disp2

Caption: Safe handling workflow for this compound.

Emergency Procedures: Immediate and Correct Response

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with soap and water for at least 15 minutes.[2] Seek medical attention.[2]

  • Eye Contact: Go directly to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Call a poison control center or doctor immediately.[1]

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials like sawdust).[9] Carefully sweep the material into your designated hazardous waste container and clean the area.[9][11] Report the spill to your EHS department.

By integrating these principles and protocols into your daily work, you establish a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Laboratory Safety Guidance.
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]
  • Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
  • Corrosive Materials. Princeton University Environmental Health and Safety. [Link]
  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • HAZARDOUS WASTE SEGREG

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.